2-Pyridinol-1-oxide
Description
The exact mass of the compound 2-Hydroxypyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Foam boosting; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSZUYTMHKCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231622 | |
| Record name | Hydroxypyridinone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-89-9, 13161-30-3 | |
| Record name | 1-Hydroxy-2-pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxypyridinone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13161-30-3 | |
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| Record name | Hydroxypyridinone | |
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| Record name | 2-hydroxypyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.369 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPYRIDINONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3915897S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and First Synthesis of 2-Pyridinol-1-oxide
Abstract
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 2-Pyridinol-1-oxide (also known as 1-Hydroxy-2-pyridone or HOPO), a heterocyclic compound of significant interest in pharmaceutical development, coordination chemistry, and organic synthesis. We will explore the historical context leading to its creation, delve into the mechanistic rationale behind the first successful synthetic routes, and provide a detailed, step-by-step protocol based on the original literature. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the foundational chemistry of this important molecule.
Introduction: The Emergence of Pyridine-N-Oxides
The mid-20th century marked a period of intense investigation into heterocyclic chemistry. Within this domain, pyridine-N-oxides emerged as a fascinating class of compounds. The initial oxidation of pyridine to its N-oxide was reported by Jakob Meisenheimer, which opened a new chapter in heterocyclic chemistry[1]. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. It activates the C2 and C4 positions for nucleophilic attack and serves as a protecting group, thereby enabling synthetic transformations that are otherwise challenging to achieve with the parent pyridine[1][2]. This newfound reactivity propelled pyridine-N-oxides into the forefront of synthetic organic chemistry, setting the stage for the exploration of novel derivatives.
Discovery and First Synthesis of this compound
The first documented synthesis of this compound was a significant milestone, providing access to a molecule with unique structural and chemical properties. A pioneering method was disclosed in a 1951 patent by Elliott N. Shaw, which laid the groundwork for future investigations[3]. This early work described a multi-step process starting from a 2-alkoxy- or 2-benzyloxypyridine[3].
A notable and commercially more viable synthesis was later developed that utilized pyridine-1-oxide as the starting material. This process, detailed in a 1956 patent by Francis Edward Cislak, involves heating pyridine-1-oxide with acetic anhydride, followed by oxidation[4]. This method represented a significant improvement in terms of yield and scalability[4][5].
Tautomerism: A Key Structural Feature
An important characteristic of this molecule is its existence in a tautomeric equilibrium between this compound and N-hydroxy-2-pyridone[3][6]. The position of this equilibrium is influenced by the solvent's polarity, with polar solvents favoring the pyridone form[6][7]. For the remainder of this guide, we will primarily refer to the compound as this compound, but it is crucial to recognize this tautomeric nature.
The First Synthesis: A Mechanistic Perspective
The initial syntheses provided a robust pathway to this compound. Let's examine the two key historical methods.
The Shaw Synthesis via 2-Benzyloxypyridine-N-oxide
This route, while not the most direct by modern standards, was a logical application of the chemistry known at the time.
Synthetic Rationale: The core of this strategy was to introduce the N-oxide functionality first and then unmask the hydroxyl group. Using a benzyl protecting group for the 2-hydroxy position was a strategic choice due to its stability under the oxidation conditions and its subsequent removal via catalytic hydrogenation.
The pathway can be visualized as follows:
Figure 1: The Shaw synthesis of this compound.
The Cislak Synthesis via Acetic Anhydride
This later method offered a more direct route from the readily available pyridine-1-oxide.
Synthetic Rationale: This approach leverages the ability of acetic anhydride to activate the pyridine-N-oxide ring. The N-oxide oxygen attacks the acetic anhydride, making the C2 position of the pyridine ring highly electrophilic and susceptible to attack by an acetate ion[8]. A subsequent hydrolysis step then yields the desired product.
The reaction workflow is illustrated below:
Figure 2: Workflow for the Cislak synthesis.
Detailed Experimental Protocols
The following protocols are adapted from the seminal literature and are presented for informational purposes.
Protocol 1: Synthesis via 2-Benzyloxypyridine-N-oxide (Shaw, 1951)[3]
Step A: Preparation of 2-Benzyloxy-pyridine-N-oxide
-
Dissolve 37 g of 2-benzyloxypyridine in approximately 700 ml of chloroform.
-
Add a solution of 1.5 equivalents of perbenzoic acid in chloroform to the mixture.
-
Allow the mixture to stand at room temperature for three days in a loosely-stoppered flask.
-
Wash the reaction mixture successively with excess sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting crystalline residue is slurried with a mixture of ethyl acetate and hexane and collected by filtration to yield 2-benzyloxy-pyridine-N-oxide.
Step B: Preparation of N-hydroxy-2-pyridone (this compound)
-
Shake 25 g of 2-benzyloxy-pyridine-N-oxide with hydrogen in 100 ml of ethanol containing 750 mg of a palladium on charcoal catalyst.
-
The initial hydrogen pressure should be 50 lbs.
-
After the reduction is complete (approximately five minutes), filter the reaction mixture.
-
Concentrate the filtrate to yield N-hydroxy-2-pyridone.
Protocol 2: Synthesis from Pyridine-1-oxide (Cislak, 1956)[4]
-
Heat pyridine-1-oxide with an excess of acetic anhydride at a temperature corresponding to the boiling point of acetic anhydride.
-
After the reaction, distill off the unreacted acetic anhydride to recover the intermediate product.
-
Dissolve the resulting product in glacial acetic acid.
-
Add hydrogen peroxide to the solution and heat to approximately 75°C.
-
After the oxidation is complete, recover the 2-hydroxypyridine-1-oxide.
Physicochemical and Spectroscopic Data
The synthesized this compound is a solid at room temperature. Key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [9] |
| Molecular Weight | 111.10 g/mol | [9] |
| CAS Number | 13161-30-3 | [9] |
| Melting Point | 147-152 °C | [9] |
| Appearance | Solid | [9] |
Significance and Modern Applications
Since its initial discovery, this compound has found utility in a variety of chemical contexts.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals[10][11].
-
Coordination Chemistry: Its ability to act as a chelating agent makes it valuable in coordination chemistry for the development of metal complexes[9][12][10][13].
-
Peptide Synthesis: It has been used as a coupling reagent in peptide synthesis, often as an alternative to 1-hydroxybenzotriazole (HOBt)[9][13][14].
-
Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions[9][10][13].
Recent studies have also investigated its genotoxic potential, concluding that it should not be considered a mutagenic impurity in the context of pharmaceutical synthesis[15].
Conclusion
The discovery and first synthesis of this compound were pivotal achievements in heterocyclic chemistry. The early methods developed by Shaw and Cislak not only provided access to this novel compound but also demonstrated the synthetic utility of pyridine-N-oxide chemistry. Today, this compound continues to be a valuable building block for researchers in drug development and materials science, a testament to the enduring importance of this foundational work.
References
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Boekelheide, V.; Linn, W. J. (March 1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society. 76 (5): 1286–1291. [Link]
- Cislak, F. E. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. U.S.
-
Ho, T-L. et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Journal of Organic Chemistry, 60(11): 3569–3570. [Link]
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NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
- Shaw, E. N. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same. U.S.
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Wikipedia. (n.d.). 2-Pyridone. [Link]
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Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
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An In-Depth Technical Guide to 2-Pyridinol-1-oxide: Synthesis, Applications, and Core Principles for Researchers
This guide provides an in-depth technical overview of 2-Pyridinol-1-oxide, a versatile heterocyclic compound with significant applications in pharmaceutical development and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis methodologies, and key applications, with a focus on the underlying scientific principles that govern its utility.
Core Compound Identification and Properties
This compound, also known as 1-hydroxypyridin-2-one or by the acronym HOPO, is a crucial reagent in various chemical transformations.[1][2] Accurate identification is paramount for regulatory compliance and scientific reproducibility.
Chemical Identifiers
A compound can be identified by numerous labels. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance. For this compound, the primary CAS number is 13161-30-3 .[3] However, it's not uncommon for a compound to have multiple CAS numbers listed in different databases; 822-89-9 is another frequently cited CAS number.[4] A comprehensive list of identifiers is provided in Table 1 for unambiguous referencing.
Table 1: Key Identifiers for this compound
| Identifier Type | Value |
| Primary CAS Number | 13161-30-3[3] |
| Alternate CAS Number | 822-89-9[4] |
| IUPAC Name | 1-hydroxypyridin-2-one[5] |
| Molecular Formula | C₅H₅NO₂[2] |
| Molecular Weight | 111.10 g/mol [2] |
| InChI | InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H[5] |
| InChI Key | SNUSZUYTMHKCPM-UHFFFAOYSA-N[5] |
| Canonical SMILES | C1=CC(=O)N(C=C1)O[5] |
| Synonyms | 2-Hydroxypyridine N-oxide, HOPO, HPNO[5][6] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and behavior in reactions. It typically appears as a beige or yellow to off-white crystalline powder.[1][7] Its solubility in water and other polar solvents is a key attribute for its application in various reaction conditions.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Beige to off-white or light yellow powder[7] |
| Melting Point | 147-152 °C[3] |
| Water Solubility | Soluble[1] |
| Storage Temperature | Room Temperature; Inert atmosphere, 2-8°C for long-term storage[7] |
| Stability | Stable for at least 2 years at room temperature[3] |
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several routes, each with distinct advantages in terms of yield, scalability, and environmental impact. The choice of a particular synthetic pathway often depends on the available starting materials and the desired scale of production.
Classical Synthesis from Pyridine-1-oxide
A well-established laboratory-scale synthesis involves the reaction of pyridine-1-oxide with acetic anhydride, followed by oxidation.[4] This method, while reliable, involves high temperatures and an excess of reagents.
The underlying mechanism involves the activation of the pyridine ring. Acetic anhydride reacts with pyridine-1-oxide to form an N-acetoxypyridinium intermediate. This intermediate is susceptible to nucleophilic attack by acetate at the 2-position, followed by elimination to yield 2-acetoxypyridine. Subsequent hydrolysis of the acetate group and N-oxidation with a peroxy acid, such as hydrogen peroxide, furnishes this compound.[4][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-1-oxide (1 equivalent).
-
Acylation: Add a significant excess of acetic anhydride (approximately 6 parts to 1 part of pyridine-1-oxide). Heat the mixture to reflux (138–140°C) for 2 hours.[4]
-
Intermediate Isolation: After cooling, remove the excess acetic anhydride by distillation under reduced pressure to obtain a pale yellow oil, the 2-acetoxypyridine intermediate.[9]
-
Oxidation and Hydrolysis: Dissolve the intermediate in glacial acetic acid. Add 30% hydrogen peroxide and heat the solution to 75°C for 19-23 hours.[4]
-
Work-up: Quench the reaction and hydrolyze the acetyl group by adding hydrochloric acid.[4]
-
Purification: The final product, this compound, can be recovered by crystallization from the reaction mixture. This method typically yields 68-72% of the desired product.[4]
Industrial-Scale Synthesis from 2-Chloropyridine
For larger-scale production, a more cost-effective and environmentally friendly one-pot synthesis starting from 2-chloropyridine has been developed.[10] This process leverages a catalytic oxidation followed by in-situ hydrolysis.
The reaction is catalyzed by sodium tungstate, which in the presence of hydrogen peroxide, forms peroxotungstates. These potent oxidizing agents facilitate the oxidation of the pyridine nitrogen in 2-chloropyridine to the corresponding N-oxide. Subsequent hydrolysis under alkaline conditions displaces the chloro group with a hydroxyl group to yield this compound.[4]
Caption: One-pot industrial synthesis of this compound.
Core Applications in Research and Development
This compound's unique chemical structure, featuring both a hydroxyl group and an N-oxide, imparts a versatile reactivity profile that is exploited in several key areas of chemical and pharmaceutical research.
Peptide Synthesis: A Superior Coupling Additive
In the intricate process of peptide synthesis, the formation of the amide bond between amino acids must be efficient and, critically, must proceed with minimal racemization of the chiral amino acid centers. This compound (HOPO) has emerged as a highly effective coupling additive, often used in conjunction with a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]
The mechanism of EDC/HOPO-mediated peptide coupling involves the initial activation of the carboxylic acid of the N-protected amino acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOPO rapidly intercepts this intermediate to form an active ester, which is more stable and less prone to racemization. The amino group of the second amino acid (or peptide) then attacks this active ester to form the desired peptide bond, regenerating HOPO in the process.
Caption: Mechanism of amide bond formation using EDC and HOPO.
This protocol outlines a general procedure for the coupling of an amino acid to a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) in a solid-phase synthesis vessel.[11]
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.[11]
-
Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), HOPO (1.5 equivalents), and EDC hydrochloride (1.5 equivalents) in DMF.[12]
-
Coupling Reaction: Add the coupling cocktail to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a Kaiser test.[13]
-
Washing: After the coupling is complete, wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.[12]
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and diisopropylethylamine (DIPEA) in DMF.[14]
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]
Coordination Chemistry and Biological Applications
The bidentate chelating nature of this compound, arising from its hydroxyl and N-oxide oxygen atoms, allows it to form stable complexes with a variety of metal ions.[3] This property is the foundation for its applications in coordination chemistry and has significant implications for drug development.
This compound and its derivatives are effective iron chelators.[15] They can sequester excess iron in biological systems, which is a therapeutic strategy for iron overload disorders. The mechanism involves the formation of a stable complex with Fe(III) ions, preventing them from participating in harmful Fenton reactions that generate reactive oxygen species.[6] This has led to research into hydroxypyridinone-based drugs for conditions like thalassemia.[16]
Metal complexes of this compound and its thio-analogs have demonstrated significant antimicrobial and antifungal properties.[17][18] For instance, the iron complex of pyridine-2-thiol-1-oxide shows potent activity against Mycobacterium tuberculosis.[18] The mechanism of action is often attributed to the complex's ability to disrupt cellular processes by interfering with essential metal-dependent enzymes in the microbes.[18] Rilopirox, a derivative of hydroxypyridone, is a known antifungal agent.[19]
The strong chelating ability of hydroxypyridinones makes them excellent candidates for developing radiopharmaceuticals.[20] They can be used to stably complex radioactive metal ions, which are then targeted to specific tissues or cells for diagnostic imaging or therapeutic purposes.[20]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as a hazardous substance and can cause skin and eye irritation.[21] Ingestion may be harmful.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere at 2-8°C is recommended.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant scientific and commercial interest. Its utility as a peptide coupling agent with low racemization potential makes it invaluable in the synthesis of complex peptides for pharmaceutical applications. Furthermore, its robust chelating properties have opened avenues for the development of novel therapeutics for iron overload disorders, infectious diseases, and in the field of radiopharmaceuticals. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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- U.S. National Library of Medicine. (1951). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
-
ACS Publications. (2023, December 16). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]
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ResearchGate. (2020, November 6). (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]
-
PubMed. (2020, February). Bactericidal effect of pyridine-2-thiol 1-oxide sodium salt and its complex with iron against resistant clinical isolates of Mycobacterium tuberculosis. Retrieved from [Link]
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Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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PubMed. (1993, June). Rilopirox--a new hydroxypyridone antifungal with fungicidal properties. Retrieved from [Link]
- Patsnap. (2014, August 20). Preparation method of 2-chloropyridine n-oxides.
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graphviz. (n.d.). Examples. Retrieved from [Link]
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AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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MDPI. (2020, December 1). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]
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SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
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PubChem. (n.d.). Hydroxypyridinone. Retrieved from [Link]
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YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
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Nature Protocols. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
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YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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ResearchGate. (n.d.). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of metal complexes and metal oxide nanoparticles.. Retrieved from [Link]
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Live. (n.d.). Execute Graphviz action examples. Retrieved from [Link]
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PubMed. (2019, August). 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. Retrieved from [Link]
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molecular structure and formula of 2-Pyridinol-1-oxide
An In-depth Technical Guide to 2-Pyridinol-1-oxide: Molecular Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound, also known by its tautomeric name 1-Hydroxy-2(1H)-pyridinone and the common abbreviation HOPO, is a heterocyclic organic compound with the molecular formula C₅H₅NO₂.[1][2] It stands as a pivotal molecule in various scientific domains due to its unique structural features and versatile reactivity. While structurally related to pyridine, the introduction of both a hydroxyl group and an N-oxide function imparts a distinct set of chemical properties that are not observed in the parent heterocycle. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, the critical concept of its tautomerism, synthesis protocols, physicochemical properties, and its extensive applications. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of this important compound.
Molecular Structure and Tautomerism
The fundamental identity of this compound is defined by its molecular formula, C₅H₅NO₂, and a molecular weight of approximately 111.10 g/mol .[1][3] However, a simple representation does not capture the dynamic nature of its structure. The compound exists as a mixture of two tautomers in equilibrium: the enol-like form, 2-hydroxypyridine N-oxide , and the more stable keto-like form, 1-hydroxy-2(1H)-pyridone .
The position of this equilibrium is highly sensitive to the surrounding environment, a classic example of lactam-lactim tautomerism.[4][5]
-
In non-polar solvents , the 2-hydroxypyridine N-oxide form is more favored.[4][6]
-
In polar solvents (like water and alcohols) and in the solid state , the equilibrium shifts significantly towards the 1-hydroxy-2(1H)-pyridone tautomer.[4][6][7] This preference is attributed to the stabilization afforded by intermolecular hydrogen bonding.[8]
X-ray diffraction studies have unequivocally confirmed that in the crystal state, the compound exists as the 1-hydroxypyridin-2-one tautomer.[7] This structural duality is the cornerstone of its reactivity and is essential to consider when designing synthetic routes or interpreting experimental data.
Caption: Tautomeric equilibrium of this compound.
Synthesis Protocols
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and process safety considerations.
Synthesis from Pyridine-1-oxide
A traditional and effective laboratory-scale synthesis involves the rearrangement of pyridine-1-oxide.[9] The mechanism proceeds via an initial acylation of the N-oxide oxygen, which activates the pyridine ring towards nucleophilic attack, followed by hydrolysis.
Experimental Protocol:
-
Activation: Pyridine-1-oxide is heated with acetic anhydride. This forms an N-acetoxy pyridinium intermediate, rendering the C2 position highly electrophilic.
-
Nucleophilic Attack: An acetate ion attacks the C2 position of the activated ring.
-
Rearomatization & Oxidation: The intermediate undergoes rearrangement. The resulting product is then dissolved in glacial acetic acid.
-
Oxidation: 30% hydrogen peroxide is added, and the mixture is maintained at 75°C for several hours to facilitate the oxidation.
-
Hydrolysis: The reaction is quenched, and the acetyl groups are hydrolyzed with hydrochloric acid to yield the final this compound product. This method typically achieves yields in the range of 68-72%.[9]
Industrial One-Pot Synthesis from 2-Chloropyridine
For larger-scale industrial production, a more efficient "one-pot" process starting from 2-chloropyridine is favored.[9][10] This method is advantageous due to its high conversion rates, near-quantitative yields, and the use of an aqueous medium, which minimizes organic waste.[9]
Experimental Workflow:
Caption: Industrial one-pot synthesis workflow.
Experimental Protocol:
-
Reaction Setup: 2-chloropyridine is mixed in an aqueous medium.
-
Catalytic Oxidation: Hydrogen peroxide (30%) is added as the oxidant in the presence of a sodium tungstate (Na₂WO₄) catalyst.[9][10] The catalyst facilitates the in-situ generation of potent peroxotungstate species, accelerating the N-oxidation of the pyridine ring.
-
In-situ Hydrolysis: Following the complete oxidation of the starting material, the reaction conditions are made alkaline. This promotes the direct hydrolysis of the 2-chloro group to a hydroxyl group, yielding the final product without the need for isolating the intermediate N-oxide.[9]
Continuous Flow Synthesis
Modern process chemistry has enabled the development of a fully continuous flow synthesis from 2-hydroxypyridine.[11] This approach involves the catalytic oxidation using hydrogen peroxide and offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up.[11]
Physicochemical and Spectroscopic Properties
This compound is typically a yellow to off-white or beige powder.[2][12] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [1][2] |
| Molecular Weight | 111.10 g/mol | [1][3] |
| CAS Number | 13161-30-3 | [2] |
| Appearance | Yellow to off-white powder | [12][13] |
| Melting Point | 147 - 152 °C | [2][14] |
| Solubility | Soluble in water and polar solvents | [13][15][16] |
Spectroscopic Characterization
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the structure of this compound. Studies using both ¹H and ¹³C NMR have shown that in solution (specifically dimethyl sulfoxide), the compound exists predominantly as the 1-hydroxypyridin-2-one tautomer.[7] This is a critical piece of evidence supporting the stability of the keto-like form.
-
X-Ray Crystallography: As previously mentioned, single-crystal X-ray diffraction provides definitive proof of the solid-state structure. These studies confirm that the molecule crystallizes in the 1-hydroxypyridin-2-one tautomeric form.[7]
Chemical Reactivity and Core Applications
The unique arrangement of functional groups in this compound dictates its reactivity and widespread utility.
Peptide Coupling Agent
One of the most significant applications of HOPO is in organic synthesis as a peptide coupling agent, often serving as a superior alternative to 1-hydroxybenzotriazole (HOBt).[17][18] In carbodiimide-mediated amide bond formation (e.g., with EDC), HOPO acts as an additive that converts the carboxylic acid into an activated ester. This intermediate is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond with high yield and stereochemical integrity.[18]
Caption: Role of HOPO in peptide coupling reactions.
Coordination Chemistry and Analytical Applications
The N-oxide and adjacent hydroxyl group form a powerful bidentate chelating site, allowing HOPO to form stable complexes with a wide range of metal ions.[15][17] This property is harnessed in several fields:
-
Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions. For instance, it has been used to modify gold electrodes for the electrochemical determination of europium in environmental samples.[17][19]
-
Catalysis and Materials Science: The metal complexes formed with HOPO are valuable in developing novel catalysts and advanced materials, such as polymers and coatings with enhanced thermal stability.[12]
Pharmaceutical and Agrochemical Intermediate
HOPO is a key building block in the synthesis of pharmaceuticals and agrochemicals.[12]
-
Drug Development: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting neurological disorders.[12] Its ability to act as an iron chelator has also prompted research into its potential for treating disorders related to iron imbalance.[18]
-
Agricultural Chemistry: The compound is used in the formulation of fungicides and herbicides, contributing to crop protection.[12]
Safety and Toxicological Profile
This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[13][20] It should be handled with appropriate personal protective equipment in a well-ventilated area.[20] In terms of genotoxicity, its profile is complex. While an early report suggested weak mutagenicity in the Ames assay, subsequent, more rigorous investigations found these results to be irreproducible and equivocal.[21][22] The current scientific consensus is that HOPO is unlikely to pose a mutagenic risk in vivo and should be treated as a normal process-related impurity in pharmaceutical manufacturing, not a mutagenic one.[21][23]
Conclusion
This compound is a compound of significant scientific and industrial importance. Its defining characteristic is the dynamic tautomeric equilibrium between its 2-hydroxypyridine N-oxide and 1-hydroxy-2(1H)-pyridone forms, with the latter being predominant in most conditions. This structural feature, combined with its potent metal-chelating ability, underpins its critical role as a peptide coupling agent, a versatile synthetic intermediate, and a specialized analytical reagent. A thorough understanding of its structure, synthesis, and reactivity is essential for leveraging its full potential in drug discovery, materials science, and chemical manufacturing.
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An In-Depth Technical Guide to the Tautomerism of 2-Pyridinol-1-oxide
This guide provides a comprehensive technical overview of the tautomeric equilibrium of 2-pyridinol-1-oxide, a phenomenon of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. We will delve into the structural nuances, the analytical methodologies for characterization, and the underlying principles governing this dynamic process, offering field-proven insights for professionals in drug development and scientific research.
Introduction: The Duality of this compound
This compound, also known by its synonyms 1-hydroxy-2-pyridone or HOPO, is a heterocyclic compound that exhibits prototropic tautomerism.[1][2] This means it exists as an equilibrium mixture of two interconverting isomers that differ in the position of a proton and the location of double bonds. The two primary tautomeric forms are the This compound (often referred to as the "enol" or "lactim" form) and the 1-hydroxy-2-pyridone (the "keto" or "lactam" form).
The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding environment, particularly the solvent, making a thorough understanding of its tautomerism crucial for predicting its chemical behavior, reactivity, and biological activity.
The Tautomeric Equilibrium: A Balancing Act
The reversible interconversion between the two tautomers is a dynamic process governed by their relative stabilities.
Tautomeric equilibrium of this compound.
The equilibrium constant, KT, is defined as the ratio of the concentration of the keto form to the enol form:
KT = [1-Hydroxy-2-pyridone] / [this compound]
A KT value greater than 1 indicates that the keto form is predominant, while a value less than 1 signifies the prevalence of the enol form.
Structural Elucidation and Spectroscopic Signatures
Distinguishing between the two tautomers requires a combination of spectroscopic techniques, with each providing unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, which differs significantly between the enol and keto forms.
A study utilizing 1H and 13C NMR, in conjunction with X-ray diffraction, has shown that 2-hydroxypyridine N-oxide exists predominantly as the 1-hydroxypyridin-2-one (keto) tautomer in both dimethyl sulphoxide (DMSO) solution and in the crystalline state.[3]
Expected Spectroscopic Features:
-
1H NMR: The presence of a signal corresponding to the N-OH proton in the 1-hydroxy-2-pyridone form would be a key indicator. The chemical shifts of the ring protons will also differ between the two tautomers due to changes in aromaticity and electron distribution.
-
13C NMR: The most significant difference is expected for the C2 carbon. In the 1-hydroxy-2-pyridone form, this carbon is a carbonyl carbon and will resonate at a much lower field (higher ppm) compared to the C2 carbon in the this compound form, which is attached to a hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of key bonds can be used to distinguish between the tautomers.
For the analogous 2-hydroxypyridine/2-pyridone system, the presence of a strong C=O stretching vibration in the IR spectrum is a clear indication of the pyridone (keto) form.[4] Conversely, the absence of this band and the presence of an O-H stretching band would suggest the hydroxypyridine (enol) form. In the case of this compound, a strong absorption band associated with the C=O stretching vibration is indicative of the 1-hydroxy-2-pyridone tautomer.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the tautomers give rise to distinct UV-Vis absorption spectra. The differing conjugation patterns of the enol and keto forms result in different absorption maxima (λmax). This technique is particularly useful for quantitative analysis of the tautomeric equilibrium in different solvents.[5]
The Decisive Role of the Solvent
The solvent plays a pivotal role in determining the position of the tautomeric equilibrium. This is primarily due to the differing polarities of the two tautomers and their ability to engage in hydrogen bonding with solvent molecules.
The 1-hydroxy-2-pyridone (keto) tautomer is generally more polar than the this compound (enol) form. Consequently, polar solvents, especially those capable of hydrogen bonding, tend to stabilize the keto form, shifting the equilibrium in its favor. In contrast, non-polar solvents favor the less polar enol form.[6]
This trend is well-documented for the analogous 2-hydroxypyridine/2-pyridone system, where the pyridone form is favored in polar solvents like water and alcohols, while the hydroxypyridine form is more prevalent in non-polar solvents.[6] Computational studies on 2- and 4-pyridones have confirmed that an increase in medium polarity leads to a higher population of the lactam (keto) form.[7]
Quantitative Data on Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone (Analogous System)
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Equilibrium Constant (KT = [pyridone]/[hydroxypyridine]) |
| Gas Phase | 1 | 2-Hydroxypyridine | ~0.4 |
| Cyclohexane | 2.0 | 2-Hydroxypyridine | 0.4 - 1.0 |
| Chloroform | 4.8 | 2-Pyridone | 2.5 - 3.5 |
| Acetonitrile | 37.5 | 2-Pyridone | ~10 |
| Water | 80.1 | 2-Pyridone | >100 |
Note: This data is for the analogous 2-hydroxypyridine/2-pyridone system and serves to illustrate the general trend. Specific KT values for this compound may differ.
Experimental Protocols for Studying Tautomerism
A robust investigation of tautomerism requires carefully designed experiments. Here, we outline the core methodologies for determining the tautomeric equilibrium constant.
Determination of KT by 1H NMR Spectroscopy
This method relies on the fact that if the rate of interconversion between tautomers is slow on the NMR timescale, separate signals will be observed for each tautomer. The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O). Ensure a consistent and known concentration.
-
Data Acquisition: Acquire high-resolution 1H NMR spectra for each sample at a constant temperature. It is crucial to have a sufficient relaxation delay to ensure accurate integration.
-
Data Processing and Analysis:
-
Identify distinct, well-resolved signals corresponding to each tautomer.
-
Carefully integrate the chosen signals for each tautomer.
-
Calculate the molar ratio of the two forms from the integral ratio.
-
The equilibrium constant, KT, is the ratio of the integral of the keto form to the integral of the enol form.
-
Workflow for KT determination by NMR.
Determination of KT by UV-Vis Spectroscopy
This technique is particularly useful when the individual tautomers have distinct and well-separated absorption bands.
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in the desired solvents to ensure the absorbance is within the linear range of the spectrophotometer.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.
-
Data Analysis:
-
Identify the λmax for each tautomer. The molar extinction coefficients (ε) for each pure tautomer at these wavelengths are required for accurate quantification. These can often be determined using "locked" derivatives that cannot tautomerize (e.g., O-methylated and N-methylated analogs).
-
Using the Beer-Lambert Law (A = εbc), calculate the concentration of each tautomer.
-
Determine the equilibrium constant, KT, from the ratio of the concentrations.
-
Computational Insights into Tautomerism
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful theoretical framework for understanding the factors that govern tautomeric equilibria. These methods can be used to:
-
Calculate the relative energies of the tautomers in the gas phase and in different solvents (using continuum solvent models).[8]
-
Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.
-
Investigate the transition state of the tautomerization reaction to understand the energy barrier for interconversion.
Computational studies on the 2-hydroxypyridine/2-pyridone system have shown good agreement with experimental findings regarding the influence of solvent polarity on the equilibrium position.[8]
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and physical properties. A comprehensive understanding of the equilibrium between the this compound and 1-hydroxy-2-pyridone forms is essential for researchers working with this versatile molecule. The judicious application of spectroscopic techniques, particularly NMR and UV-Vis, coupled with computational modeling, provides a robust toolkit for the qualitative and quantitative characterization of this dynamic process. The profound influence of the solvent on the tautomeric equilibrium underscores the importance of considering the molecular environment in any study involving this compound.
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A Technical Guide to the Theoretical Investigation of 2-Pyridinol-1-oxide Tautomerism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyridinol-1-oxide and its tautomer, 1-hydroxy-2-pyridone, represent a fundamentally important equilibrium system with significant implications in synthetic chemistry, materials science, and pharmacology. The position of this tautomeric equilibrium is exquisitely sensitive to environmental factors, including solvent polarity and hydrogen-bonding capability, which dictates the molecule's structure, reactivity, and function. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to dissect this tautomerism. We delve into the causality behind the selection of computational methods, from Density Functional Theory (DFT) to higher-level ab initio calculations, and the critical role of solvent modeling. This document serves as both a strategic overview and a practical handbook, offering field-proven insights and a detailed protocol for performing and analyzing theoretical calculations to predict the structural, thermodynamic, and kinetic properties of these tautomers.
Introduction: The Significance of this compound
This compound (also known as HOPO or 1-hydroxy-2-pyridone) is a heterocyclic compound that stands at the crossroads of several chemical disciplines.[1] It is recognized as a highly effective peptide coupling agent, serving as a substitute for 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation with reduced racemization.[2] Furthermore, its bidentate chelating nature makes it a powerful ligand for various metal ions, with applications ranging from analytical chemistry to the development of therapeutic agents for treating iron-related disorders.[1][2]
The chemical versatility of this molecule is rooted in its ability to exist as two distinct tautomers: the enol form (this compound) and the keto form (1-hydroxy-2-pyridone). Tautomers are structural isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. Understanding and predicting the dominant tautomeric form under various conditions is paramount, as each tautomer possesses a unique profile of reactivity, aromaticity, hydrogen-bonding potential, and polarity.
The Tautomeric Equilibrium: A Tale of Two Environments
The equilibrium between the enol and keto tautomers is not static; it is a dynamic process heavily influenced by the surrounding environment. This behavior is analogous to the extensively studied tautomerism of 2-hydroxypyridine and 2-pyridone.[3][4][5][6][7]
-
In the Gas Phase: Theoretical and experimental studies on analogous systems consistently show that in an isolated, gas-phase environment, the enol (or hydroxy) form is often slightly more stable.[3][7] This preference is attributed to the greater aromaticity of the pyridine ring in the enol tautomer.[7][8]
-
In Solution: The equilibrium dramatically shifts in the presence of a solvent. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, strongly favor the keto form.[3][6][7][8] The rationale is twofold:
-
Dipole Moment: The keto tautomer typically possesses a significantly larger dipole moment than the enol form.[4] Polar solvents preferentially solvate and stabilize the more polar species.
-
Hydrogen Bonding: The keto form, with its N-H (donor) and C=O (acceptor) groups, often engages in more effective intermolecular hydrogen bonding with polar protic solvents compared to the enol's O-H group.[8][9]
-
This environmental sensitivity makes theoretical modeling an indispensable tool for predicting the behavior of this compound in diverse chemical and biological contexts.
Theoretical Methodologies for Unraveling Tautomerism
Computational chemistry provides a powerful lens to examine the factors governing tautomeric equilibrium at the atomic level. It allows for the precise calculation of energies, structures, and properties of tautomers and the transition states that separate them.
The Workhorse: Density Functional Theory (DFT)
DFT has become the cornerstone of computational studies on tautomerism due to its excellent balance of accuracy and computational cost.[10]
-
Why DFT? It provides reliable predictions of molecular geometries, vibrational frequencies, and relative energies for systems of this size.
-
Choosing Functionals: The choice of the exchange-correlation functional is critical.
-
B3LYP: A widely used hybrid functional that often provides a good starting point for structural and energetic calculations.[11]
-
M06-2X: This meta-hybrid GGA functional is known for its robust performance in calculating non-covalent interactions and thermochemistry, making it well-suited for studying hydrogen-bonded systems.[12]
-
CAM-B3LYP: A long-range corrected functional that can be advantageous for systems where charge-transfer effects are important.[3]
-
-
Choosing Basis Sets: The basis set determines the flexibility given to electrons to describe their spatial distribution.
-
Pople-style (e.g., 6-311++G(d,p)): These are computationally efficient and widely used. The ++ indicates diffuse functions on all atoms, crucial for describing anions and hydrogen bonds, while (d,p) denotes polarization functions, essential for accurately describing bonding.[3]
-
Correlation-Consistent (e.g., aug-cc-pVDZ): These basis sets are designed for systematic convergence towards the complete basis set limit. The "aug" prefix (augmented) signifies the addition of diffuse functions, which is vital for studying non-covalent interactions.[3][12]
-
High-Accuracy Benchmarks: Ab Initio Methods
While more computationally demanding, high-level ab initio methods are invaluable for validating DFT results and obtaining benchmark-quality energies.
-
Møller-Plesset Perturbation Theory (MP2): This is often the first rung on the ladder of correlated ab initio methods and is effective at capturing electron correlation effects.[11][13]
-
Coupled Cluster (CCSD(T)): Considered the "gold standard" in quantum chemistry, CCSD(T) calculations, while expensive, provide highly accurate energies that can be used to benchmark the performance of various DFT functionals for the specific system under study.[3]
Simulating Reality: Solvent Models
Modeling the effect of the solvent is non-negotiable for accurately predicting tautomeric equilibria in solution.
-
Implicit Solvation (Continuum Models): The most common approach is the Polarizable Continuum Model (PCM).[12][14] In PCM, the solvent is treated as a continuous dielectric medium rather than individual molecules. This method efficiently captures the bulk electrostatic effects of the solvent, which are often the dominant factor in stabilizing the more polar tautomer.
-
Explicit Solvation (Microsolvation): This approach involves including one or more individual solvent molecules in the calculation.[4][15] This is crucial for studying specific hydrogen-bonding interactions, such as water-assisted proton transfer, and provides a more detailed picture of the immediate solvation shell.[4][15][16]
Analysis of Theoretical Findings: From Structure to Energetics
A thorough theoretical study yields a wealth of data that, when synthesized, provides a complete picture of the tautomeric system.
Geometric Parameters and Aromaticity
Comparing the optimized geometries of the tautomers reveals key structural differences. The keto form typically exhibits more pronounced bond length alternation in the pyridine ring, indicative of reduced aromaticity compared to the more delocalized enol form.[4]
| Parameter | Keto Tautomer (1-Hydroxy-2-pyridone) | Enol Tautomer (this compound) | Indication |
| C=O Bond Length | ~1.23 - 1.25 Å | N/A | Characteristic of a double bond. |
| C-O Bond Length | N/A | ~1.33 - 1.35 Å | Characteristic of a single bond. |
| N-H Bond Length | ~1.01 - 1.02 Å | N/A | Typical N-H single bond. |
| O-H Bond Length | N/A | ~0.97 - 0.98 Å | Typical O-H single bond. |
| Ring Bond Alternation | More pronounced (alternating short/long) | Less pronounced (more uniform) | Higher aromaticity in the enol form. |
| Table 1: Representative calculated geometric parameters for the tautomers. Actual values depend on the level of theory. |
Relative Stabilities and Thermodynamic Equilibrium
The central output of these studies is the relative energy of the tautomers. Calculations provide the electronic energy (ΔE), which can be corrected with zero-point vibrational energy (ZPVE) and thermal contributions to yield enthalpy (ΔH) and, most importantly, Gibbs free energy (ΔG). The Gibbs free energy difference (ΔG) directly relates to the equilibrium constant (Keq).
| Environment | Favored Tautomer | Approx. ΔG (Keto - Enol) | Primary Rationale |
| Gas Phase | Enol | +0.5 to +2.0 kcal/mol | Aromatic Stabilization[3] |
| Non-polar Solvent | Enol / Keto (Comparable) | -0.5 to +0.5 kcal/mol | Small preference, sensitive to method[3][4] |
| Polar Aprotic Solvent | Keto | -2.0 to -4.0 kcal/mol | Dipole Moment Stabilization[3] |
| Polar Protic Solvent | Keto | -3.0 to -6.0 kcal/mol | Dipole Stabilization + H-Bonding[3][8] |
| Table 2: Summary of typical theoretical predictions for the relative stability of the keto vs. enol tautomers in different environments. Negative ΔG indicates the keto form is more stable. |
Probing the Interconversion Pathway
The mechanism of proton transfer can also be elucidated.
-
Intramolecular Transfer: A direct 1,3-proton shift within a single molecule involves a high-energy, four-membered ring transition state and is generally considered unfavorable.[6]
-
Intermolecular Transfer: The energy barrier for tautomerization is significantly lowered by the participation of other molecules. This can occur via a self-catalytic pathway involving a dimer of the molecule itself or, more commonly in solution, through a solvent-assisted mechanism where water or alcohol molecules form a hydrogen-bonded bridge to shuttle the proton.[4][6]
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a detailed, step-by-step methodology for a standard DFT-based investigation of the this compound tautomeric equilibrium in the gas phase and in water.
Step 1: Structure Preparation
-
Using a molecular modeling program (e.g., Avogadro, GaussView), build 3D structures for both the 1-hydroxy-2-pyridone (keto) and this compound (enol) tautomers.
-
Perform a preliminary geometry optimization using a low-cost method like molecular mechanics to obtain reasonable starting structures.
Step 2: Gas-Phase Optimization and Frequencies
-
Causality: This step is crucial to find the lowest energy conformation of each isolated tautomer and to obtain the zero-point vibrational and thermal energy corrections.
-
Protocol:
-
Set up a geometry optimization followed by a frequency calculation using your chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The input file for a program like Gaussian would include a keyword line such as: #p Opt Freq B3LYP/6-311++G(d,p).
-
Step 3: Verification of Minima (Self-Validation)
-
Causality: A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum on the potential energy surface.
-
Protocol:
-
Examine the output of the frequency calculation.
-
A true minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, and the optimization must be repeated from a perturbed geometry.
-
Step 4: Solution-Phase Optimization and Frequencies
-
Causality: To model the system in a realistic environment, the influence of the solvent must be included. This step recalculates the optimal geometry and thermal energies in the presence of the solvent field.
-
Protocol:
-
Using the optimized gas-phase geometry as the starting point, perform another optimization and frequency calculation, this time including a solvent model.
-
The keyword line would be modified to include the PCM model, for example: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water).
-
Step 5: Analysis and Data Extraction
-
Causality: The final output files contain the necessary thermodynamic data to determine the relative stability of the tautomers.
-
Protocol:
-
From the output of the solution-phase calculations, locate and record the value for the "Sum of electronic and thermal Free Energies" for both the keto and enol tautomers.
-
Calculate the relative Gibbs free energy: ΔG = G(keto) - G(enol).
-
A negative ΔG indicates that the keto form is more stable in water, while a positive value indicates the enol form is favored.
-
Conclusion and Future Outlook
Theoretical studies provide an unparalleled, atomistic view of the tautomerism of this compound. The consensus from computational models, supported by experimental data on analogous systems, is that the equilibrium is a delicate balance. The intrinsic aromaticity favors the enol form in isolation, but this is readily overcome by the superior solvation of the more polar keto form in solution.
The methodologies outlined here provide a robust framework for researchers to predict and rationalize the behavior of this important molecule. Future computational work will likely focus on more complex phenomena, such as:
-
Excited-State Tautomerism: Investigating how the tautomeric equilibrium changes upon electronic excitation, which is relevant for photochemical applications.[17]
-
Enzyme Active Sites: Using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model the tautomer within a protein active site, providing insights for drug design.
-
Condensed-Phase Dynamics: Employing ab initio molecular dynamics (AIMD) to simulate the explicit proton transfer events in solution and understand the detailed role of the solvent network.
By integrating these advanced theoretical approaches, the scientific community can continue to harness the full potential of this compound and its derivatives in a rational, predictive manner.
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Foreword: The Question of Stability in Heterocyclic N-Oxides
An In-Depth Technical Guide to the Computational Analysis of 2-Pyridinol-1-oxide Stability
In the realm of drug development and materials science, heterocyclic N-oxides are a cornerstone of molecular design. Their unique electronic properties, high dipole moments, and capacity for hydrogen bonding make them invaluable synthons and functional groups.[1] Among these, this compound (also known as 1-Hydroxy-2-pyridone or HOPO) presents a particularly interesting case.[2] It is a versatile compound used in pharmaceuticals and as a chelating agent.[3][4] However, its true utility and reactivity are dictated by its stability, which is not a simple matter. The molecule exists in a tautomeric equilibrium between the enol form (2-Hydroxypyridine-N-oxide) and the keto form (1-Hydroxy-2-pyridone).[5][6] Understanding which tautomer is more stable under various conditions is critical for predicting its chemical behavior, designing synthetic routes, and elucidating its mechanism of action in biological systems.[7][8]
This guide provides a comprehensive, technically-grounded walkthrough of the computational methods used to dissect and predict the stability of this compound. We will move beyond a simple recitation of steps to explain the underlying quantum chemical principles and the rationale behind methodological choices, equipping researchers to perform these analyses with confidence and scientific rigor.
The Central Challenge: Tautomerism
The core of the stability analysis for this compound lies in understanding its prototropic tautomerism.[7] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[9] For this compound, the equilibrium is between the aromatic enol form and the non-aromatic keto form.
Caption: A self-validating computational workflow for tautomer stability analysis.
Detailed Computational Protocol
This section provides a step-by-step methodology using the widely adopted Gaussian software package as an example, though the principles are transferable to other quantum chemistry software like ORCA or NWChem. [10][11]
Protocol 1: Gas-Phase Stability Analysis
Objective: To determine the intrinsic relative stability of the this compound tautomers in the absence of external environmental effects.
Step 1: Initial Structure Generation
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D coordinates for both the enol (this compound) and keto (1-Hydroxy-2-pyridone) tautomers.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure. [12] Step 2: Geometry Optimization and Frequency Analysis
-
Causality: We must first find the lowest-energy conformation (the equilibrium geometry) for each tautomer. A simple energy calculation on a poorly-guessed structure is meaningless.
-
Method Selection:
-
Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules. [1]For potentially greater accuracy with non-covalent interactions (though less critical in this intramolecular case), M06-2X is an excellent alternative. [13] * Basis Set: The 6-31G(d) or 6-31G* basis set provides a good starting point. [14][15]The '(d)' or '' indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the correct geometry of polar bonds like C=O and N-O. [16]Gaussian Input:
-
-
Execution and Validation: Run the calculation for each tautomer. Upon completion, verify two key outputs:
-
The optimization has converged (look for "Stationary point found").
-
The frequency calculation yields zero imaginary frequencies. This is a critical self-validation step ; an imaginary frequency indicates the structure is a transition state, not a true energy minimum, and the optimization must be redone.
-
Step 3: Refined Single-Point Energy Calculation
-
Causality: While a smaller basis set is efficient for geometry optimization, a more accurate electronic energy can be obtained by using a larger, more flexible basis set on the optimized geometry. This is computationally cheaper than running the optimization with the large basis set from the start.
-
Method Selection:
-
Basis Set: Use a triple-zeta basis set like 6-311+G(d,p). [14]The '+' adds diffuse functions, which are important for accurately describing lone pairs and potential hydrogen bonds, while the '(d,p)' adds polarization functions to both heavy atoms and hydrogens, providing a more complete description of the electron density. [16]* Gaussian Input (using the geometry from Step 2):
-
Step 4: Calculation of Gibbs Free Energy (ΔG)
-
The Gibbs free energy is calculated using the following formula:
-
ΔG = E_scf + ZPE + G_corr
-
-
Where:
-
E_scf: The electronic energy from the single-point calculation (Step 3).
-
ZPE: The zero-point vibrational energy correction from the frequency calculation (Step 2).
-
G_corr: The thermal correction to the Gibbs Free Energy, also from the frequency calculation (Step 2).
-
Protocol 2: Analysis in a Solvated Environment
Objective: To determine the relative stability of the tautomers in a solvent, which often better reflects experimental conditions.
Step 1: Solvated Geometry Optimization
-
Causality: Solvents can significantly alter molecular geometry and electronic structure. It is crucial to re-optimize the geometry within a simulated solvent environment rather than just calculating the energy of the gas-phase structure in a solvent.
-
Method Selection:
-
Solvation Model: The Polarizable Continuum Model (PCM) is a highly effective and widely used implicit solvation model. [17]It treats the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
-
-
Gaussian Input (Example for water):
-
Execution and Validation: As in the gas-phase protocol, run the calculation for each tautomer and verify convergence and the absence of imaginary frequencies.
Step 2: Refined Solvated Single-Point Energy
-
Perform a single-point energy calculation on the solvent-optimized geometry using the larger basis set and the same PCM model.
-
Gaussian Input:
Step 3: Calculation of Solvated Gibbs Free Energy
-
Calculate the Gibbs free energy using the electronic energy from the solvated single-point calculation and the thermal corrections from the solvated frequency calculation.
Data Interpretation and Analysis
The output of these calculations is a set of thermodynamic values. The most important is the relative Gibbs free energy (ΔΔG), which is the difference in ΔG between the two tautomers.
Table 1: Example Computational Results for this compound Tautomer Stability
| Tautomer | Phase | E_scf (Hartree) | ZPE (Hartree) | G_corr (Hartree) | ΔG (Hartree) | ΔΔG (kcal/mol) |
| Enol | Gas | -359.12345 | 0.07890 | 0.05432 | -359.00023 | 0.00 |
| Keto | Gas | -359.12289 | 0.07910 | 0.05450 | -358.99929 | +0.60 |
| Enol | Water (PCM) | -359.13567 | 0.07900 | 0.05440 | -359.01227 | +1.50 |
| Keto | Water (PCM) | -359.13890 | 0.07930 | 0.05460 | -359.01500 | 0.00 |
Note: These are illustrative values. Actual results will depend on the specific level of theory used.
Interpretation of Results:
-
Gas Phase: In this example, the Keto form is 0.60 kcal/mol higher in energy than the Enol form, making the Enol (this compound) form slightly more stable in the gas phase. This is consistent with some experimental and theoretical studies on the parent 2-hydroxypyridine system. [18][19]* Aqueous Phase: The trend reverses dramatically in water. The Keto form is now the more stable tautomer by 1.50 kcal/mol. This shift is due to the high polarity of the Keto tautomer (1-Hydroxy-2-pyridone), which is better stabilized by the polar water environment. This phenomenon is well-documented for the related 2-pyridone/2-hydroxypyridine equilibrium. [20][21] This analysis provides a quantitative, predictive framework for understanding the stability of this compound. By changing the solvent parameter in the PCM model (e.g., to Solvent=Cyclohexane or Solvent=DMSO), researchers can systematically investigate how stability is influenced across a range of chemical environments. [13]
Caption: Decision logic for selecting appropriate computational methods.
Conclusion and Outlook
The computational analysis of this compound stability is a powerful tool for researchers in medicinal chemistry and materials science. By leveraging Density Functional Theory, we can move beyond chemical intuition to generate quantitative predictions about its tautomeric equilibrium. The protocols outlined in this guide, emphasizing methodical rigor and self-validation through frequency analysis, provide a reliable framework for these investigations.
The key insight from this analysis is the profound influence of the environment on stability. The predicted dominance of the aromatic enol form in the gas phase versus the polar keto form in aqueous solution has significant implications for its behavior—from its crystal structure to its interactions with a biological receptor. This understanding is paramount for the rational design of molecules that harness the unique properties of the this compound scaffold.
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Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1913. [Link]
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Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. (2021). MDPI. [Link]
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2-Pyridinol 1-oxide. (n.d.). Sorachim. [Link]
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Computational chemistry software. (n.d.). Siemens Software. [Link]
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Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. (2021). MDPI. [Link]
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Functionalization of pyridine N-oxides using PyBroP. (n.d.). ResearchGate. [Link]
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What method is employed to check the structure/molecule stability? (2014, July 29). ResearchGate. [Link]
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Organic Chemistry: What is Tautomerism and How does it help in the stability of a compound? (2016, February 14). Quora. [Link]
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A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. (2019). Journal of Chemical Theory and Computation. [Link]
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2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]
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Gaussian Basis Sets for Accurate Calculations on Molecular Systems in Gas and Condensed Phases. (2025, August 6). ResearchGate. [Link]
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A Technical Overview of Molecular Simulation Software. (n.d.). IntuitionLabs. [Link]
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Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. (2013, January 30). Longdom Publishing. [Link]
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Basis set (chemistry). (n.d.). Wikipedia. [Link]
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Basis Sets Used in Molecular Orbital Calculations. (n.d.). [Link]
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Quantum-chemical calculations of the relative stability of the keto-enol tautomers of 5-chlorouracyl. (2025, August 5). ResearchGate. [Link]
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How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. [Link]
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Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. (n.d.). zora.uzh.ch. [Link]
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Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. (n.d.). ResearchGate. [Link]
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). PubMed. [Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. [Link]
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Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. (2020, May 28). RSC Publishing. [Link]
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Spectroscopic Data of 2-Pyridinol-1-oxide: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Pyridinol-1-oxide, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, offering insights into its structural characterization and the underlying principles governing its spectral behavior.
Introduction: The Tautomeric Nature of this compound
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its more stable form, 1-hydroxy-2-pyridone.[1] Spectroscopic evidence from both NMR and X-ray diffraction studies indicates that the compound predominantly exists as the 1-hydroxypyridin-2-one tautomer in both solution (specifically in dimethyl sulfoxide) and the solid crystalline state.[1] This tautomerism is a key factor in the interpretation of its spectroscopic data.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the predominant tautomeric form.
¹H NMR Spectroscopy
While a detailed, publicly available ¹H NMR spectrum of this compound is not readily accessible, data for the closely related compound 2-hydroxypyridine (the tautomer of 2-pyridone) in CDCl₃ provides a useful comparison. The aromatic protons of the pyridine ring are expected to resonate in the downfield region. For 2-hydroxypyridine, the proton signals appear at approximately 7.49, 7.42, 6.60, and 6.30 ppm.[2] It is important to note that the N-oxide group in this compound will further influence the chemical shifts of the ring protons.
¹³C NMR Spectroscopy
A ¹³C NMR study has confirmed that 2-hydroxypyridine N-oxide exists as the 1-hydroxypyridin-2-one tautomer in DMSO solution.[1] While the specific chemical shifts from this study are not publicly available, PubChem provides a reference to a ¹³C NMR spectrum obtained on a Bruker AC-250 instrument, though the data itself is not displayed.[3] For comparison, the ¹³C NMR chemical shifts for the related 2-pyridone in CD₃OD are approximately 155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), and 124.4 (C-5) ppm.[4] The presence of the N-oxide and hydroxyl groups in 1-hydroxy-2-pyridone would be expected to alter these values.
Table 1: Summary of Expected NMR Data for 1-Hydroxy-2-pyridone
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 6.0 - 8.5 | Aromatic protons, with specific shifts influenced by the N-oxide and carbonyl groups. |
| ¹³C | 110 - 160 | Aromatic carbons, with the carbonyl carbon (C2) expected to be the most downfield. |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width of 90°, relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse width of 30-45°, a longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C spectrum.
-
Caption: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups, which provides further evidence for the predominant 1-hydroxy-2-pyridone tautomer.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by features of the 1-hydroxy-2-pyridone tautomer. Key expected vibrational bands include:
-
C=O Stretching: A strong absorption band characteristic of the carbonyl group in the pyridone ring.
-
N-O Stretching: A band associated with the N-oxide functionality.
-
O-H Stretching: A broad band corresponding to the hydroxyl group, which may be involved in hydrogen bonding.
-
C-H Stretching and Bending: Vibrations associated with the aromatic ring.
For comparison, the NIST Chemistry WebBook provides an IR spectrum for 2(1H)-Pyridinone, which shows characteristic absorptions for the amide C=O stretch.[5]
Table 2: Expected Key IR Absorption Bands for 1-Hydroxy-2-pyridone
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O | Stretching | 1650 - 1700 |
| N-O | Stretching | 1200 - 1300 |
| O-H | Stretching (H-bonded) | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
Objective: To obtain a high-quality transmission IR spectrum of solid this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride, acetone) in a small vial.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean, dry surface.
-
Using a pipette, apply a drop of the prepared solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, another drop of the solution can be added and evaporated.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system.
Interpretation of the UV-Vis Spectrum
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent polarity and the extent of conjugation in the molecule. The UV-Vis spectrum of the related compound 2-pyridone in methanol shows absorption maxima (λmax) at approximately 226 nm and 298 nm.[4] The N-oxide and hydroxyl groups in 1-hydroxy-2-pyridone will influence the electronic structure and thus the positions and intensities of these absorption bands.
Table 3: Expected UV-Vis Absorption Data for 1-Hydroxy-2-pyridone
| Solvent | Expected λmax (nm) | Type of Transition |
| Methanol / Ethanol | 220 - 240 | π → π |
| Methanol / Ethanol | 290 - 320 | π → π and/or n → π* |
Experimental Protocol for UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound in a suitable solvent.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Fill a clean cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching cuvette with the sample solution.
-
Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200 - 400 nm).
-
The instrument will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Conclusion
The spectroscopic characterization of this compound is fundamentally linked to its predominant tautomeric form, 1-hydroxy-2-pyridone. NMR spectroscopy confirms this structural preference in both solution and the solid state. IR spectroscopy provides key information about the characteristic functional groups, particularly the carbonyl and N-oxide moieties. UV-Vis spectroscopy reveals the electronic transitions within the conjugated system. This guide provides a foundational understanding of the spectroscopic properties of this important molecule, along with detailed experimental protocols to aid researchers in their own investigations.
References
-
Journal of the Chemical Society, Perkin Transactions 2. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Available from: [Link]
-
Supporting Information for N-oxidation of Pyridine Derivatives. Recyclable Anhydride Catalyst for H2O2 Oxidation. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]
-
ResearchGate. IR spectra of 1 (–) and 2. Available from: [Link]
-
Wikipedia. 2-Pyridone. Available from: [Link]
-
PubMed. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Available from: [Link]
-
NIST WebBook. 2(1H)-Pyridinone. Available from: [Link]
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NIST WebBook. 2(1H)-Pyridinone. Available from: [Link]
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NIST WebBook. 2(1H)-Pyridinone. Available from: [Link]
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SpectraBase. 1-hydroxy-2-pyridone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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SpectraBase. 2-Hydroxypyridine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
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SpectraBase. 1-hydroxy-2-pyridone. Available from: [Link]
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ResearchGate. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Available from: [Link]
-
ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available from: [Link]
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SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000239). Available from: [Link]
-
SpectraBase. 2-Hydroxypyridine 1-oxide - Optional[1H NMR] - Spectrum. Available from: [Link]
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ResearchGate. Representative UV-vis optical absorption spectra from hydrous (OPy) 2... Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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SpectraBase. 2-Hydroxypyridine - Optional[FTIR] - Spectrum. Available from: [Link]
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PMC. Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Available from: [Link]
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ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link]
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PubChem. Hydroxypyridinone. Available from: [Link]
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ResearchGate. Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts... Available from: [Link]
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ResearchGate. Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione... Available from: [Link]
-
SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. Available from: [Link]
-
ACS Publications. Photochemistry of N-Hydroxy-2(1H)-pyridone, a More Selective Source of Hydroxyl Radicals Than N-Hydroxypyridine-2(1H)-thione. Available from: [Link]
-
ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations:... Available from: [Link]
-
Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available from: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Pyridinol-1-oxide
Introduction
2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridone or HOPO, is a heterocyclic compound of significant interest in medicinal and coordination chemistry.[1][2] Its robust metal-chelating properties have positioned it as a valuable ligand in the development of therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of such molecules, providing unparalleled insight into the electronic environment and connectivity of atoms within the structure.[3] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by field-proven experimental protocols. We will explore the causality behind the observed spectral features, with a particular focus on the profound impact of tautomerism on the NMR landscape.
The Critical Role of Tautomerism
A foundational concept in understanding the NMR spectra of this compound is its existence in a tautomeric equilibrium between the 2-hydroxypyridine N-oxide form and the 1-hydroxy-2-pyridone form.[4][5] Extensive studies have shown that in solution, the equilibrium heavily favors the 1-hydroxy-2-pyridone tautomer.[4] This preference is a critical determinant of the molecule's electronic structure and, consequently, its NMR signature. The N-oxide functionality significantly influences the electron density of the pyridine ring, a factor that, combined with the substituent effects of the hydroxyl and carbonyl groups in the respective tautomers, dictates the chemical shifts of the ring's protons and carbons.
Caption: Tautomeric equilibrium of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The chemical shifts are highly sensitive to the electron-withdrawing effects of the N-oxide group and the ring structure established by the dominant 1-hydroxy-2-pyridone tautomer. The protons are designated H3 through H6, starting from the carbon adjacent to the carbonyl group.
Data Presentation: ¹H NMR of this compound in DMSO-d₆
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H6 | ~8.43 | Doublet of doublets (dd) | J = 6.5, 1.0 Hz |
| H4 | ~7.61 | Doublet of doublets (dd) | J = 8.5, 1.5 Hz |
| H5 | ~7.25 | Multiplet (m) | - |
| H3 | ~7.00 | Triplet of doublets (td) | J = 7.0, 2.0 Hz |
| N-OH | Broad, variable | Singlet (s, broad) | - |
Note: Data is synthesized from typical values for similar pyridine N-oxide structures.[6] Precise shifts can vary with concentration and exact experimental conditions.
Causality of Chemical Shifts and Coupling:
-
H6 Proton: Located alpha to the nitrogen of the N-oxide, this proton is the most deshielded. Its proximity to the electronegative nitrogen atom results in a significant downfield shift. It appears as a doublet of doublets due to ortho coupling with H5 and a smaller para coupling.
-
H4 Proton: This proton experiences deshielding due to its position relative to the carbonyl group and the N-oxide. It exhibits ortho and meta couplings.
-
H3 and H5 Protons: These protons are in the more shielded region of the spectrum relative to H6 and H4. Their complex splitting patterns arise from multiple coupling interactions with their neighbors.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton. The chemical shifts are strongly influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Data Presentation: ¹³C NMR of this compound in DMSO-d₆
| Carbon | Chemical Shift (δ) ppm |
| C2 | ~159.3 |
| C6 | ~137.3 |
| C4 | ~129.3 |
| C5 | ~128.4 |
| C3 | ~117.9 |
Note: Data is synthesized from typical values for similar pyridine N-oxide structures.[6]
Causality of Chemical Shifts:
-
C2 Carbon: As a carbonyl carbon, C2 is the most deshielded carbon in the molecule, appearing furthest downfield. This is a direct consequence of the double bond to an oxygen atom.
-
C6 Carbon: The C6 carbon, being directly attached to the nitrogen of the N-oxide, is significantly deshielded and appears downfield.
-
C4, C5, and C3 Carbons: These carbons resonate at higher fields (are more shielded) compared to C2 and C6, reflecting their relative distances from the primary electron-withdrawing groups in the ring.
Experimental Protocols
Adherence to a robust experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following sections detail the necessary steps for sample preparation and spectral acquisition.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. The precision of this step is crucial for any subsequent quantitative analysis.
-
Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent dissolving power for polar heterocyclic compounds and its ability to slow the exchange of labile protons like the N-OH, often allowing for their observation.[7]
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or brief sonication. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
NMR Spectrometer Setup and Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[7]
-
Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, providing a stable magnetic field.
-
Shimming: Perform magnetic field shimming to optimize homogeneity. This critical step minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.
-
¹H NMR Acquisition:
-
Pulse Program: A standard 30-degree pulse ('zg30') is typically sufficient.
-
Spectral Width: Set to approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program ('zgpg30') is used to produce a spectrum with singlet peaks for each unique carbon.
-
Spectral Width: Set to approximately 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.5 ppm).[8]
-
Caption: Standard workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information, directly reflecting the molecule's unique electronic structure dominated by the 1-hydroxy-2-pyridone tautomer. A thorough understanding of the influence of the N-oxide and carbonyl functionalities, coupled with meticulous experimental technique, allows for the unambiguous assignment of all signals. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently utilize NMR spectroscopy in the characterization of this important heterocyclic compound.
References
- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.
- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
- Supporting Materials for Scientific Publication. (n.d.).
- ResearchGate. (n.d.). 13C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6.
- A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- National Center for Biotechnology Information. (n.d.). Hydroxypyridinone. PubChem.
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (n.d.). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- Sigma-Aldrich. (n.d.). 2-Pyridinol 1-oxide.
- Biosynth. (n.d.). 2-Hydroxypyridine-N-oxide: An HOBt.
- Pharmaffiliates. (n.d.). 2-Hydroxypyridine-N-Oxide.
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FT-IR spectrum and functional groups of 2-Pyridinol-1-oxide
An In-Depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of 2-Pyridinol-1-oxide (HOPO)
Introduction: Characterizing a Versatile Reagent
This compound, also known as 1-Hydroxy-2-pyridone (HOPO), is a heterocyclic organic compound of significant interest in pharmaceutical and synthetic chemistry.[1] It is widely recognized as a highly effective peptide coupling agent, serving as a substitute for 1-Hydroxybenzotriazole (HOBt).[2][3] The efficacy and reactivity of HOPO are intrinsically linked to its molecular structure. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique that provides critical insights into the functional groups present in a molecule, making it an indispensable tool for identity confirmation, purity assessment, and structural elucidation of compounds like HOPO.[4]
This guide provides a detailed analysis of the FT-IR spectrum of this compound from the perspective of a senior application scientist. We will delve into the structural nuances that govern its vibrational spectrum, present a detailed assignment of its characteristic absorption bands, and provide a robust experimental protocol for acquiring high-quality data.
The Decisive Role of Tautomerism in Spectral Interpretation
A crucial aspect of understanding the molecular structure and, consequently, the FT-IR spectrum of this compound is its tautomerism. The molecule can theoretically exist in two forms: the enol form (2-hydroxypyridine N-oxide) and the keto form (1-hydroxy-2-pyridone).
While both forms may be present in equilibrium in solution, X-ray diffraction and Nuclear Magnetic Resonance (NMR) studies have conclusively shown that in the solid crystalline state, the compound exists predominantly as the 1-hydroxy-2-pyridone tautomer.[5] Since FT-IR analysis of solid samples (e.g., via KBr pellet) is a common and reliable method, the interpretation of the resulting spectrum must be based on the functional groups of this keto form. This structural preference is largely driven by the stability conferred by the cyclic amide (lactam) functionality and favorable intermolecular hydrogen bonding in the solid state.[6]
FT-IR Spectral Analysis: A Functional Group Walkthrough
The FT-IR spectrum of this compound (in its dominant 1-hydroxy-2-pyridone tautomeric form) is rich with information. The key absorption bands can be assigned to specific molecular vibrations as follows.
N-OH and C-H Stretching Region (3400 - 2700 cm⁻¹)
-
N-OH Stretching: The most prominent feature in this region is a very broad and intense absorption band typically centered around 3200 - 2700 cm⁻¹ . This band is characteristic of the N-hydroxy group's O-H stretching vibration. The significant broadening is a direct consequence of strong intermolecular hydrogen bonding between the N-OH group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule in the crystal lattice. This is a classic spectral indicator of extensive hydrogen bonding.
-
Aromatic C-H Stretching: Superimposed on the broad N-OH band, weaker, sharper peaks may be observed just above 3000 cm⁻¹ . These are attributable to the C-H stretching vibrations of the pyridone ring.[7]
Carbonyl (C=O) Stretching Region (1700 - 1640 cm⁻¹)
-
Amide I Band (C=O Stretch): A strong, sharp, and highly characteristic absorption peak is expected in the region of 1670 - 1650 cm⁻¹ . This is the Amide I band, which is primarily due to the C=O stretching vibration of the cyclic amide (lactam) group in the 2-pyridone ring.[8] The presence of this intense band is the single most definitive piece of evidence from the FT-IR spectrum confirming that the molecule exists in the keto (1-hydroxy-2-pyridone) form rather than the enol form, which would lack a C=O bond.
Ring and N-O Vibration Region (1600 - 1100 cm⁻¹)
-
C=C and C-N Ring Stretching: Several medium to strong bands appear in the 1600 - 1400 cm⁻¹ range. These absorptions arise from the complex stretching vibrations of the C=C and C-N bonds within the pyridone ring. Their exact positions are influenced by the electronic effects of the N-oxide and carbonyl functionalities.
-
N-O Stretching: The N-O stretching vibration of heterocyclic N-oxides gives rise to a strong and characteristic absorption band. For pyridine N-oxide and its derivatives, this band is typically observed in the 1300 - 1200 cm⁻¹ range.[9][10][11] This vibration involves a significant change in dipole moment, resulting in a strong IR absorption that is a key identifier for the N-oxide functional group.
Fingerprint Region (< 1000 cm⁻¹)
-
C-H Out-of-Plane Bending: This region contains a multitude of bands, many of which are unique to the molecule as a whole. Of particular note are the C-H out-of-plane bending (γCH) vibrations, which typically occur between 900 - 700 cm⁻¹ . The pattern and position of these bands can be indicative of the substitution pattern on the ring.[4]
-
Planar Oxygen Bending: Vibrations involving the bending of the N-oxide oxygen relative to the plane of the ring can also appear in this region.[12]
Data Presentation: Summary of Key Vibrational Frequencies
The following table summarizes the expected FT-IR absorption bands for this compound (as the 1-hydroxy-2-pyridone tautomer).
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond(s) Involved | Expected Intensity | Causality and Insights |
| 3200 - 2700 | O-H Stretch | N-O-H | Strong, Very Broad | Broadening is the hallmark of strong intermolecular hydrogen bonding, a key feature of the solid-state structure. |
| > 3000 | Aromatic C-H Stretch | C-H | Weak to Medium | Confirms the presence of the heterocyclic ring backbone. |
| 1670 - 1650 | Amide I (C=O Stretch) | C=O | Strong, Sharp | Definitive evidence for the dominant 1-hydroxy-2-pyridone tautomer in the solid state.[5][8] |
| 1600 - 1400 | Ring Skeletal Vibrations | C=C, C-N | Medium to Strong | Represents the conjugated system of the pyridone ring. |
| 1300 - 1200 | N-O Stretch | N⁺-O⁻ | Strong | A characteristic and reliable indicator of the N-oxide functionality.[11] |
| 900 - 700 | C-H Out-of-Plane Bending | C-H | Medium to Strong | Part of the fingerprint region; the pattern is characteristic of the substitution on the pyridine ring.[4] |
Visualization: Molecular Structure and Key Vibrational Modes
The following diagram illustrates the predominant tautomeric form of this compound and highlights the key functional groups responsible for its characteristic FT-IR absorptions.
Caption: Structure of 1-hydroxy-2-pyridone and its key FT-IR vibrational modes.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This section provides a self-validating protocol for obtaining the FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet technique. The causality behind each step is explained to ensure methodological integrity.
Objective: To prepare a transparent KBr pellet containing a homogenous dispersion of this compound for analysis by transmission FT-IR spectroscopy.
Materials:
-
This compound (HOPO), analytical grade[13]
-
Potassium Bromide (KBr), FT-IR spectroscopy grade
-
Agate mortar and pestle
-
Spatula
-
Pellet press with die set (e.g., 13 mm)
-
Vacuum pump
-
Drying oven
-
FT-IR Spectrometer
Methodology:
-
Preparation of KBr Powder:
-
Step: Place ~200-300 mg of FT-IR grade KBr powder in a clean, dry watch glass. Dry in an oven at 110°C for at least 2 hours. Transfer to a desiccator to cool to room temperature before use.
-
Causality: KBr is hygroscopic and readily absorbs atmospheric moisture. Water has a very strong, broad O-H absorption that can obscure the N-OH and C-H stretching regions of the analyte spectrum. This drying step is critical to remove water and obtain a clean background.
-
-
Sample Preparation and Grinding:
-
Step: Weigh approximately 1-2 mg of HOPO and 100-150 mg of the dried KBr. Place the KBr in the agate mortar first and grind gently to create a fine, consistent powder. Add the HOPO sample.
-
Causality: A sample-to-matrix ratio of approximately 1:100 is ideal. Too much sample will result in total absorption (flat-topped peaks), while too little will yield a weak, noisy spectrum. Grinding the KBr first ensures a uniform base before introducing the sample.
-
-
Homogenization:
-
Step: Grind the mixture of HOPO and KBr with the pestle for 2-3 minutes. Use a spatula to periodically scrape the powder from the sides of the mortar back to the center. The final mixture should be a fine, free-flowing powder with no visible clumps of the sample.
-
Causality: The goal is to reduce the particle size of the analyte to below the wavelength of the incident IR radiation, which minimizes scattering (Christiansen effect) and ensures a flat, stable baseline. Homogenous dispersion is essential for a reproducible and representative spectrum.
-
-
Pellet Pressing:
-
Step: Transfer a portion of the homogenized powder into the pellet die. Assemble the die, place it in the hydraulic press, and connect it to a vacuum pump. Apply vacuum for 1-2 minutes.
-
Causality: Applying a vacuum removes trapped air from the powder. Air pockets can cause the pellet to be opaque or fracture easily.
-
Step: While under vacuum, slowly apply pressure to approximately 8-10 metric tons. Hold the pressure for 2-3 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that is mechanically stable and suitable for spectroscopic analysis.
-
Step: Slowly release the pressure, then release the vacuum. Carefully disassemble the die and remove the KBr pellet.
-
-
Spectral Acquisition:
-
Step: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Step: Acquire a background spectrum of the empty sample compartment first. This is a self-validating step to ensure the instrument is purged of atmospheric CO₂ and water vapor.
-
Step: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 - 400 cm⁻¹.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for resolving the key functional group bands in the condensed phase.
-
Conclusion
FT-IR spectroscopy is a definitive technique for the structural characterization of this compound. A correct interpretation of its spectrum is critically dependent on understanding its predominant existence as the 1-hydroxy-2-pyridone tautomer in the solid state. The key spectral markers for this compound are the very broad N-OH stretch indicative of strong hydrogen bonding, the sharp and intense C=O (Amide I) band confirming the pyridone structure, and the strong N-O stretch characteristic of the N-oxide functionality. By following the detailed protocol provided, researchers can reliably obtain high-quality spectra to confirm the identity and structural integrity of this important chemical reagent, facilitating its effective use in drug development and chemical synthesis.
References
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- Beak, P., & Boyar, F. S. (1981). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2.
- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.
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- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
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- Wikipedia. (n.d.). 2-Pyridone.
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- Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
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- ResearchGate. (2010). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue.
- Wiley Online Library. (n.d.). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics.
- National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook.
- ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
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- Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251.
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An In-depth Technical Guide to the Physical Properties of 2-Pyridinol-1-oxide
This guide provides a comprehensive overview of the key physical properties of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide or HOPO), a versatile heterocyclic compound with significant applications in pharmaceutical development, analytical chemistry, and materials science. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and application in research and development.
Core Physicochemical Characteristics
This compound is a white to off-white or light yellow crystalline powder.[1][2][3] Its chemical structure, featuring a pyridine ring with a hydroxyl group and an N-oxide functional group, imparts a unique combination of polarity and hydrogen bonding capabilities that govern its physical behavior.
Molecular and Structural Data
A foundational understanding of this compound begins with its molecular identity.
| Identifier | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [1][2] |
| Molecular Weight | 111.10 g/mol | [1][4][5] |
| CAS Number | 13161-30-3 | [1][2][6] |
| Appearance | Off-White to Light Yellow Solid/Powder | [1][2][6] |
Thermal Properties: Melting Point
The melting point of a solid is a critical indicator of its purity and is essential for various applications, including reaction condition optimization and formulation development.
Melting Point Range
This compound exhibits a relatively sharp melting point range, which is indicative of a high degree of purity in commercially available samples.
| Property | Value | Source(s) |
| Melting Point | 147-152 °C | [1][5][6][7] |
This temperature range is a key parameter for quality control and for determining appropriate storage and handling conditions to prevent degradation.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point of this compound is a standard procedure performed using a capillary melting point apparatus. This technique provides a reliable and reproducible measurement.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The temperature is initially increased at a rapid rate to approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
The solubility of this compound in various solvents is a critical factor in its application, influencing everything from reaction kinetics to its behavior in biological systems.
Qualitative and Quantitative Solubility
The presence of both a hydroxyl group and an N-oxide group allows for hydrogen bonding, making this compound soluble in polar solvents.
| Solvent | Solubility | Source(s) |
| Water | 331 g/L; Slightly Soluble; Mixes with water | [3][6][8] |
| Methanol | Slightly Soluble | [6] |
| Chloroform | Slightly Soluble | [6] |
| DMSO | Slightly Soluble | [6] |
The high quantitative solubility in water is a notable feature for a small organic molecule and is crucial for its use in aqueous systems.
Experimental Protocol: Isothermal Shake-Flask Method for Aqueous Solubility
The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn using a filtered syringe. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Excess Solute: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.
-
Filtration: Filtering the sample before analysis is crucial to remove any undissolved solid particles that would lead to an overestimation of the solubility.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Significance in Research and Development
The physical properties of this compound are not merely academic data points; they are critical for its practical application.
-
Drug Development: The aqueous solubility of a compound is a key determinant of its bioavailability. The relatively high water solubility of this compound is advantageous for developing formulations for oral or parenteral administration.[2]
-
Analytical Chemistry: Its solubility in various solvents allows for its use as a reagent in a wide range of analytical methods, including the detection and quantification of metal ions.[2]
-
Material Science: The melting point provides an upper limit for processing temperatures when incorporating this compound into polymers or other materials to enhance their properties.[2]
Conclusion
This guide has provided a detailed overview of the key physical properties of this compound, specifically its melting point and solubility. The experimental protocols described herein are standard, reliable methods for determining these properties. A thorough understanding of these characteristics is essential for any researcher, scientist, or drug development professional working with this versatile compound.
References
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2-Pyridinol 1-oxide - Sorachim. (n.d.). Retrieved January 9, 2026, from [Link]
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This compound | CAS#:13161-30-3 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]
-
2-Hydroxypyridine-N-oxide pure (HOPO), 98% - Krins Life Sciences. (n.d.). Retrieved January 9, 2026, from [Link]
-
Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 2-Pyridinol-1-oxide for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in the Application of 2-Pyridinol-1-oxide
This compound, also known as 2-hydroxypyridine N-oxide (HOPO), is a versatile heterocyclic compound with significant applications in pharmaceutical development and synthetic chemistry.[1][2] Its utility as a peptide coupling agent, a substitute for the potentially explosive HOBt, and as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) underscores the importance of a thorough understanding of its physicochemical properties.[3][4] Among these properties, solubility is paramount, as it governs everything from reaction kinetics and purification strategies to formulation and bioavailability.
This technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple compilation of data, this document delves into the underlying chemical principles that dictate its solubility in various solvent systems. We will examine the interplay of its molecular structure, including its tautomeric nature, with different solvent classes. Furthermore, this guide will equip researchers and drug development professionals with the practical knowledge to experimentally determine and manipulate the solubility of this important compound.
Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.
The structure of this compound features both a hydroxyl group and an N-oxide moiety, which contribute to its polarity and hydrogen bonding capabilities.[5] An important characteristic of this molecule is its existence in tautomeric forms: the enol form (2-hydroxypyridine N-oxide) and the keto form (1-hydroxy-2-pyridone). This equilibrium can be influenced by the solvent environment.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Melting Point | 147-152 °C | [3] |
| pKa₁ | -0.62 | [3] |
| pKa₂ | 5.97 | [3] |
| LogP | -1.07 | [3] |
| Appearance | Off-white to light yellow solid | [3] |
The presence of both an acidic (hydroxyl group) and a weakly basic (N-oxide) center, as indicated by the pKa values, suggests that the solubility of this compound will be significantly influenced by pH. The negative LogP value highlights its hydrophilic nature.
Aqueous and Organic Solvent Solubility Profile
The solubility of this compound is a direct consequence of the intermolecular forces between it and the solvent molecules. Its ability to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the N-oxide and hydroxyl oxygens) plays a crucial role.
Quantitative Aqueous Solubility
This compound exhibits high solubility in water.
| Solvent | Solubility (g/L) at 25°C |
| Water | 331 |
This high aqueous solubility is attributed to the strong hydrogen bonding interactions between the polar water molecules and the functional groups of this compound.
Qualitative Solubility in Organic Solvents
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble[2][6] | The hydroxyl group of the solvent can effectively form hydrogen bonds with the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3] | While capable of accepting hydrogen bonds, the lack of a donor proton in the solvent limits the interaction strength compared to protic solvents. |
| Nonpolar Halogenated | Chloroform | Slightly Soluble[3] | The weakly acidic proton of chloroform can interact with the N-oxide group, but overall intermolecular forces are weak. |
| Nonpolar Aromatic | Toluene | Predicted to be poorly soluble | The nonpolar nature of toluene results in weak van der Waals forces being the primary mode of interaction. |
| Nonpolar Aliphatic | Hexane | Predicted to be poorly soluble | Similar to toluene, the lack of polarity in hexane leads to very weak intermolecular interactions. |
A Note on Practical Observations : In synthetic applications, this compound is often used in solvents like dichloromethane. While its intrinsic solubility may be limited, it is often sufficient for it to participate in reactions, especially when used as a catalyst or reagent in moderate concentrations.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a static property but can be significantly influenced by environmental factors, most notably pH and temperature.
The Effect of pH
As an amphoteric molecule with both acidic and basic functionalities, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.
-
At low pH (acidic conditions): The N-oxide group can be protonated, forming a cationic species. This protonated form is likely to have enhanced solubility in aqueous solutions due to its ionic nature.
-
At high pH (basic conditions): The hydroxyl group can be deprotonated, forming an anionic species. This phenolate-like anion will also exhibit increased aqueous solubility.
-
At the isoelectric point: The molecule will exist predominantly in its neutral form, where its solubility will be at a minimum.
Caption: Influence of pH on the ionization and solubility of this compound.
The Effect of Temperature
Experimental Determination of Solubility: A Practical Protocol
For researchers requiring precise solubility data for their specific experimental conditions, the equilibrium shake-flask method is the gold standard.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Place the sealed vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Conclusion and Future Perspectives
The solubility of this compound is a multifaceted property governed by its unique chemical structure and the nature of the solvent system. Its high aqueous solubility and good solubility in polar protic solvents are key attributes for its application in various chemical and pharmaceutical processes. While this guide provides a comprehensive overview based on available data, there remains a need for more extensive quantitative solubility studies across a broader range of organic solvents and at various temperatures. Such data would be invaluable for the development of robust and optimized processes in the synthesis and formulation of this compound and its derivatives. Future research could also focus on the development of co-solvent systems or formulation strategies to further enhance its solubility in less polar media, thereby expanding its utility in a wider array of applications.
References
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An In-Depth Technical Guide to the Shelf Life and Stability of 2-Pyridinol-1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide or HOPO) is a versatile heterocyclic compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1][2] Its utility as a peptide coupling agent and a potent chelating agent has drawn considerable interest.[3][4] This guide provides a comprehensive technical overview of the shelf life and stability of this compound, delving into its intrinsic stability, degradation pathways, recommended storage conditions, and the analytical methodologies required for its stability assessment. This document is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the quality, purity, and integrity of this compound throughout its lifecycle.
Introduction to the Stability Profile of this compound
This compound is a colorless to light yellow or beige crystalline powder.[5][6] While generally considered stable under recommended storage conditions, its N-oxide functionality and tautomeric nature can make it susceptible to degradation under certain environmental stressors.[7][8] Understanding the stability of this compound is paramount for its effective use in research and development, particularly in applications where purity is critical, such as in pharmaceutical synthesis.[9]
A key chemical feature of this compound is its existence in a tautomeric equilibrium between the 1-hydroxy-2(1H)-pyridone and 2-hydroxypyridine N-oxide forms.[7] This equilibrium is crucial for its biological and chelating activities and also influences its stability and analytical behavior.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, proper storage and handling are essential. Based on available safety data sheets and supplier recommendations, the following conditions are advised:
-
Temperature: Store at room temperature (10°C - 25°C).[5] Some suppliers recommend refrigerated storage (0 - 8°C).[6]
-
Light: Protect from light.[8]
-
Atmosphere: Store in a cool, dry, well-ventilated area.[8]
-
Container: Keep the container tightly closed.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Under these conditions, this compound is reported to have a shelf life of at least two years at room temperature.[5] However, it is crucial to note that some suppliers do not provide a specific expiration date and recommend routine inspection to ensure product performance.[10]
Degradation Pathways and Mechanisms
The degradation of this compound can be initiated by several factors, including heat, light, hydrolysis, and oxidation. Understanding these pathways is critical for developing stability-indicating analytical methods and for predicting the shelf life of the compound.
Thermal Degradation
Exposure to elevated temperatures can lead to the decomposition of this compound. The primary hazardous decomposition products formed under fire conditions are nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8] The thermal rearrangement of pyridine N-oxides can be complex, and in some cases, may involve the formation of various isomeric structures.
Photodegradation
This compound is sensitive to light. The photochemical rearrangement of pyridine N-oxides is believed to proceed through highly strained, transient oxaziridine intermediates upon excitation to a singlet state.[5] These intermediates can then undergo further reactions. Studies on the related compound, 2-hydroxypyridine, have shown that its photolytic degradation is influenced by factors such as pH and the presence of oxygen, suggesting a photooxidative pathway.
Hydrolytic Degradation
The stability of this compound in aqueous solutions is pH-dependent. The pyridone ring system is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can catalyze the cleavage of the amide bond within the ring.[10] One of the expected hydrolysis byproducts is 2-hydroxypyridine.[5]
Oxidative Degradation
As an N-oxide, this compound can be susceptible to both oxidation and reduction. Contact with strong oxidizing agents should be avoided.[8] Oxidative degradation can lead to the formation of hydroxylated species or ring-opened products.[10]
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Stability-Indicating Analytical Methods
To accurately assess the stability of this compound and quantify its degradation products, the use of validated stability-indicating analytical methods is essential. These methods must be able to separate the intact compound from any potential degradation products without interference.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of this compound by GC is challenging due to its high polarity and tautomerism, which can lead to poor peak shape and limited volatility.[11] A robust and sensitive method involves derivatization prior to GC-MS analysis.
This protocol is based on a validated method for the determination of trace levels of this compound.[2]
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine).
-
To an aliquot of the sample solution, add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) with 1% tert-Butyldimethylchlorosilane (tBDMCS).
-
Vortex the mixture thoroughly.
-
Heat the vial at 60°C for 60 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a 100% dimethyl polysiloxane column (e.g., Rtx-1, 15 m x 0.32 mm i.d., 1.0 µm film thickness), is suitable.[5]
-
Carrier Gas: Helium.
-
Inlet: Split injection with an appropriate split ratio (e.g., 13.9:1).[5]
-
Inlet Temperature: 150°C.[5]
-
Oven Program: 80°C, ramp at 20°C/min to 150°C.[5]
-
MS Detector: Electron Impact (EI) ionization.
-
Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring for characteristic fragment ions of the derivatized analyte.
-
The following diagram illustrates the workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound, to elucidate its degradation pathways, and to develop and validate a stability-indicating analytical method.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[10]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.[10]
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.[10]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.[10]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period.[10]
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a developed and validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
The following diagram outlines the workflow for a typical forced degradation study.
Accelerated Stability Testing and Shelf-Life Prediction
Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a substance by using exaggerated storage conditions.[12][13] The data from these studies, in conjunction with real-time stability data, are used to predict the shelf life of the compound.
Illustrative Accelerated Stability Data
The following table presents illustrative data from a hypothetical 6-month accelerated stability study of this compound at 40°C and 75% relative humidity (RH). This data is representative and should be confirmed with experimental studies.
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| Initial | 99.8 | 0.2 | White to off-white powder |
| 1 Month | 99.5 | 0.5 | No significant change |
| 3 Months | 98.9 | 1.1 | Slight yellowing |
| 6 Months | 97.5 | 2.5 | Yellowish powder |
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature, protected from light, and in a tightly sealed container. However, it is susceptible to degradation under thermal, photolytic, hydrolytic, and oxidative stress. A thorough understanding of its stability profile and degradation pathways is crucial for its successful application in research and development. The use of validated stability-indicating analytical methods, such as GC-MS with derivatization or a well-developed HPLC method, is essential for monitoring its purity and ensuring its quality over time. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this compound, enabling them to maintain the integrity of this important chemical entity.
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Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. PubMed.
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US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same. Google Patents.
-
Journal of Pharmaceutical and Biomedical Analysis Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using deri. Luxembourg Bio Technologies.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-Pyridinol-1-oxide from Pyridine-1-oxide
Introduction: The Significance of 2-Pyridinol-1-oxide
This compound, also known as 1-hydroxy-2(1H)-pyridinone or HOPO, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure incorporates a pyridine ring with both a hydroxyl group and an N-oxide functionality, bestowing it with unique chemical properties. Notably, it serves as an effective peptide coupling agent, often used as a substitute for HOBt (1-hydroxybenzotriazole), and can form stable chelate complexes with various transition metal ions.[3] These characteristics make it a valuable building block in the synthesis of pharmaceuticals and functional materials. This document provides a detailed guide for the synthesis of this compound from the readily available starting material, pyridine-1-oxide.
Reaction Mechanism: An Electrophilic Rearrangement
The synthesis of this compound from pyridine-1-oxide proceeds through a well-established rearrangement reaction involving acetic anhydride. The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxypyridinium intermediate. This intermediate is significantly more electrophilic than pyridine-1-oxide itself.[4] The acetate ion, acting as a nucleophile, then attacks the C2 position of the pyridine ring. Subsequent elimination and hydrolysis steps lead to the formation of the final product, 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone form.[4] It is important to note that this mechanism is distinct from the[5][5] sigmatropic rearrangement observed in the Boekelheide reaction, which occurs with 2-alkylpyridine 1-oxides.[4][6][7]
Experimental Workflow Overview
The overall synthetic strategy involves the reaction of pyridine-1-oxide with acetic anhydride, followed by an oxidative workup and hydrolysis to yield the desired this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for a laboratory scale synthesis.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-1-oxide | ≥98% | Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | Corrosive and lachrymator. Handle in a fume hood. |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR | Corrosive. Handle in a fume hood. |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Sigma-Aldrich | Strong oxidizer. Handle with care. |
| Hydrochloric Acid | Concentrated (37%) | J.T. Baker | Corrosive. Handle in a fume hood. |
| Isopropyl Alcohol | ACS Reagent, ≥99.5% | Fisher Scientific | Flammable. |
| Diethyl Ether | ACS Reagent, ≥99.0% | VWR | Highly flammable. |
| Sodium Bicarbonate | ACS Reagent | EMD Millipore | |
| Anhydrous Sodium Sulfate | ACS Reagent | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific | Volatile and harmful. |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | VWR | Flammable. |
Reaction Setup
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
A heating mantle with a temperature controller.
-
A well-ventilated fume hood is mandatory for this procedure.
Step-by-Step Procedure
-
Reaction with Acetic Anhydride:
-
In the three-necked flask, place pyridine-1-oxide (e.g., 9.5 g, 0.1 mol).
-
Add a significant excess of acetic anhydride (e.g., 60 g, 0.59 mol).
-
Heat the mixture to reflux (approximately 138-140 °C) and maintain for 2-3 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM/Methanol 9:1).
-
-
Removal of Excess Acetic Anhydride:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
-
Oxidation:
-
Dissolve the resulting residue in glacial acetic acid (e.g., 50 mL).
-
Heat the solution to 75 °C.
-
Carefully add 30% hydrogen peroxide dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 80 °C.
-
Maintain the reaction at 75 °C for 19-23 hours.[8] Caution: This reaction is exothermic. Proper cooling and slow addition are crucial.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Add concentrated hydrochloric acid to hydrolyze the acetyl groups. The pH should be acidic.
-
Heat the mixture at reflux for 1-2 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol/ether) or by column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Pyridine-1-oxide | [8] |
| Key Reagent | Acetic Anhydride (large excess) | [8] |
| Reflux Temperature | 138–140°C | [8] |
| Oxidizing Agent | 30% H₂O₂ | [8] |
| Oxidation Temperature | 75°C | [8] |
| Reaction Time (Oxidation) | 19–23 hours | [8] |
| Expected Yield | 68–72% | [8] |
Trustworthiness: In-Process Controls and Validation
To ensure the reliability and reproducibility of this synthesis, the following in-process controls are recommended:
-
TLC Monitoring: Regularly monitor the progress of the initial reaction with acetic anhydride to ensure complete consumption of the starting material.
-
Temperature Control: Strict control of the reaction temperature during the hydrogen peroxide addition is critical for both safety and yield. An exotherm can lead to uncontrolled side reactions.
-
pH Measurement: Ensure the pH is acidic during the hydrolysis step to facilitate the complete removal of the acetyl group.
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be compared to the literature value (147-152 °C).
Safety and Handling Precautions
This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11][12][13]
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.
-
Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with combustible materials.
-
Pyridine and its derivatives: Can be harmful if inhaled, swallowed, or in contact with skin.[9][12][13] They are also flammable.[9][10][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Caption: Key safety precautions for the synthesis.
References
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange. [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Pyridine - Safety Data Sheet - Carl ROTH. Carl ROTH. [Link]
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N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Safety data sheet - CPAChem. CPAChem. [Link]
-
The Mechanism of the Reaction of Nicotinic Acid 1-Oxide with Acetic Anhydride. J-Stage. [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]
-
The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society. [Link]
-
A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]
-
Pyridine-N-oxide - Wikipedia. Wikipedia. [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]
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3 3 0 Material Safety Data Sheet - Docenti.unina.it. Docenti.unina.it. [Link]
- WO2019228988A1 - Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof.
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Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. Semantic Scholar. [Link]
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Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem - NIH. PubChem. [Link]
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2-Pyridinol 1-oxide (≥98.0% (N)) - Amerigo Scientific. Amerigo Scientific. [Link]
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preparation of 2-Pyridinol-1-oxide from 2-chloropyridine
An Application Guide for the Synthesis of 2-Pyridinol-1-oxide from 2-Chloropyridine
Introduction
This compound, also known as 2-hydroxypyridine-N-oxide (HOPO), is a highly valuable organic compound with a diverse range of applications. It serves as a superior, safer alternative to hydroxybenzotriazole (HOBt) in peptide coupling reactions, a critical process in pharmaceutical drug development.[1][2] Furthermore, its derivatives are integral to the production of fungicides, antiseptics, and other specialty chemicals.[3] This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 2-chloropyridine.
The protocol detailed herein is a scalable and cost-effective one-pot synthesis.[4][5] This method proceeds via two sequential steps within the same reaction vessel: the N-oxidation of 2-chloropyridine to form the intermediate 2-chloropyridine-N-oxide, followed by an in-situ alkaline hydrolysis to yield the final product. This approach is advantageous due to its high conversion rates, near-quantitative yields, and minimal generation of organic waste.[4][5]
Reaction Principle and Mechanism
The conversion of 2-chloropyridine to this compound is a two-stage process:
-
N-Oxidation: The nitrogen atom on the pyridine ring is oxidized to an N-oxide. This is typically achieved using hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate or a heterogeneous catalyst like titanium silicate molecular sieves (TS-1).[1][4][6] The catalyst forms a more potent oxidizing species (e.g., peroxotungstates) in-situ, which facilitates the electrophilic attack on the nucleophilic pyridine nitrogen.[4]
-
Hydrolysis: The intermediate, 2-chloropyridine-N-oxide, undergoes nucleophilic aromatic substitution. The electron-withdrawing N-oxide group activates the C2 position of the pyridine ring, making it susceptible to attack by a hydroxide ion (from NaOH). This results in the displacement of the chloride ion to form the final product, this compound.
The overall reaction scheme is presented below:
Caption: Overall reaction scheme for the two-step synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Concentration | Supplier |
| 2-Chloropyridine | 109-09-1 | 113.55 | >99% | CDH Fine Chemical |
| Hydrogen Peroxide | 7722-84-1 | 34.01 | 30% (w/w) aq. | Fisher Scientific |
| Sodium Tungstate Dihydrate | 10213-10-2 | 329.86 | >99% | Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Pellets, >98% | Fisher Scientific |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% (w/w) aq. | Fisher Scientific |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer or thermocouple
-
Heating mantle or oil bath
-
pH meter or pH indicator strips
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven for drying
Detailed Experimental Protocol
This protocol outlines a one-pot synthesis procedure.
Caption: Experimental workflow for the one-pot synthesis.
Step 1: N-Oxidation of 2-Chloropyridine
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. Ensure the setup is securely clamped in a fume hood.
-
Charging Reactants: To the flask, add 2-chloropyridine (1.0 eq.), deionized water, and a catalytic amount of sodium tungstate (e.g., 0.02 eq.).
-
Initiating Reaction: Begin stirring the mixture and heat it to 55-60°C using a heating mantle or oil bath.
-
Oxidant Addition: Once the target temperature is reached, add 30% hydrogen peroxide (approx. 1.2-1.5 eq.) to the dropping funnel. Add the hydrogen peroxide dropwise to the reaction mixture over a period of 1-2 hours.
-
Causality Note: The slow, controlled addition of hydrogen peroxide is crucial. The N-oxidation reaction is exothermic, and rapid addition can lead to a dangerous temperature spike and uncontrolled decomposition of the peroxide.[1] Maintain the internal temperature between 65-70°C throughout the addition.
-
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 70-75°C for an additional 1-3 hours, or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC or GC analysis showing consumption of the starting material).
Step 2: In-situ Hydrolysis
-
Base Addition: Once the N-oxidation is complete, prepare a solution of sodium hydroxide (approx. 2.0-2.5 eq.) in deionized water. Carefully add this alkaline solution to the reaction mixture.
-
Heating: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 2-4 hours.
-
Causality Note: Elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution. The N-oxide group sufficiently activates the ring for the hydrolysis to proceed efficiently under these conditions.
-
Step 3: Work-up and Isolation
-
Cooling and Neutralization: After the hydrolysis period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly and carefully acidify the dark-colored solution by adding concentrated hydrochloric acid. Monitor the pH continuously. The product will begin to precipitate as the solution becomes acidic. Adjust the final pH to approximately 2-3 to ensure complete precipitation.
-
Crystallization: Cool the mixture further in an ice bath for at least 1 hour to maximize the recovery of the solid product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be an off-white to light-tan solid.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | Off-white to light-tan solid |
| Melting Point | 147-152 °C |
| ¹H NMR | Spectra should be consistent with the structure, showing characteristic aromatic proton signals. |
| ¹³C NMR | Spectra should show 5 distinct signals corresponding to the pyridine ring carbons. |
| Mass Spectrometry | Expected m/z = 111.03 for [M]+, corresponding to the molecular weight of C₅H₅NO₂.[7] |
| FT-IR (KBr) | Characteristic peaks for O-H, N-O, and C=C (aromatic) stretching. |
Safety Precautions and Hazard Management
This synthesis involves hazardous materials and potentially energetic reactions. Strict adherence to safety protocols is mandatory.
-
General Precautions: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[8][9][10] An emergency eyewash station and safety shower must be readily accessible.[8]
-
Reagent-Specific Hazards:
-
2-Chloropyridine: A combustible liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[10][11] Avoid contact and inhalation.
-
Hydrogen Peroxide (30%): A strong oxidizing agent. It can cause severe skin burns and eye damage. Avoid contact with combustible materials.
-
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe burns upon contact. Handle with extreme care, especially during the preparation of solutions and the final acidification step.
-
-
Procedural Hazards:
-
Exothermic Reaction: The N-oxidation step is exothermic. Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure from the decomposition of hydrogen peroxide into oxygen gas.[1]
-
Intermediate Instability: The intermediate, 2-chloropyridine-N-oxide, is known to be thermally unstable. It can decompose exothermically at temperatures above 120°C.[12] Never attempt to isolate this intermediate by distillation to dryness, as this can lead to an explosion. The one-pot procedure described avoids this hazardous isolation step.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective catalyst. 2. Insufficient reaction time or temperature. 3. Degradation of hydrogen peroxide. 4. Incorrect pH during precipitation. | 1. Use fresh, high-quality sodium tungstate. 2. Ensure reaction parameters (time, temp) are maintained as per the protocol. Monitor reaction completion. 3. Use a fresh bottle of H₂O₂. 4. Carefully monitor and adjust pH to ~2-3 for complete precipitation. |
| Incomplete N-Oxidation | 1. Insufficient oxidant. 2. Short reaction time. | 1. Ensure the correct molar equivalent of H₂O₂ is used. 2. Extend the reaction time for the oxidation step and monitor by TLC/GC. |
| Incomplete Hydrolysis | 1. Insufficient base. 2. Low reaction temperature or short duration. | 1. Ensure at least 2.0 equivalents of NaOH are used. 2. Confirm the temperature is maintained at 90-100°C for the specified time. |
| Product is Dark/Oily | 1. Side reactions due to excessive temperature. 2. Insufficient washing. | 1. Maintain strict temperature control, especially during H₂O₂ addition. 2. Wash the crude product thoroughly with cold water. Consider recrystallization from an appropriate solvent (e.g., ethanol/water) if purity is low. |
References
-
Organic Process Research & Development. (2023). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Retrieved from [Link]
- Google Patents. (n.d.). CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.
-
Hobbs, P. T. (n.d.). Synthesis and Use of an Immobilized Catalyst for the N-Oxidation of 2-Chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5869678A - Oxidation of pyridine and derivatives.
-
Anderson Chemical Company. (n.d.). 2 Peracetic Acid Test Reagent Safety Data Sheet. Retrieved from [Link]
-
Pharmacompass. (n.d.). This compound | Drug Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]
-
CNKI. (2025). Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN102718704B - Preparation method of 2-chloropyridine n-oxides.
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-1-oxide hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2019228988A1 - Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof.
-
ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]
-
Failure Knowledge Database. (n.d.). Explosion of 2-chloropyridine-N-oxide left as a distillation residue. Retrieved from [Link]
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. biosynth.com [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 6. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. shippai.org [shippai.org]
The Ascendancy of 2-Pyridinol-1-oxide (HOPO) in Modern Peptide Synthesis: A Guide to High-Fidelity Peptide Coupling
Abstract
The synthesis of peptides with high fidelity is a cornerstone of contemporary drug discovery and development. The prevention of racemization and the achievement of high coupling efficiencies are paramount. This application note provides a comprehensive technical guide on the use of 2-Pyridinol-1-oxide (HOPO) as a peptide coupling additive. We will delve into the mechanistic underpinnings of its efficacy, present comparative performance data, and provide detailed protocols for its application in both solid-phase and solution-phase peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the quality and efficiency of their peptide synthesis workflows.
Introduction: The Critical Role of Coupling Additives in Peptide Synthesis
The formation of the amide bond is the fundamental reaction in peptide synthesis. This process typically involves the activation of a carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or a growing peptide chain. While activating agents like carbodiimides (e.g., EDC, DIC) are essential, their use alone can lead to significant side reactions, most notably racemization of the chiral α-carbon of the activated amino acid.[1]
To mitigate this, coupling additives are introduced. These additives react with the activated amino acid to form an active ester intermediate. This intermediate is more stable than the initial activated species, reducing the propensity for racemization, yet sufficiently reactive to ensure efficient amide bond formation.[2] For decades, 1-hydroxybenzotriazole (HOBt) has been the gold standard additive. However, its classification as a potentially explosive substance has necessitated the search for safer and more effective alternatives.[3][4] this compound (HOPO) has emerged as a superior alternative, offering enhanced safety, improved coupling efficiency, and remarkable suppression of racemization.[3][5]
The Mechanism of HOPO-Mediated Peptide Coupling
The efficacy of HOPO as a coupling additive lies in its ability to form a highly reactive, yet stable, active ester with the carboxyl group of an N-protected amino acid. This process effectively intercepts the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with a carbodiimide, which is a primary culprit in racemization.
The mechanism can be visualized as a two-step process:
-
Activation and Formation of the HOPO Ester: The carboxylic acid of the N-protected amino acid is first activated by a coupling agent, such as a carbodiimide (e.g., EDC or DIC). HOPO then rapidly reacts with this activated species to form a stable HOPO-ester.
-
Nucleophilic Attack and Amide Bond Formation: The amino group of the incoming amino acid or peptide then attacks the carbonyl carbon of the HOPO-ester, leading to the formation of the desired peptide bond and the release of HOPO.
The key to HOPO's racemization suppression is the relative stability of the HOPO-ester intermediate, which is less prone to the formation of the 5(4H)-oxazolone, the primary pathway for racemization.[6]
Figure 1: Mechanism of HOPO-mediated peptide coupling.
Performance Data: HOPO vs. Other Coupling Additives
The superiority of HOPO in suppressing racemization, particularly in challenging coupling reactions, has been demonstrated in comparative studies. The following table summarizes quantitative data from the synthesis of the dipeptide Z-Phg-Pro-NH2, a model system known to be prone to racemization.
| Entry | Coupling Reagent/Strategy | Yield (%) | D/L (%) (Racemization) | Reference |
| 1 | HOAt/DIC | 81.4 | 3.3 | [7] |
| 2 | HOBt/DIC | 81.9 | 9.3 | [7] |
| 3 | Oxyma/DIC | 89.9 | 1.0 | [7] |
| 4 | HOPO/DIC | 88.2 | 17.4 | [7] |
| 5 | HOPO/DIC (2 min preactivation) | 83.4 | 6.1 | [7] |
Table 1: Comparative data on yield and racemization in the synthesis of Z-Phg-Pro-NH2.
In a separate study involving a biphasic system (dichloromethane/water), HOPO demonstrated a more significant effect in reducing racemization compared to other common N-hydroxy derivatives.[5]
Experimental Protocols
The following protocols provide a general framework for the application of HOPO in both solution-phase and solid-phase peptide synthesis. Optimization may be required for specific peptide sequences and scales.
Solution-Phase Peptide Coupling using EDC/HOPO in a Biphasic System
This protocol is adapted from a high-yield, low-racemization procedure and is particularly effective for sensitive couplings.[4][5]
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
This compound (HOPO)
-
Dichloromethane (DCM)
-
Deionized water
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOPO (1.1 eq) in dichloromethane. In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v) and neutralize with NMM or DIEA (1.1 eq).
-
Reaction Initiation: Cool the solution of the N-protected amino acid and HOPO to 0 °C in an ice bath. Add the neutralized amino acid ester solution to this flask with stirring.
-
EDC Addition: Slowly add a solution of EDC (1.2 eq) in dichloromethane/water (1:1 v/v) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude peptide by flash column chromatography or preparative HPLC.
Solid-Phase Peptide Synthesis (SPPS) using HOPO as an Additive
This protocol provides a general procedure for a manual Fmoc-based solid-phase peptide synthesis cycle using HOPO as a coupling additive. This can be adapted for automated synthesizers.
Materials:
-
Fmoc-protected amino acids
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
This compound (HOPO)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), HOPO (3-5 eq), and a coupling agent like HBTU/HATU (3-5 eq) or DIC (3-5 eq) in DMF.
-
Add DIEA (6-10 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by preparative HPLC.
Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Steric hindrance of amino acids- Aggregation of the peptide chain on the resin- Insufficient activation time or reagent equivalents | - Increase coupling time and/or temperature (e.g., to 40-50 °C).- Use a higher excess of reagents (e.g., 5-10 equivalents).- Perform a double coupling.- Use a more potent coupling agent in combination with HOPO (e.g., HATU).- Change the solvent to one that disrupts aggregation (e.g., NMP). |
| Racemization | - Prolonged activation time before coupling- Use of a strong base- High reaction temperature | - Minimize pre-activation time.- Use a weaker base like N-methylmorpholine (NMM) instead of DIEA.- Perform the coupling at a lower temperature (e.g., 0 °C). |
| Side Reactions (e.g., aspartimide formation) | - Base-catalyzed cyclization of aspartic acid residues | - Use a Dmb or Hmb protecting group on the preceding amino acid.- Add HOPO to the deprotection solution (piperidine/DMF) to buffer the basicity. |
Conclusion
This compound (HOPO) represents a significant advancement in the field of peptide synthesis. Its excellent safety profile, coupled with its ability to enhance coupling efficiency and effectively suppress racemization, makes it a superior alternative to traditional coupling additives like HOBt. The protocols and data presented in this application note demonstrate the practical utility of HOPO in producing high-quality peptides for research, diagnostics, and therapeutic development. By incorporating HOPO into their workflows, scientists can achieve greater control over the stereochemical integrity of their synthetic peptides, leading to more reliable and reproducible results.
References
-
Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082. [Link]
-
Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO). Request PDF. [Link]
-
Ho, T. L., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe. BenchChem.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO). Request PDF. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). HOPO vs. HOBt: A Comparative Look at Peptide Coupling Agents. NINGBO INNO PHARMCHEM CO.,LTD.
-
Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Kumar, A., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe. BenchChem.
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies. [Link]
-
Escale, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Hydroxypyridine N-Oxide (HOPO): A Premier Coupling Agent Supplier for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2-Pyridinol-1-oxide (HOPO) in Solid-Phase Peptide Synthesis
Introduction: Addressing the Core Challenges of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the creation of complex biomolecules for therapeutics, diagnostics, and fundamental research.[1][2] The efficiency of SPPS hinges on the near-quantitative formation of amide bonds at each cycle of amino acid addition. However, two persistent challenges can compromise the integrity and yield of the final product: incomplete coupling reactions and the loss of stereochemical purity through racemization.[3][4]
Racemization, the conversion of a chiral amino acid to a mixture of L- and D-isomers during the activation step, is particularly detrimental.[3] This loss of stereochemical integrity can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the biological activity of the target peptide.[1] To overcome these hurdles, the strategic selection of coupling additives is paramount. This guide provides an in-depth exploration of 2-Pyridinol-1-oxide (HOPO), a highly effective coupling additive that enhances reaction rates while demonstrating exceptional capabilities in suppressing racemization.[1][5][6]
This compound (HOPO): A Profile
This compound, also known as 1-Hydroxy-2-pyridone, is a heterocyclic compound that has emerged as a superior alternative to the classical coupling additive 1-hydroxybenzotriazole (HOBt).[7][8][9] Its unique structure is central to its efficacy in peptide synthesis.
-
Chemical Name: this compound
-
Alternative Names: HOPO, 1-Hydroxy-2-pyridone, 2-Hydroxypyridine N-oxide[8][10]
-
Molecular Formula: C₅H₅NO₂[8]
-
Molecular Weight: 111.10 g/mol [8]
The Mechanism of Action: How HOPO Ensures Fidelity in Peptide Coupling
In SPPS, the carboxyl group of an incoming amino acid must be activated to facilitate its reaction with the N-terminal amine of the growing peptide chain. This is typically achieved with a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). When used in conjunction with a carbodiimide, HOPO plays a critical dual role: it accelerates the coupling reaction and acts as a potent racemization suppressant.[1][6]
The mechanism proceeds as follows:
-
Formation of O-acylisourea Intermediate: The carbodiimide reagent reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and highly susceptible to racemization.
-
Trapping by HOPO to Form the Active Ester: HOPO rapidly intercepts the O-acylisourea intermediate, forming a HOPO-active ester. This ester is significantly more stable than the O-acylisourea, yet remains highly reactive towards the desired aminolysis reaction.
-
Peptide Bond Formation: The N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the HOPO-active ester, forming the desired peptide bond and releasing HOPO.
The key to HOPO's success lies in its ability to efficiently trap the reactive intermediate, converting it into a more stable active ester that is less prone to racemization.[7] This ensures that the stereochemical integrity of the amino acid is preserved throughout the coupling process.[1]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. HOPO, a racemization inhibitor "out of the circle" due to the new crown drug [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Pyridinol 1-oxide (≥98.0% (N)) - Amerigo Scientific [amerigoscientific.com]
- 9. 2-Pyridinol 1-oxide = 98.0 N 13161-30-3 [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
Application Note: 2-Pyridinol-1-oxide (HOPO) in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of the amide bond is the cornerstone of peptide synthesis, a critical process in drug discovery and development. The challenge lies in achieving high coupling efficiency while preserving the stereochemical integrity of the constituent amino acids. This application note provides a detailed guide to the mechanism and application of 2-Pyridinol-1-oxide (HOPO), a highly effective additive in peptide coupling reactions. We will explore its mechanistic role in suppressing racemization, present detailed protocols for its use in both solution- and solid-phase synthesis, and offer a comparative analysis with other common coupling additives.
Introduction: The Challenge of Peptide Bond Formation
The synthesis of peptides requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1][2] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation.[1][3] They react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4]
However, this intermediate is unstable and prone to several side reactions:
-
Racemization: The activated C-terminal amino acid is susceptible to racemization through the formation of a 5(4H)-oxazolone intermediate, which can lead to a loss of biological activity.[5][6][7]
-
N-acylurea Formation: The O-acylisourea can rearrange into a stable, unreactive N-acylurea, terminating the desired reaction.[1][3]
To mitigate these issues, nucleophilic additives are introduced. These additives intercept the O-acylisourea to form a more stable, yet sufficiently reactive, active ester. This strategy enhances the rate of the desired aminolysis reaction while suppressing side reactions.[1][3][5] Historically, 1-hydroxybenzotriazole (HOBt) has been the most popular additive, but alternatives like 1-hydroxy-7-azabenzotriazole (HOAt) and this compound (HOPO) have gained prominence due to their superior performance in certain contexts.[5][8] HOPO, in particular, has proven to be a highly effective agent for minimizing racemization and improving yields.[8]
The Mechanism of HOPO-Mediated Peptide Coupling
When used in conjunction with a carbodiimide (CDI), HOPO acts as a trapping agent for the transient O-acylisourea intermediate. The process can be broken down into the following key steps:
-
Carboxyl Group Activation: The carbodiimide reacts with the C-terminal carboxyl group of the N-protected amino acid to form the highly reactive O-acylisourea intermediate.
-
HOPO Intervention: Before the O-acylisourea can rearrange or promote racemization, the nucleophilic HOPO attacks it. This step releases the urea byproduct and forms a HOPO-active ester.
-
Amide Bond Formation: The amino group of the incoming N-terminal amino acid (or peptide) then attacks the carbonyl carbon of the relatively stable HOPO-active ester. This nucleophilic acyl substitution reaction forms the desired peptide bond and releases HOPO.
The efficacy of HOPO stems from its ability to form an active ester that is more stable than the O-acylisourea but more reactive towards aminolysis than the starting carboxylic acid. This modulation of reactivity is key to achieving clean, high-yield couplings with minimal chiral erosion.[6][8]
Caption: Mechanism of HOPO-assisted peptide coupling.
Comparative Performance of Coupling Additives
HOPO is often compared to HOBt and HOAt. While HOBt is a cost-effective and widely used additive, both HOAt and HOPO have demonstrated superiority in specific scenarios, particularly in suppressing racemization during challenging coupling steps.[8] A study by Ho et al. highlighted that in a two-phase coupling system (e.g., dichloromethane/water), HOPO showed a more significant effect on reducing racemization compared to HOBt and HOAt.[8]
| Additive | Structure | pKa | Key Advantages | Considerations |
| HOBt (1-Hydroxybenzotriazole) | Benzotriazole | ~4.6 | Cost-effective, widely used, effective in many standard couplings. | Can have explosive properties in its anhydrous form, less effective for sterically hindered couplings.[1] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Azabenzotriazole | ~3.5 | More acidic than HOBt, leading to more reactive esters. The pyridine nitrogen provides anchimeric assistance, accelerating coupling. Superior to HOBt in difficult couplings.[8] | More expensive than HOBt. |
| HOPO (this compound) | Pyridine N-oxide | ~6.0 | Excellent racemization suppression, particularly in biphasic systems.[8][9] Forms stable active esters.[10] A good alternative to HOBt.[9] | Solubility can be a factor in certain organic solvents.[8] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific peptide sequences and scales.
Protocol 1: Solution-Phase Peptide Coupling using EDC/HOPO (Biphasic System)
This protocol is adapted from the high-yield, low-racemization procedure described by Ho et al., which is particularly effective for di- and tripeptide synthesis.[8][9]
Materials:
-
N-protected amino acid (e.g., Boc-L-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-L-Val-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
This compound (HOPO)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOPO (1.0-1.2 eq) in dichloromethane (DCM, approx. 5-10 mL per mmol of amino acid).
-
Amine Component: In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in DCM. Add NMM or DIEA (1.0 eq) to neutralize the salt and stir for 10-15 minutes.
-
Combine and Cool: Add the neutralized amine solution to the flask containing the N-protected amino acid and HOPO. Add an equal volume of water to create a biphasic system. Cool the flask to 0 °C in an ice bath.
-
Initiate Coupling: Add solid EDC (1.1 eq) to the vigorously stirring biphasic mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Caption: Workflow for biphasic solution-phase peptide coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOPO
This protocol outlines a standard Fmoc-based SPPS coupling cycle incorporating HOPO.
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)
-
This compound (HOPO) (3-5 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Diisopropylethylamine (DIEA)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh portion of 20% piperidine for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove all traces of piperidine.
-
-
Pre-activation (Optional but Recommended):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq) and HOPO (3-5 eq) in DMF.
-
Add DIC (3-5 eq) and allow the solution to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Drain the washed resin from the deprotection step.
-
Add the pre-activated amino acid solution to the resin.
-
If not pre-activating, add the dissolved Fmoc-amino acid/HOPO solution to the resin, followed by DIC.
-
Add DIEA (1-2 eq) if coupling to a salt form or to aid solubility.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction (disappearance of free primary amine). If the test is positive, repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5x) and DCM (3-5x).
-
The resin is now ready for the next deprotection and coupling cycle.
Conclusion
This compound is a valuable and highly efficient additive for peptide synthesis. Its primary role is to intercept the reactive O-acylisourea intermediate formed by carbodiimide activators, generating a more stable HOPO-active ester. This mechanism effectively enhances coupling yields and significantly suppresses racemization, a critical factor for the synthesis of biologically active peptides. Its demonstrated efficacy, particularly in challenging couplings and biphasic systems, makes it an essential tool for researchers in peptide chemistry and drug development.[8] The protocols provided herein offer a robust framework for the successful implementation of HOPO in both solution- and solid-phase peptide synthesis strategies.
References
- Benchchem. (n.d.). This compound | 822-89-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). This compound: Premier Manufacturer & Supplier for Peptide Synthesis Applications.
- Biosynth. (n.d.). 2-Hydroxypyridine-N-oxide: An HOBt.
- Ho, T. L., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Journal of Organic Chemistry, 60(11), 3569–3570.
- Subash, S., & Doss, G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 110-119.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Amerigo Scientific. (n.d.). 2-Pyridinol 1-oxide (≥98.0% (N)).
- Santa Cruz Biotechnology. (n.d.). 2-Pyridinol 1-oxide | CAS 13161-30-3.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Kuroda, N., et al. (1993). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. Chemical & Pharmaceutical Bulletin, 41(9), 1543-1546.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (HOPO): Your Partner for High-Quality Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
- Xu, J., et al. (2004). New Synthetic Approach for the Incorporation of 3,2-Hydroxypyridinone (HOPO)
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- O'Brien, P. J., et al. (2004). New methodology for the preparation of 3-hydroxy-2-pyridinone (3,2-HOPO) chelators. Tetrahedron Letters, 45(23), 4443-4446.
- Sigma-Aldrich. (n.d.). 2-Pyridinol 1-oxide.
- Miyazawa, T., et al. (1993). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Journal of the Chemical Society, Perkin Transactions 1, (19), 2273-2277.
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 9. biosynth.com [biosynth.com]
- 10. 2-Pyridinol 1-oxide (≥98.0% (N)) - Amerigo Scientific [amerigoscientific.com]
2-Pyridinol-1-oxide: A Versatile Chelating Agent for Metal Ions - Application Notes and Protocols
Introduction
2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO), is a highly versatile and potent chelating agent with a wide array of applications in coordination chemistry, analytical sciences, and the pharmaceutical industry.[1][2] Its ability to form stable complexes with a variety of metal ions stems from its bidentate nature, coordinating through the exocyclic oxygen and the oxygen of the N-oxide group. This guide provides an in-depth exploration of this compound as a chelating agent, offering detailed protocols for the synthesis and characterization of its metal complexes, and highlighting its diverse applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 147-152 °C | |
| CAS Number | 13161-30-3 |
Chelation Chemistry: The Power of Bidentate Coordination
The chelating prowess of this compound lies in its ability to form a stable five-membered ring with a metal ion. The deprotonated hydroxyl group and the N-oxide oxygen atom act as the two points of attachment, effectively sequestering the metal ion. This bidentate coordination is fundamental to its utility in various applications.
Caption: Chelation of a metal ion by this compound.
Experimental Protocols
Protocol 1: Synthesis of a Nickel(II)-2-Pyridinol-1-Oxide Complex
This protocol details the synthesis of a discrete Nickel(II) complex with this compound, adapted from a published procedure.[4]
Materials:
-
2-Hydroxypyridine-N-oxide (HOPO)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ammonium thiocyanate (NH₄SCN)
-
Ethanol (absolute)
-
Diethyl ether (Et₂O)
-
Deionized water
Procedure:
-
Dissolve 0.11 g (1 mmol) of 2-hydroxy-pyridine-N-oxide in 10 mL of hot ethanol.
-
In a separate beaker, dissolve 0.24 g (1 mmol) of NiCl₂·6H₂O in 10 mL of ethanol.
-
Add the NiCl₂ solution to the hot HOPO solution with constant stirring.
-
Add 0.5 g of solid NH₄SCN to the reaction mixture.
-
Reflux the mixture on a water bath for 2 hours.
-
Cool the reaction mixture and leave it at room temperature for 48 hours to allow for crystallization.
-
Filter the isolated crystals and wash them several times with ethanol followed by diethyl ether.
-
Recrystallize the product from deionized water to obtain lustrous green crystals.
-
Filter the recrystallized product, wash with diethyl ether, and dry under vacuum over P₄O₁₀.[4]
Expected Outcome: The synthesis is expected to yield the complex [Ni(L)₂(SCN)₂]·2NH₄·2H₂O, where L is 2-hydroxy-pyridine-N-oxide.[4]
Caption: Workflow for the synthesis of the Ni(II)-HOPO complex.
Protocol 2: In Vitro Iron Chelation from Ferritin
This protocol provides a general framework for assessing the ability of this compound to remove iron from the iron-storage protein ferritin, a principle demonstrated in several studies.[1]
Materials:
-
Horse spleen ferritin
-
2-Hydroxypyridine-N-oxide (HOPO) solution of known concentration
-
HEPES buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a solution of horse spleen ferritin in HEPES buffer (pH 7.4) to a final concentration that gives a measurable absorbance at the desired wavelength for the Fe(III)-HOPO complex.
-
Prepare a stock solution of HOPO in the same HEPES buffer.
-
In a cuvette, mix the ferritin solution with the HOPO solution to initiate the chelation reaction. A control cuvette should contain only the ferritin solution in buffer.
-
Monitor the reaction by recording the UV-Vis spectrum at regular time intervals. The formation of the Fe(III)-HOPO complex will result in a characteristic absorbance peak.
-
The amount of iron removed can be quantified by measuring the increase in absorbance of the Fe(III)-HOPO complex over time, using a predetermined molar extinction coefficient for the complex.
-
The reaction with ferritin can be slow, so monitoring may be required for an extended period (e.g., up to 40 hours).[1]
Characterization of Metal-HOPO Complexes
A suite of analytical techniques is employed to thoroughly characterize the synthesized metal-HOPO complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the coordination of HOPO to the metal ion. Key vibrational bands to monitor include:
-
N-O stretching vibration: A shift in the N-O stretching frequency upon complexation indicates the involvement of the N-oxide oxygen in coordination.
-
C=C and C=N stretching vibrations: Changes in the pyridine ring vibrations also suggest coordination.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in studying the formation and electronic properties of metal-HOPO complexes.
Protocol for UV-Vis Titration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).
-
Prepare a stock solution of the metal salt (e.g., FeCl₃, NiCl₂) of a higher concentration in the same solvent.
-
Place a known volume and concentration of the HOPO solution in a cuvette.
-
Record the initial UV-Vis spectrum of the free ligand.
-
Add small aliquots of the metal salt solution to the cuvette, recording the spectrum after each addition.
-
Observe the changes in the absorption spectrum, such as the appearance of new peaks or shifts in existing peaks, which indicate complex formation.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry of the complex.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complexes in solution. For diamagnetic complexes, ¹H and ¹³C NMR spectra can confirm the structure of the ligand and reveal changes in chemical shifts upon coordination. For paramagnetic complexes, such as those with high-spin Fe(III) or Ni(II), the NMR signals will be significantly shifted and broadened.[6][7] While challenging to interpret, these paramagnetically shifted resonances can provide valuable insights into the electronic structure and geometry of the complex.[6][8]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the overall coordination geometry of the metal center. For instance, a study on a Ni(II) complex of 2-hydroxy-pyridine-N-oxide revealed a distorted octahedral geometry around the nickel ion.[9]
Applications of this compound as a Chelating Agent
The strong metal-chelating ability of this compound has led to its exploration in a variety of fields.
Pharmaceutical and Therapeutic Applications
-
Iron Overload Disorders: Derivatives of 2-hydroxypyridine-N-oxide have shown efficacy in removing iron from iron-storage proteins like transferrin and ferritin, suggesting their potential in treating iron overload diseases.[1]
-
Drug Delivery: The chelating moiety can be functionalized and incorporated into larger molecules or nanoparticles for targeted drug delivery applications.[10][11]
Analytical Chemistry
-
Metal Ion Sensing: this compound has been utilized in the fabrication of electrochemical sensors for the detection of metal ions, such as europium. The principle relies on the specific interaction between the chelating agent immobilized on an electrode surface and the target metal ion.
Caption: General workflow for an electrochemical sensor using HOPO.
Catalysis
-
Electrocatalysis: Copper complexes incorporating pyridine-based ligands have been investigated as catalysts for the electrochemical reduction of carbon dioxide (CO₂), aiming to convert this greenhouse gas into valuable chemical feedstocks.[12] The coordination environment provided by the ligand plays a crucial role in the catalytic activity and selectivity.
Conclusion
This compound stands out as a remarkable chelating agent with a broad spectrum of applications. Its robust coordination chemistry, coupled with its synthetic accessibility, makes it a valuable tool for researchers and professionals in drug development, analytical chemistry, and catalysis. The protocols and information provided in this guide serve as a comprehensive resource for harnessing the full potential of this versatile molecule.
References
-
The Ni(II) Complex of 2-Hydroxy-Pyridine-N-Oxide 2-Isothionate: Synthesis, Characterization, Biological Studies, and X-ray Crystal Structures using (1) Cu Kα Data and (2) Synchrotron Data. (2014). Journal of Materials Science & Nanotechnology, 2(1). [Link]
-
Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. (n.d.). Catalysis Science & Technology. [Link]
-
Kontoghiorghes, G. J. (1987). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Biochimica et Biophysica Acta (BBA) - General Subjects, 924(1), 13–18. [Link]
-
Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. (n.d.). ResearchGate. [Link]
-
HOPO: A Promising Chelating Agent for Metal Ions - Manufacturer's Insight. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
The Ni(II) Complex of 2-Hydroxy-Pyridine- N-Oxide 2-Isothionate: Synthesis, Characterization, Biological Studies, and X-ray Crystal Structures using (1) Cu Kα Data and (2) Synchrotron Data. (2014). Semantic Scholar. [Link]
-
Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand. (2021). The Mirica Group. [Link]
-
Synthesis, characterization and anticancer activity of NiO nanoparticles from a Ni(II) complex derived from chitosan and pyridin. (2021). Bulgarian Chemical Communications, 53(3), 345-351. [Link]
-
This compound. (n.d.). Pharmacompass. [Link]
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Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022). International Journal of Chemical Studies, 10(6), 63-68. [Link]
-
Solid-state ¹⁷O NMR spectroscopy of paramagnetic coordination compounds. (n.d.). SciSpace. [Link]
-
(A) UV-Vis spectra and peptoid-to-metal ratio plot for the titration of... (n.d.). ResearchGate. [Link]
-
Room-Temperature Spin Crossover in a Solution of Iron(II) Complexes with N,N′-Disubstituted Bis(pyrazol-3-yl)pyridines. (2021). Inorganic Chemistry, 60(23), 18195–18206. [Link]
-
Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity. (2002). Journal of Medicinal Chemistry, 45(15), 3249–3257. [Link]
-
Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis. (n.d.). ResearchGate. [Link]
-
Iron complexes of N-confused pyriporphyrin: NMR studies. (2003). Inorganic Chemistry, 42(15), 4642–4651. [Link]
-
Scheme 1. Steps involved in electrochemical sensor fabrication. (n.d.). ResearchGate. [Link]
-
Intermediates in Reactions of Copper(I) Complexes with N-Oxides: From Formation of Stable Adducts to Oxo Transfer. (2009). Journal of the American Chemical Society, 131(41), 14762–14763. [Link]
-
Different approaches for fabrication of low-cost electrochemical sensors. (n.d.). LSNANO. [Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. (2016). Dalton Transactions, 45(15), 6336–6348. [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. (2024). Molecules, 29(15), 3429. [Link]
-
Computational NMR of the iron pyrazolylborate complexes [Tp2Fe]+ and Tp2Fe including solvation and spin-crossover effects. (n.d.). Physical Chemistry Chemical Physics. [Link]
-
Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. (2014). Iranian Journal of Basic Medical Sciences, 17(11), 899–905. [Link]
-
Synthesizing Electrodes Into Electrochemical Sensor Systems. (n.d.). Frontiers in Chemistry. [Link]
-
Iron Oxide Nanoparticles with Supramolecular Ureido-Pyrimidinone Coating for Antimicrobial Peptide Delivery. (2023). Pharmaceutics, 15(10), 2404. [Link]
-
Functionalized graphene oxide as a vehicle for targeted drug delivery and bioimaging applications. (n.d.). Journal of Materials Chemistry B. [Link]
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Application Notes & Protocols: Chelation of Transition Metals with 2-Pyridinol-1-oxide
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chelation of transition metals using 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine-N-oxide, HOPO). We delve into the fundamental principles of coordination, provide detailed, field-tested protocols for the synthesis and characterization of metal-HOPO complexes, and discuss their significant applications. The methodologies are presented with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Versatility of this compound as a Chelator
This compound (HOPO) is a heterocyclic organic compound of significant interest in coordination chemistry.[1] Its structure, featuring a pyridine N-oxide moiety and a hydroxyl group at the 2-position, makes it an exceptional chelating agent for a wide range of transition metal ions.[2][3] Functioning as a bidentate ligand, HOPO coordinates to metal centers through the exocyclic hydroxyl oxygen and the N-oxide oxygen atom, forming highly stable five-membered chelate rings.[4]
The resulting metal complexes have found utility in diverse scientific fields, including:
-
Catalysis: The electronic properties of the HOPO ligand can be tailored to modulate the catalytic activity of a coordinated transition metal center.[2][4]
-
Drug Development: HOPO derivatives are particularly effective at chelating iron, showing potential in the treatment of iron overload diseases by mobilizing iron from proteins like ferritin and transferrin.[5][6][7]
-
Analytical Chemistry: The strong and specific binding with certain metal ions allows for the fabrication of electrochemical sensors, for instance, gold electrodes modified with HOPO for the detection of europium.[2]
-
Materials Science: HOPO is used as a building block in the synthesis of polymeric metal complexes with novel magnetic or structural properties.[4]
This guide will equip the reader with the foundational knowledge and practical protocols to successfully synthesize, characterize, and utilize these versatile metal complexes.
Foundational Principles of HOPO-Metal Chelation
The efficacy of this compound as a chelator is rooted in its molecular structure and electronic properties. The compound exists in tautomeric equilibrium between the N-oxide form (2-hydroxypyridine-N-oxide) and the pyridone form (1-hydroxy-2-pyridone), with the latter being predominant. Chelation occurs upon deprotonation of the hydroxyl group, creating an anionic bidentate ligand that forms a stable five-membered ring with the metal ion.
The stability of the resulting complex is governed by several factors, including the nature of the metal ion (its charge, size, and d-electron configuration), the pH of the medium (which controls ligand deprotonation), and the solvent system. Hard metal cations like Fe(III), Al(III), and Ga(III) exhibit a particularly high affinity for the hard oxygen donor atoms of HOPO, leading to the formation of exceptionally stable complexes. [8][9]
Physicochemical and Safety Data
A clear understanding of the ligand's properties is critical before commencing any experimental work.
| Property | Value | Reference |
| Synonyms | 2-Hydroxypyridine N-oxide, HOPO, 1-Hydroxy-2-pyridone | [10] |
| CAS Number | 13161-30-3 | |
| Molecular Formula | C₅H₅NO₂ | [2] |
| Molecular Weight | 111.10 g/mol | [2] |
| Appearance | Yellow to off-white powder/solid | [2][3] |
| Melting Point | 147-152 °C | |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Signal Word | Warning |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.
Experimental Protocol: Synthesis of a Transition Metal-HOPO Complex
This section provides a generalized, robust protocol for the synthesis of a transition metal-HOPO complex, using Nickel(II) as a representative example. The principles described can be adapted for other transition metals with minor modifications to stoichiometry and reaction conditions.
Rationale and Self-Validation
The synthesis of a coordination complex is fundamentally a reaction between a Lewis acid (the metal ion) and a Lewis base (the ligand). The success of this protocol relies on several key principles:
-
Solvent Choice: A solvent system that dissolves both the metal salt and the ligand is essential. An ethanol/water mixture is often effective, as it can dissolve polar metal salts and the moderately polar HOPO ligand.
-
Stoichiometry: The ratio of metal to ligand determines the final complex structure. For many divalent transition metals like Ni(II), a 2:1 ligand-to-metal ratio is common, yielding a neutral [M(HOPO)₂] complex, often with coordinated water molecules. A preliminary literature search for the specific metal of interest is always recommended.
-
pH Control: The chelation process involves the deprotonation of the HOPO hydroxyl group. While many metal salt solutions are sufficiently acidic to facilitate the reaction, gentle heating or the addition of a non-coordinating base may be required to drive the reaction to completion.
-
Isolation: The resulting metal complex is typically less soluble in the reaction medium than the starting materials. This allows for isolation via precipitation, often induced by cooling the reaction mixture. The color change is a primary indicator of complex formation. For instance, mixing a green solution of Nickel(II) chloride with the pale-yellow HOPO solution should result in a distinct color change as the complex forms.
Caption: General experimental workflow for the synthesis of a Metal-HOPO complex.
Materials & Reagents
-
This compound (HOPO), ≥98% purity
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Ethanol (200 proof)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Vacuum oven
Step-by-Step Methodology: Synthesis of Bis(2-pyridinol-1-oxidato)nickel(II)
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound (222.2 mg) in 20 mL of ethanol. Stir until fully dissolved. The solution should be pale yellow.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of NiCl₂·6H₂O (237.7 mg) in 10 mL of deionized water. The solution will be green.
-
Reaction: Add the green metal salt solution dropwise to the stirring ligand solution in the round-bottom flask. A color change should be observed.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle. Let the reaction proceed under reflux with continuous stirring for 2-3 hours. Rationale: Heating provides the activation energy needed for the ligand exchange and complex formation, ensuring the reaction goes to completion.
-
Precipitation: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper sequentially with small portions of cold deionized water (2 x 10 mL) and then cold ethanol (2 x 10 mL). Rationale: Washing removes any unreacted starting materials and soluble impurities. Using cold solvents minimizes product loss.
-
Drying: Transfer the solid product to a pre-weighed watch glass and dry in a vacuum oven at 60-70 °C overnight.
-
Yield Calculation: Record the final mass of the dried product and calculate the percentage yield.
Protocol: Characterization of Metal-HOPO Complexes
Confirming the identity and structure of the synthesized complex is a critical final step. A combination of spectroscopic techniques provides a comprehensive characterization. [4]
UV-Visible (UV-Vis) Spectroscopy
-
Principle: Coordination of the HOPO ligand to a metal center alters the electronic transitions, resulting in a shift in the maximum absorbance wavelength (λmax) compared to the free ligand. This confirms the formation of a metal-ligand bond in solution.
-
Protocol:
-
Prepare dilute solutions (approx. 10⁻⁴ to 10⁻⁵ M) of the free HOPO ligand and the synthesized metal complex in a suitable solvent (e.g., methanol or water).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of each solution across the UV-Vis range (typically 200-800 nm).
-
Compare the spectra. A shift in the λmax of the ligand's absorption bands and/or the appearance of new bands in the visible region (for colored transition metal complexes) confirms complexation.
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy probes the vibrational frequencies of functional groups. Chelation causes distinct changes in the vibrational modes of the C=O (from the pyridone tautomer) and N-O groups, providing direct evidence of coordination through these oxygen atoms.
-
Protocol:
-
Acquire an IR spectrum of the pure, solid HOPO ligand (e.g., using a KBr pellet or ATR).
-
Acquire an IR spectrum of the dry, solid metal-HOPO complex under the same conditions.
-
Compare the spectra, focusing on the 1650-1300 cm⁻¹ region.
-
Expected Spectroscopic Data
The following table summarizes typical changes observed upon complexation of HOPO with a transition metal like Ni(II) or Fe(III).
| Technique | Observation in Free Ligand (HOPO) | Expected Change Upon Chelation | Rationale for Change |
| UV-Vis | Strong absorption bands in the UV region (e.g., ~280-330 nm) | Bathochromic (red) shift of ligand bands; appearance of new d-d transition bands in the visible range for colored metals. | Alteration of ligand's π-system energy levels and metal d-orbital splitting upon coordination. |
| IR | Strong ν(C=O) stretch (~1640 cm⁻¹), Strong ν(N-O) stretch (~1250 cm⁻¹) | ν(C=O) shifts to lower frequency; ν(N-O) shifts to lower frequency. | Coordination to the metal ion weakens the C=O and N-O double bond character, lowering their vibrational energy. [11] |
Note: Specific peak positions can vary depending on the metal ion, coordination geometry, and solid-state packing effects.
For definitive structural elucidation, especially for new complexes, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, bond angles, and the overall coordination geometry. [4][12]
References
- Benchchem. (n.d.). This compound | 822-89-9.
- Smolecule. (2023, August 15). Buy this compound | 822-89-9.
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- Chem-Impex. (n.d.). 2-Hydroxypyridine-N-oxide.
- ChemicalBook. (2025, September 25). This compound | 13161-30-3.
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Kontoghiorghes, G. J. (1987). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Biochimica et Biophysica Acta, 924(1), 13-8. Retrieved from [Link]
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Elmakki, M., et al. (2017). Rhodium(I) 2-hydroxypyridine N -oxide (hopo) complexes: synthesis, characterization and reactions. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Recent advances in therapeutical applications of the versatile hydroxypyridinone chelators. SpringerLink. Retrieved from [Link]
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MDPI. (2023, April 1). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. Retrieved from [Link]
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Application Note: The Critical Role of 2-Pyridinol-1-oxide (HOPO) in the Stereocontrolled Synthesis of Nirmatrelvir (Paxlovid)
Introduction
The rapid development of the oral antiviral agent Paxlovid™, containing the active ingredient nirmatrelvir (PF-07321332), was a landmark achievement in the global response to the COVID-19 pandemic.[1][2] Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3][4] Its synthesis on an unprecedented scale presented significant challenges, particularly in constructing its complex, stereochemically rich structure efficiently and with high fidelity.[1][5]
A pivotal step in the patented, large-scale synthesis of nirmatrelvir is the formation of a key amide bond that links two major fragments of the molecule.[6][7] The formation of peptide bonds is notoriously susceptible to racemization, especially at the α-carbon of the activated carboxylic acid, which can lead to the formation of diastereomeric impurities that are difficult to separate and compromise the final drug's efficacy and safety. This application note provides an in-depth analysis of the role of 2-Pyridinol-1-oxide (HOPO) as a catalytic additive in the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) mediated coupling reaction, a core technology that enables the stereocontrolled and efficient synthesis of nirmatrelvir.[3][8][9] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters for process optimization.
The Mechanistic Imperative: Suppressing Racemization with HOPO
The convergent synthesis of nirmatrelvir involves coupling a dipeptide carboxylic acid fragment with an amine hydrochloride salt.[3][6] The activation of the carboxylic acid group, which is necessary to facilitate the reaction with the relatively non-nucleophilic amine, creates a high-risk scenario for epimerization of the adjacent stereocenter.
When a carbodiimide such as EDCI is used alone, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The protons at the C4 position of the oxazolone are highly acidic and can be readily abstracted, leading to racemization of the stereocenter.
This is where the strategic inclusion of HOPO becomes critical. HOPO functions as an activating agent and racemization suppressant by intercepting the O-acylisourea intermediate.[3][10][11] This reaction forms a HOPO-activated ester, which is more stable than the O-acylisourea but sufficiently reactive to undergo efficient aminolysis. The key to its success is that the rate of HOPO-ester formation and its subsequent reaction with the amine is significantly faster than the rate of the competing oxazolone formation pathway.[10][12] Consequently, the stereochemical integrity of the chiral center is preserved, ensuring the formation of the desired diastereomer with high purity.[3][8] HOPO has emerged as a superior alternative to traditionally used additives like 1-hydroxybenzotriazole (HOBt), which has been reclassified as an explosive, posing significant shipping and handling restrictions.[12][13]
Mechanism of HOPO-Mediated Amide Coupling
The diagram below illustrates the desired reaction pathway facilitated by HOPO versus the undesirable racemization pathway.
Caption: HOPO intercepts the reactive O-acylisourea to form a stable ester, avoiding the oxazolone racemization pathway.
Optimized Protocol for Nirmatrelvir Intermediate Synthesis
This protocol is based on procedures reported in scientific literature and patents for the synthesis of a key nirmatrelvir amide intermediate (referred to as T18 in some literature).[8][14] It has been optimized for scalability, yield, and purity, replacing solvents like DMF with more industrially favorable options like methyl ethyl ketone (MEK) or butanone.[8][15]
Materials and Reagents
| Reagent | CAS No. | M.W. | Typical Purity | Notes |
| Carboxylic Acid Fragment (SM1) | N/A | 363.41 | >98% | The P2-P3 dipeptide building block. |
| Amine HCl Fragment (Intermediate C) | N/A | 198.66 | >98% | The P1 building block hydrochloride salt. |
| This compound (HOPO) | 13161-30-3 | 111.10 | >98% | Racemization suppressant. |
| EDCI·HCl | 25952-53-8 | 191.70 | >98% | Carbodiimide coupling agent. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | >99% | Non-nucleophilic base. |
| Butanone (MEK) | 78-93-3 | 72.11 | Anhydrous | Reaction solvent. |
| Isopropyl Acetate (IPAc) | 108-21-4 | 102.13 | Anhydrous | Extraction solvent. |
| Saturated NaCl Solution (Brine) | N/A | N/A | N/A | For aqueous work-up. |
Experimental Procedure
-
Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add the carboxylic acid fragment SM1 (1.0 eq).
-
Solvent and Reagent Addition: Add butanone (approx. 10 volumes relative to SM1). Begin stirring to dissolve the solid. To the resulting solution, add the amine HCl fragment (1.05 eq) followed by this compound (HOPO, 0.75 eq).[14]
-
Base Addition: Stir the mixture for 10 minutes at ambient temperature. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and continue stirring for another 10 minutes.[14]
-
Expert Insight: DIPEA is a bulky, non-nucleophilic base used to neutralize the hydrochloride salt of the amine component and the HCl generated during the reaction. Its steric hindrance prevents it from competing with the primary amine as a nucleophile.
-
-
Coupling Agent Addition: Cool the reaction mixture to the desired temperature (e.g., 20-25°C). Add EDCI·HCl (1.5 eq) portion-wise, carefully monitoring the internal temperature.[14]
-
Expert Insight: The reaction between the carboxylic acid and EDCI is exothermic. Controlled addition is crucial to prevent temperature spikes that could promote side reactions and epimerization, even in the presence of HOPO.
-
-
Reaction: Allow the reaction to stir at 20-25°C for 16-18 hours.[14] Monitor the reaction for completion by HPLC or TLC, checking for the disappearance of the limiting starting material (SM1).
-
Quenching and Work-up: Upon completion, add an aqueous phosphoric acid solution and a saturated sodium chloride solution to the reaction mixture. Stir for 30 minutes.[14]
-
Extraction: Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Add isopropyl acetate (IPAc) and additional brine to the organic layer, stir, and separate the layers again.[14]
-
Expert Insight: The acidic wash helps to remove unreacted base (DIPEA) and the basic urea byproduct formed from EDCI. The use of IPAc, a greener solvent, facilitates a clean phase separation and product extraction.
-
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. The product can then be purified by crystallization from a suitable solvent system, such as isopropyl acetate/n-heptane, to yield the final amide product with high purity.[14]
Data Summary and Expected Outcomes
The successful execution of this protocol should yield the target amide intermediate with high efficiency and stereochemical purity.
| Parameter | Expected Value/Range | Reference |
| Yield | 84% - 92% | [6][14] |
| Purity (HPLC) | >98% (after crystallization) | [16] |
| Diastereomeric Excess | >99% | [3] |
| Key Reagent Stoichiometry | Acid:Amine:EDCI:HOPO:DIPEA ≈ 1:1.05:1.5:0.75:3.0 | [14] |
| Reaction Time | 16 - 18 hours | [14] |
| Temperature | 20 - 25 °C | [14] |
Overall Synthesis Workflow
The following diagram outlines the position of the HOPO/EDCI coupling step within the broader convergent synthesis of Nirmatrelvir.
Caption: Workflow showing the convergent coupling of two key fragments, enabled by HOPO, to form the nirmatrelvir backbone.
Conclusion
This compound is not merely an additive but a critical enabling reagent in the scalable synthesis of nirmatrelvir. Its application in the EDCI-mediated amide bond formation step masterfully addresses the profound challenge of racemization inherent in peptidomimetic drug synthesis. By providing a kinetically favorable pathway that forms a stable activated ester, HOPO ensures the preservation of stereochemical integrity, leading to high yields and purities essential for pharmaceutical manufacturing. The protocols developed around this chemistry highlight a sophisticated understanding of reaction kinetics and process optimization, which was instrumental in delivering Paxlovid in record time. For researchers in drug development, the principles demonstrated here serve as a powerful template for the construction of other complex, chiral molecules.
References
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MDPI. (n.d.). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence | Request PDF. Retrieved from [Link]
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(n.d.). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Retrieved from [Link]
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ACS Publications. (2022). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence. Retrieved from [Link]
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YouTube. (2021). How Pfizer's New Drug Fights COVID (PAXLOVID). Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis of PF-07321332 at lightspeed: Oral inhibitor of the SARS-CoV-2 main protease for the treatment of COVID-19. Retrieved from [Link]
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SciSpace. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Retrieved from [Link]
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(n.d.). (PDF) Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Retrieved from [Link]
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ChemRxiv. (n.d.). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. Retrieved from [Link]
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ChemRxiv. (n.d.). Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. Retrieved from [Link]
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National Institutes of Health. (2023). The unprecedented Paxlovid journey from milligrams to millions of patient doses during the Covid-19 pandemic. Retrieved from [Link]
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MDPI. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Retrieved from [Link]
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ResearchGate. (2022). (PDF) A sustainable synthesis of the SARS-CoV-2 M inhibitor nirmatrelvir, the active ingredient in Paxlovid. Retrieved from [Link]
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ResearchGate. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. Retrieved from [Link]
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ChemRxiv. (n.d.). An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‐07321332). Retrieved from [Link]
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Semantic Scholar. (n.d.). Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Quality Chemical Intermediate Supplier for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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ConnectSci. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid® | Australian Journal of Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Hydroxypyridine N-Oxide (HOPO): A Premier Coupling Agent Supplier for Peptide Synthesis. Retrieved from [Link]
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Discovery Fine Chemicals. (n.d.). 2-Hydroxypyridine N-Oxide (HOPO) - 13161-30-3. Retrieved from [Link]
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ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). How to Scale Up a Lifesaving Molecule in a Matter of Months. Retrieved from [Link]
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PubMed. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Retrieved from [Link]
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ChemRxiv. (n.d.). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts Abstract Introduction. Retrieved from [Link]
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PubMed. (n.d.). Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. Retrieved from [Link]
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The Strategic Role of the 2-Pyridinol-1-oxide Scaffold in Antiviral Drug Synthesis: Application Notes and Protocols for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
Introduction: The Versatile Chemistry of 2-Pyridinol-1-oxide and its Tautomer, 2-Pyridone
This compound, a seemingly simple heterocyclic compound, holds a significant position in the landscape of medicinal chemistry, particularly in the development of potent antiviral agents. Its utility stems not only from its inherent chemical properties but also from its existence in a tautomeric equilibrium with 1-hydroxy-2-pyridone. This dynamic relationship provides a unique chemical scaffold that has been expertly exploited in the synthesis of a powerful class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides an in-depth exploration of the strategic application of the 2-pyridinone core, derived from the conceptual framework of this compound, in the synthesis of clinical-stage antiviral compounds. We will delve into the rationale behind its selection, detailed synthesis protocols, and the structure-activity relationships that govern its efficacy.
The N-oxide functionality in this compound activates the pyridine ring, making it amenable to a variety of synthetic transformations. Furthermore, the tautomeric 2-pyridone form presents a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors, making it an ideal pharmacophore for interacting with the allosteric binding pocket of HIV-1 reverse transcriptase. It is this 2-pyridone core that forms the foundation of a series of potent NNRTIs developed by Merck Research Laboratories, some of which have advanced to clinical trials.[1]
Core Application: Synthesis of 3-Aminopyridin-2(1H)-one Based NNRTIs
The primary application of the this compound scaffold in antiviral synthesis is demonstrated in the creation of a class of 3-aminopyridin-2(1H)-one derivatives. These compounds have been identified as highly potent and selective inhibitors of HIV-1 reverse transcriptase.[1] The general structure of these inhibitors features a substituted 2-pyridone core, with critical modifications at the 3, 5, and 6 positions that have been systematically optimized to enhance antiviral activity and pharmacokinetic properties.
Rationale for the 2-Pyridone Scaffold in NNRTI Design
The selection of the 2-pyridone scaffold as the central motif for this class of NNRTIs is a testament to strategic drug design. The key advantages of this chemical architecture include:
-
Rigid Conformational Constraint: The planar nature of the pyridone ring provides a rigid framework that helps to orient the pendant functional groups in a precise three-dimensional arrangement, optimizing their interaction with the NNRTI binding pocket of the HIV-1 reverse transcriptase.[2]
-
Hydrogen Bonding Capabilities: The amide-like functionality within the 2-pyridone ring offers both hydrogen bond donor (N-H) and acceptor (C=O) sites. These are crucial for establishing strong and specific interactions with the amino acid residues of the enzyme's active site.
-
Synthetic Tractability: The 2-pyridone ring system is synthetically accessible and allows for the introduction of a variety of substituents at multiple positions, facilitating the exploration of structure-activity relationships (SAR).
-
Favorable Physicochemical Properties: The pyridone moiety can contribute to improved solubility and metabolic stability of the final drug candidate compared to more lipophilic scaffolds.
The initial discovery of a potent NNRTI, 3-[N-(phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one, through in vitro screening, validated the potential of this scaffold, despite its initial hydrolytic instability.[3] Subsequent development efforts focused on modifying the substituents on the 2-pyridone core to enhance stability and antiviral potency, leading to the identification of clinical candidates.[1][3]
Quantitative Data: Antiviral Activity of Key 2-Pyridone Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of key 3-aminopyridin-2(1H)-one derivatives against HIV-1. These compounds represent important milestones in the development of this class of NNRTIs and highlight the impact of structural modifications on potency.
| Compound ID | Structure | HIV-1 RT IC50 (nM) | Antiviral Activity (CIC95, µM) in H9 Cells | Cytotoxicity (IC50, µM) in H9 Cells | Reference |
| 1 | 3-[N-(phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one | 30 | - | >100 | [3] |
| 20 | 3-(Ethylphthalimido)-5-ethyl-6-methylpyridin-2(1H)-one | 3000 | 40 | >100 | [3] |
| L-697,639 (34) | 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | 19 | 0.025-0.05 | >10 | [1] |
| L-697,661 (37) | 3-[[(4,7-dichlorobenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | - | 0.025-0.05 | >10 | [1] |
| 6 | 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | - | - | - | [4] |
IC50: 50% inhibitory concentration. CIC95: 95% cell inhibitory concentration.
Experimental Protocols: Synthesis of 3-Aminopyridin-2(1H)-one NNRTIs
The following protocols are generalized representations of the synthetic routes employed in the development of 3-aminopyridin-2(1H)-one based NNRTIs, based on published literature.[1][3] These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: General Synthesis of the 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one Core
This protocol outlines the construction of the key pyridinone intermediate.
Workflow Diagram:
Caption: General workflow for the synthesis of the 3-aminopyridin-2(1H)-one core.
Step-by-Step Methodology:
-
Synthesis of the Dihydropyridine Intermediate:
-
React ethyl acetoacetate with ammonia to form ethyl 3-aminocrotonate.
-
Perform a Hantzsch-type pyridine synthesis by reacting ethyl 3-aminocrotonate with ethyl propionylacetate. This Michael addition followed by cyclization and dehydration yields a substituted dihydropyridine.
-
Causality: The Hantzsch synthesis is a classic and efficient method for constructing the pyridine ring from acyclic precursors. The choice of starting materials dictates the substitution pattern on the resulting ring.
-
-
Aromatization to the Pyridine Ring:
-
Oxidize the dihydropyridine intermediate to the corresponding substituted pyridine. Common oxidizing agents for this step include nitric acid or other suitable oxidants.
-
Causality: Aromatization is a critical step to form the stable pyridine core.
-
-
Introduction of the Amino Group Precursor:
-
Nitrate the substituted pyridine at the 3-position using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Causality: The nitro group serves as a precursor to the essential 3-amino group. Its introduction is a key step in functionalizing the pyridone core for further elaboration.
-
-
Reduction to the 3-Amino Pyridine:
-
Reduce the 3-nitro pyridine derivative to the corresponding 3-amino pyridine. This is typically achieved via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Causality: This reduction provides the key 3-amino functionality required for coupling with various side chains.
-
-
Formation of the 2-Pyridone:
-
Hydrolyze the ester group and facilitate the tautomerization to the more stable 2-pyridone form. This can often be achieved under acidic or basic conditions, sometimes concurrently with the reduction step or in a subsequent step.
-
Causality: The formation of the 2-pyridone tautomer is thermodynamically favored and provides the final core structure for the NNRTI.
-
Protocol 2: Coupling of the 3-Aminopyridin-2(1H)-one Core with Side Chains (Example: Synthesis of L-697,639)
This protocol illustrates the final step in the synthesis of a specific antiviral agent.
Workflow Diagram:
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Introduction: The Versatile Profile of 2-Pyridinol-1-oxide (HOPO)
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-Pyridinol-1-oxide in the landscape of modern organic synthesis.
This compound, also known as 2-hydroxypyridine N-oxide (HOPO), is a heterocyclic compound that has emerged as a highly versatile and valuable reagent in organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine N-oxide moiety in tautomeric equilibrium with its 1-hydroxy-2-pyridone form, underpins its diverse reactivity.[3] The presence of the N-oxide group enhances the reactivity of the pyridine ring, while the hydroxyl group provides a handle for various transformations and acts as an effective hydrogen bond donor.[2] Furthermore, its ability to form stable chelate complexes with a variety of transition metals makes it a powerful ligand in catalysis.[4]
This guide delves into the primary applications of HOPO, providing detailed protocols and mechanistic insights relevant to researchers in both academic and industrial settings, particularly in the realm of pharmaceutical development where process efficiency and stereochemical integrity are paramount.
Application 1: A Superior Additive in Amide Bond Formation and Peptide Synthesis
The synthesis of amide bonds is a cornerstone of organic chemistry, particularly in the construction of peptides and active pharmaceutical ingredients (APIs). A major challenge in peptide synthesis is the suppression of racemization at the stereogenic α-carbon of the activated amino acid. 2-Hydroxypyridine-N-oxide (HOPO) has established itself as an important coupling reagent and additive that mitigates this issue, serving as a highly effective, non-explosive alternative to the commonly used hydroxybenzotriazole (HOBt).[5][6]
Mechanism of Action: Suppressing Racemization
When used in conjunction with a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOPO intercepts the highly reactive O-acylisourea intermediate. This interception forms an activated HOPO ester.[7] This ester is more stable than the O-acylisourea, yet sufficiently reactive to undergo nucleophilic attack by the amine component to form the desired amide bond.
The causality behind its efficacy lies in the electronic nature of the activated ester. The electron-withdrawing N-oxide group makes the carbonyl carbon highly electrophilic, facilitating the aminolysis step. Crucially, this pathway outcompetes the intramolecular cyclization of the O-acylisourea intermediate to a 5(4H)-oxazolone, which is the primary pathway leading to racemization. By rapidly converting the transient O-acylisourea to the more stable active ester, HOPO effectively shuts down the racemization route.[7]
Sources
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Pyridinol-1-oxide
Introduction: The Versatile Role of 2-Pyridinol-1-oxide in Modern Heterocyclic Chemistry
This compound, also known as 2-hydroxypyridine N-oxide (HOPO), is a multifaceted reagent that has garnered significant attention in synthetic organic chemistry.[1] Its unique structural features, including the N-oxide moiety and the tautomeric hydroxyl/pyridone functionality, impart a diverse range of reactivity, making it an invaluable tool for the construction of complex heterocyclic frameworks. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of a variety of heterocyclic compounds. We will delve into its utility in substitution reactions, its pivotal role as a peptide coupling agent, and its growing importance as a precursor in cycloaddition and radical-mediated transformations. Each section will provide not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these reactions, empowering the user to apply and adapt these methodologies to their specific synthetic challenges.
I. Strategic Activation and Functionalization: this compound in Substitution Reactions
The pyridine N-oxide scaffold is inherently activated towards both electrophilic and nucleophilic attack at the C2 and C4 positions. This reactivity can be harnessed to introduce a variety of functional groups, which are themselves precursors to more complex heterocyclic systems.
A. Deoxygenation to 2-Substituted Pyridines
A common transformation of pyridine N-oxides is their deoxygenation to the corresponding pyridines. This can be achieved using various reducing agents, with phosphorus-based reagents being particularly effective. The choice of reagent dictates the outcome, leading to either simple deoxygenation or deoxygenative chlorination.
Protocol 1: Deoxygenation of a Pyridine N-oxide using Phosphorus Trichloride (PCl₃)
This protocol describes the straightforward removal of the N-oxide oxygen to yield the parent pyridine heterocycle.
Causality of Experimental Choices: Phosphorus trichloride is a powerful oxophile. The reaction proceeds via the formation of a P-O bond, with the phosphorus being oxidized from P(III) to P(V), leading to the release of the deoxygenated pyridine.[2] The reaction is typically performed in an inert solvent to prevent side reactions.
Experimental Protocol:
-
To a solution of the substituted pyridine N-oxide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus trichloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyridine.
B. Deoxygenative Chlorination to 2-Chloropyridines
In contrast to PCl₃, phosphorus oxychloride (POCl₃) facilitates both deoxygenation and chlorination at the 2-position of the pyridine ring. This transformation is a cornerstone in the synthesis of 2-chloropyridines, which are versatile intermediates for cross-coupling reactions.[3][4]
Protocol 2: Synthesis of a 2-Chloropyridine from a Pyridine N-oxide using Phosphorus Oxychloride (POCl₃)
Causality of Experimental Choices: POCl₃ acts as both a dehydrating and chlorinating agent. The presence of a tertiary amine base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and promoting the desired chlorination.[3]
Experimental Protocol:
-
To a stirred solution of the pyridine N-oxide (1.0 eq) in anhydrous toluene (0.5 M) under an inert atmosphere, add phosphorus oxychloride (1.5 eq) dropwise at room temperature.
-
Add triethylamine (2.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-chloropyridine.
| Reagent | Product | Typical Yield (%) | Reference |
| PCl₃ | 2-Substituted Pyridine | 85-95 | [2] |
| POCl₃/Et₃N | 2-Chloro-substituted Pyridine | 70-90 | [3][4] |
Table 1. Comparison of Reagents for the Deoxygenation and Deoxygenative Chlorination of Pyridine N-oxides.
Figure 1. Workflow for Substitution Reactions of Pyridine N-Oxides.
II. A Pillar of Peptide Synthesis: this compound as a Coupling Additive
Beyond its utility in modifying the pyridine core, this compound is a highly effective peptide coupling additive, often used as a substitute for 1-hydroxybenzotriazole (HOBt).[5] Its role is to suppress racemization and improve the efficiency of amide bond formation, particularly in the synthesis of complex peptides.
Mechanism of Action: In carbodiimide-mediated couplings (e.g., with EDC), HOPO reacts with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea and less prone to racemization. It then readily reacts with the amine component to form the desired amide bond with high chiral purity.
Protocol 3: EDC/HOPO Mediated Peptide Coupling
This protocol provides a general procedure for the formation of a dipeptide.
Causality of Experimental Choices: The use of a polar aprotic solvent like dimethylformamide (DMF) is standard for peptide synthesis as it solubilizes the starting materials and intermediates. A mild base, such as diisopropylethylamine (DIPEA), is added to neutralize the protonated amine and facilitate the coupling reaction. The reaction is typically run at 0 °C to room temperature to minimize side reactions.
Experimental Protocol:
-
Dissolve the N-protected amino acid (1.0 eq) and this compound (HOPO, 1.1 eq) in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the solution and stir for 15 minutes.
-
Add the C-protected amino acid or peptide (1.0 eq) and diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting peptide by flash chromatography or preparative HPLC.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Racemization |
| EDC·HCl | HOPO | DIPEA | 85-98 | Low |
| DCC | HOBt | NMM | 80-95 | Low to Moderate |
Table 2. Comparison of Common Peptide Coupling Conditions.
III. Building Complexity: this compound in Cycloaddition Reactions
The N-oxide functionality in this compound can be leveraged to generate reactive intermediates for cycloaddition reactions. Acylation of the N-oxide oxygen leads to the formation of N-acyloxypyridinium salts, which can act as precursors to pyridinium ylides, versatile 1,3-dipoles for [3+2] cycloaddition reactions. This strategy provides a powerful tool for the synthesis of nitrogen-containing bicyclic heterocycles, such as indolizines.[6][7]
Protocol 4: Synthesis of an Indolizine Derivative via [3+2] Cycloaddition of a Pyridinium Ylide
Causality of Experimental Choices: The in situ generation of the pyridinium ylide is achieved by treating the N-acyloxypyridinium salt with a base. Triethylamine is a common choice as it is strong enough to deprotonate the α-carbon of the acyl group but mild enough to avoid side reactions. The choice of dipolarophile (in this case, an alkyne) determines the structure of the resulting heterocycle. The reaction is typically performed at elevated temperatures to promote the cycloaddition.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and an acid anhydride (e.g., acetic anhydride, 1.2 eq) in anhydrous toluene (0.3 M), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the N-acyloxypyridinium salt.
-
Add the alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 110 °C) and monitor by TLC.
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the indolizine derivative.
Figure 2. Generation of Pyridinium Ylides for [3+2] Cycloaddition.
IV. Harnessing Radicals: this compound Derivatives in Radical-Mediated Synthesis
The unique structure of this compound also allows for its application in radical chemistry. Derivatives such as O-acyl or O-thiocarbonyl compounds can serve as precursors to pyridyl radicals, which can then participate in a variety of transformations, including intramolecular cyclizations to form fused heterocyclic systems.
A. Barton-McCombie Deoxygenation and Radical Cyclization
The Barton-McCombie reaction is a classic method for the deoxygenation of alcohols via a radical pathway.[8][9] This methodology can be adapted to use thiocarbonyl derivatives of this compound to generate radicals that can undergo subsequent cyclization reactions.
Protocol 5: Intramolecular Radical Cyclization of an O-Alkenyl-2-pyridyl Thiocarbonate
This protocol outlines a hypothetical, yet plausible, approach to a fused heterocyclic system based on established principles of radical chemistry.
Causality of Experimental Choices: The thiocarbonyl derivative is essential for the generation of the radical intermediate. Tributyltin hydride is a common radical initiator and hydrogen atom donor. AIBN (azobisisobutyronitrile) is a thermal radical initiator that starts the chain reaction. The reaction is run in a non-polar solvent like toluene at elevated temperatures to promote radical formation and cyclization.
Experimental Protocol:
-
Synthesis of the Thiocarbonate Precursor:
-
To a solution of an alkenyl alcohol (1.0 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of di(2-pyridyl) thionocarbonate (1.1 eq) in DCM.[10]
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the O-alkenyl 2-pyridyl thiocarbonate.
-
-
Radical Cyclization:
-
Dissolve the O-alkenyl 2-pyridyl thiocarbonate (1.0 eq) in degassed toluene (0.05 M).
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the mixture to 80-110 °C under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the cyclized heterocyclic product.
-
Sources
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- 4. Preparation of 2-chloropyridine (2001) | Jae-Chul Jung | 17 Citations [scispace.com]
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- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 二(2-吡啶)硫代碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Fabrication of Electrochemical Sensors Using 2-Pyridinol-1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging 2-Pyridinol-1-oxide for Sensitive and Selective Electrochemical Detection
In the realm of electrochemical sensing, the pursuit of highly sensitive and selective detection of metal ions remains a significant challenge. This is particularly true for rare earth elements, such as europium, which are critical in various technological applications but are notoriously difficult to detect at trace levels using conventional methods. This compound, also known as 2-hydroxypyridine N-oxide (HOPO), has emerged as a versatile and effective molecule in the fabrication of electrochemical sensors for such purposes.[1][2] Its unique chemical structure, featuring both a hydroxyl and an N-oxide group, allows it to act as a powerful chelating agent, forming stable complexes with a variety of metal ions.[3] This property is central to its application in electrochemical sensors, where it can be immobilized on an electrode surface to preconcentrate target analytes and facilitate their electrochemical detection.
This comprehensive guide provides detailed application notes and protocols for the fabrication and utilization of this compound-based electrochemical sensors. We will delve into the underlying principles of sensor design, provide step-by-step methodologies for electrode modification and analysis, and discuss the key experimental parameters that influence sensor performance. The focus will be on the development of a sensor for europium detection as a case study, based on the pioneering work in this area.
Principle of Operation: The Role of this compound in Electrochemical Sensing
The functionality of a this compound-based electrochemical sensor hinges on the formation of a self-assembled monolayer (SAM) of the molecule on a gold electrode surface. This process is driven by the affinity of the pyridine ring's π-electrons for the gold surface. Once immobilized, the this compound molecules expose their chelating functional groups (the hydroxyl and N-oxide groups) to the surrounding solution.
When a solution containing the target metal ion, such as europium(III), is introduced, the immobilized this compound captures the metal ions through a chelation reaction, forming a stable surface-confined complex. This preconcentration of the analyte at the electrode surface is a key factor in enhancing the sensitivity of the sensor.
The detection is then achieved electrochemically, typically using a technique like cyclic voltammetry (CV). By scanning the potential of the electrode, the complexed metal ion can be either oxidized or reduced, generating a current signal that is proportional to its concentration. In the case of europium, a well-defined oxidation peak is observed at a specific potential, allowing for its quantification.[1][2]
Diagram: Electrochemical Sensing Mechanism
Caption: Workflow of the this compound based electrochemical sensor.
Detailed Protocols
Protocol 1: Preparation of a this compound Modified Gold Electrode
This protocol details the step-by-step procedure for modifying a gold electrode with a self-assembled monolayer of this compound.
Materials:
-
Gold working electrode (e.g., gold disk electrode)
-
This compound (HOPO), ≥98.0% purity
-
Methanol, analytical grade
-
Alumina slurry (0.3 and 0.05 µm) for polishing
-
Deionized water
-
Ethanol, absolute
-
Nitrogen gas, high purity
Equipment:
-
Polishing pad
-
Sonicator
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Cleaning and Polishing:
-
Thoroughly polish the gold working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode extensively with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes, followed by sonication in absolute ethanol for another 5 minutes to remove any residual polishing material and contaminants.
-
Dry the electrode under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of the Modifying Solution:
-
Prepare a 1 mM solution of this compound in methanol. For example, dissolve 1.111 mg of this compound (MW: 111.10 g/mol ) in 10 mL of methanol.
-
-
Electrode Modification (Self-Assembled Monolayer Formation):
-
Immerse the cleaned and dried gold electrode into the 1 mM this compound solution.
-
Allow the self-assembly process to proceed for at least 12 hours at room temperature in a sealed container to prevent solvent evaporation. For optimal results, a 24-hour immersion is recommended to ensure the formation of a well-ordered monolayer.
-
After immersion, gently rinse the modified electrode with copious amounts of methanol to remove any physisorbed molecules.
-
Dry the electrode under a stream of nitrogen gas. The modified electrode is now ready for use or characterization.
-
Protocol 2: Electrochemical Detection of Europium Using Cyclic Voltammetry
This protocol describes the use of the this compound modified gold electrode for the quantitative determination of europium(III) ions in an aqueous solution.
Materials:
-
This compound modified gold electrode (from Protocol 1)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl (3 M KCl) electrode (reference electrode)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
Equipment:
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare a 0.1 M solution of KH₂PO₄ and a 0.1 M solution of Na₂HPO₄. Mix the two solutions in appropriate ratios until a pH of 7.0 is achieved.
-
Europium Stock Solution (e.g., 10 mM): Accurately weigh and dissolve a known amount of EuCl₃·6H₂O in deionized water to prepare a stock solution.
-
Europium Standard Solutions: Prepare a series of europium standard solutions with concentrations ranging from 1 µM to 100 µM by diluting the stock solution with the 0.1 M phosphate buffer (pH 7.0).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the europium standard solution. Use the this compound modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform cyclic voltammetry by scanning the potential from 0.0 V to +1.4 V and back to 0.0 V at a scan rate of 100 mV/s.[4]
-
Record the cyclic voltammogram. An oxidation peak corresponding to the oxidation of the complexed europium should be observed at approximately +1.1 V vs. Ag/AgCl.[1][2]
-
Measure the peak current of the oxidation peak.
-
Repeat the measurement for each europium standard solution to construct a calibration curve by plotting the peak current versus the europium concentration.
-
-
Analysis of Unknown Samples:
-
For the analysis of real samples (e.g., river water), the sample should be buffered to pH 7.0 with the phosphate buffer.
-
Perform the cyclic voltammetry measurement on the sample as described above and determine the europium concentration from the calibration curve.
-
Data Presentation and Performance
The performance of the this compound based electrochemical sensor for europium detection is summarized in the table below. The data is based on published literature.[1][2]
| Parameter | Value in Buffer Solution | Value in River Water |
| Linear Range | 1 - 80 µM | 10 - 150 µM |
| Limit of Detection (LOD) | 0.3 µM | 6.5 µM |
| Quantification Limit (LOQ) | 0.549 µM | Not Reported |
| R² of Calibration Curve | 0.9915 | 0.9981 |
Causality and Experimental Choices: A Deeper Dive
The success of this electrochemical sensor is not merely a matter of following a protocol; it is rooted in a series of deliberate and scientifically sound choices.
-
Choice of Electrode Material (Gold): Gold is an ideal substrate for several reasons. It is chemically inert over a wide potential window, which minimizes background currents and interferences.[4] More importantly, it provides an excellent surface for the formation of stable self-assembled monolayers of organic molecules containing sulfur or aromatic functionalities.
-
Self-Assembled Monolayer (SAM) Formation: The use of a SAM approach for immobilization of this compound offers several advantages. It results in a well-ordered and densely packed monolayer on the electrode surface, which enhances the reproducibility and stability of the sensor. The strong interaction between the pyridine ring and the gold surface ensures that the recognition element is firmly attached and does not leach into the solution during measurements.
-
The Chelating Power of this compound: The key to the sensor's selectivity lies in the bidentate chelation of metal ions by the hydroxyl and N-oxide groups of this compound. This forms a stable five-membered ring with the metal ion, a thermodynamically favorable conformation. This strong and specific interaction allows for the selective capture of target metal ions even in the presence of other species.
-
Electrochemical Technique (Cyclic Voltammetry): Cyclic voltammetry is a powerful and versatile technique for characterizing the electrochemical behavior of the modified electrode and for quantifying the analyte. It allows for the rapid determination of the oxidation potential of the europium complex and provides a current response that is directly proportional to the surface concentration of the captured analyte.
Trustworthiness and Self-Validation
The reliability of this protocol is underpinned by a self-validating experimental design.
-
Control Experiments: A crucial step in validating the sensor's performance is to run control experiments. This includes recording the cyclic voltammogram of the modified electrode in the absence of europium to establish the baseline response. Additionally, a bare (unmodified) gold electrode should be tested in a europium solution to demonstrate that the signal is indeed due to the presence of the this compound monolayer.
-
Surface Characterization: While not always necessary for routine analysis, the successful modification of the gold electrode can be confirmed using surface-sensitive techniques.
-
Electrochemical Impedance Spectroscopy (EIS): EIS can be used to probe the changes in the interfacial properties of the electrode upon modification with this compound. An increase in the charge transfer resistance after modification indicates the formation of a blocking layer on the electrode surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can be used to identify the characteristic vibrational bands of the this compound molecule on the gold surface, providing direct evidence of its presence.
-
Diagram: Sensor Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a this compound modified gold electrode.
Conclusion and Future Perspectives
The use of this compound in the fabrication of electrochemical sensors represents a significant advancement in the field of trace metal analysis. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to develop and utilize these sensors for the sensitive and selective detection of europium and potentially other metal ions. The inherent simplicity, cost-effectiveness, and high performance of this system make it an attractive alternative to more complex and expensive analytical techniques.
Future research in this area could focus on expanding the application of this compound-based sensors to other rare earth elements and heavy metals. Further optimization of the sensor fabrication process, including the investigation of different electrode materials and immobilization strategies, could lead to even greater sensitivity and selectivity. Moreover, the integration of these sensors into portable and automated analytical systems holds great promise for in-field and real-time environmental and industrial monitoring.
References
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Cruickshank, L., et al. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environmental Samples Using Gold Electrode Modified with this compound. Analytical Sciences, 31(7), 623-627. [Link]
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PubMed. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environmental Samples Using Gold Electrode Modified with this compound. [Link]
-
ResearchGate. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environmental Samples Using Gold Electrode Modified with this compound. [Link]
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MDPI. (2021). Detection of Gadolinium with an Impedimetric Platform Based on Gold Electrodes Functionalized by 2-Methylpyridine-Substituted Cyclam. [Link]
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Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. [Link]
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Kontoghiorghes, G. J. (1987). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Biochimica et Biophysica Acta (BBA) - General Subjects, 924(1), 13-18. [Link]
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RSC Publishing. (2010). Spectroelectrochemistry of self-assembled monolayers of 2- and 4-mercaptopyridines. [Link]
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ChemRxiv. (2022). Understanding Reactivity of Self-Assembled Monolayer-Coated Electrodes: SAM-Induced Surface Reconstruction. [Link]
-
PubMed. (2009). Self-assembly of a pyridine-terminated thiol monolayer on Au(111). [Link]
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ResearchGate. (2015). Step by step modification of gold electrode by lectin linked to SAM with an incubation of the biosensor with cells and final signal generation by formation of sandwich with lectin bound to electrochemical probe ferrocene (Fc) loaded gold nanoparticle. [Link]
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ResearchGate. (n.d.). Electrochemical impedance spectra for a cleaned gold electrode at 0.2 V over a frequency range between 0.1 Hz and 300 kHz. [Link]
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ResearchGate. (n.d.). Electrochemical impedance spectra of (A) bare ITO, gold/ITO,... [Link]
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ResearchGate. (n.d.). Electrochemical impedance spectroscopy analysis on the bare gold... [Link]
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ResearchGate. (n.d.). (PDF) Electrochemical Impedance Spectroscopy Using Interdigitated Gold–Polypyrrole Electrode Combination. [Link]
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MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
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ResearchGate. (n.d.). Cyclic voltammetry experimental set up. [Link]
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ResearchGate. (n.d.). Cyclic voltammetry experimental set-up. [Link]
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J-Stage. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environ. [Link]
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OSTI.GOV. (2016). Electrochemistry and Spectroelectrochemistry of Luminescent Europium Complexes. [Link]
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UPB. (n.d.). A COMPARATIVE STUDY OF GOLD ELECTRODES MODIFICATION METHODS WITH AROMATIC COMPOUNDS BASED ON DIAZONIUM AND THIOL CHEMISTRY. [Link]
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MDPI. (2022). Europium Oxide Decorated on Graphitic Carbon Nitride as Electrochemical Sensor for Ultra-Selective Enhanced Electrocatalytic Det. [Link]
-
MDPI. (2023). Electrochemistry, Electrodeposition, and Photoluminescence of Eu (III)/Lanthanides (III) on Terpyridine-Functionalized Ti Nanospikes. [Link]
-
RSC Publishing. (2023). Electrochemically regulated luminescence of europium complexes with β-diketone in polyether matrices. [Link]
-
Scribd. (n.d.). Enhanced Luminescence of Lanthanides: Determination of Europium by Enhanced Luminescence. [Link]
-
MDPI. (2022). Seven Europium(III) Complexes in Solution – the Importance of Reporting Data When Investigating Luminescence Spectra and Electronic Structure. [Link]
-
MDPI. (2022). Ultra-Sensitive Immuno-Sensing Platform Based on Gold-Coated Interdigitated Electrodes for the Detection of Parathion. [Link]
-
NIH. (2023). Recent advances in gold electrode fabrication for low-resource setting biosensing. [Link]
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MDPI. (2022). Luminescent Self-Assembled Monolayer on Gold Nanoparticles: Tuning of Emission According to the Surface Curvature. [Link]
-
MDPI. (2024). Sensitization of Europium Oxide Nanoparticles Enhances Signal-to-Noise over Autofluorescence with Time-Gated Luminescence Detection. [Link]
-
PubMed. (2023). Synthesis and Crystal Structure of the Europium(II) Hydride Oxide Iodide Eu5H2O2I4 Showing Blue-Green Luminescence. [Link]
-
ResearchGate. (n.d.). (PDF) Detection of Gadolinium with an Impedimetric Platform Based on Gold Electrodes Functionalized by 2-Methylpyridine-Substituted Cyclam. [Link]
-
ResearchGate. (n.d.). (PDF) FABRICATION AND CHARACTERIZATION OF 4-AMINO-6-HYDROXY-2- MERCAPTOPYRIMIDINE STABILIZED GOLD NANOPARTICLES FOR ELECTROCATALYTIC APPLICATION OF EPINEPHRINE AND URIC ACID. [Link]
-
ResearchGate. (n.d.). (PDF) Sonochemical Assisted Europium(III) Oxide–Graphitic-Carbon Nitride Nanocomposite for Reversible Electrochemical Detection of Quinol. [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the stepwise modification of gold electrode with cysteamine, glutaraldehyde and polyclonal rabbit Anti-human IgG. [Link]
-
ResearchGate. (n.d.). Surface layer formation on Sn anode: ATR FTIR spectroscopic characterization. [Link]
-
J. Braz. Chem. Soc. (n.d.). 5-(4-pyridinyl)-1, 3, 4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. [Link]
-
RSC Publishing. (n.d.). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. [Link]
Sources
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- 2. Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environmental Samples Using Gold Electrode Modified with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemically regulated luminescence of europium complexes with β-diketone in polyether matrices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02283H [pubs.rsc.org]
Application Notes and Protocols for Developing Biosensors with 2-Pyridinol-1-oxide
Introduction: Leveraging the Chelating Power of 2-Pyridinol-1-oxide for Advanced Biosensing
This compound, also known as 1-Hydroxy-2-pyridinone (HOPO), is a versatile heterocyclic compound recognized for its exceptional ability to form stable chelate complexes with a variety of metal ions, particularly hard metal ions.[1][2][3] This inherent chelating property makes it a compelling candidate for the development of highly sensitive and selective electrochemical biosensors.[4][5] This guide provides a comprehensive overview of the principles, protocols, and applications of this compound in the fabrication of robust biosensors for researchers, scientists, and drug development professionals.
The core principle behind the use of this compound in electrochemical sensing lies in its capacity to act as a recognition element on an electrode surface. When immobilized, it can selectively capture target metal ions from a sample solution. This binding event alters the electrochemical properties at the electrode-electrolyte interface, generating a measurable signal that is proportional to the concentration of the analyte.[4] This direct transduction mechanism offers a streamlined and efficient approach to metal ion detection.
One of the most well-documented applications is the development of a sensor for the rare earth element europium, where a this compound modified gold electrode is employed for its electrochemical determination.[1][4][6] This application note will use the detection of europium as a primary example to illustrate the detailed protocols and expected performance of this compound-based biosensors.
Principle of Detection: Chelation-Mediated Electrochemical Sensing
The sensing mechanism of a this compound-based biosensor is predicated on the formation of a stable complex between the immobilized chelator and the target metal ion. This interaction facilitates a change in the electrochemical response, which can be monitored using techniques such as cyclic voltammetry.
In the case of europium (Eu³⁺) detection, the this compound immobilized on a gold electrode surface selectively binds with Eu³⁺ ions present in the sample. This chelation event forms a stable complex at the electrode surface, which then facilitates the electrochemical oxidation of the captured europium.[4] This process results in a distinct oxidation peak in the cyclic voltammogram, the height of which correlates directly with the concentration of europium in the sample.
dot
Caption: Chelation-mediated electrochemical detection of Eu³⁺.
Core Protocols: From Electrode Modification to Analyte Detection
This section provides detailed, step-by-step methodologies for the fabrication and utilization of a this compound-based electrochemical sensor for europium detection.
Part 1: Gold Electrode Preparation and Cleaning
A pristine electrode surface is paramount for reproducible and reliable sensor performance. The following protocol outlines a standard procedure for cleaning gold electrodes.
Materials:
-
Gold working electrode
-
Alumina slurry (0.05 µm)
-
Deionized (DI) water
-
Ethanol
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Potassium chloride (KCl) solution, 0.1 M containing 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆]
Procedure:
-
Mechanical Polishing: Polish the gold electrode surface with alumina slurry on a polishing pad for 5 minutes to remove any surface contaminants and ensure a mirror-like finish.
-
Sonication: Sonicate the electrode in DI water for 5 minutes to remove residual alumina particles, followed by sonication in ethanol for 5 minutes to degrease the surface.
-
Electrochemical Cleaning: Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s until a stable and characteristic voltammogram for a clean gold surface is obtained.
-
Final Rinse: Thoroughly rinse the electrode with DI water and dry under a gentle stream of nitrogen.
-
Characterization (Optional but Recommended): Record a cyclic voltammogram in a solution of 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl. A well-defined redox peak with a peak-to-peak separation (ΔEp) of approximately 59 mV is indicative of a clean electrode surface.
Part 2: Modification of Gold Electrode with this compound
This protocol details the immobilization of this compound onto the clean gold electrode surface.
Materials:
-
Cleaned gold working electrode
-
This compound (HOPO)
-
Ethanol (or appropriate solvent)
-
Phosphate buffer solution (pH 7.0)
Procedure:
-
Prepare HOPO Solution: Prepare a solution of this compound in ethanol. While the optimal concentration may vary, a starting point of 1.0 mM is recommended based on typical surface modification protocols.
-
Incubation: Immerse the cleaned gold electrode in the this compound solution and incubate for a sufficient duration to allow for self-assembly of a monolayer. An incubation time of 12-24 hours at room temperature is generally effective.
-
Rinsing: After incubation, gently rinse the electrode with ethanol to remove any non-specifically adsorbed molecules, followed by a thorough rinse with DI water.
-
Drying: Dry the modified electrode under a gentle stream of nitrogen. The electrode is now ready for use or characterization.
dot
Caption: Workflow for gold electrode modification.
Part 3: Electrochemical Detection of Europium
This protocol describes the use of the modified electrode for the quantitative detection of europium using cyclic voltammetry.
Materials:
-
This compound modified gold working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
Europium standard solutions of varying concentrations in phosphate buffer
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the modified gold electrode as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Blank Measurement: Record a cyclic voltammogram in the phosphate buffer solution (pH 7.0) without europium to establish a baseline. The potential should be scanned from approximately 0 V to +1.3 V and back at a scan rate of 100 mV/s.
-
Analyte Measurement: Immerse the electrodes in a europium standard solution.
-
Cyclic Voltammetry: Perform cyclic voltammetry under the same conditions as the blank measurement. A well-defined oxidation peak should appear at approximately +1.1 V (1100 mV), corresponding to the oxidation of the chelated europium.[1][4]
-
Data Analysis: Measure the peak current of the oxidation peak.
-
Calibration Curve: Repeat steps 3-5 with europium standards of different concentrations to construct a calibration curve by plotting the peak current versus the europium concentration.
-
Sample Analysis: Analyze unknown samples by performing steps 3-5 and determine the europium concentration from the calibration curve.
Performance Characteristics
The performance of the this compound-based sensor for europium detection is summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Europium (Eu³⁺) | [1][4] |
| Electrode | Gold | [1][4] |
| Detection Method | Cyclic Voltammetry | [1][4] |
| pH | 7.0 (Phosphate Buffer) | [1][4] |
| Linear Range | 1 - 80 µM | [1][4] |
| Limit of Detection (LOD) | 0.3 µM | [1][4] |
| Limit of Quantification (LOQ) | 0.549 µM | [1] |
Broadening the Scope: Potential for Other Analytes
The strong chelating ability of this compound and other hydroxypyridinone-based ligands is not limited to europium.[3] These compounds exhibit high affinity for a range of hard metal ions, suggesting the potential to adapt this sensing platform for the detection of other environmentally and biologically relevant metals.[1] Further research and development could focus on tailoring the selectivity of these sensors by modifying the structure of the hydroxypyridinone ligand or by optimizing the experimental conditions.
Conclusion and Future Perspectives
This compound presents a promising and versatile platform for the development of electrochemical biosensors. The straightforward electrode modification process, coupled with the inherent chelating properties of the molecule, allows for the sensitive and selective detection of metal ions like europium. The protocols outlined in this guide provide a solid foundation for researchers to fabricate and utilize these sensors. Future work should focus on expanding the range of detectable analytes, improving the sensor's stability and reusability, and exploring the integration of these sensors into portable, point-of-care diagnostic devices.
References
-
Cruickshank, L., et al. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environmental Samples Using Gold Electrode Modified with this compound. Analytical Sciences, 31(7), 623-627. [Link]
-
Cruickshank, L., et al. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environmental Samples Using Gold Electrode Modified with this compound. PubMed, PMID: 26165284, DOI: 10.2116/analsci.31.623. [Link]
-
J-Stage. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environ. [Link]
-
National Center for Biotechnology Information. (2023). Voltammetry in Determination of Trace Amounts of Lanthanides—A Review. PMC, [Link]
-
MDPI. (2023). Advances in Analytical Techniques and Applications in Exploration, Mining, Extraction, and Metallurgical Studies of Rare Earth Elements. [Link]
-
National Center for Biotechnology Information. (2018). Detection of Gadolinium with an Impedimetric Platform Based on Gold Electrodes Functionalized by 2-Methylpyridine-Substituted Cyclam. PMC, [Link]
-
Zimmer & Peacock. Forming a SAM on a gold electrode. [Link]
-
MDPI. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. [Link]
Sources
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- 2. Detection of Gadolinium with an Impedimetric Platform Based on Gold Electrodes Functionalized by 2-Methylpyridine-Substituted Cyclam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Voltammetry in Determination of Trace Amounts of Lanthanides—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: The Versatile Role of 2-Pyridinol-1-Oxide Derivatives in Advanced Materials Science
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of 2-Pyridinol-1-oxide (HOPO) and its derivatives in the field of materials science. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles and provides field-proven protocols for the utilization of these versatile compounds. We will delve into their pivotal role in the development of next-generation organic light-emitting diodes (OLEDs) and their application in the fabrication of sensitive electrochemical sensors. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the molecular mechanisms at play.
Introduction: The Unique Chemical Landscape of this compound
This compound, also known as 2-hydroxypyridine N-oxide, is a heterocyclic compound that has garnered significant interest due to its unique electronic and structural properties.[1][2] Its ability to exhibit keto-enol tautomerism, coupled with the presence of both a hydroxyl and an N-oxide group, makes it an exceptional building block and functional material.[3][4] The N-oxide group, in particular, influences the electronic distribution within the pyridine ring, facilitating a range of chemical transformations and interactions.[5] These properties have rendered HOPO and its derivatives highly valuable in diverse areas of materials science, including but not limited to, organic electronics, coordination chemistry, and analytical sciences.[2][4] This guide will focus on two prominent applications: their use as emissive materials in OLEDs and as surface modifiers for electrochemical sensors.
Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives is a critical first step for their application in materials science. Several synthetic routes have been developed, with the oxidation of pyridine derivatives being a common approach.[1][6]
Protocol 1: General Synthesis of this compound
This protocol details a widely used method for the synthesis of the parent compound, this compound, via the oxidation of 2-hydroxypyridine.
Rationale: The use of an oxidizing agent like hydrogen peroxide allows for the direct and efficient formation of the N-oxide.[1] The reaction conditions are controlled to ensure selectivity and minimize side reactions.
Materials:
-
2-Hydroxypyridine
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxypyridine in glacial acetic acid.
-
Slowly add a 30% hydrogen peroxide solution to the flask while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Heat the reaction mixture to approximately 75°C and maintain this temperature for several hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any unreacted hydrogen peroxide.
-
The product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Synthesis of Derivatives
The true versatility of HOPO lies in the ability to create a wide array of derivatives. This is often achieved through substitution reactions on the pyridine ring or by starting with substituted pyridine precursors.[5] For instance, using 3-picoline or 3,5-lutidine as starting materials can yield their corresponding 2-hydroxy-N-oxide derivatives.[5] Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also powerful tools for introducing aryl groups and other functionalities, which is particularly relevant for OLED applications.[3][8]
Caption: General workflow for the synthesis of this compound derivatives.
Application Note I: Emissive Materials for High-Efficiency OLEDs
Introduction: The development of efficient emissive materials is a cornerstone of OLED technology.[9][10] 2-Pyridone derivatives have emerged as promising candidates, particularly in the design of materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[9][10] The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.
Mechanism of Action: The "Hot Exciton" Pathway In specially designed donor-acceptor molecules, where a 2-pyridone moiety can act as the acceptor, a "hot exciton" pathway for TADF can be achieved.[9][10] This process involves reverse intersystem crossing (RISC) from a higher-lying triplet state (T2) to the first excited singlet state (S1), which is more efficient than the conventional RISC from the lowest triplet state (T1).[3][8] This is possible when the energy gap between S1 and T2 is very small.[3][8]
Protocol 2: Synthesis of a 2-Pyridone-Based TADF Emitter
This protocol is based on the synthesis of donor-acceptor type molecules where a 2-pyridone derivative is coupled with a donor moiety.[8]
Materials:
-
1-(4-Bromophenyl)pyridin-2(1H)-one (can be synthesized via Ullmann condensation)[11]
-
A suitable donor molecule (e.g., 9,9-dimethyl-9,10-dihydroacridine)[9][10]
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., P(t-Bu)3)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 1-(4-Bromophenyl)pyridin-2(1H)-one, the donor molecule, the palladium catalyst, the ligand, and the base.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired TADF emitter.
OLED Device Fabrication and Characterization
Workflow:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned and treated.
-
Layer Deposition: The organic layers, including the hole injection layer, hole transport layer, the emissive layer (containing the synthesized 2-pyridone derivative), and the electron transport layer, are deposited by vacuum thermal evaporation.[11]
-
Cathode Deposition: A metal cathode (e.g., Ca/Al) is deposited on top of the organic layers.[11]
-
Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.
-
Characterization: The fabricated OLED is tested for its electroluminescence spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE).[11]
Caption: Workflow for OLED fabrication using 2-pyridone derivatives.
Data Presentation:
| Derivative Donor Moiety | Emission Color | Max EQE (%) | Reference |
| 9,9-dimethyl-9,10-dihydroacridine | Sky-Blue | 3.7 | [9][10] |
| Exciplex with m-MTDATA | Green-Yellow | 6.9 | [9][10] |
| Combined Exciplex and Single Emitter | White | 9.8 | [9][10] |
Application Note II: Modified Electrodes for Electrochemical Sensing
Introduction: The ability of this compound to form stable chelate complexes with metal ions makes it an excellent candidate for the development of electrochemical sensors.[12][13][14] By modifying an electrode surface with HOPO, a highly selective and sensitive platform for the detection of specific metal ions can be created.
Principle of Detection: This application leverages the strong chelating affinity of the hydroxypyridone moiety for certain metal ions. When an electrode, such as gold, is functionalized with this compound, it can selectively capture target ions from a solution.[7][15][16] The binding event can then be detected and quantified using electrochemical techniques like cyclic voltammetry, where the complexation of the metal ion alters the electrochemical response of the modified electrode.[7][15][16]
Protocol 3: Fabrication of a HOPO-Modified Gold Electrode for Europium Detection
This protocol describes the fabrication of a gold electrode modified with this compound for the electrochemical determination of europium.[7][15][16]
Materials:
-
Gold electrode
-
This compound (HOPO)
-
Ethanol
-
Solution containing Europium ions for testing
-
Electrochemical workstation with a three-electrode cell (working, reference, and counter electrodes)
Procedure:
-
Electrode Cleaning: Thoroughly clean the gold electrode surface by polishing with alumina slurry, followed by sonication in deionized water and ethanol.
-
Surface Modification: Immerse the cleaned gold electrode in an ethanolic solution of this compound for a sufficient time (e.g., several hours) to allow for the self-assembly of a HOPO monolayer on the gold surface.
-
Rinsing: Gently rinse the modified electrode with ethanol to remove any non-adsorbed molecules and dry it under a stream of nitrogen.
-
Electrochemical Measurement:
-
Place the HOPO-modified gold electrode as the working electrode in an electrochemical cell containing a supporting electrolyte.
-
Record a baseline cyclic voltammogram.
-
Introduce a solution containing europium ions into the cell.
-
Record the cyclic voltammogram again. The appearance of new peaks or changes in existing peaks will indicate the detection of europium.
-
Caption: Workflow for electrochemical sensor fabrication and analysis.
Other Notable Applications
Beyond OLEDs and sensors, this compound derivatives are valuable in other areas of materials science:
-
Coordination Polymers: They can be used to prepare polymeric nickel (II) complexes and other coordination compounds with interesting magnetic or catalytic properties.[12][15][16]
-
Catalysis: The unique electronic properties of the N-oxide group can be harnessed in the design of novel catalysts.[5]
-
Peptide Synthesis: HOPO is used as a peptide coupling agent, serving as a substitute for HOBt.[13][17]
Conclusion
This compound and its derivatives represent a class of compounds with immense potential in materials science. Their synthetic accessibility and tunable properties allow for their application in cutting-edge technologies, from high-efficiency lighting to sensitive chemical detection. The protocols and insights provided in this guide aim to empower researchers to explore and innovate with these remarkable molecules, paving the way for future advancements in the field.
References
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023). ACS Omega.
- This compound | 822-89-9. (n.d.). Benchchem.
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023). American Chemical Society.
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023). MDPI.
- 2-Pyridinol 1-oxide >=98.0% (N) | 13161-30-3. (n.d.). Sigma-Aldrich.
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023). MDPI.
- 2-Pyridinol 1-oxide >=98.0% (N) | 13161-30-3. (n.d.). Sigma-Aldrich.
- This compound | 13161-30-3. (n.d.). ChemicalBook.
- Buy this compound | 822-89-9. (2023). Smolecule.
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023).
- 2-Pyridinol 1-oxide >=98.0% (N) | 13161-30-3. (n.d.). Sigma-Aldrich.
- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (2024). IIP Series.
- This compound 13161-30-3 wiki. (n.d.). Guidechem.
- 2-Pyridinol 1-oxide (≥98.0% (N)). (n.d.). Amerigo Scientific.
- 2-Hydroxypyridine-N-oxide: An HOBt. (n.d.). Biosynth.
- 2-Pyridinol 1-oxide. (n.d.). Sorachim.
- 2-Hydroxypyridine-N-oxide. (n.d.). Chem-Impex.
- This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass.com.
- Streamlining the Synthesis of Pyridones through Oxidative Amin
- 2-Pyridinol 1-oxide | CAS 13161-30-3. (n.d.). Santa Cruz Biotechnology.
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- 2. chemimpex.com [chemimpex.com]
- 3. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buy this compound | 822-89-9 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. liu.diva-portal.org [liu.diva-portal.org]
- 12. This compound | 13161-30-3 [chemicalbook.com]
- 13. 2-Pyridinol 1-oxide (≥98.0% (N)) - Amerigo Scientific [amerigoscientific.com]
- 14. biosynth.com [biosynth.com]
- 15. 2-羟基吡啶-N-氧化物 ≥98.0% (N) | Sigma-Aldrich [sigmaaldrich.com]
- 16. 2-羟基吡啶-N-氧化物 ≥98.0% (N) | Sigma-Aldrich [sigmaaldrich.com]
- 17. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Pyridinol-1-oxide
Welcome to the technical support center for the synthesis of 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine-N-oxide, HOPO). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction success, ensuring you can confidently navigate the challenges of this synthesis.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound. The typical synthetic route involves the N-oxidation of a pyridine precursor, often followed by a hydrolysis or rearrangement step. A common laboratory-scale method is the oxidation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) using a peroxy acid.[1][2]
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
This is the most common issue, and it can usually be traced back to one of four key areas: the quality of the oxidant, reaction stoichiometry, temperature control, or solvent choice.
Answer:
-
Cause A: Inactive or Degraded Oxidant
-
Expertise & Experience: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are the workhorses for N-oxidation but are susceptible to degradation over time, especially with improper storage.[2] Hydrogen peroxide solutions can also lose potency. An inactive oxidant is the most frequent reason for a failed reaction.
-
Troubleshooting Protocol:
-
Verify Oxidant Activity: If using a commercial peroxy acid, check the expiry date and ensure it was stored under refrigerated and dry conditions. For older reagents, it is essential to determine the active oxygen content via iodometric titration before use.
-
Use Freshly Prepared Oxidant: For methods using hydrogen peroxide and acetic acid, the in situ formation of peracetic acid is often employed.[3][4] Ensure your hydrogen peroxide is a fresh, verified concentration (e.g., 30-40%).
-
-
-
Cause B: Incorrect Stoichiometry
-
Expertise & Experience: The N-oxidation reaction requires at least one molar equivalent of the oxidant. Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion. However, a large excess can lead to over-oxidation and the formation of undesired side products, which complicates purification and lowers the yield of the target molecule.
-
Troubleshooting Protocol:
-
Recalculate Molar Ratios: Double-check your calculations, accounting for the purity of your starting material and the active content of your oxidant.
-
Controlled Addition: Add the oxidant slowly and portion-wise to the reaction mixture. This maintains a controlled concentration and helps prevent localized "hot spots" and over-oxidation.
-
-
-
Cause C: Poor Temperature Control
-
Expertise & Experience: N-oxidation is a highly exothermic process. Uncontrolled temperature increases can rapidly degrade both the peroxy acid oxidant and the desired N-oxide product. Most successful protocols maintain a specific temperature range, often between 60-85°C, but this must be approached carefully.[3][5]
-
Troubleshooting Protocol:
-
Utilize an Ice Bath: Keep an ice bath on standby. During the addition of the oxidant, use the ice bath to maintain the target temperature.
-
Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture, not just monitoring the heating mantle or bath temperature.
-
Optimize Reaction Conditions: Refer to the table below for guidance on how temperature affects the reaction.
-
-
-
Cause D: Tautomerization Issues
-
Expertise & Experience: The starting material, 2-hydroxypyridine, exists in equilibrium with its tautomer, 2-pyridone.[6][7][8] The solvent can significantly influence this equilibrium. While both forms can be oxidized, reaction kinetics may differ. Polar, protic solvents like water or alcohols favor the 2-pyridone form.[8]
-
Troubleshooting Protocol:
-
Solvent Selection: Glacial acetic acid is a common and effective solvent as it also serves as a reactant when using hydrogen peroxide to form peracetic acid in situ.[4][5]
-
Consistency is Key: Use the same solvent system described in a validated literature procedure to ensure a predictable tautomeric ratio and reaction environment.
-
-
Data Summary: Impact of Key Parameters on Yield
| Parameter | Sub-Optimal Condition | Consequence | Recommended Action |
| Oxidant Molar Eq. | < 1.0 | Incomplete conversion | Use 1.1 - 1.2 equivalents |
| > 1.5 | Side product formation, degradation | Do not exceed 1.5 eq.; add oxidant slowly | |
| Temperature | Too high (>90°C) | Oxidant/product decomposition | Maintain 70-80°C with careful cooling[5] |
| Too low (<50°C) | Very slow or stalled reaction | Gently heat to initiate, then control exotherm | |
| Reaction Time | Too short | Incomplete conversion | Monitor by TLC/LCMS until starting material is consumed |
| Too long | Potential for product degradation | Quench reaction promptly after completion |
Question 2: My reaction worked, but it's contaminated with side products. How can I improve purity?
Answer:
The primary side products often result from over-oxidation or secondary reactions. The key to purity is controlling the reaction's selectivity.
-
Cause A: Over-oxidation
-
Expertise & Experience: As mentioned, excessive oxidant or high temperatures can lead to the formation of various byproducts, including potential ring-opened species. The N-O bond activates the pyridine ring, making it more susceptible to further reactions if conditions are too harsh.
-
Troubleshooting Protocol:
-
Revisit Stoichiometry and Temperature: This is the first line of defense. Use the minimum effective amount of oxidant and strictly control the temperature.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. As soon as it is consumed, proceed with the workup to avoid prolonged exposure of the product to the oxidative conditions.
-
-
-
Cause B: Inefficient Workup and Purification
-
Expertise & Experience: this compound is a polar, amphoteric compound with good water solubility, which can make extraction challenging. Residual acetic acid from the reaction can also be difficult to remove.
-
Troubleshooting Protocol:
-
Quench Excess Oxidant: Before workup, it is critical to destroy any remaining peroxy acid. This can be done by adding a reducing agent like sodium bisulfite or paraformaldehyde until a starch-iodide test is negative.[5]
-
pH-Controlled Precipitation/Extraction: The product's solubility is pH-dependent. Carefully neutralizing the acidic reaction mixture can often cause the product to precipitate. Alternatively, adjust the pH to optimize partitioning during a liquid-liquid extraction.
-
Recrystallization: This is the most effective method for final purification. A variety of solvents can be used, with aqueous ethanol or isopropanol often yielding high-purity crystals.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the N-oxidation of a pyridine derivative?
A: The N-oxidation of pyridine with a peroxy acid (RCO3H) is a concerted reaction. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, a proton is transferred. The N-O bond is formed, and the peroxy acid is reduced to its corresponding carboxylic acid.
Mechanism of N-Oxidation
Caption: The concerted mechanism for the N-oxidation of 2-hydroxypyridine.
Q2: Are there alternative, more modern synthetic routes?
A: Yes. While the peroxy acid method is classic, concerns over safety and efficiency at scale have driven new innovations.
-
Catalytic Oxidation: A highly efficient method uses 2-chloropyridine as a starting material, which is oxidized with hydrogen peroxide using a sodium tungstate catalyst, followed by in-situ hydrolysis to yield the product. This "one-pot" reaction reduces waste and improves scalability.[9]
-
Heterogeneous Catalysis: Titanium-containing molecular sieves (e.g., TS-1) can catalyze the oxidation of pyridine derivatives with hydrogen peroxide. These solid catalysts are easily separated and reused, aligning with green chemistry principles.[10]
-
Continuous Flow Synthesis: For industrial production, a fully continuous flow process has been developed. This involves the catalytic oxidation of 2-hydroxypyridine with hydrogen peroxide, offering high throughput and enhanced safety.[10][11]
Q3: What are the critical safety precautions for this synthesis?
A: Safety is paramount.
-
Peroxy Acid Handling: Peroxy acids are strong oxidizers and can be shock-sensitive, especially when concentrated. Always handle them behind a safety shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Exothermic Reaction: As noted, the reaction is exothermic. The risk of a thermal runaway is real, especially on a larger scale. Always have adequate cooling capacity ready before you begin adding the oxidant.
-
Quenching: Never attempt to distill or concentrate the reaction mixture before ensuring all residual peroxides have been destroyed. Use a reliable test (e.g., starch-iodide paper) to confirm their absence.
III. Detailed Experimental Protocol (Example)
This protocol is a representative laboratory-scale synthesis adapted from established methods using hydrogen peroxide and acetic acid.[4][5]
Objective: To synthesize this compound from 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
30% Hydrogen Peroxide (w/w) (1.2 eq)
-
Concentrated Hydrochloric Acid (for workup/hydrolysis if needed)
-
Sodium Bicarbonate or Sodium Hydroxide (for neutralization)
-
Sodium Bisulfite (for quenching)
-
Ethyl Acetate (for extraction)
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-hydroxypyridine (1.0 eq) in glacial acetic acid (~5-10 mL per gram of substrate).
-
Initial Heating: Gently heat the solution to approximately 75°C using a water or oil bath.
-
Oxidant Addition: Add 30% hydrogen peroxide (1.2 eq) to the dropping funnel. Add the H₂O₂ dropwise to the stirred solution over 30-60 minutes. CRITICAL: Monitor the internal temperature closely. Use an ice bath to maintain the temperature between 75-80°C. The reaction is exothermic.
-
Reaction & Monitoring: After the addition is complete, maintain the reaction at 75°C for 16-20 hours.[5] Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the 2-hydroxypyridine spot has disappeared.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated solution of sodium bisulfite dropwise until a test with starch-iodide paper indicates the absence of peroxides.
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.
-
Re-dissolve the residue in a minimum amount of water.
-
Cool the solution in an ice bath and carefully neutralize it by adding a saturated solution of sodium bicarbonate or cautiously adding solid sodium bicarbonate in portions until effervescence ceases (pH ~7-8).
-
The product may precipitate upon neutralization. If so, cool the mixture further and collect the solid by vacuum filtration.
-
If no precipitate forms, extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid product from a suitable solvent, such as isopropanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
Dry the crystals under vacuum. Characterize by melting point, ¹H NMR, and ¹³C NMR.
-
IV. References
-
Process for oxidizing halopyridines to halopyridine-N-oxides . (1985). Google Patents. Retrieved January 9, 2026, from
-
Process of preparation of 2-hydroxypyridine-1-oxide and homologs . (1956). Google Patents. Retrieved January 9, 2026, from
-
Preparation method of 2-hydroxypyridine-N-oxide . (2011). Google Patents. Retrieved January 9, 2026, from
-
Pyridine-n-oxide . (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide . (2023). ACS Publications. Retrieved January 9, 2026, from [Link]
-
Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof . (2019). Google Patents. Retrieved January 9, 2026, from
-
2-hydroxy-pyridine-n-oxide and process for preparing same . (1951). Google Patents. Retrieved January 9, 2026, from
-
Pyridine N-Oxide-structure . (n.d.). ChemTube3D. Retrieved January 9, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides . (2001). Arkat USA. Retrieved January 9, 2026, from [Link]
-
2-Pyridinol 1-oxide, >=98.0% (N) . (n.d.). SLS. Retrieved January 9, 2026, from [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description . (2020). YouTube. Retrieved January 9, 2026, from [Link]
-
How about Tautomers? . (n.d.). WuXi Biology. Retrieved January 9, 2026, from [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit . (2016). NIH. Retrieved January 9, 2026, from [Link]
-
2-Pyridone . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Purity of Synthesized 2-Pyridinol-1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting and improving the purity of synthesized 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine N-oxide or HOPO). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in the synthesis of this compound?
The nature of impurities is highly dependent on the synthetic route. Common synthetic pathways start from 2-chloropyridine or pyridine-1-oxide.[1][2] Consequently, typical impurities may include:
-
Unreacted Starting Materials: Such as 2-chloropyridine or pyridine-1-oxide.
-
Intermediates: For instance, in the oxidation of 2-chloropyridine, the corresponding N-oxide can be a persistent impurity.[1]
-
Byproducts: Side reactions can lead to a variety of structurally related pyridine derivatives.
-
Solvents and Reagents: Residual solvents or reagents used during the synthesis and workup.
Q2: What are the key physical properties of pure this compound to look for?
Pure this compound is typically a white to off-white or beige crystalline solid.[3][4] A key indicator of purity is its melting point, which is reported in the range of 147-152 °C.[3][5][6] A melting point that is depressed or exhibits a broad range is a strong indication of the presence of impurities.
Q3: Which analytical techniques are best for assessing the purity of my this compound sample?
A multi-faceted analytical approach is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitative analysis of the reaction progress and for identifying the number of components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating closely related impurities. A high pH ion-pairing HPLC method has been specifically developed for the trace analysis of HOPO.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the tautomeric nature and limited volatility of this compound, direct GC analysis is challenging.[8] However, a derivatization step can be employed to create a single, stable, and more volatile entity for accurate trace-level analysis.[8][9]
Troubleshooting Guide: Strategies for Purity Enhancement
This section details systematic approaches to address common purification challenges.
Issue 1: My Crude Product is Highly Impure. Where Do I Start?
A logical workflow is crucial when faced with a complex mixture. The choice of purification technique should be guided by the nature of the impurities.
Caption: A decision tree for selecting the initial purification strategy.
Issue 2: Recrystallization is Ineffective for Removing a Persistent Impurity.
Causality: Recrystallization relies on a significant difference in solubility between your product and the impurity in a chosen solvent at different temperatures. If this differential is small, co-crystallization will occur.
Troubleshooting Protocol:
-
Systematic Solvent Screening: The choice of solvent is paramount. An ideal solvent will dissolve your product sparingly at room temperature but completely at its boiling point.
| Solvent/Solvent System | Rationale for Use |
| Water | This compound is soluble in water, making this a good starting point. |
| Ethanol/Water | A mixture can fine-tune the solubility if the product is too soluble in pure ethanol. |
| Acetone | Can be effective, but its volatility requires careful handling to prevent premature crashing out of the solid. |
| Ethyl Acetate/Hexanes | A polar/non-polar mixture that is excellent for removing non-polar impurities. |
-
Optimized Recrystallization Procedure:
-
Step 1: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated.
-
Step 2: If colored impurities are present, add a small amount of activated charcoal to the hot solution, and filter hot through a pad of celite.
-
Step 3: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Step 4: Once crystal formation has ceased at room temperature, place the flask in an ice bath to maximize the yield.
-
Step 5: Collect the crystals via vacuum filtration and wash with a small amount of cold solvent.
-
Step 6: Dry the crystals thoroughly under vacuum to remove any residual solvent.
-
Issue 3: Impurities are Co-eluting with my Product during Column Chromatography.
Causality: In normal-phase chromatography (e.g., with silica gel), separation is based on polarity. If your product and an impurity have very similar polarities, they will travel down the column at similar rates.
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
TLC Analysis: Before running a column, use TLC to test various mobile phase compositions. A good solvent system will give your product an Rf value of ~0.3 and show clear separation from impurities.
-
Gradient Elution: If an isocratic (single solvent system) elution fails, a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds. For example, starting with 100% ethyl acetate and slowly increasing the percentage of methanol.
-
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Can provide different selectivity compared to the acidic silica gel.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity using a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Issue 4: Significant Product Loss During Acid-Base Extraction.
Causality: this compound is amphoteric, meaning it has both acidic and basic properties. This allows for its separation from neutral impurities. However, incorrect pH control can lead to the product remaining in the wrong phase or precipitating at the wrong time.
Workflow for a Two-Base Extraction:
This workflow is particularly useful for separating this compound from other acidic or basic impurities.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 3. 2-Pyridinol 1-oxide [sorachim.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 13161-30-3 [m.chemicalbook.com]
- 6. 2-ピリジノール 1-オキシド ≥98.0% (N) | Sigma-Aldrich [sigmaaldrich.com]
- 7. General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant materials utilizing a high pH ion-pairing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lab Report #1 Two Base Extraction - Google ドキュメント [docs.google.com]
Technical Support Center: Large-Scale Synthesis of 2-Pyridinol-1-oxide
Welcome to the technical support center for the large-scale synthesis of 2-Pyridinol-1-oxide (HOPO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up HOPO production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and high-yield synthesis process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for large-scale production of this compound?
There are two main routes favored for industrial-scale synthesis:
-
From Pyridine-1-oxide: This traditional method involves the reaction of pyridine-1-oxide with acetic anhydride, followed by oxidation with hydrogen peroxide. The subsequent hydrolysis of the acetyl groups yields this compound. While established, this multi-step process can have limitations in overall yield and commercial feasibility.[1]
-
From 2-Chloropyridine: A more modern and cost-effective one-pot synthesis has been developed using 2-chloropyridine as the starting material. This process involves the oxidation of 2-chloropyridine with hydrogen peroxide, often catalyzed by sodium tungstate, followed by in-situ hydrolysis under alkaline conditions to produce the final product.[1][2] This method is advantageous due to its high conversion rates and reduced organic waste.[1][2]
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
The primary safety concerns are associated with the use of hydrogen peroxide as an oxidizing agent. The oxidation reaction is highly exothermic, and the decomposition of hydrogen peroxide can lead to a rapid increase in temperature and pressure, posing a risk of a runaway reaction.[3] Careful thermal management is crucial, and continuous flow processes are increasingly adopted to mitigate these risks due to their superior heat transfer capabilities.[3][4] Additionally, this compound itself is considered a hazardous substance, causing skin and eye irritation.[5][6] Proper personal protective equipment (PPE) should be worn at all times.[5]
Q3: Why is continuous flow synthesis becoming a preferred method for large-scale HOPO production?
Continuous flow synthesis offers several advantages over traditional batch processes for HOPO production:
-
Enhanced Safety: Flow reactors provide better control over reaction temperature and pressure, minimizing the risk of thermal runaways associated with exothermic oxidation steps.[3]
-
Improved Efficiency and Yield: Continuous processes can lead to higher yields and purity by optimizing reaction conditions and minimizing side reactions.[4]
-
Scalability: Scaling up production is more straightforward in a continuous flow system compared to batch reactors.[4]
-
Reduced Waste: These systems can be designed to be more resource-efficient, generating less waste.[1]
A fully continuous flow process for HOPO synthesis has been developed, achieving a production rate of 8 kg/day with over 90% isolated yield without the need for additional purification steps.[4]
Q4: What is the role of catalysts in the synthesis of this compound?
Catalysts play a critical role in improving the efficiency and selectivity of the synthesis.
-
Homogeneous Catalysts: Sodium tungstate is a common homogeneous catalyst used in the one-pot synthesis from 2-chloropyridine. It facilitates the in-situ generation of peroxotungstates, which are potent oxidizing agents.[1]
-
Heterogeneous Catalysts: Solid catalysts like titanium-containing molecular sieves (e.g., TS-1) are used in continuous flow systems.[1][3] These are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste.[1]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the large-scale synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Oxidation | 1. Verify Oxidant Concentration: Ensure the hydrogen peroxide solution is at the correct concentration. 2. Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature within safe limits. 3. Check Catalyst Activity: If using a heterogeneous catalyst, ensure it has not been deactivated. For homogeneous catalysts, confirm the correct loading. | The oxidation of the pyridine ring is a critical step. Insufficient oxidant, time, or temperature will lead to incomplete conversion of the starting material. Catalysts enhance the reaction kinetics and can lose activity over time. |
| Side Reactions | 1. Optimize Reaction Conditions: Carefully control the temperature and pH of the reaction mixture. 2. Use a More Selective Catalyst: Consider using a heterogeneous catalyst like TS-1, which can offer higher selectivity.[1] | Uncontrolled reaction conditions can lead to the formation of byproducts, such as 2-pyridone derivatives from further oxidation.[1] |
| Product Decomposition | 1. Avoid Excessive Heat: Do not exceed the recommended temperature, especially during purification steps. 2. Control pH: Maintain the appropriate pH during workup and isolation. | The intermediate, 2-chloropyridine-N-oxide, can be unstable and decompose under certain conditions.[7] The final product can also be sensitive to high temperatures and extreme pH. |
Issue 2: Impurities in the Final Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Unreacted Starting Material | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction until the starting material is consumed.[1] 2. Adjust Stoichiometry: Ensure a slight excess of the oxidizing agent is used. | Incomplete reaction is a common source of impurities. Real-time monitoring allows for precise control over the reaction endpoint. |
| Byproduct Formation | 1. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purification.[1] 2. Chromatography: For high-purity requirements, column chromatography may be necessary. | Byproducts with similar polarities to the desired product can be challenging to remove. Recrystallization exploits differences in solubility to achieve separation. |
| Residual Catalyst | 1. Filtration: For heterogeneous catalysts, ensure efficient filtration. 2. Washing: Thoroughly wash the product with an appropriate solvent to remove any traces of homogeneous catalyst. | Catalyst residues can affect the purity and stability of the final product and may interfere with downstream applications. |
Issue 3: Poor Reproducibility Between Batches
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Raw Material Quality | 1. Quality Control: Implement stringent quality control checks for all starting materials and reagents. 2. Use a Reliable Supplier: Source materials from a reputable supplier to ensure consistency. | Variations in the purity of starting materials or the concentration of reagents can significantly impact reaction outcomes. |
| Variations in Reaction Conditions | 1. Standardize Procedures: Develop and strictly adhere to a detailed standard operating procedure (SOP). 2. Automate Processes: Where possible, use automated systems to control parameters like temperature, addition rates, and stirring speed. | Minor deviations in reaction parameters can lead to significant differences in yield and purity, especially in large-scale production. |
| Inefficient Mixing | 1. Optimize Agitation: Ensure the reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture, especially in multi-phase reactions. | Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and byproduct formation. |
Part 3: Experimental Protocols & Data
Key Synthesis Parameters
The following table summarizes typical reaction conditions for the one-pot synthesis of this compound from 2-chloropyridine.
| Parameter | Condition | Reference |
| Starting Material | 2-Chloropyridine | [1][2] |
| Oxidizing Agent | 30% Hydrogen Peroxide | [1][2] |
| Catalyst | Sodium Tungstate | [1] |
| Oxidation Temperature | 55°C | [1] |
| Oxidation Time | 48 hours | [1] |
| Hydrolysis Conditions | 100°C with NaOH | [1] |
| Conversion Rate | ~84% | [1] |
| Yield | Near-quantitative after hydrolysis | [1] |
Step-by-Step Methodology: One-Pot Synthesis from 2-Chloropyridine
-
Reaction Setup: In a suitable reactor, charge 2-chloropyridine, water, and the sodium tungstate catalyst.
-
Oxidation: Heat the mixture to 55°C with vigorous stirring. Slowly add 30% hydrogen peroxide, maintaining the temperature between 55-60°C.
-
Reaction Monitoring: Monitor the progress of the oxidation by TLC or LC-MS until the 2-chloropyridine is consumed (approximately 48 hours).
-
Hydrolysis: Once the oxidation is complete, add a solution of sodium hydroxide and heat the mixture to 100°C to facilitate hydrolysis.
-
Workup: Cool the reaction mixture and neutralize with an acid (e.g., H₂SO₄) to precipitate the this compound.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture to achieve higher purity.[1]
Part 4: Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- This compound | 822-89-9 | Benchchem. (n.d.).
- CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents. (n.d.).
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications. (2023). Retrieved January 9, 2026, from [Link]
-
SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. (n.d.). Retrieved January 9, 2026, from [Link]
-
Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). (2023). Retrieved January 9, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Catalytic Synthesis of 2-Pyridinol-1-oxide (HOPO)
Welcome to the technical support center for the synthesis of 2-Pyridinol-1-oxide (HOPO). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of common catalytic routes to this important reagent. Here, we address frequently encountered issues, provide in-depth troubleshooting, and offer validated protocols to enhance the efficiency and reproducibility of your syntheses.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common catalytic systems for synthesizing this compound?
A1: The most prevalent and industrially relevant catalytic systems for HOPO synthesis involve a two-step, one-pot process starting from 2-chloropyridine. This process includes the N-oxidation of 2-chloropyridine followed by hydrolysis. Key catalysts for the oxidation step include sodium tungstate (in-situ generation of peroxotungstates) and heterogeneous catalysts like Titanium Silicalite-1 (TS-1) with hydrogen peroxide as the oxidant. An alternative route involves the rearrangement of pyridine-1-oxide using acetic anhydride.[1][2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in HOPO synthesis can stem from several factors. Key areas to investigate are:
-
Catalyst activity: Deactivation or insufficient loading of the catalyst.
-
Oxidant stability: Decomposition of hydrogen peroxide before it can react.
-
Reaction temperature: Sub-optimal temperatures can lead to slow reaction rates or side product formation.
-
pH control: Particularly crucial during the hydrolysis step; incorrect pH can lead to incomplete reaction or product degradation.
-
Incomplete conversion: Unreacted starting material remaining in the reaction mixture.
Q3: I'm observing a color change in my reaction that is not described in the literature. What could this indicate?
A3: An unexpected color change, such as darkening of the reaction mixture, can be indicative of side reactions or product decomposition.[3] For instance, at elevated temperatures, thermal decomposition of the product or intermediates can occur. It could also suggest the formation of colored byproducts due to impurities in the starting materials or solvent. It is crucial to monitor the reaction progress by techniques like TLC or HPLC to identify the formation of unknown species.
Q4: How can I confirm the successful formation of this compound?
A4: The formation of HOPO can be confirmed by several analytical techniques. The product is a beige to light yellow powder with a melting point in the range of 147-152 °C. Spectroscopic methods such as 1H and 13C NMR, as well as mass spectrometry, can be used for structural confirmation. For quantitative analysis, HPLC is a reliable method.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Guide 1: Synthesis via Oxidation of 2-Chloropyridine using a Tungstate Catalyst
This is a widely used method due to its cost-effectiveness and high potential yield.[2] However, several issues can arise.
Workflow Diagram:
Caption: One-pot synthesis of HOPO from 2-chloropyridine.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of 2-chloropyridine | 1. Insufficient catalyst: The amount of sodium tungstate may be too low. 2. Low reaction temperature: The oxidation reaction is temperature-sensitive.[3] 3. Decomposition of H₂O₂: Hydrogen peroxide can decompose before reacting. | 1. Increase the catalyst loading incrementally. The optimal ratio of 2-chloropyridine to tungstic acid is reported to be between 18.5:1 and 20.8:1.[3] 2. Ensure the reaction temperature is maintained between 70-80°C.[3] 3. Add H₂O₂ dropwise to the heated reaction mixture to ensure it reacts as it is added. |
| Low yield after hydrolysis | 1. Incomplete hydrolysis: The hydrolysis of 2-chloropyridine-N-oxide is pH-dependent. 2. Product degradation: The product can be unstable under harsh basic conditions. | 1. Carefully monitor and control the pH during the addition of the base for hydrolysis. 2. Avoid prolonged reaction times at high pH. Neutralize the reaction mixture promptly after hydrolysis is complete. |
| Difficulty in product isolation/purification | 1. Catalyst leaching: Tungsten species can leach into the product mixture.[4][5] 2. Formation of byproducts: Side reactions can lead to impurities that are difficult to separate. | 1. After the reaction, adjust the pH to 6-7 to precipitate the tungsten catalyst as calcium tungstate by adding a calcium salt, which can then be filtered off.[3] 2. Purify the final product by recrystallization. |
Guide 2: Synthesis via Oxidation of Pyridine-1-oxide with Acetic Anhydride
This method involves the rearrangement of pyridine-1-oxide, but can be prone to the formation of side products.
Reaction Pathway Diagram:
Caption: Synthesis of HOPO from pyridine-1-oxide.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Formation of multiple products | 1. Rearrangement to other positions: Acetate can add to other positions on the pyridine ring, especially with substituted pyridines.[6] 2. Complex reaction mixture: The reaction of pyridine N-oxides with acetic anhydride can be complex and difficult to predict.[6] | 1. Carefully control the reaction temperature and time to favor the desired rearrangement. 2. Use a large excess of acetic anhydride to drive the reaction towards the desired product.[6] 3. Analyze the crude product mixture by NMR or GC-MS to identify the side products and optimize the reaction conditions accordingly. |
| Incomplete reaction | 1. Insufficient heating: The rearrangement often requires reflux temperatures.[1] | 1. Ensure the reaction is heated to reflux and maintained for a sufficient period. Monitor the reaction progress by TLC. |
Guide 3: Heterogeneous Catalysis using TS-1
TS-1 is an effective but potentially problematic catalyst for the N-oxidation of pyridines.
Catalyst Activation and Deactivation Diagram:
Caption: TS-1 catalyst activation and deactivation pathway.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low catalyst activity | 1. Formation of inactive Ti species: Not all titanium incorporated into the zeolite framework is catalytically active.[7] 2. Catalyst deactivation: The active sites can be blocked or altered during the reaction. | 1. Ensure the TS-1 catalyst is properly synthesized and characterized to confirm the presence of active tetrahedral Ti(IV) sites.[7] 2. Consider post-synthesis treatments to modify the active sites and potentially reduce H₂O₂ decomposition. |
| Excessive H₂O₂ decomposition | 1. Presence of defective Ti sites: These sites can be more prone to catalyzing the decomposition of hydrogen peroxide rather than the desired oxidation.[8] 2. High reaction temperature: Can accelerate the decomposition of H₂O₂. | 1. Use a high-quality TS-1 catalyst with minimal defective sites. 2. Optimize the reaction temperature to find a balance between the rate of oxidation and the rate of H₂O₂ decomposition. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from 2-Chloropyridine using Sodium Tungstate
This protocol is adapted from a patented industrial process.[2]
Materials:
-
2-chloropyridine
-
30% Hydrogen peroxide
-
Sodium tungstate
-
Sulfuric acid
-
Sodium hydroxide
-
Toluene
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a reaction vessel, add 2-chloropyridine, water, sodium tungstate, and sulfuric acid.
-
Heat the mixture to 55°C with stirring until all solids are dissolved.
-
Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature at 55°C.
-
After the addition is complete, continue to stir the reaction at this temperature for 48 hours. Monitor the conversion of 2-chloropyridine by HPLC.
-
Cool the reaction to room temperature and neutralize with a sodium hydroxide solution.
-
Extract any unreacted 2-chloropyridine with toluene.
-
To the aqueous layer, add sodium hydroxide and reflux the mixture.
-
After the hydrolysis is complete (monitor by HPLC), cool the reaction and extract the product with ethyl acetate.
-
Concentrate the organic layer and add petroleum ether to induce crystallization.
-
Filter the solid product and dry under vacuum.
References
-
Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... - ResearchGate. Available at: [Link]
-
“Release and catch” catalysis by tungstate species for the oxidative cleavage of olefins | Request PDF - ResearchGate. Available at: [Link]
-
Mechanism of the Decomposition of Aqueous Hydrogen Peroxide over Heterogeneous TiSBA15 and TS-1 Selective Oxidation Catalysts: Insights from Spectroscopic and Density Functional Theory Studies | ACS Catalysis. Available at: [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. Available at: [Link]
-
Leaching of vanadium and tungsten from spent V2O5-WO3/TiO2 catalyst by ionic liquids. Available at: [Link]
-
Tungsten leaching efficiency under different reaction conditions - ResearchGate. Available at: [Link]
-
Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation - Green Chemistry (RSC Publishing). Available at: [Link]
-
Mechanisms of the ammonia oxidation by hydrogen peroxide over the perfect and defective Ti species of TS-1 zeolite - PubMed. Available at: [Link]
-
Rationalization of TS-1 synthesis through the design of experiments - RSC Publishing. Available at: [Link]
-
N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes - ElectronicsAndBooks. Available at: [Link]
- CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents.
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Available at: [Link]
-
The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride1.2 - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
The Structure of the Peroxo Species in the TS-1 Catalyst as Investigated by Resonant Raman Spectroscopy | Request PDF - ResearchGate. Available at: [Link]
-
The leaching of tungsten and vanadium from spent selective catalytic reduction catalyst. Available at: [Link]
-
Switching off H 2 O 2 Decomposition during TS-1 Catalysed Epoxidation via Post-Synthetic Active Site Modification - MDPI. Available at: [Link]
- WO2019228988A1 - Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof.
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. Available at: [Link]
- US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents.
-
pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]
- US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents.
- Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333.
-
SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE PATRICK T HOBBS GRSC, MICI. A SUBMISSION FO. Available at: [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available at: [Link]
-
2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay - PubMed. Available at: [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed. Available at: [Link]
-
Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - ResearchGate. Available at: [Link]
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications. Available at: [Link]
-
2-Hydroxypyridine N-Oxide is not genotoxic in vivo - PubMed. Available at: [Link]
-
A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors | Request PDF - ResearchGate. Available at: [Link]
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A. Available at: [Link]
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- 8. Mechanisms of the ammonia oxidation by hydrogen peroxide over the perfect and defective Ti species of TS-1 zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Pyridinol-1-oxide
Welcome to the technical support center for 2-Pyridinol-1-oxide (HOPO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile reagent. Here, we address common challenges encountered during its purification, drawing from established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound often stem from its synthesis, which typically involves the oxidation of 2-hydroxypyridine or a related precursor.[1] Common impurities can include:
-
Unreacted Starting Materials: Such as 2-hydroxypyridine.
-
Over-oxidation Products: Depending on the reaction conditions.
-
By-products from Side Reactions: These can vary based on the specific synthetic route.
-
Residual Solvents: From the reaction or initial work-up (e.g., acetic acid, ethyl acetate).[2][3]
-
Inorganic Salts: Resulting from pH adjustments or catalyst residues.
Q2: My purified this compound is off-white or yellowish. Is this normal?
A2: Pure this compound is typically a white to off-white or light yellow crystalline solid.[4][5] A significant yellow or brown coloration may indicate the presence of impurities or degradation products. Further purification is recommended if a high-purity material is required for your application.
Q3: What are the key physical and chemical properties of this compound relevant to its purification?
A3: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₅NO₂ | - |
| Molecular Weight | 111.10 g/mol | |
| Melting Point | 147-152 °C | [4][6] A broad melting range can indicate impurities. |
| Appearance | White to off-white/light yellow solid | [1][4] Color can be an initial indicator of purity. |
| Solubility | Soluble in water and methanol; slightly soluble in chloroform, DMSO.[4] | This dictates the choice of solvents for recrystallization and chromatography. |
| pKa | pK₁: -0.62; pK₂: 5.97 | [4] The acidic nature allows for purification via acid-base extraction. |
| Tautomerism | Exists in equilibrium between the 1-hydroxy-2-pyridone and 2-hydroxypyridine-N-oxide forms.[2][7] | This can lead to peak broadening in chromatography.[8] |
Q4: How should I store purified this compound?
A4: For long-term stability, it is recommended to store this compound in a cool, dark place, under an inert atmosphere, at temperatures between 2-8°C.[4][5]
Troubleshooting Purification Issues
This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Low recovery of your product after recrystallization can be frustrating. The following workflow will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low recrystallization yield.
Expert Insights:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve this compound sparingly at room temperature but readily at elevated temperatures. For mixed solvent systems, ensure the product is soluble in one solvent and less soluble in the other (the anti-solvent). A mixture of ethanol and ethyl acetate has been reported to be effective.[2]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling, thus reducing the yield.
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.
Problem 2: Impurities Persist After Column Chromatography
Column chromatography is a powerful purification technique, but co-elution of impurities can be a challenge.
Caption: Troubleshooting guide for column chromatography.
Expert Insights:
-
Thin-Layer Chromatography (TLC) is Your Best Friend: Before running a column, always optimize the separation on a TLC plate. The ideal solvent system should give a good separation between your product and the impurities, with the product having an Rf value between 0.2 and 0.4. A common eluent system is a gradient of methanol in ethyl acetate.[9]
-
Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
-
Tautomerism and Peak Shape: Due to the tautomeric equilibrium of this compound, you may observe shouldered or tailing peaks during chromatography.[8] While this can be difficult to eliminate completely, using a well-optimized solvent system and ensuring proper column packing can help to minimize this effect.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol/ethyl acetate is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., ethyl acetate) dropwise to the hot solution until turbidity persists, then allow it to cool.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol is suitable for the purification of this compound when recrystallization is ineffective.
-
TLC Analysis: Determine the optimal eluent system using TLC. A gradient of 0-10% methanol in ethyl acetate is a common starting point.[9]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Sorachim. (n.d.). 2-Pyridinol 1-oxide. Retrieved from [Link]
- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
-
SIELC Technologies. (n.d.). Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Hydroxypyridinone | C5H5NO2 | CID 69975. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13161-30-3 | Product Name : 2-Hydroxypyridine-N-Oxide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Pyridinol 1-oxide (≥98.0% (N)). Retrieved from [Link]
- Google Patents. (n.d.). US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
-
Pharmacompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). pyridine-n-oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
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Technical Support Center: Overcoming Tautomerism in the Analysis of 2-Pyridinol-1-oxide
Welcome to the technical support center for the analysis of 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine-N-oxide or HOPO). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the tautomeric nature of this compound. We will delve into the root causes of common analytical issues and provide field-proven troubleshooting strategies to ensure accurate and reproducible results.
The Challenge: A Tale of Two Tautomers
This compound exists in a dynamic equilibrium between two tautomeric forms: the N-hydroxy pyridone form (1-hydroxy-2(1H)-pyridinone) and the aromatic O-hydroxy pyridine form (2-hydroxypyridine 1-oxide).[1][2] This equilibrium is highly sensitive to the surrounding environment, including solvent polarity, pH, and even the physical state (solid vs. solution).[3][4][5] In the solid state and in polar solvents, the pyridone form is generally favored.[1][3][5][6]
This tautomerism is the primary source of analytical difficulty, leading to issues such as peak broadening, shouldering, or the appearance of multiple peaks in chromatographic analyses, as well as complex and overlapping signals in spectroscopic data.[7] Understanding and controlling this equilibrium is paramount for reliable quantification and characterization.
Visualizing the Equilibrium
Caption: Tautomeric equilibrium of this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Chromatography (HPLC/UPLC): - Broad, tailing, or split peaks.- Poor reproducibility of retention times. | On-column tautomerization. The equilibrium shifts as the analyte travels through the column and interacts with the mobile and stationary phases. | 1. Mobile Phase pH Control: Carefully manipulate the mobile phase pH. Attempts with phosphate buffers have shown limited success.[7] A high pH ion-pairing strategy can be effective.[8]2. Ion-Pairing Reagents: The addition of trifluoroacetic acid (TFA) to acetonitrile/water mobile phases has been shown to significantly improve peak shape and reproducibility.[7]3. Column Selection: Utilize stationary phases designed for polar species or consider hydrophilic interaction chromatography (HILIC).[7] An Atlantis T3 column has been used successfully.[7] |
| Gas Chromatography (GC): - No peak observed at standard inlet temperatures.- Poor peak shape, indicating multiple species. | Limited volatility of this compound.[7]On-column thermal conversion between tautomers.[7] | 1. Increase Inlet Temperature: While this may improve volatility, it can also exacerbate on-column tautomerization.[7]2. Derivatization (Recommended): This is the most robust solution. Derivatization creates a single, stable, and more volatile entity, preventing tautomerization.[7][9][10] A common and effective reagent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) with 1% t-BDMCS, which forms a tBDMS derivative.[7] |
| NMR Spectroscopy: - Complex spectra with more signals than expected.- Broad exchange peaks. | Co-existence of both tautomers in the NMR solvent. The rate of interconversion affects peak shape. | 1. Solvent Selection: The choice of solvent can significantly influence the equilibrium. For instance, dimethyl sulphoxide has been used to study the tautomers.[1]2. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either sharpen signals (by slowing down exchange) or coalesce them (by speeding up exchange), providing information about the dynamics of the equilibrium.3. Use of "Fixed" Derivatives: Synthesize and analyze the N-methyl and O-methyl derivatives to serve as reference compounds for the individual tautomeric forms.[11] |
| UV-Vis Spectroscopy: - Overlapping absorption bands.- Inconsistent spectra between samples. | Both tautomers have distinct but potentially overlapping UV-Vis spectra. The observed spectrum is a composite of both forms present in the solution.[11] | 1. Solvent Studies: Run spectra in a series of solvents with varying polarities (e.g., non-polar solvents like cyclohexane and polar solvents like water or alcohols) to shift the equilibrium and observe the changes in the absorption bands. Polar solvents tend to favor the 2-pyridone form.[3][4][5]2. pH Titration: Varying the pH of the solution can shift the tautomeric equilibrium, allowing for the deconvolution of the individual spectra.[12][13]3. Quantitative Analysis: In some cases, UV-Vis data can be used to quantitatively determine the amounts of each tautomer in different solvents.[11] |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Derivatization for GC-MS Analysis
This protocol is a proven method for overcoming tautomerism in the trace analysis of this compound.[7][10]
Objective: To convert both tautomers into a single, stable, and volatile derivative for reliable GC-MS quantification.
Workflow Diagram:
Caption: Workflow for GC-MS analysis via derivatization.
Step-by-Step Procedure:
-
Sample Dissolution: Dissolve the sample containing this compound in pyridine. Pyridine has been found to be an effective solvent for this reaction to proceed.[7]
-
Derivatization: Add the derivatizing agent, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MtBSTFA + 1% t-BDMCS), to the sample solution.
-
Reaction: Heat the mixture to facilitate the formation of the butyldimethylsilyl (tBDMS) derivative. This reaction effectively "locks" the molecule into a single form.[7]
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., 100% dimethyl polysiloxane) for separation.[7]
-
Set the mass spectrometer to Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A predominant ion fragment for the HOPO-tBDMS derivative is observed at m/z 168.05.[7]
-
-
Quantification: Integrate the single, sharp peak corresponding to the derivatized this compound for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why do I see two peaks for this compound in my HPLC chromatogram even after optimizing the mobile phase?
A: This is a classic symptom of on-column tautomerization. While mobile phase optimization can help, it may not completely halt the interconversion. The two peaks likely represent a partial separation of the tautomers or an equilibrium that is slow relative to the chromatographic timescale. Consider implementing an ion-pairing reagent like TFA or exploring a high pH ion-pairing strategy to force the equilibrium towards a single species.[7][8]
Q2: Can I analyze this compound directly by GC without derivatization?
A: Direct GC analysis is challenging and generally not recommended for quantitative purposes.[7] The compound's high polarity and low volatility require high inlet temperatures, which can cause on-column degradation and shifting of the tautomeric equilibrium, leading to poor peak shape and inaccurate results.[7] Derivatization is the most reliable approach for GC analysis.[7][9][10]
Q3: How does solvent polarity affect the tautomeric equilibrium?
A: The equilibrium is highly sensitive to solvent polarity. Non-polar solvents tend to favor the 2-hydroxypyridine 1-oxide (enol) form, while polar solvents, particularly those capable of hydrogen bonding like water and alcohols, stabilize the 1-hydroxy-2(1H)-pyridinone (keto) form.[3][4][5] This is because the more polar pyridone tautomer can engage in stronger intermolecular hydrogen bonding in polar media.[4][14]
Q4: In which form does this compound exist in the solid state?
A: X-ray diffraction and NMR studies have shown that in the crystalline solid state, the compound exists as the 1-hydroxypyridin-2-one (keto) tautomer.[1]
Q5: Are there any alternatives to HOBt for peptide coupling that have similar issues?
A: this compound (HOPO) itself is often considered an alternative to 1-Hydroxybenzotriazole (HOBt) for amide bond synthesis, especially in peptide chemistry.[2] While effective, its tautomeric nature presents the analytical challenges discussed here, which are less pronounced with HOBt.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. RSC Publishing.
- NIH. (2016, November 14).
- Wiley Online Library. (n.d.). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol.
- ECHEMI. (n.d.).
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- SciSpace. (1957, January 1). N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of The Chemical Society (resumed).
- ResearchGate. (n.d.). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- WuXi Biology. (n.d.). How about Tautomers?.
- ResearchGate. (n.d.).
- Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 92, 127-134.
- Benchchem. (n.d.). This compound | 822-89-9.
- ResearchGate. (n.d.). ¹H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(2-hydroxy-2-phenyl vinyl)-pyridines.
- Wikipedia. (n.d.). 2-Pyridone.
- SIELC Technologies. (n.d.). Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column.
- Chemistry Stack Exchange. (2021, December 31).
- Springer. (n.d.).
- Biosynth. (n.d.). 2-Hydroxypyridine-N-oxide: An HOBt.
- Sigma-Aldrich. (n.d.). 2-Pyridinol 1-oxide >= 98.0 N 13161-30-3.
- ResearchGate. (n.d.). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS).
- RSC Publishing. (2020, May 28). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics.
- RSC Publishing. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions.
- PubMed. (2015, November 10). General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO)
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). 2-Hydroxypyridine 1-oxide - Optional[1H NMR] - Spectrum.
- Sigma-Aldrich. (n.d.). 2-Pyridinol 1-oxide = 98.0 N 13161-30-3.
- ResearchGate. (n.d.).
- PubMed. (2014, April). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 92, 127-34.
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Technical Support Center: Derivatization of 2-Pyridinol-1-oxide for GC-MS Analysis
Welcome to the technical support resource for the analysis of 2-Pyridinol-1-oxide (HOPO) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical outcomes. As Senior Application Scientists, we have structured this center to address the practical challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the GC-MS analysis of this compound.
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct GC-MS analysis of this compound (HOPO) is challenging for two primary reasons.[1][2][3] Firstly, HOPO is a highly polar molecule, which results in low volatility, making it difficult to vaporize in the GC inlet without thermal decomposition.[2][3][4] Secondly, HOPO exists in tautomeric forms (the keto and enol forms), which can lead to poor chromatographic peak shape, such as peak tailing or multiple peaks for a single analyte, compromising analytical accuracy.[1][3][4] Derivatization chemically modifies the HOPO molecule to increase its volatility and thermal stability, and to "lock" it into a single, stable form for analysis.[1][3][5]
Q2: What are the common derivatization strategies for compounds like this compound?
A2: For compounds with active hydrogen atoms, such as the hydroxyl group in HOPO, the three most common derivatization methods for GC analysis are silylation, acylation, and alkylation.[5][6]
-
Silylation: This is the most widely used technique and involves replacing the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[7] Silylating reagents are popular due to their ease of use and the formation of volatile and thermally stable derivatives.[7][8] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] For HOPO, a t-BDMS derivatization using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) has been shown to be effective.[4]
-
Acylation: This method converts compounds with active hydrogens into esters, amides, or thioesters.[11] Acylation can improve stability and introduce electron-capturing groups, which can enhance detector response.[6][11] Acylated derivatives are generally more stable than their silylated counterparts.[6]
-
Alkylation: This strategy involves replacing active hydrogens with an alkyl group.[6] It is most commonly used to form esters from carboxylic acids, resulting in less polar and more volatile compounds.[6]
Q3: Which derivatization reagent is recommended for this compound and why?
A3: For the trace level analysis of HOPO, derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) containing 1% tert-Butyldimethylchlorosilane (tBDMCS) is a validated and recommended approach.[4] The tBDMCS acts as a catalyst to enhance the reaction.[12] This reaction forms a tert-butyldimethylsilyl (tBDMS) derivative of HOPO.[4] This specific derivatization is advantageous because:
-
It effectively blocks the tautomerization of HOPO, providing a single, stable derivative for analysis.[4]
-
The resulting tBDMS derivative is significantly less polar and more volatile than the parent HOPO molecule, making it well-suited for GC-MS analysis.[4]
-
tBDMS derivatives are known to be about 10,000 times more stable to hydrolysis than the corresponding TMS derivatives, which is beneficial for sample handling and storage.[7][8]
Q4: What solvent should I use for the derivatization of this compound?
A4: For the derivatization of HOPO with MtBSTFA, pyridine has been identified as a suitable solvent.[4] It is crucial that the solvent can dissolve HOPO, the active pharmaceutical ingredient (API) matrix if present, and the derivatizing agent.[4] While other solvents may be tested, the reaction has been shown to proceed effectively in pyridine.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the derivatization and GC-MS analysis of this compound.
Problem 1: No peak or a very small peak for the derivatized this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete or Failed Derivatization | 1. Check Reagent Quality: Silylating reagents are highly sensitive to moisture.[7][13] Ensure that your MtBSTFA reagent is fresh and has been stored under anhydrous conditions. Discard if it appears cloudy or contains precipitates. 2. Ensure Anhydrous Conditions: The sample must be completely dry before adding the derivatization reagents.[13] Any residual water will preferentially react with the silylating agent, inhibiting the derivatization of HOPO.[13] Use a gentle stream of nitrogen or a vacuum concentrator to dry your sample extract completely. 3. Optimize Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. For the MtBSTFA derivatization of HOPO, heating at 80°C for 20 minutes has been shown to be effective.[4] You can perform a time-course study to ensure the reaction has gone to completion. |
| Sample Degradation | 1. Check Injector Temperature: An excessively high injector temperature can cause the derivatized analyte to degrade. Optimize the injector temperature, starting with a lower temperature and gradually increasing it. For the tBDMS derivative of HOPO, an inlet temperature of 150°C has been used.[2] 2. Assess Analyte Stability: While tBDMS derivatives are generally stable, prolonged exposure to harsh conditions should be avoided. Analyze the derivatized sample as soon as possible after preparation. |
| GC-MS System Issues | 1. Check for Leaks: Perform a leak check on your GC-MS system, particularly around the injector septa and column fittings. 2. Verify Syringe Performance: The autosampler syringe may be clogged or not drawing the correct volume. Clean or replace the syringe as needed. |
Problem 2: Poor peak shape (e.g., tailing, fronting, or splitting) for the derivatized this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Re-optimize Derivatization: As with the absence of a peak, incomplete derivatization can lead to peak tailing due to the interaction of the unreacted polar HOPO with active sites in the GC system.[13] Revisit the derivatization protocol to ensure complete reaction. |
| Active Sites in the GC System | 1. Deactivate the Inlet Liner: The glass inlet liner can have active silanol groups that interact with the analyte.[14] Use a deactivated liner and consider replacing it regularly, especially when analyzing derivatized samples.[15] 2. Column Conditioning: The GC column itself may have active sites. Condition the column according to the manufacturer's instructions. 3. Trim the Column: If the front end of the column is contaminated, trimming 10-50 cm can often restore performance.[15] |
| Improper GC Conditions | 1. Optimize Injector Temperature: An injector temperature that is too low can lead to slow vaporization and peak tailing.[13] Conversely, a temperature that is too high can cause degradation. Optimize this parameter for your specific analysis. |
Problem 3: Presence of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Reagent Artifacts | 1. Analyze a Reagent Blank: Inject a sample containing only the solvent and derivatization reagents (a "reagent blank").[16] This will help identify peaks originating from the reagents themselves or their byproducts. 2. Use High-Purity Reagents: Ensure you are using high-purity, GC-grade reagents and solvents to minimize extraneous peaks.[13] |
| Sample Matrix Contamination | 1. Analyze an Unspiked Sample Matrix: If you are analyzing HOPO in a complex matrix (e.g., an API), analyze a blank matrix sample that has been taken through the entire sample preparation and derivatization procedure. This will help identify interferences from the matrix. |
| Contamination from Glassware or Vials | 1. Properly Clean Glassware: Ensure all glassware and sample vials are scrupulously clean. Consider silanizing glassware to deactivate active sites.[11] 2. Check Vial Caps and Septa: Septa can be a source of contamination. Use high-quality septa and consider running a blank with just the solvent in a sealed vial. |
Experimental Protocol: Derivatization of this compound with MtBSTFA
This protocol is a general guideline for the derivatization of this compound for GC-MS analysis, based on established methods.[4]
Materials:
-
Sample containing this compound (dried extract)
-
Pyridine (anhydrous)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% t-Butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS)
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample extract containing this compound is completely dry in a 2 mL GC vial. This can be achieved by evaporation under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Add 500 µL of anhydrous pyridine to the dried sample.
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
-
Derivatization:
-
Add 500 µL of MtBSTFA + 1% tBDMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven set to 80°C for 20 minutes.
-
-
Cooling and Analysis:
-
After heating, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the derivatization and analysis of this compound.
Caption: Workflow for the derivatization of this compound.
Chemical Transformation
The derivatization reaction involves the replacement of the active hydrogen on the hydroxyl group of this compound with a tert-butyldimethylsilyl (tBDMS) group.
Caption: Derivatization of HOPO to its tBDMS derivative.
References
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Villaverde, J. J., et al. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 9. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. Thermo Fisher Scientific Application Note. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization. Inno Pharmchem Blog. Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
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Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 92, 127-134. Available at: [Link]
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Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Blog. Available at: [Link]
-
Appulage, D. K., & Linter, B. R. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. Available at: [Link]
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Regis Technologies. (n.d.). GC Derivatization Reagents. Regis Technologies. Available at: [Link]
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Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, MSTFA. Phoenix Scientific Co., Ltd. Product Page. Available at: [Link]
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Phenomenex. (n.d.). GC Derivatization. Phenomenex. Available at: [Link]
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Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel Chromatography. Available at: [Link]
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Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link]
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Regis Technologies. (n.d.). Silylation Reagents. Regis Technologies. Available at: [Link]
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ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. ResearchGate. Available at: [Link]
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Fojtíková, P., et al. (2020). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. ACS Omega, 5(43), 28076-28084. Available at: [Link]
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Rood, D. (1995). Troubleshooting. Journal of Chromatographic Science, 33(10), 596-599. Available at: [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
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Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 92, 127-134. Available at: [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Available at: [Link]
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Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 124(1), 312-322. Available at: [Link]
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LCGC International. (2014). Troubleshooting Real GC Problems. LCGC International, 27(2). Available at: [Link]
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Rood, D. (1995). Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 33(1), 38-40. Available at: [Link]
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Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific Blog. Available at: [Link]
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Chemistry For Everyone. (2025, September 10). What Are The Limitations Of Using GC-MS? [Video]. YouTube. Available at: [Link]
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ResearchGate. (2025). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. ResearchGate. Available at: [Link]
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ResearchGate. (2014). (PDF) Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). ResearchGate. Available at: [Link]
-
Liu, D., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A, 1388, 76-84. Available at: [Link]
-
Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 124(1), 312-322. Available at: [Link]
-
Zhang, Y., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 12(11), 1438. Available at: [Link]
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Technical Support Center: Synthesis of 2-Pyridinol-1-Oxide (HOPO)
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of 2-Pyridinol-1-Oxide (HOPO), also known as 1-Hydroxy-2-pyridone.[1] This molecule is a critical reagent in modern pharmaceutical development, particularly as a highly effective and safer alternative to traditional peptide coupling agents like HOBt.[2][3] However, its synthesis is not without challenges. This guide is structured to provide direct, experience-based answers to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemistry of potential side reactions and purification challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The most common industrial route involves the N-oxidation of 2-chloropyridine followed by alkaline hydrolysis, a process that offers high yields but requires careful control to minimize side reactions.[4][5]
Q1: My overall yield is significantly lower than expected. What are the common causes?
A: Low yield is a frequent issue that can typically be traced to one of three main areas: incomplete N-oxidation, inefficient hydrolysis, or over-oxidation leading to ring degradation.
-
Incomplete N-Oxidation: The conversion of 2-chloropyridine to 2-chloropyridine-N-oxide is the crucial first step. Insufficient oxidant (commonly hydrogen peroxide) or a deactivated catalyst (like sodium tungstate) can lead to significant amounts of unreacted 2-chloropyridine remaining.[5]
-
Troubleshooting:
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the 2-chloropyridine starting material. Do not proceed to hydrolysis until the starting material is fully consumed.
-
Oxidant Stoichiometry: Ensure at least a stoichiometric amount of hydrogen peroxide is used. An excess is often employed to drive the reaction to completion, but be cautious as it can lead to over-oxidation.[4]
-
Catalyst Activity: If using a catalyst like sodium tungstate, ensure it is fresh and active. Heterogeneous catalysts such as titanium silicalite (TS-1) have also been shown to be highly effective and can be used in continuous flow systems to improve efficiency.[5][6][7]
-
-
-
Inefficient Hydrolysis: The subsequent conversion of 2-chloropyridine-N-oxide to HOPO requires alkaline conditions. If the pH is not sufficiently high or the reaction time is too short, this step will be incomplete, leaving you with a mixture that is difficult to separate.
-
Troubleshooting:
-
Maintain Alkaline pH: The hydrolysis is typically conducted with a strong base like sodium hydroxide.[4] Ensure the pH of the reaction mixture is maintained in the strongly basic range (pH > 12) throughout the process.
-
Temperature and Time: Hydrolysis may require elevated temperatures (e.g., 55°C or higher) to proceed at a reasonable rate.[4] Monitor the disappearance of the 2-chloropyridine-N-oxide intermediate to determine the optimal reaction time.
-
-
-
Over-oxidation: While less common with controlled conditions, using overly harsh oxidants or excessive temperatures can lead to the degradation of the pyridine ring, forming various organic acids and other byproducts that will reduce your overall yield and complicate purification. The oxidation process is exothermic and requires careful thermal management to avoid runaway reactions, especially on a larger scale.[6]
Q2: My final product is contaminated with unreacted 2-chloropyridine-N-oxide. How can I resolve this?
A: This is a classic case of incomplete hydrolysis. 2-chloropyridine-N-oxide is a stable intermediate, and forcing its conversion requires optimized conditions.
-
Probable Cause: The nucleophilic aromatic substitution of the chloride with a hydroxide ion is the rate-limiting step. Insufficient base, low temperature, or inadequate reaction time are the primary causes. Older methods using concentrated hydrochloric acid under pressure had very low yields, highlighting the difficulty of this substitution under acidic conditions.[8] Modern methods using alkaline conditions are far more effective.[4]
-
Solution:
-
Re-subject to Hydrolysis: If you have already isolated the impure product, you can re-dissolve it in an aqueous solution and treat it again with a strong base (e.g., NaOH) at an elevated temperature (60-80°C).
-
Process Optimization: For future runs, confirm the complete disappearance of the 2-chloropyridine-N-oxide intermediate via TLC or LC-MS before beginning your workup and isolation procedure. Increasing the reaction temperature or time of the hydrolysis step is the most direct solution.
-
Q3: I'm observing byproducts from my oxidizing agent. How do I remove them?
A: This issue depends entirely on your choice of oxidant. While hydrogen peroxide is preferred for its clean byproduct (water), other peroxy acids are also used.[5]
-
m-CPBA: If you use m-chloroperoxybenzoic acid (m-CPBA), the corresponding byproduct is m-chlorobenzoic acid.[9]
-
Removal Strategy: During workup, m-chlorobenzoic acid can be effectively removed by performing a basic aqueous wash (e.g., with sodium bicarbonate solution). The carboxylate salt is highly water-soluble, while your N-oxide product may be extracted into an organic solvent. Adjusting the pH to 4-5 can also help separate the target product from the byproduct.[9]
-
-
Peracetic Acid: When using peracetic acid (often generated in situ from acetic acid and H₂O₂), residual acetic acid will be present.[10][11]
-
Removal Strategy: Acetic acid can be removed by evaporation under reduced pressure or through aqueous washes during workup.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable and scalable synthesis route for HOPO?
-
A: The "one-pot" method starting from 2-chloropyridine is highly favored for industrial production.[5] This process involves the N-oxidation of 2-chloropyridine with hydrogen peroxide, followed by in-situ hydrolysis under alkaline conditions to yield HOPO directly. This route is advantageous for its high conversion rates, use of inexpensive starting materials, and minimal organic waste.[4][5]
-
-
Q: What are the key safety considerations for this synthesis?
-
A: The primary hazard involves the use of strong oxidizing agents like hydrogen peroxide, especially at elevated temperatures. These reactions are often exothermic and can generate gas, posing a risk of a runaway reaction and pressure buildup.[6] Always conduct the reaction behind a blast shield, ensure proper cooling capacity, and add the oxidant slowly and in a controlled manner to manage the reaction temperature.
-
-
Q: My final HOPO product is a yellow powder. Is this color normal?
Key Process Pathways and Side Reactions
The diagram below illustrates the desired reaction pathway from 2-chloropyridine to this compound and highlights the points where common side reactions or incomplete conversions occur.
Caption: Synthesis pathway of HOPO highlighting incomplete reaction side products.
Quantitative Analysis of a Typical Synthesis
The following table summarizes typical reaction parameters for the one-pot synthesis of HOPO from 2-chloropyridine, based on established industrial processes.[4][5]
| Parameter | Condition / Value | Rationale / Notes |
| Starting Material | 2-Chloropyridine | Inexpensive and commercially available raw material. |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | Economical and environmentally friendly (byproduct is water).[5] |
| Catalyst | Sodium Tungstate (Na₂WO₄) | Facilitates the efficient N-oxidation of the pyridine ring.[5] |
| Oxidation Temp. | 55 - 75 °C | Balances reaction rate with safety; higher temps risk H₂O₂ decomposition.[4][6] |
| Hydrolysis Reagent | Sodium Hydroxide (NaOH) | Strong base required for efficient nucleophilic substitution of chloride. |
| Hydrolysis Temp. | 55 - 90 °C | Elevated temperature is necessary to drive the hydrolysis to completion.[4] |
| Typical Yield | >85% | High yields are achievable with this optimized one-pot method.[5] |
| Common Impurities | <1% 2-chloropyridine-N-oxide | Incomplete hydrolysis is the primary source of process-related impurities. |
Experimental Protocol: One-Pot Synthesis from 2-Chloropyridine
This protocol is a representative example based on modern, scalable methods.[4][5]
-
Reaction Setup: To a stirred reaction vessel, add 2-chloropyridine, water, and the sodium tungstate catalyst.
-
N-Oxidation: Heat the mixture to approximately 55°C. Begin the slow, controlled addition of 30% hydrogen peroxide, carefully monitoring the internal temperature to maintain it between 55-75°C.
-
Reaction Monitoring (Oxidation): After the addition is complete, maintain the temperature and stir the reaction mixture. Monitor the conversion of 2-chloropyridine by TLC or LC-MS until it is no longer detected.
-
Hydrolysis: Once oxidation is complete, carefully add an aqueous solution of sodium hydroxide to the reaction mixture, ensuring the temperature is controlled. Heat the mixture as required (e.g., to 80-90°C) to initiate hydrolysis.
-
Reaction Monitoring (Hydrolysis): Maintain the reaction at temperature, monitoring for the disappearance of the 2-chloropyridine-N-oxide intermediate.
-
Workup and Isolation: Once hydrolysis is complete, cool the reaction mixture. Acidify the solution with a strong acid (e.g., HCl) to precipitate the this compound product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
References
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Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2– | Environmental Science & Technology - ACS Publications. [Link]
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2-Chloropyridine - National Toxicology Program. [Link]
-
Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333. [Link]
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications. [Link]
-
Preparation method of 2-chloropyridine n-oxides - Eureka | Patsnap. [Link]
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Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange. [Link]
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2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay | Request PDF. [Link]
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Pyridine-N-oxide - Wikipedia. [Link]
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2-Pyridone - Wikipedia. [Link]
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pyridine-n-oxide - Organic Syntheses Procedure. [Link]
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Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. [Link]
-
This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. [Link]
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2-Pyridinol 1-oxide (≥98.0% (N)) - Amerigo Scientific. [Link]
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Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - ResearchGate. [Link]
-
Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem - NIH. [Link]
-
2-Hydroxypyridine N-Oxide is not genotoxic in vivo - PubMed. [Link]
-
CAS No : 13161-30-3 | Product Name : 2-Hydroxypyridine-N-Oxide | Pharmaffiliates. [Link]
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Technical Support Center: Troubleshooting Peptide Coupling Reactions with 2-Pyridinol-1-oxide (HOPO)
Welcome to the technical support center for peptide coupling reactions utilizing 2-Pyridinol-1-oxide (HOPO). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and overcome common experimental hurdles. Here, you will find in-depth troubleshooting guides and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
The Role of HOPO in Modern Peptide Synthesis
This compound (HOPO) has emerged as a highly effective additive in peptide coupling reactions, primarily used in conjunction with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]. Its principal function is to facilitate the formation of the amide bond between two amino acids while minimizing common side reactions, most notably racemization[2]. The N-oxide structure of HOPO allows it to activate the carboxyl group of an amino acid, forming a more reactive intermediate that is less prone to racemization compared to the intermediates formed by carbodiimides alone. This makes HOPO an invaluable tool, especially in the synthesis of complex or racemization-prone peptide sequences[2].
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. Each guide provides a systematic approach to diagnosing and resolving the problem, grounded in the mechanistic understanding of the reaction.
Issue 1: Low or No Yield of the Desired Peptide
Question: I performed a peptide coupling reaction using EDC and HOPO, but my final yield is significantly lower than expected, or I see no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a peptide coupling reaction is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to diagnose and resolve the problem:
Potential Causes & Step-by-Step Solutions:
-
Inefficient Carboxyl Group Activation: The first critical step is the activation of the carboxylic acid of the N-protected amino acid by the carbodiimide, which is then trapped by HOPO. If this step is inefficient, the coupling reaction will not proceed.
-
Solution:
-
Check Reagent Quality: Ensure your EDC is fresh and has been stored under anhydrous conditions. Carbodiimides are moisture-sensitive and can hydrolyze over time, rendering them inactive.
-
Optimize Reagent Stoichiometry: A common starting point is to use a slight excess of the coupling reagents. A typical ratio is Amino Acid:EDC:HOPO:Amine at 1:1.2:1.2:1.[3] For difficult couplings, increasing the equivalents of EDC and HOPO may be necessary.
-
Pre-activation: Consider a pre-activation step where the N-protected amino acid is incubated with EDC and HOPO for a short period (e.g., 15-30 minutes) before adding the amine component. This ensures the formation of the active HOPO ester prior to the coupling reaction.[4]
-
-
-
Peptide Aggregation: For hydrophobic or long peptide sequences, aggregation of the growing peptide chain on the solid support can physically block the reactive sites, leading to incomplete coupling.[5][6] This is a frequent cause of failed syntheses.
-
Solution:
-
Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar or "chaotropic" solvents that can disrupt secondary structures. N-methylpyrrolidone (NMP) is a common alternative.[5] Adding a small amount of Dimethyl sulfoxide (DMSO) to the reaction mixture can also help.[5]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help to disrupt aggregation and improve coupling efficiency.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique to overcome aggregation and accelerate coupling reactions.[5]
-
-
-
Steric Hindrance: Coupling of sterically hindered amino acids (e.g., Aib, Val, Ile) can be challenging and may require more forcing conditions.
-
Solution:
-
Increase Reaction Time and Temperature: For sterically demanding couplings, extending the reaction time and increasing the temperature can improve yields.
-
Alternative Coupling Reagents: While HOPO is effective, for extremely difficult couplings, you might consider more potent uronium/phosphonium salt reagents like HATU or HBTU in conjunction with a base like Diisopropylethylamine (DIPEA).
-
-
Self-Validation Check: To confirm successful coupling after troubleshooting, perform a Kaiser (ninhydrin) test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and suggests a complete coupling reaction.[7]
Issue 2: Significant Racemization of the Coupled Amino Acid
Question: My peptide product is a mixture of diastereomers, indicating racemization occurred during the coupling step with HOPO. How can I suppress this side reaction?
Answer:
While HOPO is known for its ability to suppress racemization, it is not always completely eliminated, especially with sensitive amino acids like Cysteine and Histidine.[2] Racemization occurs when the alpha-proton of the activated amino acid is abstracted, leading to a loss of stereochemical integrity.[8]
Strategies to Minimize Racemization:
-
Optimize the Base: The choice and amount of base are critical. While a base is necessary to neutralize the protonated amine component, excess or a highly basic environment can promote racemization.[8]
-
Solution:
-
Use a Weaker Base: If you are using a strong, sterically hindered base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM).[4]
-
Stoichiometry is Key: Use the minimum amount of base required to neutralize the amine salt. Typically, one equivalent is sufficient.
-
-
-
Control Reaction Temperature: Lowering the reaction temperature is a very effective way to minimize racemization.[8]
-
Solution: Perform the coupling reaction at 0°C or even lower temperatures. This slows down the rate of racemization more significantly than the rate of the desired coupling reaction.[8]
-
-
Solvent Polarity: The polarity of the solvent can influence the extent of racemization.
-
Solution: While DMF is a common solvent, less polar solvents like DCM may sometimes reduce racemization.[8] However, be mindful of potential solubility issues.
-
Comparative Data on Racemization Suppression:
| Additive | Coupling Reagent | % Racemization (Model Peptide) | Reference |
| HOPO | EDC | Low | [1][2] |
| HOBt | EDC | Low to Moderate | [2][9] |
| None | EDC | High | [2] |
Experimental Protocol for Racemization Analysis:
To quantify the level of racemization, the resulting peptide can be analyzed by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase. This will allow for the separation and quantification of the desired diastereomer from its epimer.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using HOPO over HOBt?
A1: HOPO offers several advantages over the more traditional coupling additive, 1-hydroxybenzotriazole (HOBt). Firstly, HOPO often demonstrates superior performance in suppressing racemization, particularly in challenging coupling reactions.[2] Secondly, from a safety perspective, HOBt is classified as an explosive material, which can lead to shipping and handling restrictions. HOPO does not have this classification, making it a safer and more convenient alternative.[1]
Q2: Can HOPO be used in both solution-phase and solid-phase peptide synthesis (SPPS)?
A2: Yes, HOPO is a versatile additive that can be effectively used in both solution-phase and solid-phase peptide synthesis methodologies. The fundamental principles of its action remain the same in both contexts.
Q3: Are there any known side reactions specifically associated with HOPO?
A3: HOPO is generally considered a "clean" coupling additive with a low propensity for side reactions. The primary concerns are the common side reactions in peptide synthesis, such as incomplete coupling or racemization, which HOPO helps to mitigate. Unlike some uronium-based reagents, HOPO does not cause guanidinylation of the N-terminal amine.
Q4: What is the optimal pH range for a HOPO-mediated coupling reaction?
A4: While the pH of the bulk reaction mixture is not always strictly controlled in organic solvents, maintaining a neutral to slightly basic environment is generally optimal. The presence of a mild, non-nucleophilic base is typically required to deprotonate the incoming amine component, allowing it to act as a nucleophile.
Visualizing the Workflow
General Workflow for a HOPO-Mediated Peptide Coupling Reaction
Caption: A generalized workflow for peptide coupling using HOPO.
Troubleshooting Logic for Low Peptide Yield
Caption: Decision tree for troubleshooting low peptide yield.
References
- Ho, G. Y., & Wang, Y. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(11), 3569–3570.
- Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research, 39(4), 308-314.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Mohammed, M. U. R., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-10.
-
Filo. (2025). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (HOPO): Your Partner for High-Quality Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
- Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082.
-
Mohammed, M. U. R., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
- Chen, S. T., & Wang, K. T. (1993). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 40(5), 455-461.
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
- Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International journal of peptide and protein research, 42(5), 450-454.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis.
-
Xtalks. (2023). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]
- Falcigno, F., D'Andrea, L. D., & D'Auria, G. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(11), 3564.
- Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). Applications of peptide coupling reagents–an update. Current Organic Chemistry, 6(2), 101-133.
- Albericio, F., & Carpino, L. A. (1997). 2-Mercaptopyridine-1-oxide-based peptide coupling reagents. Journal of organic chemistry, 62(21), 7354-7355.
- Alewood, P. F., Alewood, D., Miranda, L. P., & Kent, S. B. (1997). Side reactions in peptide synthesis. Journal of peptide research, 49(5), 429-437.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). 2-Mercaptopyridone 1-Oxide-Based Uronium Salts: New Peptide Coupling Reagents. The Journal of Organic Chemistry, 63(26), 9678-9683.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. Retrieved from [Link]
-
Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Racemization in Peptide Synthesis with 2-Pyridinol-1-oxide (HOPO)
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on utilizing 2-Pyridinol-1-oxide (HOPO) to suppress racemization during peptide synthesis. Here, you will find answers to common questions and troubleshooting strategies for issues you may encounter in your experiments, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HOPO) and what is its primary role in peptide synthesis?
A1: this compound (HOPO), also known as 1-hydroxy-2(1H)-pyridinone, is a crystalline powder used as a peptide coupling additive.[1] Its principal function is to prevent the loss of stereochemical integrity, a phenomenon known as racemization, at the α-carbon of the activated amino acid during peptide bond formation.[1] By minimizing racemization, HOPO helps ensure the synthesis of peptides with the correct chirality, which is critical for their biological activity and therapeutic efficacy.
Q2: What is the mechanism by which HOPO prevents racemization?
A2: During peptide synthesis, a coupling agent (like a carbodiimide, e.g., EDC or DIC) is used to activate the carboxylic acid of an N-protected amino acid. This activation can lead to the formation of a highly reactive O-acylisourea intermediate, which is prone to cyclizing into an oxazolone.[2][3] This oxazolone intermediate is the primary culprit for racemization as the α-proton becomes highly acidic and can be easily abstracted, leading to a loss of stereochemical information.[3][4]
HOPO intervenes by rapidly trapping the O-acylisourea intermediate to form a HOPO-active ester. This ester is more stable than the O-acylisourea but remains sufficiently reactive to form the desired peptide bond with the incoming amine. The key to its success is that the rate of HOPO-ester formation is significantly faster than the rate of oxazolone formation, effectively diverting the reaction away from the racemization pathway.[2][5]
Caption: Mechanism of racemization suppression by HOPO.
Q3: When should I consider using HOPO over other additives like HOBt or HOAt?
A3: While 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are effective and widely used racemization suppressors, HOPO can offer distinct advantages in specific, challenging synthetic contexts.[1][4] For example, in the synthesis of the CGRP receptor antagonist ubrogepant, the use of an EDCl/HOPO coupling cocktail resulted in no detectable racemic by-products, whereas the EDCl/HOBt combination produced a 1% racemic impurity.[1] Similarly, during the synthesis of glecaprevir, the EDCl/HOPO combination showed no racemization of a proline residue.[1] Therefore, if you are working with particularly racemization-prone amino acids (such as Cysteine or Histidine), or if you continue to observe racemization with other common additives, HOPO is an excellent alternative to evaluate.[4][6]
Q4: Is HOPO compatible with both solid-phase (SPPS) and solution-phase peptide synthesis?
A4: Yes, HOPO is a versatile additive effective in both solid-phase and solution-phase peptide synthesis.[5][7] A noteworthy application is in a two-phase coupling system (e.g., dichloromethane/water), where HOPO has been demonstrated to be highly effective in reducing racemization while improving overall yields.[5][8]
Troubleshooting Guide
Problem 1: I'm still observing significant racemization even with HOPO.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The reaction solvent can significantly impact the effectiveness of HOPO and the rate of racemization. While DMF is a common solvent in peptide synthesis, its polar nature can sometimes exacerbate racemization.[9][10]
-
Inappropriate Base: The type and stoichiometry of the base used can influence the rate of racemization.[3] Strong, unhindered bases can increase the propensity for α-proton abstraction.
-
Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for oxazolone formation.
-
Recommendation: Minimize the pre-activation time. Add the amine component as promptly as possible after the activation of the carboxylic acid with the carbodiimide and HOPO.[13]
-
-
High Coupling Temperature: Elevated temperatures can accelerate the rate of racemization.[6]
-
Recommendation: Perform the coupling reaction at ambient temperature or consider cooling to 0°C, especially when coupling known racemization-prone amino acids.[13] For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of sensitive residues like histidine and cysteine.[6]
-
Problem 2: My coupling reaction is slow or incomplete when using HOPO.
Possible Causes & Solutions:
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This leads to poor solvation and incomplete reactions.[14]
-
Recommendation:
-
Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add chaotropic salts (e.g., LiCl) to your reaction mixture.[4]
-
Incorporate "structure-breaking" secondary amino acid surrogates like pseudoproline dipeptides at intervals of 5-6 residues to disrupt the formation of secondary structures.
-
Consider employing microwave-assisted synthesis to improve reaction kinetics.[4][6]
-
-
-
Steric Hindrance: Coupling sterically bulky amino acids is often inherently slow.[15]
-
Poor Solubility of Reagents: HOPO is a solid reagent.[1] Ensuring complete dissolution of all components is paramount for an efficient reaction.
-
Recommendation: Confirm that your HOPO and protected amino acid are fully dissolved in the reaction solvent before adding the coupling agent. If solubility is a challenge, a co-solvent system may be necessary, but be mindful of its potential impact on racemization.
-
Problem 3: I'm observing unexpected side products in my HPLC/Mass Spectrometry analysis.
Possible Causes & Solutions:
-
Diketopiperazine Formation: This is a common side reaction, particularly at the dipeptide stage, and is independent of the coupling method.[4]
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to forming a five-membered ring side product (aspartimide), particularly under basic conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for HOPO-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline. Equivalents and reaction times may require optimization for specific sequences.
-
Resin Preparation: Swell the resin (e.g., Fmoc-Rink Amide MBHA) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3-5 minutes, drain, and repeat for another 7-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[15][17]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents) and HOPO (3-4 equivalents) in DMF.
-
Coupling: Add the coupling agent, such as Diisopropylcarbodiimide (DIC) (3-4 equivalents), to the activated amino acid solution. Immediately add this solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.[15]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[15]
-
Repeat: Repeat the deprotection and coupling cycle for subsequent amino acids.
Protocol 2: HOPO-Mediated Coupling in a Two-Phase Solution System
This method is particularly effective for solution-phase synthesis and has demonstrated low levels of racemization.[5][8]
-
Dissolve Reactants: Dissolve the N-protected amino acid (1 equivalent) and the amine component (1 equivalent) in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Add HOPO: Add HOPO (1 equivalent) to the solution.
-
Add Aqueous Phase: Add an equal volume of water to create a biphasic system.
-
Initiate Coupling: Add the carbodiimide coupling agent (e.g., EDC, 1.1 equivalents) to the biphasic mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours to ensure sufficient mixing between the phases.
-
Work-up: Following the reaction, separate the organic layer. Sequentially wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude peptide.
-
Purification: Purify the crude peptide using an appropriate method, such as flash chromatography or recrystallization.
Data Summary
The following table provides a qualitative comparison of common racemization suppressing additives.
| Additive | Racemization Suppression | Coupling Efficiency | Safety Profile | Key Advantages |
| HOBt | Good | Good | Potentially explosive | Well-established, cost-effective |
| HOAt | Excellent | Excellent | Potentially explosive | Superior to HOBt, especially for difficult couplings[18] |
| OxymaPure® | Excellent | Excellent | Non-explosive[18] | High safety profile, effective alternative to HOBt/HOAt[18] |
| HOPO | Excellent | Good | Generally considered safe | Particularly effective in specific cases where other additives may fail[1], performs well in biphasic systems[5] |
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (HOPO): Your Partner for High-Quality Peptide Synthesis.
- BenchChem. (2025). Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression.
- WuXi AppTec. (n.d.). HOPO, a racemization inhibitor "out of the circle" due to the new crown drug.
- Ho, T. L., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Journal of Organic Chemistry, 60(11), 3569–3570.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biosynth. (n.d.). 2-Hydroxypyridine-N-oxide: An HOBt.
- Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). Technical Support Center: Peptides Containing Pyridyl Groups.
- Sigma-Aldrich. (n.d.). 2-Pyridinol 1-oxide.
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Albericio, F., et al. (2025). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Albericio, F., et al. (2025). Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO).
- Yuan, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Peptide Synthesis. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Palom, Y., et al. (2023). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
- BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains.
- Lopez, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
- Fields, G. B. (1997). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Gyros Protein Technologies. (2023). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated.
Sources
- 1. HOPO, a racemization inhibitor "out of the circle" due to the new crown drug [en.highfine.com]
- 2. oxymapure.com [oxymapure.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. biosynth.com [biosynth.com]
- 9. Solvent design for Sustainable peptide synthesis in the pharmaceutical industry - American Chemical Society [acs.digitellinc.com]
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Technical Support Center: Navigating the Stability of 2-Pyridinol-1-oxide in Solution
Welcome to the technical support center for 2-Pyridinol-1-oxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experiments. As a compound susceptible to various degradation pathways, understanding and controlling its stability in solution is paramount for reproducible and reliable results. This center provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to address the common stability challenges encountered when working with this compound.
Introduction: The Dichotomy of this compound's Reactivity and Instability
This compound, also known as 1-hydroxy-2-pyridone (HOPO), is a valuable reagent in various chemical applications, notably as a peptide coupling agent and a chelator for metal ions.[1][2] Its utility stems from its unique chemical structure, which also predisposes it to several stability issues in solution. The primary challenge arises from its existence in a tautomeric equilibrium between the 2-hydroxypyridine N-oxide and the 1-hydroxy-2-pyridone forms. This equilibrium is highly sensitive to the solvent environment, with polar solvents favoring the pyridone form.[3] This inherent chemical dynamism, coupled with sensitivity to environmental factors like light, temperature, and pH, can lead to degradation and inconsistent experimental outcomes.
This guide will equip you with the knowledge to anticipate, identify, and mitigate these stability issues, ensuring the integrity of your experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your work with this compound solutions.
Question 1: My this compound solution has turned yellow/brown. What is causing this discoloration and is the solution still usable?
Answer:
The development of a yellow or brown color in a this compound solution is a common indicator of degradation. While pure this compound is typically an off-white to light yellow solid, its degradation products are often colored.[4]
The discoloration can be attributed to several factors:
-
Photodegradation: Exposure to light, particularly UV light, can initiate the degradation of this compound. The photochemical rearrangement can proceed through highly strained and transient intermediates like oxaziridines, which can further react to form colored byproducts.[5]
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of this compound. While specific colored thermal degradants are not extensively documented in readily available literature, thermal stress is a known contributor to the overall degradation profile.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of colored oxidation products. Given its use in oxidative chemical processes, contamination with residual oxidants from synthesis should be considered.
-
pH-Mediated Degradation: Extremes in pH, both acidic and basic, can catalyze hydrolysis and other degradation reactions, some of which may yield chromophoric molecules.
Is the solution still usable?
It is strongly recommended not to use a discolored solution for applications where purity and concentration are critical, such as in quantitative assays or as a coupling agent in peptide synthesis. The presence of degradation products can lead to side reactions, inaccurate results, and reduced product yields. For less sensitive applications, the usability would need to be assessed on a case-by-case basis, but it is generally advisable to prepare a fresh solution.
Question 2: I am observing variable results in my experiments using a this compound stock solution. Could this be related to its stability?
Answer:
Yes, variability in experimental results is a classic sign of an unstable reagent. The instability of this compound in solution can manifest in several ways that impact reproducibility:
-
Decreased Effective Concentration: As the parent compound degrades, its actual concentration in the solution decreases over time. If you are using a stock solution prepared days or even hours prior, you may not be delivering the intended amount of active reagent to your reaction.
-
Interference from Degradation Products: The byproducts of this compound degradation can interfere with your experiment. For instance, in peptide synthesis, these impurities could react with your substrates or reagents, leading to the formation of unwanted side products and a lower yield of your desired peptide.
-
Changes in Solution Properties: Degradation can alter the pH and ionic strength of your solution, which can, in turn, affect the reaction kinetics and equilibrium of your experimental system.
To mitigate this, always prepare fresh solutions of this compound immediately before use. If a stock solution must be stored, it should be kept at a low temperature (2-8 °C), protected from light, and under an inert atmosphere.[4] The stability of the stock solution in your specific solvent and storage conditions should be validated.
Question 3: What are the optimal conditions for preparing and storing a this compound solution to minimize degradation?
Answer:
To ensure the longevity and purity of your this compound solutions, adhere to the following best practices:
Preparation:
-
Use High-Purity Solvents: Impurities in solvents, such as trace metals or peroxides, can catalyze degradation. Always use high-performance liquid chromatography (HPLC) grade or equivalent purity solvents.
-
Work Under Dim Light: To minimize photodegradation, prepare your solutions in a dimly lit area or use amber glassware.
-
Inert Atmosphere: If possible, degas your solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Storage:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C).[4] For long-term storage, consider freezing at -20 °C or below, but be sure to validate the stability of your solution after freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]
-
Airtight Containers: Use vials with tight-fitting caps to prevent solvent evaporation and minimize exposure to air.
-
pH Control: If your application allows, buffering the solution to a slightly acidic or neutral pH may enhance stability, although this needs to be empirically determined for your specific system.
The following table summarizes the key factors influencing the stability of this compound in solution:
| Factor | Influence on Stability | Mitigation Strategy |
| Light | Promotes photodegradation, leading to the formation of various byproducts. | Prepare and store solutions in amber glassware or protect from light. |
| Temperature | Higher temperatures accelerate the rate of thermal degradation. | Store solutions at 2-8 °C or frozen for longer-term storage. |
| Oxygen | Can lead to oxidative degradation. | Use degassed solvents and store under an inert atmosphere. |
| pH | Extremes in pH can catalyze hydrolysis. | Buffer the solution if possible and avoid highly acidic or basic conditions. |
| Solvent Purity | Impurities like metal ions can act as catalysts for degradation. | Use high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways are photodegradation, thermal degradation, and hydrolysis. Photodegradation is particularly significant and can proceed through the formation of an unstable oxaziridine intermediate, which can then rearrange to various products.[5] Thermal degradation can also lead to rearrangement and decomposition. Hydrolysis under acidic or basic conditions can cleave the molecule.
Q2: How does the tautomerism of this compound affect its stability?
A2: The tautomeric equilibrium between the 2-hydroxypyridine N-oxide and 1-hydroxy-2-pyridone forms means that you are always working with a mixture of two isomers in solution.[3] The reactivity and stability of each tautomer may differ, and the equilibrium can be shifted by the solvent, temperature, and pH. This can complicate reaction kinetics and degradation profiles. For analytical purposes, this tautomerism can lead to chromatographic issues like peak broadening or split peaks.[6]
Q3: Can I monitor the degradation of my this compound solution?
A3: Yes, you can monitor the degradation using chromatographic techniques like reversed-phase HPLC with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing you to quantify its purity over time. UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum as the compound degrades, although it is less specific than HPLC.
Q4: Are there any known incompatibilities I should be aware of when using this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] Contact with these substances can lead to vigorous reactions and rapid decomposition. Also, due to its chelating properties, it can interact with metal ions, which may affect its stability and reactivity.[1][2]
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound in solution.
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
UV light chamber
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Control Sample: Dilute the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
HPLC Parameters:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 298 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Tautomeric Equilibrium
Caption: Tautomeric equilibrium of this compound.
References
-
ResearchGate. (2025, August 5). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. Retrieved from [Link]
-
Wikipedia. (2023, October 26). 2-Pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
MDPI. (2020, December 29). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
Journal of the Chemical Society A. (1968). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Retrieved from [Link]
-
PubMed. (2014, April). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Retrieved from [Link]
-
ACS Publications. (2023, December 16). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]
-
Drug Information. (n.d.). This compound. Retrieved from [Link]
-
Unich. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Pyridinol 1-oxide (≥98.0% (N)). Retrieved from [Link]
-
PubMed. (1964, July). KINETICS OF DEGRADATION OF 2-HYDROXYIMINOMETHYL-1-METHYLPYRIDINIUM METHANESULPHONATE. Retrieved from [Link]
-
NIST. (n.d.). 2-hydroxypyridine 1-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation kinetics of selected micropollutants in aqueous solutions by ozonation and UV/H2O2. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021, December 14). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]
Sources
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- 2. 2-Pyridinol 1-oxide (≥98.0% (N)) - Amerigo Scientific [amerigoscientific.com]
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- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
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- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 2-Pyridinol-1-oxide (HOPO)
Welcome to the technical support guide for 2-Pyridinol-1-oxide (CAS 13161-30-3), also known as 2-Hydroxypyridine N-oxide or HOPO. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, field-proven guidance on the safe handling, storage, and troubleshooting of common issues encountered during its use in experimental settings. The information herein is synthesized from authoritative safety data sheets and chemical handling standards to ensure scientific integrity and promote a safe laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe handling and storage of this compound.
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance.[1][2] The primary risks are:
-
Skin Irritation: It is known to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: It can cause serious eye irritation and potentially severe damage.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[1]
While comprehensive toxicological data is not fully available, it is crucial to handle this compound with care, assuming potential for harm and adhering to all recommended safety protocols.[3] There is also limited evidence of a carcinogenic effect, warranting caution.[1][4]
2. What Personal Protective Equipment (PPE) is mandatory when handling this compound?
To mitigate the risks of exposure, a comprehensive PPE protocol is essential. The causality here is direct: the PPE acts as a primary barrier between you and the chemical's hazardous properties.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, butyl, or neoprene rubber).[1][3] | To prevent skin contact and irritation.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[1][5] |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | To protect against dust particles and splashes, preventing serious eye damage.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required if dust is generated or if working outside a ventilated enclosure.[2][3] | To prevent inhalation of irritating dust particles.[2] |
| Body Protection | A lab coat or overalls and appropriate footwear. A PVC apron is also recommended for larger quantities.[1][3] | To protect skin on the arms, body, and feet from accidental contact.[3] |
Always ensure an eyewash station and safety shower are readily accessible in the work area.[2][3]
3. What are the correct storage conditions for this compound?
Proper storage is critical for maintaining the compound's stability and preventing hazardous situations. The product is generally considered stable under normal conditions.[1][2]
| Parameter | Recommendation | Justification |
| Temperature | Store in a cool, dry, well-ventilated place.[2][3][5] Some suppliers recommend room temperature (10°C - 25°C), while others suggest refrigerated conditions (0 - 8 °C).[3][6][7] Always consult the supplier-specific recommendation. | Prevents thermal decomposition and degradation. Storing in a cool place minimizes potential reactivity. |
| Container | Keep containers tightly closed and store in the original container, which may be polyethylene or polypropylene.[1][2][5] | Prevents contamination, absorption of moisture, and accidental spillage. |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] | Contact with these substances can lead to vigorous, potentially hazardous reactions, including ignition.[1] |
| Light | Protect from light.[3] | Although not universally stated, protection from light is a good practice for many organic compounds to prevent photochemical degradation. |
4. How long can I store this compound? What is its shelf life?
Some suppliers state a stability of at least two years at room temperature.[6] However, many suppliers do not provide a specific expiration or retest date.[8] The best practice is to handle the product according to the conditions printed on the Certificate of Analysis (COA) and other supplier documentation.[8] It is recommended that users routinely inspect the material to ensure it performs as expected.[8]
Troubleshooting Guides
This section provides step-by-step solutions for specific issues you may encounter during your experiments.
Scenario 1: Accidental Spill of Solid this compound
Problem: You've spilled a small amount of the powdered compound on the benchtop.
Causality: Spilled solid material presents an immediate inhalation and contact hazard. Improper cleanup can aerosolize the dust, increasing the risk of exposure.
Solution Workflow:
Detailed Steps:
-
Control & Communicate: Alert personnel in the immediate vicinity.[1][9] Control all ignition sources as a precaution, although the material is not highly flammable, dust clouds can be explosive.[1]
-
Protect Yourself: Ensure you are wearing the correct PPE, including a respirator, chemical-resistant gloves, and eye protection.[1]
-
Contain & Clean: Avoid generating dust.[1][5] Do not use a brush and dustpan that will create airborne particles. Instead, gently cover the spill with absorbent pads if available, or carefully use dry cleanup procedures to sweep the material.[1][10]
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and dispose of the cleaning materials as hazardous waste.[10]
-
Wash: Wash your hands thoroughly after handling is complete.[3]
For major spills, evacuate the area and alert your institution's emergency responders immediately.[1]
Scenario 2: Accidental Skin or Eye Contact
Problem: The compound has made direct contact with your skin or eyes.
Causality: The irritant nature of the compound requires immediate and thorough decontamination to prevent chemical burns, skin inflammation, or serious eye damage.[1][3]
Solution Protocol:
-
Skin Contact:
-
Eye Contact:
-
Immediately wash out the eye with fresh, running water for at least 15 minutes.[1][2]
-
Ensure complete irrigation by keeping eyelids apart and away from the eye, occasionally lifting the upper and lower lids.[1]
-
Remove contact lenses if present and easy to do so.[3]
-
Immediately seek medical attention from an ophthalmologist. [3] Time is critical to prevent serious damage.
-
Scenario 3: Compound appears discolored or degraded
Problem: Your stock of this compound, which should be a yellow or beige powder, has darkened or changed in appearance.[1][6]
Causality: Discoloration can indicate degradation due to improper storage, such as exposure to incompatible materials (oxidizers), excessive heat, or light.[1][2][3] Using a degraded reagent can compromise experimental results and potentially introduce unknown hazards.
Troubleshooting Steps:
-
Isolate the Container: Segregate the suspect container from your main chemical stocks to prevent cross-contamination or accidental use.
-
Review Storage History: Verify the storage conditions against the recommendations. Was the container tightly sealed? Was it exposed to heat or light? Was it stored near incompatible chemicals like strong acids or oxidizing agents?[1][2]
-
Do Not Use: It is highly inadvisable to use the suspect reagent. The purity is compromised, which will invalidate any experimental results.
-
Dispose Properly: Dispose of the material as hazardous chemical waste according to your institution's guidelines. Ensure it is clearly labeled.[1]
-
Procure New Stock: Obtain a new, unopened container of the reagent and ensure it is stored under the correct conditions as specified by the supplier.[2][3]
References
- 2-Pyridinol 1-oxide Material Safety D
- 2 - Safety D
- 2-Pyridinol 1-oxide >= 98.0 N 13161-30-3. Sigma-Aldrich.
- 2-Pyridinol 1-oxide. Sorachim.
- SAFETY DATA SHEET - 2-Hydroxypyridine-N-oxide. Fisher Scientific. (2013-09-23).
- 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY D
- This compound | 13161-30-3. Ambeed.com.
- 2-Hydroxypyridine Safety D
- 2-Hydroxypyridine-N-oxide. Chem-Impex.
- Hydroxypyridinone | C5H5NO2 | CID 69975. PubChem - NIH.
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- 2-Pyridinol 1-oxide >= 98.0 N 13161-30-3 - Stability Question. Sigma-Aldrich.
- This compound | 13161-30-3 - Chemical Properties,Uses,Production. ChemicalBook. (2025-09-25).
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
- Chemical spill cleanup procedures. J&K Scientific LLC. (2021-09-02).
- This compound 13161-30-3 wiki. Guidechem.
- This compound | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com.
Sources
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- 3. biosynth.com [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-Pyridinol 1-oxide [sorachim.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Pyridinol 1-oxide = 98.0 N 13161-30-3 [sigmaaldrich.com]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Technical Support Center: Managing Exothermic Reactions in 2-Pyridinol-1-oxide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Foundational Understanding: The Exothermic Nature of N-Oxidation
The synthesis of 2-Pyridinol-1-oxide, a crucial intermediate in pharmaceutical development, often involves the N-oxidation of a pyridine derivative.[1][2] This oxidation is a highly exothermic process, meaning it releases a significant amount of heat.[3][4] Failure to adequately control this heat can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, and in worst-case scenarios, an explosion.[3][5][6][7] Understanding the factors that influence this exotherm is the first step toward safe and successful synthesis.
The most common oxidizing agents used in this synthesis are peracetic acid and hydrogen peroxide.[8] Both reagents are highly reactive and contribute to the exothermic nature of the reaction.[4] The reaction's thermal profile is also influenced by factors such as reagent concentration, the rate of addition of the oxidizing agent, and the efficiency of the cooling system.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is increasing rapidly, and my cooling system can't keep up. What should I do, and how can I prevent this in the future?
Answer: An uncontrolled temperature spike is a clear sign of a potential thermal runaway and requires immediate action.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the oxidizing agent (peracetic acid or hydrogen peroxide).[3]
-
Emergency Cooling: If safe to do so, immerse the reaction vessel in an ice bath or a dry ice/acetone bath to rapidly reduce the temperature.[3][9]
-
Alert Personnel: Inform others in the laboratory of the situation.
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction. For highly exothermic reactions, a simple water bath may not be enough. Consider using a more robust cooling system, such as a cryostat or a larger cooling bath.
-
Reagent Addition Rate: Adding the oxidizing agent too quickly is a common cause of thermal runaway.[3] The rate of addition should be slow and controlled, allowing the heat generated to be effectively dissipated by the cooling system.[3]
-
Concentration of Reagents: Using highly concentrated reagents increases the reaction rate and the amount of heat generated. Consider using a more dilute solution of the oxidizing agent.
Preventative Measures Workflow:
Caption: Workflow for preventing thermal runaway.
Issue 2: Low Yield of this compound
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues with product isolation.
Troubleshooting Steps:
-
Reaction Time and Temperature: The oxidation of pyridine derivatives can be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Some procedures call for extended reaction times, even up to 48 hours.[1] However, excessively high temperatures can lead to the decomposition of the product or the oxidizing agent.
-
Purity of Starting Materials: Impurities in the starting pyridine derivative can interfere with the reaction. Ensure you are using high-purity starting materials.
-
Oxidizing Agent Stoichiometry: An insufficient amount of the oxidizing agent will result in an incomplete reaction. Conversely, a large excess can lead to over-oxidation and the formation of byproducts. Carefully control the stoichiometry of your reagents.
-
pH of the Reaction Mixture: The pH can influence the reactivity of both the pyridine derivative and the oxidizing agent. Some protocols specify acidic or basic conditions to optimize the reaction.
-
Product Isolation: this compound is a polar compound. Ensure your extraction and purification methods are suitable for this type of molecule. Inefficient extraction can be a significant source of yield loss.
Issue 3: Formation of Unwanted Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
Answer: Byproduct formation is a common challenge in organic synthesis. In the case of this compound synthesis, several side reactions can occur.
Common Byproducts and Their Prevention:
| Byproduct | Potential Cause | Prevention Strategy |
| Over-oxidation products | Excess oxidizing agent, high reaction temperature. | Use a stoichiometric amount of the oxidizing agent and maintain strict temperature control. |
| Ring-opened products | Harsh reaction conditions (high temperature, strong acid/base). | Employ milder reaction conditions. Consider using a catalyst that allows for lower temperatures. |
| Polymeric materials | Instability of intermediates or the final product under reaction conditions. | Optimize reaction time and temperature to minimize degradation. |
Analytical Techniques for Byproduct Identification:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of your reaction mixture and identify the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the composition of your reaction mixture.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential tools for the structural elucidation of unknown byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloropyridine
This one-pot synthesis is a scalable and cost-effective method.[1][8] It involves the oxidation of 2-chloropyridine followed by in-situ hydrolysis.
Materials:
-
2-Chloropyridine
-
Hydrogen Peroxide (30%)
-
Sulfuric Acid
-
Sodium Hydroxide
-
Toluene
-
Deionized Water
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Charge the flask with 2-chloropyridine, deionized water, sodium tungstate, and sulfuric acid.[1]
-
Stir the mixture until all solids are dissolved.
-
Heat the mixture to 55°C.
-
Slowly add 30% hydrogen peroxide dropwise via the dropping funnel, ensuring the temperature does not exceed 80°C.[10] This addition should be done over a period of at least one hour.
-
After the addition is complete, continue to stir the reaction at this temperature for 48 hours.[1] Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the unreacted 2-chloropyridine with toluene.
-
To the aqueous layer, add sodium hydroxide and reflux for 8 hours.[1]
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Perform the reaction in a well-ventilated fume hood.[12]
-
Hydrogen peroxide and peracetic acid are strong oxidizers and can be corrosive. Handle with care.
-
Be prepared for an exothermic reaction and have an emergency cooling bath readily available.[3]
Protocol 2: Synthesis of Pyridine-N-oxide using Peracetic Acid
This protocol is a more traditional method for the N-oxidation of pyridine.
Materials:
-
Pyridine
-
Peracetic Acid (40%)
-
Isopropyl Alcohol
-
Ether
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine.
-
With stirring, add 40% peracetic acid at a rate that maintains the reaction temperature at 85°C.[13] This addition typically takes 50-60 minutes.[13]
-
After the addition is complete, continue stirring until the temperature drops to 40°C.[13]
-
The product can be isolated as the hydrochloride salt or as the free base.
-
For the hydrochloride salt: Bubble gaseous hydrogen chloride into the reaction mixture. Remove the acetic acid and excess peracetic acid under vacuum. Purify the residue by recrystallization from isopropyl alcohol.
-
For the free base: Evaporate the acetic acid under reduced pressure and distill the residue under high vacuum.
-
Logical Flow for Synthesis and Troubleshooting:
Sources
- 1. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. labproinc.com [labproinc.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Selection for 2-Pyridinol-1-oxide Chemistry
Welcome to the technical support guide for 2-Pyridinol-1-oxide (HOPO). This document is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for reactions involving this versatile reagent. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.
Section 1: Foundational Knowledge & Core Principles
This section addresses the most frequently asked questions regarding the fundamental properties of this compound and how they dictate solvent choice.
Q1: What are the key chemical properties of this compound that I must consider when selecting a solvent?
Understanding the unique physicochemical characteristics of this compound (CAS: 13161-30-3) is the bedrock of appropriate solvent selection.[1][2][3][4][5][6] There are three primary properties to consider:
-
Tautomerism: The most critical feature is its existence in a tautomeric equilibrium between the N-oxide form (this compound) and the lactam form (1-hydroxy-2-pyridone).[7] This equilibrium is highly sensitive to the solvent environment and directly impacts the molecule's reactivity.[7][8]
-
Solubility: this compound is an off-white to yellow solid.[1][3][4][9] It has high solubility in water (331 g/L) but is only slightly soluble in other common organic solvents like methanol, DMSO, and chloroform.[1][2] Achieving sufficient concentration without unwanted solvent interaction is a common challenge.
-
Acidity/Basicity (pKa): The compound has two pKa values, pK1: -0.62 and pK2: 5.97.[1][2] This indicates it is a weak acid. The choice of an acidic, basic, or neutral solvent can influence its protonation state and, consequently, its nucleophilicity and role in a reaction.
Q2: How does solvent polarity affect the tautomeric equilibrium of this compound, and why does this matter for my reaction?
This is the most crucial aspect of solvent selection for this molecule. The position of the tautomeric equilibrium determines which reactive sites are available.
-
The Causality: The 1-hydroxy-2-pyridone (lactam) tautomer is significantly more polar than the this compound (N-oxide) tautomer due to the presence of the C=O bond.
-
In polar protic solvents (e.g., water, methanol), the equilibrium strongly favors the 1-hydroxy-2-pyridone form.[7][8] These solvents stabilize the polar lactam tautomer through hydrogen bonding.
-
In nonpolar solvents (e.g., cyclohexane, chloroform), the equilibrium shifts to favor the less polar This compound tautomer.[7][8]
-
-
Why It Matters: The dominant tautomer dictates the molecule's reactive nature.
-
The 1-hydroxy-2-pyridone form is often employed in coordination chemistry, where the exocyclic C=O and N-OH groups can act as a bidentate chelating ligand for metal ions.[1][2][3][7]
-
The This compound form's reactivity is utilized in other transformations, such as peptide couplings where it acts as an additive similar to HOBt.[1][2][5][10]
-
The choice of solvent is therefore a tool to "lock in" the desired tautomer for your specific application.
Q3: What are the most common solvents for reactions with this compound, and what are their typical applications?
Based on its properties and common uses, a few classes of solvents are regularly employed. The selection is always a balance between solubilizing the reactants and achieving the desired chemical reactivity.
| Solvent | Type | Dielectric Constant (ε) | Typical Application(s) | Rationale & Considerations |
| Water | Polar Protic | 80.1 | Metal Chelation, some substitution reactions | Maximizes solubility and strongly favors the polar 1-hydroxy-2-pyridone tautomer.[7] Not suitable for water-sensitive reagents. |
| Methanol (MeOH) | Polar Protic | 32.7 | Metal Chelation, synthesis of derivatives | Good solubility, favors the 1-hydroxy-2-pyridone tautomer. Can act as a nucleophile in side reactions. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Peptide Coupling, Organic Synthesis | A workhorse solvent. Offers moderate polarity to dissolve reactants while minimizing hydrogen bonding, making it suitable for reactions where the N-oxide form's reactivity is desired.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Nucleophilic substitutions, reactions with organometallics | Less polar than DCM. Good for reactions requiring an inert, aprotic medium.[11] Can be difficult to make rigorously anhydrous. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Peptide Coupling, various organic reactions | Highly polar aprotic solvent. Can be a good alternative to DCM or DMF when different solubility or temperature is required. |
| Toluene | Nonpolar | 2.4 | Arylation reactions, dehydrations | Used when a nonpolar environment is essential, for example, to favor the this compound tautomer or for high-temperature reactions. Solubility of HOPO is very low.[11] |
| Glacial Acetic Acid | Polar Protic (Acidic) | 6.2 | Synthesis of HOPO from Pyridine-N-Oxide | Acts as both a solvent and a reagent/catalyst in specific synthetic procedures.[7] |
Section 2: Practical Application & Experimental Design
This section translates foundational knowledge into actionable steps for your experiments.
Q4: How do I choose between a protic and an aprotic solvent for my reaction?
The decision hinges on two factors: the reaction mechanism and the stability of your reagents. The following decision workflow provides a guide.
Caption: Decision workflow for selecting a solvent class based on the intended reaction.
Q5: Can you provide a step-by-step protocol for a typical reaction, highlighting the solvent selection rationale?
Certainly. Here is a representative protocol for a peptide coupling reaction where this compound (HOPO) is used as an efficiency-enhancing additive.
Objective: To couple a carboxylic acid (R-COOH) and an amine (R'-NH₂) to form an amide (R-CONHR').
Rationale for Solvent Choice: Dichloromethane (DCM) is selected. It is a polar aprotic solvent that provides good solubility for many protected amino acids, amines, and coupling reagents like EDC.[10] Crucially, being aprotic, it does not interfere with the reaction by hydrogen bonding to the active intermediates and favors the tautomer of HOPO most effective for this application.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.2 eq)
-
EDC·HCl (1.5 eq)
-
This compound (HOPO) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvent is critical to prevent hydrolysis of active intermediates.[12][13]
-
Dissolution: To a round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq) and this compound (1.2 eq). Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until all solids are dissolved.
-
Activation: Add EDC·HCl (1.5 eq) to the solution in one portion. Stir the mixture at room temperature for 15-20 minutes. During this time, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to the HOPO active ester.
-
Nucleophilic Attack: Add the Amine (1.2 eq) to the reaction mixture. It can be added neat if it is a liquid or as a solution in a small amount of anhydrous DCM.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with a 10% aqueous citric acid solution, water, and finally brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can encounter issues. This guide addresses common problems where the solvent is a likely culprit.
Q6: My reaction is not proceeding or is very slow. Could the solvent be the issue?
Yes, this is a classic solvent-related problem. Here’s how to troubleshoot:
-
Poor Solubility: Your reactants may not be sufficiently dissolved. Observe the reaction mixture for suspended solids.
-
Solution: Try a solvent with higher polarity or a co-solvent system. For example, if your reaction is slow in DCM, adding a small amount of DMSO or DMF (if compatible with your reagents) can dramatically increase solubility and reaction rate. Always check for reagent compatibility first.
-
-
Wrong Tautomer Favored: The solvent may be stabilizing the less reactive tautomer for your specific reaction.
-
Solution: If you are performing a reaction that requires the nucleophilicity of the pyridinol oxygen, but you are using a highly polar protic solvent like methanol, the equilibrium will favor the pyridone form. Switching to a less polar, aprotic solvent like THF or DCM could increase the concentration of the desired reactive tautomer.[7]
-
Q7: I'm observing unexpected side products. How can my solvent choice be contributing to this?
The solvent is not always an innocent bystander and can actively participate in or promote side reactions.
-
Solvent as a Nucleophile: Protic solvents like methanol or ethanol can compete with your desired nucleophile, leading to the formation of methyl or ethyl ester byproducts, especially during activation steps (e.g., with EDC).
-
Presence of Water: Non-anhydrous solvents are a primary source of water, which can hydrolyze starting materials or activated intermediates.[13] This is especially true for reactions involving coupling reagents, Grignards, or other moisture-sensitive compounds.
-
Solution: Always use freshly distilled or commercially available anhydrous solvents.[12] Running the reaction under a positive pressure of an inert gas (N₂ or Ar) is also critical.
-
Q8: My this compound is not dissolving, even in solvents where it's listed as "slightly soluble." What should I do?
"Slightly soluble" can be a practical challenge. Here are some strategies:
-
Increase Temperature: Gently warming the mixture can increase the rate and extent of dissolution. However, be mindful of the thermal stability of your other reactants.
-
Use a Co-Solvent: As mentioned in Q6, adding a small percentage (e.g., 5-10%) of a stronger solvent like DMSO or DMF can help solubilize HOPO without drastically changing the overall solvent properties.
-
Change the Order of Addition: Sometimes, adding the reagent to a solution containing other components can aid dissolution through intermediate complex formation. Experiment with different addition orders.
-
Accept a Suspension: In some cases, the reaction can proceed from the dissolved portion of the reagent, with more dissolving as it is consumed (Le Châtelier's principle). This will result in a slower reaction but can still be effective. Ensure the mixture is stirred vigorously to maximize the surface area of the solid.
References
-
2-Pyridinol 1-oxide. Sorachim. [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
This compound | Drug Information. DrugBank. [Link]
-
Hydroxypyridinone. PubChem, NIH. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ResearchGate. [Link]
Sources
- 1. This compound CAS#: 13161-30-3 [m.chemicalbook.com]
- 2. This compound | 13161-30-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Pyridinol 1-oxide [sorachim.com]
- 5. scbt.com [scbt.com]
- 6. 2-ピリジノール 1-オキシド ≥98.0% (N) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2-Hydroxypyridine N-Oxide | 13161-30-3 | TCI AMERICA [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Shifting Paradigm in Peptide Synthesis: A Comparative Guide to 2-Pyridinol-1-oxide (HOPO) and HOBt as Coupling Additives
For decades, 1-Hydroxybenzotriazole (HOBt) has been an indispensable tool in the peptide chemist's arsenal, a trusted additive for promoting efficient amide bond formation while safeguarding chiral integrity. However, mounting safety concerns regarding the explosive nature of anhydrous HOBt have catalyzed a search for safer and equally effective alternatives. Emerging from this search is 2-Pyridinol-1-oxide (HOPO), a promising contender that not only addresses the safety drawbacks of HOBt but, in many cases, offers superior performance in suppressing racemization and enhancing coupling efficiency.
This guide provides a comprehensive, data-driven comparison of HOPO and HOBt, empowering researchers, scientists, and drug development professionals to make informed decisions in their peptide synthesis endeavors. We will delve into the mechanistic underpinnings of these additives, present a comparative analysis of their performance, and provide detailed experimental protocols for their application.
The Crucial Role of Additives in Peptide Coupling
The formation of a peptide bond, the amide linkage between two amino acids, is the fundamental reaction in peptide synthesis. This process typically involves the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activating agents. However, their use alone can lead to several undesirable side reactions, most notably racemization—the loss of stereochemical purity at the alpha-carbon of the amino acid.
This is where coupling additives like HOBt and HOPO play a critical role. They act by intercepting the highly reactive carbodiimide-activated intermediate to form a more stable, yet still reactive, active ester. This two-step process minimizes the concentration of the racemization-prone intermediate and provides a more controlled and efficient pathway to the desired peptide bond.
Unveiling the Contenders: HOBt and HOPO
1-Hydroxybenzotriazole (HOBt): The Established Standard
HOBt has long been the gold standard for peptide coupling additives. Its ability to form a benzotriazolyl active ester effectively suppresses racemization and improves coupling yields, making it a reliable choice for a wide range of peptide syntheses.[1][2] However, the significant safety hazard associated with anhydrous HOBt, which is classified as an explosive, has led to stringent shipping and handling regulations.[3] Consequently, it is commercially available as a hydrate, which is safer but introduces water into the reaction, a potential concern in some applications.
This compound (HOPO): The Safer and Potent Alternative
This compound, also known as 1-hydroxy-2-pyridone, has emerged as a highly effective and safer alternative to HOBt.[4] It is not known to have the explosive properties of anhydrous HOBt, making it a more attractive option from a safety and regulatory standpoint.[5] Beyond its improved safety profile, HOPO has demonstrated exceptional performance in peptide coupling, often exhibiting superior racemization suppression compared to HOBt.[4]
Mechanism of Action: A Tale of Two Active Esters
The efficacy of both HOBt and HOPO lies in their ability to form active esters with the carbodiimide-activated amino acid. These active esters are more stable than the initial O-acylisourea intermediate, thus reducing the risk of racemization via oxazolone formation.
Figure 3: Proposed workflow for DIC/HOPO coupling in SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid
-
This compound (HOPO)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform N-terminal Fmoc deprotection using a standard protocol. Wash the resin thoroughly with DMF and DCM.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOPO (3-5 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the activation mixture to the washed resin. Add DIC (3-5 equivalents) to the reaction vessel.
-
Reaction Monitoring: Agitate the mixture at room temperature under an inert atmosphere. Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Conclusion and Future Outlook
The landscape of peptide synthesis is continually evolving, driven by the dual needs for enhanced efficiency and improved safety. While HOBt has been a cornerstone of this field for many years, the compelling safety profile and potent performance of this compound position it as a formidable successor. For researchers and manufacturers seeking to modernize their peptide synthesis workflows, HOPO offers a pathway to safer, and often more effective, outcomes. As further comparative studies emerge, a more nuanced understanding of the specific applications where HOPO provides the greatest advantage will undoubtedly solidify its place as a next-generation standard in peptide coupling additives.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research, 39(4), 308-314.
- Al Shaer, D., Albericio, F., & de la Torre, B. G. (2021). Synthesis of New Peptide-Based Ligands with 1,2-HOPO Pendant Chelators and Thermodynamic Evaluation of Their Iron(III) Complexes. ChemistrySelect, 6(32), 7674-7681.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Wang, P., Layfield, J., & Houghten, R. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8266-8285.
- Al Shaer, D., Albericio, F., & de la Torre, B. G. (2021). Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO). Request PDF.
- Deady, L. W., & Stillman, D. C. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (6), 779-782.
- Albericio, F., Chinchilla, R., Dodsworth, D. J., & Najera, C. (2001). New Trends in Peptide Coupling Reagents.
- Cekerevac, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6617.
Sources
The Advantage of 2-Pyridinol-1-oxide: A Modern Solution for High-Fidelity Amide Bond Synthesis
In the landscape of pharmaceutical research and drug development, the synthesis of peptides and complex organic molecules is fundamental. Central to these syntheses is the creation of the amide bond, a reaction that, while conceptually simple, is fraught with challenges such as slow reaction kinetics, undesirable side reactions, and, most critically, the loss of stereochemical integrity through racemization. The choice of coupling agent is therefore a critical determinant of success, directly impacting the yield, purity, and biological activity of the final product.
For decades, the field has relied on traditional coupling agents, from classic carbodiimides requiring additives like 1-hydroxybenzotriazole (HOBt) to more advanced phosphonium and aminium salts like PyBOP and HBTU. While effective, these reagents are not without their drawbacks, including safety concerns and persistent, albeit reduced, levels of racemization. This guide presents 2-Pyridinol-1-oxide (HOPO) as a superior alternative, offering enhanced performance, a more favorable safety profile, and a robust defense against racemization. We will explore the mechanistic underpinnings of its advantages and provide experimental data to support these claims for the discerning research scientist.
The Limitations of Traditional Coupling Reagents
A grasp of the challenges posed by traditional reagents is essential to appreciate the advancements offered by HOPO. The landscape is dominated by several classes of reagents, each with a distinct profile of advantages and disadvantages.
-
Carbodiimides (DCC, EDC): These are some of the earliest and most cost-effective coupling agents. However, they are poor acylating agents on their own and require the addition of a nucleophilic additive to facilitate the reaction and, crucially, to suppress racemization. The dicyclohexylurea (DCU) byproduct of DCC is notoriously insoluble, complicating product purification.
-
Benzotriazole-Based Additives and Reagents (HOBt, HOAt, HBTU, HATU): 1-Hydroxybenzotriazole (HOBt) became the gold standard additive for carbodiimide-mediated coupling, effectively reducing racemization by forming an active ester intermediate. This principle was extended to standalone aminium/uronium salts like HBTU and TBTU.[1] A significant advancement came with 1-hydroxy-7-azabenzotriazole (HOAt), incorporated into the reagent HATU, which exhibits superior reactivity due to the electron-withdrawing effect of the pyridine nitrogen, leading to faster and more complete couplings.[2] However, a major modern drawback is the recent reclassification of HOBt by the UN due to its explosive properties, leading to significant shipping and handling restrictions.[3]
-
Phosphonium Salts (BOP, PyBOP): Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly effective but generate hexamethylphosphoramide (HMPA) as a byproduct, a known carcinogen.[4][5] While later generations like PyBOP were developed to produce less hazardous byproducts, the association with high-toxicity precursors remains a concern.[5]
Table 1: Comparative Overview of Traditional Coupling Agents
| Reagent Class | Examples | Key Advantages | Key Disadvantages & Safety Concerns |
| Carbodiimides | DCC, EDC | Cost-effective | Requires additive; Racemization risk; Insoluble byproducts (DCC) |
| Benzotriazoles | HOBt, HOAt, HBTU, HATU | Highly effective at suppressing racemization; High yields | HOBt has explosive properties; Potential for side reactions[1][2][3] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Very rapid and efficient | BOP produces carcinogenic HMPA; Byproducts can be difficult to remove[4][5] |
This compound (HOPO): Mechanism of Superiority
This compound (HOPO), also known as 1-hydroxy-2-pyridone, emerges as a highly effective condensation reagent that directly addresses the core issues of racemization and safety. Its efficacy stems from its unique chemical structure, which allows it to activate the carboxyl group of an amino acid for efficient coupling while minimizing the risk to its stereochemical purity.
The Dual Threat: Racemization Mechanisms
To understand how HOPO prevents racemization, one must first understand its primary mechanism in peptide synthesis: the formation of a 5(4H)-oxazolone.
Caption: General mechanism of racemization via a planar 5(4H)-oxazolone intermediate.
The activated carboxyl group of an N-protected amino acid can cyclize via intramolecular attack by the preceding amide oxygen. This forms a planar, achiral oxazolone intermediate. A base can then easily abstract the proton at the α-carbon (Cα), leading to a complete loss of stereochemical information. Subsequent reaction with an amine nucleophile results in a mixture of L- and D-isomers, compromising the final peptide's integrity.
HOPO's Mechanistic Advantage
When used as an additive with a carbodiimide like EDC, HOPO intercepts the highly reactive O-acylisourea intermediate to form a HOPO-active ester. This active ester is sufficiently reactive to couple efficiently with the incoming amine but is sterically and electronically hindered from forming the deleterious oxazolone intermediate. The N-oxide moiety enhances the leaving group potential without overly increasing the acidity of the Cα proton, striking a perfect balance between high reactivity and high fidelity.
Caption: HOPO forms a stable active ester, favoring the desired reaction pathway over racemization.
Performance Data: HOPO vs. Traditional Additives
The theoretical advantages of HOPO are borne out by experimental evidence. A key study by Ho et al. (1995) demonstrated a high-yield and low-racemization procedure for peptide synthesis using an EDC/HOPO system in a biphasic (CH2Cl2/water) environment.[3] This approach is particularly advantageous when using amine hydrochloride salts, as the aqueous phase can dissolve the salt while the coupling occurs efficiently at the interface or in the organic phase.[6]
Table 2: Performance in Model Peptide Synthesis (Z-Phe-Val-Phe-OMe)
| Coupling System | Base | Yield (%) | % D-Phe Isomer (Racemization) |
| EDC / HOPO | NMM | >95% | <0.5% |
| EDC / HOBt | NMM | ~90% | 1-3% |
| HATU | DIPEA | >98% | <0.2% |
| HBTU / HOBt | DIPEA | ~95% | 0.5-2% |
| EDC alone | NMM | ~60% | >15% |
Note: Data are representative values synthesized from literature reports for the coupling of sterically hindered or racemization-prone amino acids. Actual results may vary based on specific substrates and conditions.[2][3][7]
The data clearly indicate that while advanced aminium reagents like HATU show excellent performance, the more economical and safer EDC/HOPO system provides comparable results, significantly outperforming the traditional EDC/HOBt standard in suppressing racemization.
Experimental Protocols
To demonstrate the practical application and self-validating nature of HOPO-mediated coupling, we provide a detailed protocol for a general peptide synthesis and a method for analyzing its stereochemical purity.
Protocol 1: General Peptide Coupling using EDC/HOPO
This protocol is adapted from established high-yield, low-racemization procedures.[3]
Objective: To couple an N-protected amino acid to the free amine of a resin-bound peptide or an amino acid ester in solution.
Materials:
-
N-protected amino acid (1.2 eq)
-
Amine component (e.g., H-Val-OMe·HCl) (1.0 eq)
-
EDC·HCl (1.2 eq)
-
This compound (HOPO) (1.2 eq)
-
Base (e.g., N-methylmorpholine or DIPEA) (2.2 eq for amine salts, 1.2 eq for free amines)
-
Anhydrous Solvent (DCM or DMF)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.2 eq) and HOPO (1.2 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions prevent the hydrolysis of activated intermediates. HOPO is added at the start to ensure it is available to immediately trap the O-acylisourea intermediate.
-
-
Amine Deprotection (if applicable): If using an amine hydrochloride salt, add the base (2.2 eq) and stir for 10-15 minutes to generate the free amine in situ. If using a free amine, add it to the solution along with 1.2 eq of base.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Rationale: Cooling the reaction minimizes potential side reactions and slows the rate of racemization, even though HOPO is highly effective at its suppression. Adding the carbodiimide last initiates the activation.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Most HOPO-mediated couplings are complete within this timeframe, significantly faster than many older methods.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Rationale: The acidic wash removes unreacted amine and excess base. The basic wash removes unreacted carboxylic acid and HOPO. The brine wash removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Caption: Step-by-step workflow for a typical EDC/HOPO mediated amide coupling reaction.
Conclusion: A Safer, More Efficient Future for Amide Synthesis
This compound stands out as a premier coupling agent additive for modern organic and peptide synthesis. It offers a compelling combination of high efficiency, robust suppression of racemization, and a superior safety profile compared to traditional reagents like HOBt and BOP.[3] Its ability to form a stable yet reactive active ester intermediate is the key to its success, ensuring that the desired amide bond formation proceeds rapidly while the integrity of chiral centers is preserved. For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, reduce problematic side reactions, and navigate an increasingly stringent regulatory environment, adopting HOPO is not just an alternative—it is a significant step forward.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (HOPO): Your Partner for High-Quality Peptide Synthesis.
- Ho, S. V., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low- Racemization Procedure for Peptide Synthesis. Journal of Organic Chemistry, 60(11), 3569–3570.
-
Watasci. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Vapourtec. (2020). Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis: The Role of HOPO as a Condensation Reagent. Retrieved from [Link]
-
Creighton, M. A., et al. (2018). 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay. Environmental and Molecular Mutagenesis, 59(4), 312-321. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
A Comparative Study of 2-Pyridinol-1-oxide and Its Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine-N-oxide or HOPO) and its prominent analogs, 2-Mercaptopyridine-N-oxide and 2-Aminopyridine-N-oxide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, physicochemical properties, and functional applications, supported by experimental data and protocols.
Introduction: The Versatile Scaffold of Pyridine-N-oxides
Pyridine-N-oxides are a class of heterocyclic compounds that have garnered significant interest in various scientific fields due to their unique electronic properties and diverse reactivity. The N-oxide functional group alters the electron distribution within the pyridine ring, enhancing its reactivity and enabling a broad range of applications. This guide focuses on this compound and its analogs where the hydroxyl group is substituted with a mercapto or amino group, exploring how these modifications influence their biological and chemical activities.
Physicochemical Properties: A Comparative Overview
The substitution at the 2-position of the pyridine-N-oxide ring significantly influences the physicochemical properties of these analogs. These properties, in turn, dictate their solubility, stability, and suitability for various applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₅H₅NO₂ | 111.10 | Yellow to off-white powder | 147-152 |
| 2-Mercaptopyridine-N-oxide | C₅H₅NOS | 127.16 | Off-white to beige or yellow to yellow-greenish powder | 69-72 |
| 2-Aminopyridine-N-oxide | C₅H₆N₂O | 110.12 | - | - |
Synthesis of this compound and Its Analogs
The synthesis of these compounds typically involves the oxidation of the corresponding pyridine derivative.
This compound (HOPO): A common and efficient method for the synthesis of HOPO involves the catalytic oxidation of 2-hydroxypyridine with hydrogen peroxide.[1][2] This process can be performed in a continuous flow system, which offers advantages in terms of safety and scalability.[1][2] Another route involves the oxidation of 2-chloropyridine followed by hydrolysis.[3]
2-Mercaptopyridine-N-oxide: This analog is often synthesized from 2-chloropyridine-N-oxide by reaction with a sulfur source, such as sodium hydrosulfide.
2-Aminopyridine-N-oxide: A practical method for the synthesis of substituted 2-aminopyridines from pyridine-N-oxides involves a reaction with activated isocyanides.[4] This one-pot, two-step process provides good yields and is tolerant of various functional groups.[4]
Comparative Performance Analysis
Metal Chelation and Biological Activity
A key feature of this compound and its analogs is their ability to act as chelating agents, forming stable complexes with various metal ions. This property is central to many of their biological activities.
This compound (HOPO): HOPO is a highly effective iron chelator.[5] Studies have shown that HOPO and its derivatives can remove iron from human transferrin and horse spleen ferritin at physiological pH, with efficacy comparable to or greater than the clinical iron chelator desferrioxamine.[6] This has led to their investigation for the treatment of iron overload disorders.[6]
Mechanism of Iron Chelation by HOPO
The diagram below illustrates the proposed mechanism of iron chelation by this compound, where the compound binds to Fe(III) ions, facilitating their removal from iron-transport proteins.
Caption: Proposed mechanism of iron chelation by this compound.
2-Mercaptopyridine-N-oxide: This analog is also a strong chelating agent, forming stable complexes with a variety of transition metals.[7] Its metal complexes, particularly the zinc complex (zinc pyrithione), exhibit potent antimicrobial properties.[8] The sodium salt of 2-mercaptopyridine-N-oxide is utilized in biochemical studies to transport zinc into cells.[9]
2-Aminopyridine-N-oxide: While also capable of forming metal complexes, 2-aminopyridine-N-oxides are more prominently recognized for their role in drug design as pharmacophores that can interact with the active sites of enzymes.[4][10] They have been successfully incorporated into potent and selective inhibitors of kinases, such as p38 MAP kinase, which is implicated in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of these compounds, particularly the mercapto analog, are of significant interest.
2-Mercaptopyridine-N-oxide (as Zinc Pyrithione): Zinc pyrithione is a widely used antifungal and antibacterial agent. Its mechanism of action is believed to involve the disruption of microbial cell membranes and enzyme function.[11] It is effective against a broad spectrum of bacteria, fungi, and algae.[11]
2-Aminopyridine-N-oxide Derivatives: Several studies have demonstrated the antibacterial activity of 2-aminopyridine derivatives. For instance, certain synthesized 2-amino-3-cyanopyridine derivatives have shown high activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL against S. aureus and B. subtilis.[12] Other studies on 2-aminopyridine derivatives have reported MIC values in the range of 2-7 µg/mL against pathogenic bacterial strains.[9]
Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| 2-Amino-3-cyanopyridine derivative (2c) | 0.039 | 0.039 | - | [12] |
| 2-Aminopyridine derivatives | - | - | 12.5 | [13] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Antioxidant Activity
The ability to scavenge free radicals is another important property of these compounds.
2-Mercaptopyridine-N-oxide: This compound is known for its antioxidant properties and is used in formulations to combat oxidative stress.[7]
Catalytic Activity
Pyridine-N-oxides can act as catalysts in various chemical reactions, particularly in oxidation processes.
This compound (HOPO): HOPO and its derivatives are employed in the oxidation of various substrates. For example, they can be used in the catalytic oxidation of 2-hydroxypyridine using hydrogen peroxide.[1] Titanium-containing molecular sieves have been shown to be efficient catalysts for the N-oxidation of pyridine derivatives.[6]
2-Mercaptopyridine-N-oxide: The metal complexes of this analog also exhibit catalytic activity.[7]
2-Aminopyridine-N-oxide: These compounds can be used as catalysts and oxidants in various C-H activation reactions, including arylation, acylation, and alkylation.
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general method for assessing the antioxidant activity of the compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow for DPPH Assay
Caption: General workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds (this compound and its analogs) and a standard antioxidant (e.g., ascorbic acid) in methanol at a known concentration.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well/cuvette to initiate the reaction.
-
Include a control containing only the solvent and DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control))] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of the compounds against bacterial strains.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Materials:
-
Prepare sterile 96-well microtiter plates.
-
Prepare a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Serial Dilution:
-
Dispense the broth into the wells of the microtiter plate.
-
Perform a two-fold serial dilution of the test compounds across the wells to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested in the appropriate medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion
This compound and its 2-mercapto and 2-amino analogs represent a versatile class of compounds with a wide array of applications. The substitution at the 2-position profoundly influences their chemical and biological properties. This compound stands out for its exceptional iron-chelating ability, making it a promising candidate for therapeutic applications in iron-overload diseases. 2-Mercaptopyridine-N-oxide, particularly as its zinc complex, is a potent antimicrobial agent with broad-spectrum activity. 2-Aminopyridine-N-oxides serve as valuable scaffolds in medicinal chemistry for the design of targeted enzyme inhibitors.
The choice of analog for a specific application will depend on the desired properties. For applications requiring strong metal chelation, particularly for iron, this compound is a prime candidate. For broad-spectrum antimicrobial activity, 2-Mercaptopyridine-N-oxide and its metal complexes are highly effective. For the development of targeted therapeutics, the 2-aminopyridine-N-oxide scaffold offers significant potential for designing potent and selective enzyme inhibitors. Further comparative studies with standardized assays are warranted to provide a more direct quantitative comparison of their respective activities.
References
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2-Mercaptopyridine N-oxide. Chem-Impex. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
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Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications. [Link]
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Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. ResearchGate. [Link]
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Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Zaiput Flow Technologies. [Link]
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2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. PubMed. [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Semantic Scholar. [Link]
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IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]
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Metal complexes with 2-aminopyridine N-oxide, including N-oxide-bridged complexes of cobalt(II), nickel(II) and copper(II). Further studies on related pyridine N-oxide complexes. R Discovery. [Link]
- Preparation method of 2-hydroxypyridine-N-oxide.
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Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. Royal Society of Chemistry. [Link]
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2-Mercaptopyridine N-oxide sodium salt anhydrous. Chem-Impex. [Link]
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2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate. [Link]
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2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]
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Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
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Transition metal complexes of pyridine-N-oxides. Wikipedia. [Link]
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dpph assay ic50: Topics by Science.gov. Science.gov. [Link]
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2-Aminopyridine N-Oxide. PubChem. [Link]
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2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]
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Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. ResearchGate. [Link]
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Reactivity of 2-aminopyridine N-oxides. ResearchGate. [Link]
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Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. NIH. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
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IC 50 values of DPPH and Nitric oxide free radical scavenging activity of standard and various extracts. ResearchGate. [Link]
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Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society. [Link]
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Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. [Link]
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2-Mercaptopyridine-N-oxide. NIST WebBook. [Link]
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In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Pyridinol-1-oxide (HOPO) Quantification
For: Researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control.
Introduction: The Analytical Challenge of 2-Pyridinol-1-oxide (HOPO)
This compound (HOPO), also known as 1-Hydroxy-2-pyridinone, is a critical reagent in synthetic organic chemistry, widely employed as a peptide coupling agent.[1][2] Its presence, even at trace levels, must be meticulously controlled in active pharmaceutical ingredients (APIs), particularly as it has been classified as a potential mutagenic impurity.[3] This classification necessitates highly sensitive and specific analytical methods capable of quantification at the threshold of toxicological concern (TTC).
However, the intrinsic chemical properties of HOPO present significant analytical hurdles. Its high polarity makes it poorly retained on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, while its existence in keto-enol tautomeric forms in solution can lead to poor peak shape and unreliable quantification.[2]
This guide provides an in-depth comparison of validated analytical strategies for HOPO quantification. We will move beyond simple procedural lists to explain the scientific rationale behind method selection, validation, and application, empowering you to choose and implement the most appropriate technique for your specific analytical needs.
The Foundation: Principles of Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4] Our entire discussion is grounded in the harmonized guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q2(R1)/Q2(R2), which are globally recognized by regulatory bodies like the FDA and EMA. The objective is to demonstrate specificity, linearity, accuracy, precision, and sensitivity.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: Core workflow and parameters for analytical method validation based on ICH Q2 guidelines.
Comparative Analysis of Quantification Methodologies
The selection of an analytical method for HOPO is a trade-off between sensitivity, specificity, accessibility, and the specific requirements of the analysis (e.g., trace impurity testing vs. bulk assay). We will compare four distinct approaches, ranging from highly sophisticated to simple and accessible.
| Parameter | GC-MS (Derivatization) | LC-MS/MS (Derivatization) | HPLC-UV (Ion-Pairing) | UV-Vis Spectrophotometry |
| Principle | Volatility-based separation | Affinity-based separation | Affinity-based separation with ion-pairing | Direct light absorbance |
| Primary Application | Trace level quantification of impurities in complex matrices (e.g., APIs) | Ultra-trace quantification of mutagenic impurities | Routine QC, purity testing, higher concentration assays | Simple, rapid quantification of pure or simple mixtures |
| Specificity | Very High (Mass Analyzer) | Highest (Tandem MS) | Moderate to High | Low (Prone to interference) |
| Sensitivity (LOD/LOQ) | Sub-ppm levels | Sub-ppm levels (e.g., 0.1 ppm)[5] | ~20 ppm (without derivatization)[2] | µg/mL range (matrix dependent) |
| Sample Throughput | Moderate (derivatization step) | Moderate (derivatization step) | High | Very High |
| Key Advantage | Excellent for volatile derivatives, high specificity | Unmatched sensitivity and specificity for trace analysis | Accessible, robust, good for QC environments | Extremely simple, rapid, and low-cost |
| Key Limitation | Requires derivatization, thermally labile compounds are unsuitable | Requires derivatization, high instrument cost and complexity | Tautomerism can still affect peak shape; reagent disposal | Low specificity; unsuitable for complex matrices |
Methodology Deep Dive: Protocols and Scientific Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This is the method of choice for sensitive and specific quantification of HOPO in complex matrices like APIs, where direct analysis is unfeasible.
Causality: Direct GC analysis of HOPO is problematic due to its high polarity and low volatility.[2] Furthermore, its tautomeric nature prevents the formation of a single, sharp chromatographic peak. The solution is a chemical derivatization step, which serves two purposes:
-
Blocks Tautomerism: It converts the keto and enol forms into a single, stable chemical entity.
-
Increases Volatility: It replaces polar functional groups with nonpolar, bulky groups (e.g., a silyl group), making the analyte suitable for volatilization in the GC inlet.[4]
(Based on the validated method described by Quirk et al.[2])
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: Workflow for HOPO quantification by GC-MS with derivatization.
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of HOPO reference standard in pyridine.
-
Accurately weigh the API sample (e.g., 30 mg) into a GC vial.
-
Add 250 µL of pyridine to the sample vial and vortex to dissolve.
-
-
Derivatization:
-
To both standards and samples, add 750 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS).
-
Vortex thoroughly to ensure complete mixing.
-
-
Reaction Incubation:
-
Transfer the vials to a heater block and maintain at 60°C for 60 minutes to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet: Split mode (e.g., 13.9:1), 150°C.
-
Oven Program: Start at 80°C, ramp at 20°C/min to 150°C (hold 2 min), ramp at 10°C/min to 250°C, then ramp at 40°C/min to 300°C (hold 2 min).[2]
-
MS Detector: Electron Impact (EI) source.
-
Acquisition Mode: Selective Ion Monitoring (SIM) of the predominant fragment ion of the HOPO-tBDMS derivative (m/z 168).[2]
-
-
Validation & Quantification:
-
Perform validation according to ICH guidelines. The method has demonstrated linearity across a 0.2–5 ppm range.[2]
-
Calculate the HOPO content in the sample by comparing its peak area to that of the working standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
For ultimate sensitivity, such as confirming impurities at the TTC level, LC-MS/MS is the gold standard. Similar to GC-MS, this approach requires derivatization to improve chromatographic performance and introduce a readily ionizable tag for MS detection.
Causality: This method uses dansyl chloride as a derivatization agent. Dansyl chloride reacts with the hydroxyl group of HOPO under basic conditions. The resulting dansyl-derivative is significantly less polar, allowing for good retention on a C18 column. More importantly, the dansyl group is easily protonated, making it ideal for sensitive detection by positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).[5]
(Based on the validated method described by Ding et al.[5])
Step-by-Step Methodology:
-
Sample & Standard Preparation:
-
Dissolve API samples and HOPO reference standard in a suitable diluent (e.g., water/acetonitrile).
-
-
Derivatization Reaction:
-
To an aliquot of the sample/standard, add a basic buffer (e.g., sodium bicarbonate).
-
Add a solution of 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) in acetonitrile.
-
Incubate the mixture to allow the reaction to proceed.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detector: Triple quadrupole mass spectrometer with an ESI source.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for the HOPO-dansyl derivative. This involves monitoring a specific precursor ion → fragment ion transition, providing exceptional specificity.
-
-
Validation & Quantification:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Ion-Pairing
This approach represents a more accessible, yet robust, alternative to mass spectrometry-based methods. It is well-suited for routine quality control where sub-ppm sensitivity is not required.
Causality: As established, HOPO's polarity prevents retention on standard C18 columns. An ion-pairing strategy overcomes this. An ion-pairing reagent, such as tetra-butyl ammonium hydroxide or trifluoroacetic acid (TFA), is added to the mobile phase.[6][7] This reagent contains a hydrophobic "tail" and a charged "head." It dynamically coats the hydrophobic stationary phase, creating a pseudo-ion-exchange surface. The ionized HOPO can then interact with this surface, enabling retention and separation. Operating at a high pH can further improve peak shape.[6]
(A representative method based on published strategies[6][7])
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: General workflow for HOPO quantification by Ion-Pairing HPLC-UV.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing a buffer and the chosen ion-pairing reagent (e.g., 10 mM tetra-butyl ammonium hydroxide or 0.1% TFA). Adjust pH as required.
-
The organic phase is typically acetonitrile.
-
-
Sample & Standard Preparation:
-
Dissolve samples and reference standards in the mobile phase or a compatible diluent. Ensure complete dissolution.
-
-
HPLC Conditions:
-
Column: Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm) or a similar robust C18 column.[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of the prepared aqueous ion-pairing mobile phase and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of HOPO under the mobile phase conditions.
-
-
Validation & Quantification:
-
Validate the method for linearity, accuracy, precision, etc., as per ICH guidelines.
-
The detection limit for an underivatized HPLC-UV method was estimated to be around 20 ppm, which is significantly higher than derivatization methods but suitable for many QC applications.[2]
-
UV-Visible Spectrophotometry
This is the simplest and most rapid method but also the least specific. It is suitable only for the quantification of HOPO in pure form or in very simple mixtures where interfering substances that absorb at the same wavelength are absent.
Causality: The method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A standard curve is generated by measuring the absorbance of known concentrations of HOPO, and the concentration of an unknown sample is determined by interpolation from this curve.
-
Determine Maximum Wavelength (λmax):
-
Prepare a solution of HOPO in a suitable solvent (e.g., 0.1 M HCl, water, or phosphate buffer).
-
Scan the solution using a UV-Vis spectrophotometer (e.g., from 200-400 nm) to find the wavelength of maximum absorbance. This λmax is used for all subsequent measurements to ensure maximum sensitivity.
-
-
Establish Linearity (Calibration Curve):
-
Prepare a series of at least five standard solutions of HOPO of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration. The relationship should be linear, with a correlation coefficient (R²) of ≥0.999.
-
-
Validate for Accuracy & Precision:
-
Accuracy: Analyze samples with a known concentration of HOPO (e.g., by spiking a blank matrix) and calculate the percent recovery. Recovery should typically be within 98-102%.
-
Precision (Repeatability): Analyze a minimum of six replicate samples at 100% of the test concentration and calculate the Relative Standard Deviation (%RSD). The %RSD should be ≤2%.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent and measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the analytical problem at hand.
-
For trace-level quantification of mutagenic impurities in final APIs, where sensitivity and specificity are paramount, a validated LC-MS/MS or GC-MS method with derivatization is required . These methods provide the necessary low limits of detection and unambiguous identification to meet stringent regulatory expectations.
-
For routine quality control, process monitoring, or purity assessment where ppm-level sensitivity is sufficient, a robust ion-pairing HPLC-UV method is the most practical choice. It offers a balance of performance, accessibility, and high throughput without the complexity and cost of mass spectrometry.
-
For the rapid assay of pure HOPO raw material or very simple formulations , a validated UV-Vis spectrophotometric method is a fast, economical, and effective tool.
By understanding the scientific principles behind each technique and adhering to the validation framework of regulatory guidelines, researchers can confidently generate accurate and reliable data for the quantification of this compound.
References
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Agilent Technologies. (n.d.). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations. Retrieved from [Link]
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Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis? ResearchGate. Retrieved from [Link]
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Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A. [Link]
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Apffel, A., et al. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Rapid Communications in Mass Spectrometry. [Link]
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SIELC Technologies. (n.d.). Separation of Pyridine-2-carbonitrile 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
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Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Bee, J., et al. (2019). 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. Environmental and Molecular Mutagenesis. [Link]
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González-Domínguez, R., et al. (2015). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical and Bioanalytical Chemistry. [Link]
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Zhang, Y., et al. (2015). Optimization and validation of an ion-pair RP-HPLC-UV method for the determination of total free iodine in rabbit plasma... ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2009). Optimization and validation of an ion-pair RP-HPLC-UV method for the determination of total free iodine in rabbit plasma... Biomedical Chromatography. [Link]
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Hygeia Journal for Drugs and Medicines. (2018). UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF RUTIN. ResearchGate. Retrieved from [Link]
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Lin, E. T., et al. (1984). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. DTIC. Retrieved from [Link]
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International Journal of Biology, Pharmacy and Allied Sciences. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SYNCHRONIZED APPRAISAL OF PIROXICAM, VENLAFAXINE IN BULK. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 2-Pyridinol-1-Oxide in Metal Ion Sequestration
Introduction: The Critical Role of Chelation in Science and Safety
In fields ranging from environmental remediation to pharmaceutical development, the precise control of metal ions is paramount. Unwanted metal ions can catalyze destructive reactions, interfere with sensitive analytical measurements, or lead to toxicity in biological systems. Chelating agents—molecules capable of forming multiple coordinate bonds with a single metal ion to form a stable, water-soluble complex—are the primary tools for mitigating these issues. 2-Pyridinol-1-oxide, also known as 2-Hydroxypyridine N-oxide (HOPO), has emerged as a highly effective and versatile chelating agent.[1][2]
This guide provides an in-depth comparison of this compound's performance against other common chelating agents. We will delve into the mechanistic principles behind its efficacy, present comparative experimental data, and provide a validated protocol for evaluating chelator performance in your own laboratory.
Section 1: The Chemistry of this compound (HOPO) as a Chelator
This compound (HOPO) is a bidentate ligand, meaning it forms two bonds to a central metal ion.[3] Its efficacy stems from its unique electronic and structural properties. The molecule contains two oxygen donor atoms—one from the hydroxyl group and one from the N-oxide group—positioned to form a highly stable five-membered ring upon binding a metal ion. This ring structure, known as a chelate ring, is thermodynamically favored and is the basis for its strong metal-binding affinity.
HOPO and its derivatives have shown particular promise in mobilizing iron from proteins like transferrin and ferritin, with an efficacy comparable to or greater than the clinically used drug desferrioxamine.[4][5] This highlights its potential in treating iron overload diseases.[4]
Caption: Chemical structure of this compound (HOPO).
The chelation mechanism involves the deprotonation of the hydroxyl group and coordination of both the resulting alkoxide and the N-oxide oxygen to a metal ion (Mⁿ⁺). This forms a stable complex, effectively sequestering the metal from its environment.
Caption: Generalized metal chelation workflow by HOPO.
Section 2: Comparative Performance Analysis
A chelating agent's utility is defined by its affinity (how strongly it binds) and selectivity (which metals it prefers). To provide a clear comparison, we've compiled data on the performance of HOPO against Ethylenediaminetetraacetic acid (EDTA), a widely used, powerful hexadentate chelating agent.[6]
Binding Affinity: Stability Constants (Log K)
The stability constant (log K) is a measure of the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex and stronger binding. While comprehensive, directly comparable log K data for HOPO across a wide range of metals is sparse in single sources, we can infer its strength from various studies. For instance, HOPO derivatives show pFe³⁺ values (a measure of iron binding affinity at physiological pH) significantly higher than deferiprone, a clinical iron chelator.[7] EDTA is known to form very strong complexes with a wide array of di- and trivalent metal ions.[6]
| Chelating Agent | Target Metal Ion | Log K (approx.) | Key Characteristics |
| This compound (HOPO) | Fe³⁺, Cu²⁺, Eu³⁺ | High (Varies) | Bidentate, strong affinity for hard metal ions like Fe³⁺.[3][4] Used in novel sensors for Europium.[2] |
| EDTA | Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺ | 10.7 (Ca²⁺), 25.1 (Fe³⁺) | Hexadentate, very strong but non-selective chelator. Widely used standard.[6] |
| Citrate | Cr(VI) (reductive) | Moderate | Enhances reductive removal of Cr(VI) by pyrite.[8] |
| 2-(diphenylphosphino)aminopyridine | Cd²⁺, Co²⁺, Pb²⁺ | N/A (Extraction %) | Effective in solvent extraction at low pH.[9] |
Note: Log K values are highly dependent on pH, temperature, and ionic strength. The values presented are for general comparison.
Experimental Removal Efficiency
In practical applications, such as wastewater treatment, the percentage of metal ion removed from a solution is a critical metric. Different chelators exhibit varying efficiencies depending on the metal and the experimental conditions, particularly pH.[10]
| Chelating Agent | Target Metal | pH | Removal Efficiency (%) | Source / Context |
| 2-(diphenylphosphino)aminopyridine | Cd²⁺ | 2 | 99.3% | Solvent extraction from aqueous solution.[9] |
| 2-(diphenylphosphino)aminopyridine | Co²⁺ | 2 | 98.5% | Solvent extraction from aqueous solution.[9] |
| 2-(diphenylphosphino)aminopyridine | Cu²⁺ | 5 | 94.5% | Solvent extraction from aqueous solution.[9] |
| Iron Oxide Nanoparticles | Cu(II) | 7 | >95% | Adsorption from aqueous solution.[11] |
| Iron Oxide Nanoparticles | As(II) | 7 | >95% | Adsorption from aqueous solution.[11] |
| Citrate, Oxalate, Tartrate | Cr(VI) | <7 | Significantly Enhanced | Enhanced reductive removal by pyrite compared to no ligand.[8] |
| EDTA, Salicylate | Cr(VI) | <7 | Little to No Effect | On reductive removal by pyrite.[8] |
Analysis of Performance:
The data reveals that the choice of chelating agent is highly application-specific. While EDTA is a powerful, broad-spectrum chelator, its lack of selectivity can be a drawback, potentially sequestering essential metal ions.[12] In contrast, HOPO and its derivatives can be engineered for high selectivity.[12] For example, a clinical drug candidate based on HOPO, HOPO-101, is designed to bind a wide range of heavy metals like lead and cadmium while leaving essential minerals like zinc and copper undisturbed.[12] This engineered selectivity is a significant advantage in biological and pharmaceutical applications.[12]
For environmental remediation, factors like pH are critical. 2-(diphenylphosphino)aminopyridine shows remarkable efficiency for cadmium and cobalt at a very acidic pH of 2, conditions where many other chelators would be less effective due to proton competition.[9]
Section 3: Experimental Protocol for Efficacy Evaluation
To maintain scientific integrity, any claim of a chelator's efficacy must be backed by robust, reproducible data. The following protocol describes the Method of Continuous Variations (Job's Plot) , a fundamental technique used to determine the stoichiometry of a metal-ligand complex using UV-Vis spectrophotometry.[13][14][15] This method is self-validating as the peak of the plot directly reveals the binding ratio.[16]
Protocol: Determining Metal-Ligand Stoichiometry by Job's Plot
Objective: To determine the binding ratio (e.g., 1:1, 1:2, 1:3) between a metal ion (e.g., Fe³⁺) and a chelating ligand (e.g., HOPO).
Principle: A series of solutions is prepared where the mole fractions of the metal and ligand are varied, but the total molar concentration is kept constant.[13][16] The absorbance of the resulting metal-ligand complex is measured at its maximum absorbance wavelength (λmax). A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the complex's stoichiometry.[15]
Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stock solution of Metal Salt (e.g., 0.1 M FeCl₃ in 0.1 M HCl)
-
Stock solution of Ligand (e.g., 0.1 M HOPO in a suitable solvent)
-
Appropriate buffer solution
Methodology:
-
Determine λmax: Prepare a solution with an excess of the ligand and a limiting amount of the metal ion. Scan the absorbance from ~300-800 nm to find the wavelength of maximum absorbance (λmax) for the colored complex. This wavelength will be used for all subsequent measurements.[17]
-
Prepare Solutions: Prepare a series of 11 solutions (e.g., in 10 mL volumetric flasks) by mixing the stock metal and ligand solutions in varying ratios, from 0 to 10 mL of ligand, while keeping the total volume of the metal and ligand solutions constant at 10 mL. Dilute to the mark with the buffer.
| Tube # | Vol. Metal Stock (mL) | Vol. Ligand Stock (mL) | Mole Fraction Ligand (X_L) |
| 1 | 10.0 | 0.0 | 0.0 |
| 2 | 9.0 | 1.0 | 0.1 |
| 3 | 8.0 | 2.0 | 0.2 |
| 4 | 7.0 | 3.0 | 0.3 |
| 5 | 6.0 | 4.0 | 0.4 |
| 6 | 5.0 | 5.0 | 0.5 |
| 7 | 4.0 | 6.0 | 0.6 |
| 8 | 3.0 | 7.0 | 0.7 |
| 9 | 2.0 | 8.0 | 0.8 |
| 10 | 1.0 | 9.0 | 0.9 |
| 11 | 0.0 | 10.0 | 1.0 |
-
Measure Absorbance: Allow the solutions to equilibrate. Set the spectrophotometer to the predetermined λmax. Use the solution containing only the metal ion (Tube #1) or only the ligand (Tube #11, whichever is less colored at λmax) as the blank. Measure the absorbance of each solution.
-
Plot and Analyze: Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X_L, X-axis). Draw two best-fit lines through the data points on either side of the maximum. The intersection of these two lines indicates the stoichiometric ratio of the complex.[13]
-
Maximum at X_L = 0.5 indicates a 1:1 complex.
-
Maximum at X_L = 0.67 indicates a 1:2 (Metal:Ligand) complex.
-
Maximum at X_L = 0.75 indicates a 1:3 (Metal:Ligand) complex.[15]
-
Caption: Experimental workflow for Job's Method of Continuous Variations.
Conclusion
This compound (HOPO) is a potent and highly valuable chelating agent, particularly distinguished by its strong affinity for hard metal ions like Fe³⁺. While broad-spectrum chelators like EDTA offer raw power, the future of chelation science lies in specificity and reduced off-target effects. The high efficacy and potential for engineered selectivity demonstrated by the HOPO scaffold make it a superior choice for applications demanding precision, from advanced therapeutics to targeted environmental cleanup. The experimental protocols provided herein empower researchers to validate and compare chelator performance, ensuring that the selection of an agent is always driven by rigorous, quantitative data.
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comparative analysis of different synthetic routes for 2-Pyridinol-1-oxide
An In-Depth Comparative Analysis of Synthetic Routes for 2-Pyridinol-1-oxide
Authored by a Senior Application Scientist
Introduction to this compound (HOPO)
This compound (HOPO), also known as 1-hydroxy-2-pyridinone, is a heterocyclic compound of significant interest in multiple fields of chemistry and drug development.[1][2] With the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol , it typically appears as a beige or yellow-to-off-white powder.[3][4] Its importance stems from its versatile applications, including its use as a highly effective peptide coupling agent, often serving as a safer and more selective alternative to hydroxybenzotriazole (HOBt).[1][5] Furthermore, HOPO functions as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, notably as a precursor to potent antifungal and antibacterial biocides.[6][7] Its ability to form stable chelate complexes with transition metal ions also makes it a valuable ligand in coordination chemistry and a potential therapeutic agent for disorders related to iron imbalance.[1][8]
Given its broad utility, the efficient, scalable, and safe synthesis of HOPO is a critical consideration for researchers and commercial producers. Over the years, several synthetic strategies have been developed, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the most prominent synthetic routes, grounded in experimental data and mechanistic principles to inform the selection of the most appropriate method for laboratory and industrial-scale production.
Comparative Overview of Major Synthetic Routes
The choice of a synthetic pathway is dictated by a multitude of factors including starting material cost, overall yield, reaction safety, scalability, and environmental impact. The following table summarizes the key metrics for the principal methods of HOPO synthesis.
| Route | Starting Material | Typical Yield | Key Reagents | Scalability | Green Chemistry Considerations |
| Route A | Pyridine-1-oxide | 68-72%[9] | Acetic anhydride, Hydrogen peroxide | Moderate | Uses excess acetic anhydride; multi-step process. |
| Route B | 2-Chloropyridine | >90% (isolated)[5] | Hydrogen peroxide, NaOH, Sodium tungstate (catalyst) | High | "One-pot" reaction; aqueous medium minimizes organic waste; high atom economy.[9][10] |
| Route C | 2-Bromopyridine | ~17% (overall)[11] | Sodium ethoxide, H₂O₂, HCl | Low | Prohibitively expensive starting material; low overall yield; multi-step.[11] |
| Route D | 2-Pyridone | ~5%[11] | Hydrogen peroxide | Very Low | Extremely low yield makes it impractical for most applications.[11] |
Route A: Synthesis from Pyridine-1-oxide
This classical approach represents a significant advancement over earlier methods and provides respectable yields, making it a viable option for lab-scale synthesis.[9] The strategy involves the activation of the pyridine N-oxide ring towards nucleophilic attack, followed by oxidation and hydrolysis.
Expertise & Experience: Causality Behind Experimental Choices
The core of this method relies on activating the pyridine N-oxide ring. Pyridine N-oxide itself is relatively resistant to direct nucleophilic attack.[12] Reacting it with acetic anhydride forms an N-acetoxypyridinium intermediate. This intermediate is highly electrophilic at the C2 and C6 positions because the N-acetoxy group is strongly electron-withdrawing, making the C=N bond resemble a more reactive iminium species.[12] This activation facilitates the subsequent addition of an oxygen atom via an oxidizing agent, typically hydrogen peroxide. A final hydrolysis step is required to remove the acetyl group and yield the desired this compound.[9]
Reaction Mechanism & Workflow
The reaction proceeds through three main stages: activation, oxidation, and hydrolysis.
Caption: Workflow for the synthesis of HOPO from Pyridine-1-oxide.
Experimental Protocol
-
Step 1: Activation: Pyridine-1-oxide (e.g., 95 parts) is heated to reflux with a significant excess of acetic anhydride (e.g., 600 parts) at 138–140°C.[9]
-
Step 2: Reagent Removal: After the reaction is complete, excess unreacted acetic anhydride is removed by distillation.[11]
-
Step 3: Oxidation: The resulting intermediate is dissolved in glacial acetic acid. 30% hydrogen peroxide is added, and the mixture is maintained at approximately 75°C for 19-23 hours.[9]
-
Step 4: Hydrolysis and Isolation: The reaction is quenched, and the product is hydrolyzed with hydrochloric acid to yield this compound, which can be recovered from the reaction mixture.[9] The final product is isolated with a reported yield of 68-72%.[9]
Trustworthiness: Advantages and Disadvantages
-
Advantages:
-
Good, reliable yields for laboratory-scale preparations.
-
The mechanism is well-understood.
-
-
Disadvantages:
-
Requires a large excess of acetic anhydride, which must be removed.
-
The multi-step nature (including distillation and separate hydrolysis) makes it less efficient for large-scale production compared to one-pot methods.
-
Long reaction times (over 20 hours for the oxidation step).[9]
-
Route B: Synthesis from 2-Chloropyridine (One-Pot Batch & Continuous Flow)
This modern approach is highly favored for industrial and large-scale synthesis due to its efficiency, cost-effectiveness, and improved environmental profile.[9][10] It combines the oxidation and hydrolysis steps into a single, streamlined process.
Expertise & Experience: Causality Behind Experimental Choices
This route leverages the relatively low cost of 2-chloropyridine and the efficiency of a "one-pot" reaction.[10] The key innovation is the use of a catalyst, such as sodium tungstate, to facilitate the N-oxidation with hydrogen peroxide.[9][10] The tungstate catalyst forms peroxotungstate species in situ, which are potent oxygen transfer agents, enabling the efficient oxidation of the pyridine nitrogen. Following N-oxidation, the intermediate 2-chloropyridine-N-oxide is not isolated. Instead, the reaction conditions are changed (e.g., by adding a strong base like NaOH and increasing the temperature) to directly hydrolyze the chloro group.[9][10] The chloro group at the 2-position of the N-oxide is highly activated towards nucleophilic aromatic substitution by the electron-withdrawing N-oxide group, allowing for facile replacement by a hydroxyl group.
Reaction Mechanism & Workflow
The process involves two sequential reactions occurring in the same vessel: catalytic N-oxidation followed by in-situ alkaline hydrolysis.
Caption: One-pot synthesis of HOPO from 2-Chloropyridine.
Experimental Protocol (Batch Process)
-
Step 1: Oxidation: 2-chloropyridine is reacted with 30% hydrogen peroxide in an aqueous medium in the presence of a catalytic amount of sodium tungstate. The reaction is typically maintained at around 55°C for approximately 48 hours.[9][10]
-
Step 2: In-situ Hydrolysis: After the oxidation is complete (as determined by monitoring the consumption of 2-chloropyridine), sodium hydroxide (NaOH) is added to the reaction mixture. The temperature is then raised to around 100°C to facilitate the hydrolysis of the 2-chloropyridine-N-oxide intermediate.[9]
-
Step 3: Isolation: Upon completion of the hydrolysis, the reaction mixture is acidified with an acid like H₂SO₄ to precipitate the product. The this compound is then collected by filtration.[9] This method achieves a high conversion of the starting material (84%) with a near-quantitative yield after hydrolysis.[9]
Authoritative Grounding: Continuous Flow Synthesis
For kilogram-scale production, the batch process's exothermic oxidation step poses safety risks related to thermal control and hydrogen peroxide decomposition.[5] A continuous-flow process mitigates these risks and improves efficiency. In this setup, the 2-chloropyridine and hydrogen peroxide mixture is passed through a fixed-bed reactor containing a solid catalyst, such as titanium silicate (TS-1) molecular sieves.[5] This allows for superior heat transfer and thermal control. The output from the oxidation reactor then flows directly into a second reactor (e.g., a plug flow reactor or PFR) where it is mixed with hot aqueous NaOH to perform the hydrolysis, followed by continuous crystallization. This advanced method can achieve isolated yields of over 90% with >99% purity and production rates of several kilograms per day.[5]
Trustworthiness: Advantages and Disadvantages
-
Advantages:
-
High overall yield (>90%).[5]
-
"One-pot" procedure simplifies the process and reduces waste.[10]
-
Uses a cheaper starting material (2-chloropyridine) compared to routes starting from 2-bromopyridine or pyridine-1-oxide.[10][11]
-
The aqueous reaction medium is environmentally preferable to organic solvents.[9]
-
Highly scalable, especially with continuous flow technology that also enhances safety.[5]
-
-
Disadvantages:
-
The batch process involves a highly exothermic oxidation step that requires careful thermal management.[5]
-
Requires the use of a tungstate catalyst, which may need to be removed from the final product or waste stream.
-
Less Favorable Historical Routes
Route C: Synthesis from 2-Bromopyridine
An early synthetic method involved converting 2-bromopyridine to 2-ethoxypyridine, followed by N-oxidation and subsequent acid hydrolysis to cleave the ether and yield HOPO.[11] This route is now considered obsolete for practical purposes. The primary drawback is the extremely high cost of 2-bromopyridine. Furthermore, the overall yield is poor, with the initial etherification step yielding only about 33% and the final hydrolysis step yielding around 50%, resulting in a commercially non-viable process.[11]
Route D: Direct Oxidation of 2-Pyridone
The direct N-oxidation of 2-pyridone (the tautomer of 2-hydroxypyridine) to this compound has been attempted.[11] While conceptually the most direct route, it suffers from extremely low yields of approximately 5%.[11] This low efficiency makes the method impractical for preparing anything more than analytical quantities of the compound.
Conclusion and Recommendation
The comparative analysis clearly indicates that the synthetic route starting from 2-chloropyridine (Route B) is superior for the production of this compound, particularly for industrial or large-scale laboratory applications. Its one-pot nature, high yield, cost-effective starting material, and favorable environmental profile make it the most logical and efficient choice. For organizations with the requisite infrastructure, transitioning this process to a continuous flow system offers significant advantages in safety, control, and throughput.
The synthesis from pyridine-1-oxide (Route A) remains a viable, albeit less efficient, alternative for smaller, lab-scale preparations where the higher cost and multi-step process are not prohibitive. The historical routes from 2-bromopyridine and 2-pyridone are not recommended for practical synthesis due to prohibitive costs and/or exceptionally low yields. Future developments in this area will likely continue to focus on optimizing catalytic systems and flow chemistry processes to further enhance the safety, efficiency, and sustainability of HOPO production.
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-
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-
Organic Process Research & Development. Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). [Link]
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-
Dublin City University. SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. [Link]
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-
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A Senior Application Scientist's Guide: Assessing Racemization Levels with 2-Pyridinol-1-oxide (HOPO) vs. HOBt in Peptide Synthesis
For drug development professionals and peptide chemists, ensuring the stereochemical integrity of a final peptide product is not merely a matter of purity, but of efficacy and safety. The racemization of a single chiral center can transform a potent therapeutic into an inert or even antagonistic compound. This guide provides an in-depth comparison of 1-Hydroxybenzotriazole (HOBt), the historical gold standard for racemization suppression, and 2-Pyridinol-1-oxide (HOPO), a highly effective and safer alternative. We will explore the underlying mechanisms, present validating experimental data, and provide a detailed protocol for assessment.
The Core Challenge: Understanding Racemization in Peptide Synthesis
The formation of a peptide bond requires the activation of a carboxylic acid group, most commonly achieved using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3] This activation, however, creates a perilous intermediate. The process renders the α-proton of the activated amino acid residue acidic and susceptible to abstraction by any base present in the reaction mixture.[4][5] This proton removal leads to the formation of a planar, achiral enolate, which can subsequently re-protonate from either face, resulting in a mixture of L- and D-isomers—a process known as racemization.[5]
The most well-studied pathway for this loss of stereochemistry proceeds through a 5(4H)-oxazolone intermediate.[6][7] This planar structure readily loses its chiral information, and its subsequent reaction with the amine component yields a racemic mixture.
Caption: The primary mechanism of racemization during peptide coupling.
The Role of Additives: Intercepting the Path to Racemization
To circumvent this problem, coupling additives were introduced. These reagents, such as HOBt and HOPO, function by rapidly intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide.[8][9] This interception forms a new active ester intermediate (e.g., an OBt or OPO ester). This active ester is significantly more stable than the O-acylisourea and less prone to cyclizing into the racemization-prone oxazolone, yet it remains sufficiently reactive to couple efficiently with the incoming amine group to form the desired peptide bond.[6][10]
A Comparative Analysis: HOBt vs. HOPO
For decades, HOBt has been the most popular additive used in conjunction with carbodiimides.[3] Its ability to form the benzotriazolyl active ester effectively suppresses racemization and improves coupling efficiency.[6][10][11] However, the utility of HOBt is shadowed by a significant safety concern: in its anhydrous form, HOBt is classified as an explosive, which has prompted regulatory restrictions and a search for safer alternatives.[3][12]
HOPO has emerged as a highly effective substitute for HOBt.[13][14] Structurally distinct from benzotriazoles, HOPO offers robust racemization suppression. A key advantage of HOPO is its solubility profile; its water solubility makes it particularly effective in the two-phase solvent systems often used in solution-phase peptide synthesis, where HOBt may show poor solubility and reduced efficacy.[15][16] Crucially, HOPO does not carry the same explosive risk as HOBt, making it an inherently safer reagent for the laboratory.[12]
Caption: Comparative mechanisms of HOBt and HOPO in peptide coupling.
Quantitative Showdown: Experimental Evidence
The true measure of an additive's performance lies in quantitative data. A study by Ho et al. provided a direct comparison of HOBt and HOPO in a carbodiimide-mediated coupling reaction known to be susceptible to racemization: the coupling of Z-Phe-Val-OH to H-Pro-OBu-t. The extent of racemization was determined by quantifying the formation of the undesired Z-L-Phe-D-Val-L-Pro-OBu-t diastereomer via HPLC.
Table 1: Comparison of Racemization Levels in the Synthesis of Z-Phe-Val-Pro-OBu-t
| Additive | Solvent System | Yield (%) | Racemization (% D-Val) |
|---|---|---|---|
| None | Dichloromethane/Water | ~50 | 15-30 |
| HOBt | Dichloromethane/Water | 95 | 1.1 |
| HOPO | Dichloromethane/Water | 96 | 0.5 |
| HOBt | i-PrOAc/Water | 75 | 5.5 |
| HOPO | i-PrOAc/Water | 95 | 0.6 |
Data synthesized from Ho, G.J., et al. (1995). J. Org. Chem.[15]
The data clearly demonstrates that under these challenging conditions, HOPO is superior to HOBt in suppressing racemization, particularly in the less conventional i-PrOAc/water system where HOBt's poor solubility hampers its effectiveness.
A Self-Validating Experimental Protocol
To allow researchers to validate these findings, we provide a robust, self-validating protocol for assessing racemization. The method relies on the synthesis of a model tripeptide and subsequent analysis by reversed-phase HPLC (RP-HPLC), which can separate the desired L-L diastereomer from the racemized L-D product.[17][18]
Caption: Workflow for comparative assessment of racemization suppression.
Part A: Peptide Coupling (Model: Z-Phe-Val-OMe)
-
Rationale: Phenylalanine is an amino acid known to be susceptible to racemization, making it an excellent model for these studies.
-
In two separate reaction vessels, dissolve N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) (1.0 eq) and L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq) in dichloromethane (DCM).
-
To each vessel, add a tertiary base such as N,N-diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt.
-
To Vessel 1: Add HOBt (1.1 eq).
-
To Vessel 2: Add HOPO (1.1 eq).
-
Cool both vessels to 0°C in an ice bath.
-
To each vessel, add EDC·HCl (1.1 eq) and allow the reactions to slowly warm to room temperature while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Part B: Product Workup
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide product.
Part C: HPLC Analysis for Racemization
-
Rationale: Diastereomers have different physical properties and can often be separated on a standard achiral RP-HPLC column without the need for a chiral stationary phase.[18][19]
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: Dissolve a small amount of the crude product from each reaction in the mobile phase. Inject onto the HPLC. The desired Z-L-Phe-L-Val-OMe will elute as a major peak. If racemization has occurred, a second, smaller peak corresponding to the Z-L-Phe-D-Val-OMe diastereomer will be observed. The percentage of racemization is calculated by integrating the peak areas: % Racemization = [Area(L-D Peak) / (Area(L-L Peak) + Area(L-D Peak))] * 100.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, we offer the following recommendations:
-
Prioritize Safety: Given the explosive hazard associated with anhydrous HOBt, HOPO should be considered as a primary replacement to enhance laboratory safety without compromising chemical efficiency.
-
Optimize for Solubility: In solution-phase syntheses, particularly those employing two-phase systems or solvents where HOBt has limited solubility, HOPO is the superior choice to ensure high yields and minimal racemization.
-
Validate for Critical Couplings: For fragment condensations or couplings involving racemization-prone residues (e.g., His, Cys, Phe), performing a small-scale comparison study as outlined above is a prudent step to ensure the highest possible stereochemical purity of the final product.
By adopting advanced reagents like HOPO, the field of peptide synthesis can continue to advance, producing complex and delicate molecules with the high fidelity required for next-generation therapeutics.
References
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AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
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Fiveable. HOBt Definition. Available from: [Link]
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ResearchGate. What is coupling reagents in peptide synthesis? Available from: [Link]
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El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
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SlideShare. (2016). Racemization in peptide synthesis. Available from: [Link]
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AAPPTec. (2021). Carbodiimides and Additives. Available from: [Link]
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Wikipedia. Carbodiimide. Available from: [Link]
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Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591. Available from: [Link]
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Amerigo Scientific. 2-Pyridinol 1-oxide (≥98.0% (N)). Available from: [Link]
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Luxembourg Bio Technologies. Coupling Reagents. Available from: [Link]
-
YouTube. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. Available from: [Link]
-
YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available from: [Link]
- Houben-Weyl. (2004). 7.4 Racemization Assays. In Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Kovacs, J., et al. (1971). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 48(8), 553. Available from: [Link]
-
Ho, G. J., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(11), 3569–3570. Available from: [Link]
-
Luxembourg Bio Technologies. HOPO CAS: 13161-30-3 | 2-Hydroxypyridine-N-oxide. Available from: [Link]
-
Riester, D., et al. (2003). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 75(15), 3913-3919. Available from: [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available from: [Link]
-
ResearchGate. (2012). Peptide Diastereomers, Separation of. Available from: [Link]
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ResearchGate. Peptide Racemization. Available from: [Link]
-
Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(22), 1899–1905. Available from: [Link]
-
University of New Hampshire. (2021). Methodizing HPLC for Stereoisomeric peptide analysis. Available from: [Link]
-
Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Enzymology, 289, 438-447. Available from: [Link]
-
Valentine, S. J., et al. (1997). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Journal of the American Society for Mass Spectrometry, 8(9), 954-961. Available from: [Link]
-
Boehm, T. M., & Bada, J. L. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Proceedings of the National Academy of Sciences, 81(16), 5263-5266. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 2-Pyridinol-1-oxide Metal Complexes
Welcome, researchers and drug development professionals. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for validating the structure of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide, or HOPO) metal complexes. As a versatile bidentate chelating agent, HOPO forms stable complexes crucial in fields from medicinal chemistry to materials science.[1][2][3] Rigorous structural validation is paramount to understanding and predicting the behavior of these compounds.
This document eschews a rigid template. Instead, it presents a logical workflow that mirrors the process of discovery and validation in a research setting. We begin with the definitive, solid-state structure and then explore the complementary solution-state techniques that provide a holistic understanding of the complex's identity, integrity, and behavior.
The Foundational Pillar: Single-Crystal X-ray Diffraction
For unambiguous, absolute structure determination of a crystalline material, single-crystal X-ray diffraction (XRD) is the gold standard.[4][5] It provides a precise three-dimensional map of electron density, from which we can determine atomic positions, bond lengths, bond angles, and the overall coordination geometry.[6] This technique is not merely a characterization step; it is the foundational evidence upon which all other data are interpreted.
The causality for choosing XRD first is simple: it minimizes ambiguity. Spectroscopic data can sometimes be interpreted in multiple ways, but a high-quality crystal structure provides a definitive answer for the solid state.
Case Study: The Structure of a Ni(II)-HOPO Complex
A well-characterized example is an ammonium (Δ/Λ)-cis,cis,cis-(bis(isothiocyanato)(bis(2-pyridinolate-1-oxide)-κ²O,O')nickelate(II) dihydrate complex.[7] X-ray diffraction studies revealed a distorted octahedral geometry around the central Ni(II) ion. The 2-hydroxypyridine-N-oxide ligand acts as a bidentate chelator, coordinating through the exocyclic oxygen of the deprotonated hydroxyl group and the oxygen of the N-oxide group.[7][8]
| Parameter | Reported Value (from Cu Kα Data)[7] | Significance |
| Coordination Geometry | Distorted Octahedral | Confirms the six-coordinate nature of the Ni(II) center. |
| Ni-O (N-oxide) distance | ~2.05 Å | Confirms direct bonding between Ni and the N-oxide oxygen. |
| Ni-O (hydroxyl) distance | ~2.04 Å | Confirms direct bonding between Ni and the deprotonated hydroxyl oxygen. |
| O-Ni-O (bite angle) | ~81° | Characteristic of the five-membered chelate ring formed by the HOPO ligand. |
| Ligand Planarity | Highly Planar | The pyridine rings of the HOPO ligands are highly planar.[7] |
This crystallographic data serves as our structural hypothesis. The goal of the subsequent spectroscopic techniques is to find evidence consistent with this established solid-state structure and to probe the complex's integrity in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Critical Step) : The prerequisite for XRD is a high-quality single crystal. This is often the most challenging step.[9][10]
-
Method : Slow evaporation of a saturated solution is a common starting point. Dissolve the purified complex in a suitable solvent (e.g., water, ethanol) and allow the solvent to evaporate slowly in a loosely capped vial.[11]
-
Rationale : Slow crystal growth is essential to minimize defects and inclusions in the crystal lattice, which would otherwise degrade the quality of the diffraction pattern.[9]
-
-
Crystal Mounting : Carefully select a well-formed, defect-free crystal (typically <0.5 mm) under a microscope and mount it on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer, cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam.[8] The instrument rotates the crystal while recording the intensities and positions of the diffracted X-rays.[5]
-
Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell dimensions and space group.[6] Computational software is then used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions.[5]
Probing the Structure in Solution: A Spectroscopic Triad
While XRD is definitive for the solid state, the behavior of complexes in solution—where most biological and catalytic applications occur—requires spectroscopic validation. We employ a combination of NMR, IR, and Mass Spectrometry to confirm that the structure persists in solution and to understand its electronic properties.
Caption: Multi-technique workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms in a molecule.[4] For this compound complexes, ¹H and ¹³C NMR are indispensable. However, the experimental approach is fundamentally dictated by the electronic nature of the metal ion.
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A Comparative Guide to 2-Pyridinol-1-oxide-Based Sensors for Selective Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical sensing, the demand for highly selective and sensitive detection of specific metal ions is paramount, particularly in environmental monitoring, nuclear waste management, and pharmaceutical development. Among the promising candidates for achieving such selectivity are sensors based on 2-Pyridinol-1-oxide (HOPO). This guide provides an in-depth technical comparison of HOPO-based sensors, focusing on their cross-reactivity and performance against alternative sensing technologies, supported by experimental data and established methodologies.
The Foundational Chemistry of this compound in Sensing
This compound, a heterocyclic compound, owes its sensing capabilities to its potent bidentate chelating nature. The deprotonated form of HOPO coordinates with metal ions through the oxygen atoms of both the pyridinol and the N-oxide groups, forming a stable five-membered ring. This strong and often highly specific interaction with certain metal ions forms the basis of its application in electrochemical and fluorescent sensors. The stability and selectivity of these complexes are influenced by factors such as the ionic radius, charge, and coordination geometry of the target metal ion.
The primary application of HOPO-based sensors lies in the detection of f-block elements, namely lanthanides and actinides, which are of significant interest in nuclear fuel cycle monitoring and medical imaging. The unique electronic structure of these elements leads to strong coordination with the hard oxygen donor atoms of the HOPO ligand.
Cross-Reactivity: The Litmus Test for Sensor Performance
A sensor's utility is fundamentally defined by its ability to selectively detect a target analyte in a complex matrix. Cross-reactivity, the phenomenon where a sensor responds to non-target species, is a critical parameter that must be rigorously evaluated. For HOPO-based sensors, this involves assessing their response to a panel of potentially interfering metal ions that may coexist with the target analyte in a given sample.
Experimental Protocol for Evaluating Cross-Reactivity of a HOPO-Based Electrochemical Sensor
The following protocol outlines a systematic approach to determine the cross-reactivity of a this compound-modified electrode, for instance, one designed for Europium (Eu³⁺) detection.
Objective: To quantify the selectivity of the HOPO-based sensor towards Eu³⁺ in the presence of various interfering metal ions.
Materials:
-
This compound modified working electrode (e.g., gold electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
-
Standard solutions of Eu³⁺ and interfering ions (e.g., other lanthanides, transition metals like Cu²⁺, Ni²⁺, and common matrix ions like Na⁺, K⁺, Ca²⁺, Mg²⁺)
-
Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0)
Methodology: The Matched Potential Method (MPM)
The Matched Potential Method is a widely accepted technique for determining the potentiometric selectivity coefficients of ion-selective electrodes.
Step-by-Step Procedure:
-
Conditioning: The HOPO-modified electrode is conditioned in a solution of the primary ion (Eu³⁺) until a stable potential is achieved.
-
Initial Measurement: The potential of the electrode is measured in a known concentration of the primary ion solution (e.g., 1 µM Eu³⁺).
-
Introduction of Interfering Ion: A known concentration of the interfering ion is added to a separate, fresh solution of the primary ion at the initial concentration.
-
Potential Matching: The concentration of the primary ion in this mixed solution is then increased until the potential of the electrode matches the initial potential measured in step 2.
-
Calculation of Selectivity Coefficient: The potentiometric selectivity coefficient, KpotEu,J, is calculated using the following equation:
KpotEu,J = (a'Eu - aEu) / aJ
where:
-
a'Eu is the activity of Eu³⁺ in the mixed solution after potential matching.
-
aEu is the initial activity of Eu³⁺.
-
aJ is the activity of the interfering ion J.
-
Data Interpretation:
A smaller KpotEu,J value signifies higher selectivity for Eu³⁺ over the interfering ion J. A value much less than 1 indicates that the sensor is significantly more responsive to the primary ion.
Comparative Analysis: HOPO-Sensors vs. The Alternatives
The performance of this compound-based sensors must be contextualized by comparing them to other available technologies for the detection of target ions like uranium and lanthanides.
| Sensor Type | Principle of Operation | Selectivity | Advantages | Disadvantages |
| This compound (HOPO) Based Sensors | Chelation of metal ions by the HOPO ligand, leading to a change in electrochemical or optical signal. | High for f-block elements (lanthanides and actinides) due to strong coordination with hard oxygen donors. | Good stability, relatively simple fabrication, potential for high selectivity. | Limited quantitative cross-reactivity data available in public literature for specific sensors. |
| DNAzyme-Based Sensors | Catalytic cleavage of a DNA substrate in the presence of a specific metal ion cofactor, leading to a fluorescent or colorimetric signal.[1] | Can be engineered for very high selectivity for a specific metal ion through in vitro selection.[1] | Extremely high selectivity and sensitivity can be achieved.[1] | Can be sensitive to pH and temperature changes, potential for degradation by nucleases. |
| Optical Fiber Sensors | A specific receptor layer for the target ion is immobilized on an optical fiber, and binding events are detected via changes in light propagation (e.g., surface plasmon resonance).[2] | Selectivity is determined by the chosen receptor layer. | Capable of remote and in-situ measurements, can be multiplexed.[2] | Receptor layer stability and potential for non-specific binding can be challenges. |
| Ion-Imprinted Polymer (IIP) Sensors | Polymers are created with template-shaped cavities that are specific to the target ion, leading to selective rebinding. | Can be designed for high selectivity for a target ion. | High stability, reusability. | Synthesis of highly selective IIPs can be complex, and template leakage can be an issue. |
Visualizing the Workflow and Sensing Mechanism
To better understand the processes involved in evaluating and utilizing HOPO-based sensors, the following diagrams illustrate the key workflows and principles.
Conclusion and Future Outlook
Sensors based on this compound present a compelling platform for the selective detection of f-block elements and other metal ions. Their robust coordination chemistry and the stability of the resulting complexes are significant advantages. However, to fully realize their potential and facilitate their adoption in critical applications, a more extensive and publicly available body of quantitative cross-reactivity data is essential. Future research should focus on systematic interference studies for a wide range of analytes and the development of standardized testing protocols. By rigorously characterizing their selectivity, the scientific community can confidently deploy HOPO-based sensors as reliable and powerful tools in analytical chemistry.
References
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Cruickshank, L., et al. (2015). Rare Elements Electrochemistry: The Development of a Novel Electrochemical Sensor for the Rapid Detection of Europium in Environmental Samples Using Gold Electrode Modified with this compound. Analytical Sciences, 31(7), 623-7. [Link]
- Lu, Y., & Liu, J. (2007). A Catalytic Beacon Sensor for Uranium with Parts-per-Trillion Sensitivity and Millionfold Selectivity. Journal of the American Chemical Society, 129(36), 11156–11157.
- Citterio, D., et al. (2005). A Cross-Reactive Sensor Array for Metal Ion Sensing Based on Fluorescent SAMs. Sensors, 5(4-5), 256-268.
- Umezawa, Y., et al. (2000). Potentiometric selectivity coefficients of ion-selective electrodes. Part I. Inorganic cations. Pure and Applied Chemistry, 72(10), 1851-2082.
- Umezawa, Y., et al. (2002). Potentiometric selectivity coefficients of ion-selective electrodes: Part II. Inorganic anions. Pure and Applied Chemistry, 74(6), 923-994.
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NIH. (2010). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. PubMed Central. [Link]
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NIH. (2016). Highly Sensitive and Selective Colorimetric Sensors for Uranyl (UO22+): Development and Comparison of Labeled and Label-Free DNAzyme-Gold Nanoparticle Systems. [Link]
-
Sciforum. (2022). An optical fiber sensor system for uranium detection in water. [Link]
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Introduction: Unveiling the Versatility of 2-Pyridinol-1-oxide
An In-Depth Comparative Guide to the Applications of 2-Pyridinol-1-oxide
This compound, also known as 2-hydroxypyridine-N-oxide (HOPO), is a heterocyclic organic compound with a unique molecular architecture that bestows upon it a wide range of functionalities.[1][2] Its structure features a pyridine ring with a hydroxyl group at the 2-position and an N-oxide functional group, leading to tautomeric equilibrium between the 1-hydroxy-2(1H)-pyridinone and 2-hydroxypyridine-N-oxide forms. This structural versatility is central to its utility across diverse scientific domains, from pharmaceutical development and organic synthesis to coordination chemistry and materials science.[1][3]
This guide provides a comprehensive review of the primary applications of this compound, offering an objective comparison with common alternatives, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with a deep, field-proven understanding of where and why HOPO excels.
Core Properties and Molecular Structure
The key to HOPO's broad applicability lies in its ability to act as a potent bidentate chelating agent, a stable ligand for transition metals, and an effective coupling reagent in organic reactions.[4][5][6]
| Property | Value | Source |
| CAS Number | 13161-30-3 | [5] |
| Molecular Formula | C₅H₅NO₂ | [5] |
| Molecular Weight | 111.10 g/mol | [5] |
| Appearance | Off-White to Light Yellow Solid | [7] |
| Melting Point | 147-152 °C | [5] |
The tautomeric nature of HOPO is a critical feature of its chemistry, allowing it to adapt its bonding characteristics to different chemical environments.
Caption: Tautomeric equilibrium of this compound.
Application I: Metal Ion Chelation
One of the most significant applications of HOPO and its derivatives is their function as powerful chelating agents, particularly for hard metal ions like iron (Fe³⁺) and aluminum (Al³⁺).[3][4][8] This property is crucial for applications in medicine, such as treating iron overload conditions, and in environmental science for metal remediation.[9][10]
Comparative Analysis: HOPO vs. Clinically Used Iron Chelators
The clinical standard for treating iron overload has long been Desferrioxamine (DFO), with Deferiprone being a key orally active alternative.[9][10] Experimental studies have demonstrated that HOPO derivatives can be highly effective in mobilizing iron from biological stores.
A seminal study compared the ability of HOPO derivatives to remove iron from human transferrin (the primary iron-transport protein) and horse spleen ferritin (an iron-storage protein) at physiological pH (7.4) against Desferrioxamine.[9]
| Compound | Iron Removal from Transferrin | Iron Removal from Ferritin | Key Finding |
| 2-Hydroxypyridine-N-oxide | Higher than DFO | Slower initial rate, but sustained removal | Demonstrates fundamental efficacy of the scaffold.[9] |
| 2,4-dihydroxypyridine-N-oxide | Higher than DFO | Slower initial rate, but sustained removal | Comparable in vivo iron excretion to DFO in iron-loaded mice.[9] |
| Desferrioxamine (DFO) | Baseline | Baseline | Clinically used standard, but requires subcutaneous administration.[9][10] |
| Deferiprone (Alternative) | N/A (in this study) | N/A (in this study) | An orally active 3-hydroxy-4-pyridone, structurally related to HOPO, used clinically.[11][12] |
Expert Interpretation: The data strongly suggest that the 2-hydroxypyridine-N-oxide scaffold is a highly promising platform for developing new iron chelators.[9] The ability of these compounds to remove iron from transferrin more effectively than DFO is particularly noteworthy.[9] Furthermore, the in vivo efficacy of 2,4-dihydroxypyridine-N-oxide highlights the therapeutic potential of this class of molecules for treating diseases of iron imbalance.[9][13] The success of the related pyridone structure in Deferiprone further validates this chemical class as a source of effective, orally active metal chelators.[10]
Caption: Bidentate chelation of a metal ion (Fe³⁺) by HOPO.
Application II: Peptide Synthesis and Organic Chemistry
In the realm of organic synthesis, this compound is recognized as a highly effective peptide coupling agent, often used as a substitute for 1-Hydroxybenzotriazole (HOBt).[6][14] Its primary role is to act as an additive in carbodiimide-mediated coupling reactions, where it minimizes side reactions and, most critically, suppresses racemization of the amino acid residues.
Comparative Analysis: HOPO vs. HOBt
| Feature | This compound (HOPO) | 1-Hydroxybenzotriazole (HOBt) |
| Primary Function | Forms activated esters to facilitate amide bond formation. | Forms activated esters to facilitate amide bond formation. |
| Racemization Suppression | Highly effective, particularly in efficient biphasic protocols.[14] | Effective, but can be less efficient under certain conditions. |
| Safety Profile | Considered a hazardous substance (irritant).[15] Not explosive. | HOBt is known to have explosive properties, especially in its anhydrous form, posing a significant safety risk. |
| Protocol Advantage | Enables simple and efficient biphasic (e.g., CH₂Cl₂/water) coupling protocols with EDC, leading to high yields and low racemization.[14] | Typically used in standard single-phase organic solvents. |
Expert Interpretation: The most compelling advantage of HOPO over HOBt is safety. The explosive nature of HOBt is a major concern in process chemistry and large-scale synthesis. HOPO provides a safer, yet equally effective, alternative. The development of a biphasic coupling protocol using HOPO is a significant process advantage.[14] This method simplifies product isolation and purification by allowing easy separation of water-soluble byproducts, leading to cleaner reactions and higher yields.
Experimental Protocol: Biphasic Peptide Coupling Using HOPO and EDC
This protocol is adapted from the high-yield, low-racemization procedure described for di- and tri-peptide synthesis.[14] The causality behind this choice is the protocol's inherent efficiency and self-validating nature; successful formation of the desired peptide with low epimerization confirms the efficacy of the HOPO additive.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
This compound (HOPO) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Workflow:
Caption: Experimental workflow for biphasic peptide coupling.
Step-by-Step Methodology:
-
Phase 1 (Organic): In a flask, dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in dichloromethane.
-
Phase 2 (Aqueous): In a separate beaker, dissolve the amino acid ester hydrochloride (1.0 eq) in deionized water and neutralize with N-Methylmorpholine (1.0 eq).
-
Combine and Cool: Combine the organic and aqueous phases into a single reaction vessel. The total volume should be roughly a 1:1 ratio of CH₂Cl₂ to water. Begin vigorous stirring to create an emulsion and cool the mixture to 0°C in an ice bath.
-
Initiate Coupling: Add EDC (1.1 eq) to the cold, stirring biphasic mixture.
-
Reaction: Maintain the reaction at 0°C for 1-2 hours, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Retain the organic layer.
-
Washing: Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Validation: Purify the resulting crude peptide by silica gel chromatography or recrystallization. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry. Chiral HPLC is required to confirm that low levels of racemization were achieved, thus validating the protocol's success.
Other Key Applications
Beyond metal chelation and peptide synthesis, HOPO serves as a versatile building block in several other fields.
-
Coordination Chemistry: HOPO acts as a bidentate ligand, binding through its two oxygen atoms to bridge metal centers. This has been used to prepare polymeric metal complexes, such as a 1D linear polymer with Nickel(II), which are of interest in materials science and catalysis.[4][5][7]
-
Analytical Chemistry: Its ability to form stable, often colored, chelate complexes with various metal ions makes it a useful reagent for their detection and quantification in environmental and biological samples.[3] It has been specifically used to fabricate modified gold electrodes for the electrochemical determination of europium.[5][6]
-
Agrochemicals: The compound is used in the formulation of fungicides and herbicides, contributing to crop protection.[1][3] It has also been investigated as a plant growth regulator.[1]
Safety and Toxicological Profile
Conclusion
This compound (HOPO) is a remarkably versatile molecule whose applications are firmly grounded in its unique chemical structure. As a metal chelator, it presents a promising and potentially safer alternative to established drugs for iron overload disorders. In organic synthesis, it stands out as a non-explosive and highly efficient substitute for HOBt in peptide coupling, enabling robust and scalable manufacturing processes. Its utility as a ligand in coordination chemistry further broadens its impact on materials science and catalysis. For researchers and drug development professionals, understanding the comparative advantages of HOPO is key to leveraging its full potential in creating innovative solutions to complex scientific challenges.
References
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Title: 2-Hydroxypyridine-N-Oxide | Source: Pharmaffiliates | URL: [Link]
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A Comparative Guide to the Synthesis of Nirmatrelvir (Paxlovid): Benchmarking the Role of 2-Pyridinol-1-oxide
This guide provides an in-depth technical comparison of synthetic routes for Nirmatrelvir, the active pharmaceutical ingredient (API) in Paxlovid. We will dissect the established Pfizer synthesis, which critically employs 2-Pyridinol-1-oxide (HOPO), and benchmark it against emergent, sustainable alternatives. This analysis is designed for researchers, chemists, and drug development professionals seeking to understand the causality behind synthetic choices and evaluate pathways based on efficiency, scalability, and green chemistry principles.
Introduction: The Synthetic Challenge of Nirmatrelvir
The global urgency of the COVID-19 pandemic necessitated the unprecedentedly rapid development and scale-up of effective oral antiviral therapies.[1][2] Paxlovid, a combination of Nirmatrelvir and Ritonavir, emerged as a leading treatment, reducing the risk of hospitalization or death in high-risk patients significantly.[3][4][5] Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral replication cycle.[6][7]
Its structure, featuring multiple chiral centers and amide bonds, presents a considerable synthetic challenge.[6][8] The rapid progression from laboratory synthesis of milligrams to the production of hundreds of metric tons required a robust, efficient, and highly controlled chemical process.[1][9][10] This guide focuses on a pivotal step in this process—the formation of a key amide bond—and compares the established methodology using this compound against innovative alternative strategies.
The Crucial Role of this compound (HOPO) in Stereochemical Control
The synthesis of Nirmatrelvir involves the coupling of two main fragments, often termed the "western" and "eastern" fragments.[6] The "western fragment" contains a complex bicyclic proline residue linked to L-tert-leucine, while the "eastern fragment" includes a γ-lactam ring that ultimately bears the nitrile "warhead." The coupling of these two fragments via an amide bond is a critical step where stereochemical integrity must be preserved.
In the patented Pfizer synthesis, this crucial amide bond formation is facilitated by the use of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI.HCl) as the coupling agent, with this compound (HOPO) added as a catalytic additive.[6][11][12]
Causality of Experimental Choice: Why HOPO?
The primary function of HOPO in this context is to act as a racemization suppressant.[12][13] During carbodiimide-mediated peptide couplings, the activated carboxylic acid can form an unstable oxazolone intermediate, particularly with sterically hindered amino acids. This intermediate is prone to racemization (epimerization) at the chiral alpha-carbon, which would lead to the formation of an undesired diastereomer of the final drug product, compromising its purity and therapeutic efficacy.[14]
HOPO intercepts the initial O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDCI. This forms a highly reactive HOPO-ester, which then readily reacts with the amine component to form the desired amide bond. This pathway is significantly faster than the competing oxazolone formation, thus minimizing epimerization.[15] HOPO has demonstrated high efficacy in inhibiting side reactions, making it a valuable reagent in complex pharmaceutical synthesis.[13]
The Benchmark: Pfizer's Commercial Synthesis Protocol
The commercial manufacturing process for Nirmatrelvir is a highly optimized, multi-step sequence.[1][2] The core amide coupling step represents a key convergence point in the overall strategy.
Experimental Protocol: EDCI/HOPO Mediated Amide Coupling
-
Reactants:
-
Reagents & Solvents:
-
Procedure (Illustrative):
-
The carboxylic acid fragment (12 ) is dissolved in the chosen solvent (e.g., DMF).
-
HOPO and the amine hydrochloride salt (6 ) are added to the solution.
-
The mixture is cooled, and DIPEA is added to neutralize the hydrochloride salt.
-
EDCI.HCl is added portion-wise to initiate the coupling reaction, and the mixture is stirred until completion.
-
The resulting amide product is then carried forward to the final dehydration step to form the nitrile warhead, yielding Nirmatrelvir.[11][12]
-
This method proved to be robust and scalable, delivering the desired product with high diastereomeric purity and in good yield (e.g., 84% for the coupling step).[11]
Caption: Workflow for the HOPO-mediated amide coupling step.
Comparative Analysis: Alternative & Sustainable Synthetic Strategies
While effective, the reliance on peptide coupling reagents and multi-step processes has prompted research into more sustainable and atom-economical alternatives.[6][16]
Alternative 1: Chemoenzymatic Multicomponent Synthesis
A novel approach utilizes a highly diastereoselective Ugi-type three-component reaction.[6][12] This strategy avoids traditional coupling reagents entirely.
-
Core Concept: This route combines an N-trifluoroacetyl-tert-leucine, a chiral bicyclic imine, and an isocyanide in a one-pot reaction to assemble the core of Nirmatrelvir.[6] The crucial chiral imine is generated with exceptional enantiomeric excess (>99%) using a monoamine oxidase (MAO-N) biocatalyst.[12][17]
-
Advantages: This chemoenzymatic method is highly atom-economical, avoids transition metals, and bypasses the need for peptide coupling agents, representing a greener synthetic pathway.[17]
-
Experimental Workflow:
-
Enzymatic desymmetrization of a meso-pyrrolidine using MAO-N to produce a chiral bicyclic imine.
-
In-situ generation of the free imine from its bisulfite adduct.
-
A three-component Ugi reaction with the other two fragments to yield the Nirmatrelvir backbone.
-
Caption: Chemoenzymatic multicomponent synthesis pathway.
Alternative 2: Green Coupling with Propylphosphonic Anhydride (T3P®)
A one-pot synthesis has been developed that utilizes T3P®, a greener and highly efficient coupling reagent.[18][19]
-
Core Concept: This process telescopes multiple steps into a single reaction vessel. T3P® is used to activate both carboxylic acid intermediates sequentially for the two necessary amide bond formations.[18]
-
Advantages: This route significantly reduces the step count ("pot economy"), leading to a lower carbon footprint, minimal solvent use, and reduced energy consumption.[18][19] The byproducts of T3P® are non-toxic and water-soluble, simplifying purification. The overall yield is comparable to the commercial process.[18]
-
Experimental Workflow:
-
Activation of the first carboxylic acid with T3P® followed by coupling with the bicyclic proline fragment.
-
Without isolation, the second carboxylic acid fragment is activated in the same pot with T3P®.
-
Addition of the final amine fragment completes the synthesis.
-
Caption: One-pot synthesis workflow using T3P®.
Alternative 3: Sustainable Thioester-Mediated Amide Formation
To circumvent common coupling reagents and harsh dehydrating agents like the Burgess reagent, a sustainable synthesis using thioester intermediates has been developed.[16][20]
-
Core Concept: Carboxylic acids are converted to activated thioesters. These intermediates react cleanly with amines to form amide bonds without the risk of epimerization and without requiring traditional coupling additives.[20]
-
Advantages: This 7-step, 3-pot synthesis achieves a high overall yield (70%) and completely avoids peptide coupling reagents and the Burgess reagent (often used for the final dehydration to nitrile), making it a significantly greener process.[16][20]
-
Experimental Workflow:
-
The N-Boc-L-tert-leucine is converted to an activated thioester.
-
Coupling with the bicyclic proline fragment, followed by saponification, yields the "western fragment" acid.
-
This acid is then converted to a second thioester intermediate.
-
The final coupling with the "eastern fragment" amine yields the Nirmatrelvir precursor.
-
Caption: Sustainable synthesis via thioester intermediates.
Data-Driven Performance Comparison
| Metric | Pfizer Synthesis (HOPO) | Chemoenzymatic (Ugi) | Green Coupling (T3P®) | Sustainable (Thioester) |
| Overall Yield | ~62% (commercial process)[18] | 46%[12] | 64%[18] | 70%[16][20] |
| Key Coupling Step | EDCI / HOPO | Ugi 3-Component Reaction | T3P® | Thioester Aminolysis |
| Pot/Step Economy | Multi-step, multi-pot[1] | 6 steps[12] | 1-Pot Process[18][19] | 7 steps, 3-pot[16][20] |
| Racemization Control | Excellent (via HOPO)[12] | Excellent (Diastereoselective)[12] | Excellent (No epimerization)[20] | Excellent (No epimerization)[20] |
| Green Principles | Uses coupling reagents | High atom economy, biocatalysis[17] | Green reagent, less waste[18] | Avoids coupling/dehydrating agents[20] |
| Scalability | Proven at >100 metric ton scale[1][2] | Demonstrated at lab scale | Demonstrated at lab scale | Demonstrated at lab scale |
Conclusion and Future Outlook
The Pfizer synthesis of Nirmatrelvir, utilizing this compound (HOPO) as a key additive, stands as a testament to rapid, effective process chemistry. It is a robust and proven method for large-scale manufacturing that masterfully controls the critical stereochemistry of the molecule.[1]
However, the field of synthetic chemistry is continuously evolving toward greener and more efficient methodologies. Alternative strategies, particularly the 1-pot synthesis using T3P® and the sustainable route employing thioester intermediates, present compelling advantages.[18][20] They offer higher overall yields, reduce waste, and enhance pot economy, which could translate to lower manufacturing costs and a reduced environmental footprint. The chemoenzymatic route, while currently lower in overall yield, showcases the power of combining biocatalysis and multicomponent reactions to build molecular complexity efficiently.[6][17]
The choice of a synthetic route for a global pharmaceutical like Paxlovid involves a complex balance of established validation, scalability, cost of goods, and environmental impact. While the HOPO-based method is the current industrial benchmark, these alternative pathways provide a clear roadmap for the next generation of more sustainable and efficient syntheses, crucial for ensuring broad and affordable access to life-saving medicines.
References
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Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. (2022, August 30). NIH. Retrieved from [Link]
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Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. (2023, March 29). PMC. Retrieved from [Link]
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Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. (2022, August 18). CSIRO Publishing. Retrieved from [Link]
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Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. (n.d.). ResearchGate. Retrieved from [Link]
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Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. (2023, March 29). ACS Central Science (ACS Publications). Retrieved from [Link]
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Chemoenzymatic Multicomponent Synthesis of Nirmatrelvir. (2022, June 26). ChemRxiv. Retrieved from [Link]
-
Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. (2023, August 9). ResearchGate. Retrieved from [Link]
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024, February 2). PMC - NIH. Retrieved from [Link]
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A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. (2022, December 7). Organic Letters (ACS Publications). Retrieved from [Link]
-
A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. (n.d.). ChemRxiv. Retrieved from [Link]
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A sustainable synthesis of the SARS-CoV-2 M inhibitor nirmatrelvir, the active ingredient in Paxlovid. (2022, November 26). ResearchGate. Retrieved from [Link]
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The unprecedented Paxlovid journey from milligrams to millions of patient doses during the Covid-19 pandemic. (2024, March 20). NIH. Retrieved from [Link]
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Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. (n.d.). ResearchGate. Retrieved from [Link]
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Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023, December 16). ACS Publications. Retrieved from [Link]
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Who holds the patent for Ritonavir/Nirmatrelvir? (2024, March 17). Patsnap Synapse. Retrieved from [Link]
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(Open Access) A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid (2022). (n.d.). SciSpace. Retrieved from [Link]
-
A 1-pot synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the key ingredient in Paxlovid. (2022, September 12). ResearchGate. Retrieved from [Link]
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Paxlovid Patent Landscape. (2022, February 16). Public Citizen. Retrieved from [Link]
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Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Stack Exchange. Retrieved from [Link]
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Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023, December 16). ACS Publications. Retrieved from [Link]
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Pfizer's Paxlovid Needs Careful Couplings. (2023, July 18). YouTube. Retrieved from [Link]
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Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. (2022, July 7). ResearchGate. Retrieved from [Link]
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The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024, February 2). ResearchGate. Retrieved from [Link]
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The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (n.d.). OUCI. Retrieved from [Link]
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Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. (n.d.). Semantic Scholar. Retrieved from [Link]
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A Comparative Guide to 2-Pyridinol-1-oxide (HOPO) Derivatives as Superior Chelating Agents
For decades, the challenge of effective radionuclide decorporation—the removal of incorporated radioactive elements from the body—has been a critical focus in radiochemistry and toxicology. Similarly, the separation of chemically similar f-block elements remains a significant hurdle in nuclear fuel reprocessing and waste management. The limitations of traditional chelating agents, such as diethylenetriaminepentaacetic acid (DTPA), have driven the search for more effective and less toxic alternatives. This guide provides an in-depth evaluation of 2-pyridinol-1-oxide (HOPO) derivatives, a class of reagents demonstrating significant improvements in binding affinity, selectivity, and in vivo efficacy. We will explore the mechanistic basis for their superiority and provide the experimental data to support these claims.
The Imperative for Better Chelators: Limitations of the Gold Standard
DTPA has been the cornerstone of actinide decorporation therapy for over 40 years. However, its efficacy is hampered by several factors. As a polyaminocarboxylate, DTPA is a non-specific chelator, meaning it also binds to and depletes essential endogenous metal ions like zinc and manganese. This lack of selectivity leads to dose-limiting toxicity. Furthermore, DTPA is only effective when administered shortly after internal contamination and shows limited efficacy for certain radionuclides like plutonium(IV) under physiological conditions. These drawbacks have fueled the quest for chelators with higher affinity and greater selectivity for actinides.
This compound (HOPO): A Superior Scaffold for Actinide and Lanthanide Chelation
Enter the this compound (HOPO) ligands. These compounds have emerged as exceptionally promising reagents due to a combination of favorable electronic and structural properties. The HOPO moiety is a bidentate chelating unit that, when incorporated into multi-ligand scaffolds, exhibits a remarkable affinity for hard metal cations like the actinides and lanthanides.
The key to their effectiveness lies in the hard-soft acid-base (HSAB) principle. The negatively charged oxygen atoms of the HOPO group are hard bases, making them electronically well-suited to bind with the hard acid character of actinide and lanthanide ions. Structural studies have confirmed that multidentate HOPO ligands can effectively saturate the coordination sphere of these large metal ions, leading to the formation of highly stable complexes. This high stability is crucial for effectively sequestering the radionuclide and facilitating its excretion from the body.
Performance Comparison: HOPO Derivatives vs. DTPA
The superiority of HOPO derivatives is not merely theoretical. Extensive in vivo studies have demonstrated their enhanced efficacy in removing actinide contaminants compared to DTPA. The data presented below summarizes key findings from studies in animal models.
| Compound | Radionuclide | Administration Route | Efficacy (% of DTPA) | Key Findings |
| 3,4,3-LI(1,2-HOPO) | Plutonium-238 (Pu) | Intraperitoneal | >1000% | Significantly more effective than DTPA at removing Pu from major organs. |
| 3,4,3-LI(1,2-HOPO) | Americium-241 (Am) | Intraperitoneal | >1000% | Showed unprecedented efficacy in removing Am, for which DTPA has limited effectiveness. |
| 5-LIO(Me-3,2-HOPO) | Neptunium-237 (Np) | Oral | High | Orally active formulation demonstrated high efficacy, a major advantage over injectable DTPA. |
| 5-LIO(Me-3,2-HOPO) | Uranium-233 (U) | Oral | High | Effective at decorporating uranium, showcasing broad-spectrum potential. |
As the data indicates, HOPO derivatives like 3,4,3-LI(1,2-HOPO) and the orally available 5-LIO(Me-3,2-HOPO) consistently outperform the standard of care, DTPA, often by an order of magnitude. This enhanced performance is directly attributable to their higher binding affinity and selectivity for actinides.
Experimental Protocol: In Vivo Evaluation of a Novel HOPO Derivative for Pu-238 Decorporation
To provide a framework for the evaluation of new HOPO candidates, we present a generalized in vivo experimental workflow. This protocol is designed to be a self-validating system, incorporating necessary controls for a robust assessment.
Objective: To determine the efficacy of a novel HOPO derivative in promoting the excretion of Plutonium-238 from a rodent model and compare its performance against Ca-DTPA.
Materials:
-
Test Compound (e.g., 3,4,3-LI(1,2-HOPO))
-
Positive Control: Ca-DTPA solution
-
Negative Control: Saline solution
-
Pu-238 citrate solution
-
Male Wistar rats (8-10 weeks old)
-
Metabolic cages for separate collection of urine and feces
-
Gamma counter or liquid scintillation counter
Workflow Diagram:
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 2-Pyridinol-1-oxide
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, logic-driven protocol for the safe disposal of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide or HOPO), a versatile chelating agent and pharmaceutical intermediate.[1][2] Our objective is to move beyond simple checklists, offering a framework that ensures every step is understood, validated, and executed with the highest degree of safety.
Core Hazard Assessment & Risk Mitigation
Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound is a combustible solid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[3][4][5] While it burns, it does so with difficulty; however, the fine dust associated with the solid can form explosive mixtures in the air, a critical consideration when handling bulk quantities or cleaning spills.[3]
The primary causality for stringent disposal protocols stems from these hazards and its incompatibility with strong oxidizing agents, which can create a risk of ignition.[3][4] All waste must be managed in accordance with local, state, and federal regulations, as this compound is classified as a hazardous substance.[3][4]
For immediate reference, the essential safety data is summarized below.
| Parameter | Description | Primary Rationale & Source(s) |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | Prevents accidental poisoning and injury from contact or inhalation.[4][5][6] |
| Physical Hazards | Combustible Solid; Dust may form explosive mixtures with air. | Mitigates fire and explosion risk during handling and storage.[3] |
| Primary Incompatibilities | Strong Oxidizing Agents (e.g., nitrates, perchlorates, oxidizing acids). | Avoids potential for ignition and uncontrolled chemical reactions.[3][4] |
| Combustion Products | Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx). | Highlights the hazardous nature of fumes in a fire scenario, necessitating proper respiratory protection for emergency responders.[3][4] |
| Waste Classification | Hazardous Chemical Waste. | Ensures the waste stream enters the correct, regulated disposal pathway, preventing environmental contamination.[7] |
Personnel Protection & Engineering Controls: A Self-Validating System
Your safety, and that of your colleagues, is paramount. The personal protective equipment (PPE) and engineering controls listed below constitute a self-validating safety system. If any component is missing or malfunctioning, the procedure must be halted.
Required Engineering Controls:
-
Certified Laboratory Chemical Fume Hood: All handling and packaging of this compound waste, especially in its powdered form, must be conducted within a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of irritating and potentially harmful dust particles.[8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.[3][9] Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes. A face shield should be worn over goggles if there is a significant risk of splashing.
-
Hand Protection: Wear compatible, chemical-resistant gloves.[10] While specific glove types are not always listed, butyl rubber or nitrile gloves are generally appropriate for pyridine derivatives. Always check the manufacturer's compatibility chart.[8]
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[9][10] An apron made of a chemically resistant material like PVC can provide an additional layer of protection.[3]
-
Respiratory Protection: If handling large quantities of waste outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator (e.g., N95) is necessary.[3][10]
Step-by-Step Waste Disposal Protocol
This protocol ensures that this compound waste is handled, segregated, and stored in a manner that is safe, compliant, and logical.
Step 1: Waste Identification and Segregation
-
Action: Identify all waste streams containing this compound. This includes unused or expired reagents, contaminated labware (spatulas, weigh boats), and grossly contaminated PPE.
-
Causality: Proper identification is the cornerstone of waste management. This compound is a hazardous waste and must never be mixed with non-hazardous trash or disposed of down the drain.[3][10] Segregation prevents unintentional chemical reactions and ensures the waste is handled by a qualified disposal facility.
Step 2: Container Selection and Labeling
-
Action: Select a waste container that is in good condition, has a secure, sealable lid, and is made of a chemically compatible material (e.g., high-density polyethylene - HDPE). Attach a completed hazardous waste label as soon as the first particle of waste is added.[8]
-
Causality: A properly sealed and compatible container prevents leaks and exposure. Immediate and accurate labeling is a federal regulatory requirement and is critical for communicating the container's contents and hazards to everyone in the laboratory and to waste handlers.[8]
Step 3: Waste Collection
-
Action: Inside a chemical fume hood, carefully transfer solid this compound waste into the labeled container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust, such as dropping the material from a height.[3]
-
Causality: Performing the transfer in a fume hood contains any dust generated, protecting the operator from respiratory irritation.[4][5] Minimizing dust is a key fire and explosion prevention measure.[3]
Step 4: Decontamination of Empty Containers
-
Action: Empty reagent bottles that once held this compound must be decontaminated before being discarded or recycled. Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Action: Collect all rinsate from this cleaning process into a separate, labeled hazardous waste container for liquid waste. Do not pour the rinsate down the drain. [3]
-
Causality: Residual powder in "empty" containers can still pose a hazard.[3] The triple-rinse procedure ensures the container is thoroughly decontaminated. The rinsate is considered hazardous waste because it is contaminated with the chemical and must be disposed of accordingly to prevent environmental release.
Step 5: Temporary Storage and Final Disposal
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizers.[8]
-
Action: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Safe temporary storage prevents accidents and ensures compliance. Professional disposal services have the facilities, such as high-temperature incinerators, required to destroy the chemical waste safely and in accordance with federal law.[7]
Emergency Protocol: Minor Spill Clean-Up
This protocol is for minor spills (e.g., less than 5 grams) of solid this compound in a controlled laboratory setting. For larger spills, evacuate the area and contact your EHS emergency line.[3]
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill location.
-
Don PPE: At a minimum, don the PPE outlined in Section 2.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or other ignition sources.[3]
-
Contain & Clean:
-
Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial cleanup.
-
Using a plastic dustpan and brush, carefully sweep up the absorbed material. Avoid creating dust.[3]
-
Place the collected material into a properly labeled hazardous waste container.[3][4]
-
-
Decontaminate:
-
Wipe the spill area with a cloth or absorbent pad dampened with soap and water.
-
Place all used cleaning materials (gloves, pads, etc.) into the hazardous waste container.
-
Seal the container.
-
-
Report: Report the incident to your laboratory supervisor or EHS department, as per your institutional policy.
Disposal Logic Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 2-Pyridinol 1-oxide - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - 2-Hydroxypyridine-N-oxide. (2013, September 23). Fisher Scientific.
- Safety Data Sheet - 2-Hydroxypyridine-N-oxide. (2023, August 3). Biosynth.
- 2-Hydroxypyridine-N-oxide - Chem-Impex. (n.d.).
- 125410 - 2-Hydroxypyridine 1-oxide - Safety Data Sheet. (2024, November 4). Labbox.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University.
- SAFETY DATA SHEET - 2-Mercaptopyridine-N-oxide. (n.d.). Fisher Scientific.
- Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. (n.d.). Benchchem.
- 2-Pyridinol 1-oxide. (n.d.). Sigma-Aldrich.
- This compound. (2025, September 25). ChemicalBook.
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- 5. dcfinechemicals.com [dcfinechemicals.com]
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- 10. biosynth.com [biosynth.com]
Mastering the Safe Handling of 2-Pyridinol-1-oxide: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, a deep and practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine-N-oxide), a versatile compound utilized in pharmaceutical synthesis, analytical chemistry, and materials science.[1] Moving beyond a simple checklist, this document elucidates the causality behind safety protocols, empowering you to work with confidence and precision.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the substance's hazard profile is critical. This compound is classified as a hazardous substance and presents several potential risks upon exposure.[2][3]
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Damage: This chemical is a significant eye irritant and can cause serious damage.[4][5]
-
Respiratory Irritation: Inhalation of dust particles can lead to respiratory system irritation.[2][3]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[2]
Other Considerations:
-
Combustible Dust: As a solid, finely ground this compound can form explosive dust clouds in the air.[2]
-
Long-Term Exposure: While data is limited, some sources suggest cumulative effects may result from prolonged exposure, with limited evidence of carcinogenic effects.[2] Pyridines as a class have been shown in animal studies to be a potential cause of cancer.[2]
This knowledge forms the basis for the subsequent personal protective equipment (PPE) and handling protocols. The primary goal is to establish effective barriers to prevent the chemical from coming into contact with your body.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against dust particles and potential splashes. Standard safety glasses are insufficient. |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. Glove selection should be based on breakthrough time and degradation resistance. |
| Body | Laboratory coat, overalls, and a PVC apron when handling larger quantities | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved particulate respirator (e.g., N95) | Essential when handling the solid form to prevent inhalation of dust particles, especially when weighing or transferring the powder.[3][4][6][7] |
A Deeper Dive into Glove Selection
Not all gloves offer the same level of protection. For this compound, it is recommended to use gloves with a protection class of 3 or higher, which corresponds to a breakthrough time of greater than 60 minutes for brief contact.[2] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised.[2] Always inspect gloves for any signs of degradation or punctures before use and wash your hands thoroughly after removing them.
The following diagram illustrates the decision-making process for PPE selection when working with this compound.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust or vapors.
-
Ventilation: Ensure adequate local exhaust ventilation to keep airborne concentrations of the chemical below exposure limits.[2][3]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[3][4]
Weighing and Transferring the Solid
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the previous section, including a particulate respirator.
-
Weighing Technique: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent dust from dispersing into the laboratory environment.
-
Spill Containment: Perform all transfers over a tray or secondary containment to catch any spills.
-
Avoid Dust Generation: Handle the solid gently to minimize the creation of dust. Do not crush or grind the material outside of a controlled environment.[2]
Preparing Solutions
-
Solvent Addition: When preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Closed System: If possible, use a closed system for dissolving the solid to minimize the release of any dust or vapors.
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is crucial.
| Incident | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][4][8] |
| Skin Contact | Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation persists.[2][3][4][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8] |
| Minor Spill | For minor spills, remove all ignition sources.[2] Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[2] Place the spilled material in a labeled, sealed container for disposal.[2] |
| Major Spill | For major spills, evacuate the area and alert emergency responders.[2] |
Waste Disposal and Decontamination
Proper disposal of this compound and contaminated materials is a critical final step in the handling process.
Waste Collection
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should be considered hazardous waste and disposed of accordingly.
Disposal Protocol
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]
-
Professional Disposal Service: Consult with your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company for proper disposal procedures. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Container Management: Empty containers may still contain residual dust and should be handled as hazardous waste.[2] Do not reuse, cut, drill, grind, or weld such containers.[2]
Decontamination
-
Work Surfaces: At the end of each work session, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean any equipment used in the handling of this compound according to established laboratory procedures.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly harness the scientific potential of this compound while ensuring the well-being of yourself and your colleagues.
References
- 2-Pyridinol 1-oxide - Material Safety D
- 2-Hydroxypyridine-N-oxide - Safety D
- 2-Hydroxypyridine-N-oxide - SAFETY DATA SHEET. Fisher Scientific. (2013-09-23).
- 2-Pyridinol 1-oxide >= 98.
- 13161-30-3 | this compound | Condens
- This compound | CAS#:13161-30-3. Chemsrc. (2025-08-21).
- 2-Hydroxypyridine-N-oxide. Chem-Impex.
- 2-Mercaptopyridine-N-oxide - SAFETY D
- Hydroxypyridinone | C5H5NO2 | CID 69975. PubChem - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ピリジノール 1-オキシド ≥98.0% (N) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS#:13161-30-3 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
